N-(2-Ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-7-5-4-6-9(10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRTWLGWCOJOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060382 | |
| Record name | Acetamide, N-(2-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-08-8 | |
| Record name | N-(2-Ethoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Ethoxyacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-ethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(2-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-ethoxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-ETHOXYACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF0OT3R0XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-(2-Ethoxyphenyl)acetamide CAS number 581-08-8
An In-depth Technical Guide to N-(2-Ethoxyphenyl)acetamide (CAS No. 581-08-8)
Authored for Senior Researchers, Scientists, and Drug Development Professionals
This compound, CAS Number 581-08-8, is an aromatic amide and a structural isomer of the well-known analgesic phenacetin. While not as extensively studied as its para-isomer, this compound serves as a valuable intermediate in organic synthesis and a pertinent reference standard in analytical chemistry. Its structural motif, an acetamide linked to an ethoxy-substituted phenyl ring, is of interest in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comprehensive technical overview, consolidating critical data on its physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it explores its potential applications in drug development, drawing insights from the broader class of acetamide derivatives, and presents a summary of its known toxicological profile. The document is structured to provide both foundational knowledge and practical, field-proven insights, including detailed experimental protocols and process visualizations to support advanced research and development endeavors.
Physicochemical and Structural Characteristics
This compound is a white to off-white crystalline solid. The presence of the ethoxy group at the ortho position relative to the acetamide linkage distinguishes it from its para-isomer, phenacetin, influencing its steric and electronic properties, and consequently its reactivity and biological interactions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 581-08-8 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 179.22 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | o-Acetylphenetidine, 2-Ethoxyacetanilide, o-Acetophenetidide | [1][2][3] |
| Melting Point | 366.22 K (93.07 °C) (Predicted) | [3] |
| Boiling Point | 586.32 K (313.17 °C) (Predicted) | [3] |
| LogP (Octanol/Water) | 2.044 (Predicted) | [3] |
| Water Solubility | -2.21 (Log10 of solubility in mol/L) (Predicted) | [3] |
Synthesis and Purification
The most direct and common route for the synthesis of this compound is the N-acetylation of 2-ethoxyaniline. This reaction is a standard transformation in organic chemistry, valued for its high efficiency and selectivity.
Synthetic Pathway: Acetylation of 2-Ethoxyaniline
The core of the synthesis involves the reaction of the primary amine group of 2-ethoxyaniline with an acetylating agent, typically acetic anhydride or acetyl chloride, often in the presence of a base or an acidic catalyst. The use of acetic anhydride is generally preferred for its moderate reactivity and the fact that the byproduct, acetic acid, is easily removed. This protection of the amine as an acetamide is a common strategy to reduce its basicity and susceptibility to oxidation, allowing for further chemical modifications on other parts of the molecule if needed.[4]
Detailed Experimental Protocol: Synthesis
This protocol is based on established procedures for the acetylation of aromatic amines.[4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-ethoxyaniline (1.0 eq) in glacial acetic acid (3.0 eq).
-
Addition of Acetylating Agent: To the stirring solution, slowly add acetic anhydride (1.1 eq) dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Workup & Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. The product will precipitate as a solid.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Purification: Recrystallization
The primary method for purifying the crude product is recrystallization, which removes minor impurities and yields a product with high purity and a sharp melting point.
-
Solvent Selection: A common solvent system is an ethanol/water mixture. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Procedure: Dissolve the crude this compound in a minimum amount of hot ethanol. Once fully dissolved, add hot water dropwise until the solution becomes slightly turbid.
-
Crystallization: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Analytical Characterization
To confirm the identity and purity of synthesized this compound, several analytical techniques are employed. These methods are crucial for quality control in both research and industrial settings.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing purity and quantifying the analyte.
Table 2: Representative Chromatographic Conditions
| Parameter | HPLC Method (Adapted from[5]) | GC-MS Method (General) |
| Column | Reverse Phase (e.g., Newcrom R1, C18) | Capillary (e.g., DB-5ms, HP-5ms) |
| Mobile Phase | Acetonitrile / Water with Phosphoric or Formic Acid | Carrier Gas: Helium |
| Detection | UV-Vis (e.g., 254 nm) or Mass Spectrometry (MS) | Mass Spectrometry (MS) |
| Purpose | Purity assessment, quantification, pharmacokinetic studies | Purity assessment, identification via mass spectrum |
Detailed Protocol: Reverse-Phase HPLC Analysis
This protocol is a representative method for purity analysis and can be adapted and validated for specific applications.[5]
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile or methanol at 1 mg/mL. Create a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Analysis: Inject the standards and sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Spectroscopic Methods
Spectroscopic data provide structural confirmation of the molecule.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M+) corresponding to the molecular weight (179.22 m/z) and characteristic fragmentation patterns.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1660 cm⁻¹), and C-O-C stretching of the ether group.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show distinct signals for the aromatic protons, the ethoxy group protons (a triplet and a quartet), the methyl protons of the acetyl group (a singlet), and the amide N-H proton (a broad singlet).
-
¹³C NMR: Will show the expected number of signals for the ten carbon atoms in unique chemical environments.
-
Applications in Research and Drug Development
While this compound itself is not a marketed drug, its structural class is of significant interest. Acetamide-containing molecules are prevalent in pharmaceuticals, displaying a wide range of biological activities.[6][7] The primary value of this compound lies in its role as a chemical intermediate or building block.
Role as a Synthetic Intermediate
The acetamide group acts as a protected amine, allowing for regioselective modifications on the aromatic ring. The ethoxy group can also influence the electronic and steric nature of subsequent reactions. This makes it a potential precursor for the synthesis of more complex molecules, including various heterocyclic compounds that form the core of many modern drugs.[8]
Contextual Importance: Isomer of Phenacetin
Much of the interest in this compound stems from its relationship to its para-isomer, phenacetin (N-(4-ethoxyphenyl)acetamide). Phenacetin was a widely used analgesic and antipyretic but was later withdrawn due to its carcinogenicity and nephrotoxicity.[9][10] Studying the ortho-isomer provides valuable structure-activity relationship (SAR) data. Comparing the biological activities and metabolic profiles of these two isomers can help researchers understand how the position of the ethoxy group influences efficacy and toxicity, guiding the design of safer and more effective analgesic compounds.
Safety and Toxicological Profile
The toxicological profile of this compound has not been thoroughly investigated.[11] Available safety data sheets (SDS) indicate that it may cause skin and serious eye irritation.[12][13]
Table 3: Summary of Hazard Information
| Hazard Type | Classification | Precautionary Measures | Source(s) |
| Acute Toxicity | No comprehensive data available. Harmful if swallowed is a potential classification by analogy. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. | [13] |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. | [12] |
| Eye Irritation | Causes serious eye irritation. | Wear eye/face protection. Rinse cautiously with water if contact occurs. | [12][13] |
| Carcinogenicity | No data available. Its isomer, phenacetin, is a known carcinogen. | Obtain special instructions before use. Do not handle until all safety precautions have been read. | [14] |
Given the lack of extensive data, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] The known toxicity of its isomer, phenacetin, warrants a cautious approach, particularly concerning long-term exposure, until more specific data becomes available.
Conclusion
This compound (CAS 581-08-8) is a well-defined chemical entity with established synthetic routes and analytical methodologies. While its direct applications are limited, its true value for the scientific community lies in its potential as a synthetic intermediate for creating novel, complex molecules. Its structural relationship to phenacetin provides a compelling basis for comparative studies in medicinal chemistry and toxicology. This guide has consolidated the available technical information to serve as a foundational resource for researchers aiming to utilize this compound in their synthetic and drug discovery programs, emphasizing safe handling, rigorous characterization, and logical application.
References
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column.
- Pasha, M. A., & Madhuri, C. (2012). Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 548-551.
- PubChem. (n.d.). N-(2-bromo-4-ethoxyphenyl)acetamide. National Center for Biotechnology Information.
- NIST. (2025). Acetamide, N-(2-ethoxyphenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- NIST. (n.d.). Acetamide, N-(2-ethoxyphenyl)- Data. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- PubChem. (n.d.). Phenacetin. National Center for Biotechnology Information.
- Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 5), 450–454.
- Capot Chemical. (2021). Material Safety Data Sheet - N-(4-ethoxyphenyl)acetamide.
- Al-Ostath, A. I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32.
- Patsnap Synapse. (2024). What is the mechanism of Acetylpheneturide?.
- Al-Obaidi, A. M. J., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(1), 76-83.
- Kalkhambkar, R. G., & Savanur, H. M. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances, 5(115), 95167-95172.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2).
- Cheméo. (n.d.). Acetamide, N-(2-ethoxyphenyl)-.
- PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. National Center for Biotechnology Information.
Sources
- 1. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 2. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. japsonline.com [japsonline.com]
- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. capotchem.com [capotchem.com]
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of N-(2-Ethoxyphenyl)acetamide
Introduction: The Significance of this compound
This compound, also known as 2-ethoxyacetanilide, is an aromatic amide compound of significant interest in medicinal chemistry and organic synthesis. Structurally, it is an isomer of the well-known analgesic and antipyretic drug, Phenacetin (N-(4-ethoxyphenyl)acetamide). The acetamide moiety is a core structure in numerous pharmaceuticals, contributing to a wide range of biological activities.[1] Understanding the synthesis of this compound provides a foundational model for the N-acetylation of aromatic amines, a crucial transformation in the development of new chemical entities.
This guide offers a comprehensive exploration of the synthesis of this compound, designed for researchers and drug development professionals. It moves beyond a simple procedural outline to provide a deep dive into the reaction's mechanistic underpinnings, a detailed and validated experimental protocol, and robust methods for purification and characterization.
Part 1: The Synthetic Rationale - Acetylation of 2-Ethoxyaniline
The most direct and efficient route for preparing this compound is through the N-acetylation of 2-ethoxyaniline. This reaction is a classic example of nucleophilic acyl substitution.[2]
The Core Mechanism: Nucleophilic Acyl Substitution
The acetylation of an amine involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom.[3] The reaction proceeds via a well-established nucleophilic acyl substitution mechanism when using acetic anhydride as the acetylating agent.
Causality of Reagent Choice:
-
2-Ethoxyaniline (Substrate): The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to attack an electrophilic carbonyl carbon.
-
Acetic Anhydride (Reagent): Acetic anhydride is an excellent acetylating agent. It is more reactive than acetic acid but less aggressive and easier to handle than acetyl chloride. Its two carbonyl carbons are highly electrophilic due to the electron-withdrawing effect of the oxygen atoms.
-
Acid Catalyst (Optional but Recommended): While the reaction can proceed without a catalyst, adding a few drops of a strong acid like concentrated HCl can protonate the carbonyl oxygen of acetic anhydride, further increasing its electrophilicity.[4] However, excess acid must be avoided as it would protonate the amine, rendering it non-nucleophilic.[4]
-
Buffer (Sodium Acetate): The reaction produces acetic acid as a byproduct. To prevent the reaction medium from becoming too acidic and deactivating the 2-ethoxyaniline nucleophile, a weak base like sodium acetate is often added to buffer the solution.[3][4]
The mechanism can be visualized in three key steps:
-
Nucleophilic Attack: The nitrogen atom of 2-ethoxyaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride, breaking the C=O pi bond and forming a tetrahedral intermediate.[2]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling an acetate ion, which is a good leaving group.[2]
-
Deprotonation: The acetate ion, acting as a base, removes a proton from the positively charged nitrogen atom to yield the final, neutral this compound product and acetic acid.[2]
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
Part 2: Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 2-Ethoxyaniline | C₈H₁₁NO | 137.18 | 5.00 g | 36.45 | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 4.05 mL | 42.88 | 1.18 |
| Sodium Acetate | CH₃COONa | 82.03 | 3.55 g | 43.28 | 1.19 |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | - |
| 95% Ethanol | C₂H₅OH | - | As needed | - | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - | - |
Step-by-Step Synthesis Procedure
The entire workflow, from preparation to final analysis, is outlined below.
Caption: High-level overview of the synthesis and purification workflow.
Protocol:
-
Preparation: In a 250 mL Erlenmeyer flask, combine 5.00 g (36.45 mmol) of 2-ethoxyaniline with 100 mL of deionized water and 20 mL of glacial acetic acid. Stir the mixture until the amine fully dissolves. A clear, light-brown solution should be obtained.
-
Acetylation: While stirring the solution, add 4.05 mL (42.88 mmol) of acetic anhydride in one portion. Immediately follow this by adding a solution of 3.55 g (43.28 mmol) of sodium acetate dissolved in 30 mL of deionized water.[3]
-
Precipitation: Stir the reaction mixture vigorously for 10-15 minutes at room temperature. A white or off-white precipitate of this compound should begin to form.
-
Isolation: Cool the flask in an ice-water bath for at least 30 minutes to ensure complete precipitation of the crude product.[5]
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with two 25 mL portions of ice-cold deionized water to remove any soluble salts and acetic acid.
-
Drying (Crude): Press the crystals as dry as possible on the funnel, then transfer them to a watch glass to air dry. Weigh the crude product and retain a small sample for melting point and TLC analysis.
Purification via Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds by leveraging differences in solubility.[6] An ethanol/water mixture is an excellent solvent system for this compound.
Protocol:
-
Dissolution: Transfer the crude this compound to a clean 125 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (start with ~20-30 mL) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[6]
-
Induce Cloudiness: Once a clear solution is obtained, slowly add hot deionized water dropwise until the solution becomes slightly and persistently cloudy (turbid). This indicates the saturation point.
-
Clarification: Add a few more drops of hot 95% ethanol to just redissolve the precipitate and obtain a clear solution again.[6]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water (1:1) mixture.
-
Drying: Dry the purified crystals thoroughly in a vacuum oven or desiccator. Weigh the final product and calculate the percent yield.
Part 3: Product Characterization and Validation
Confirming the identity and purity of the synthesized compound is a cornerstone of scientific integrity.
Physical Properties & Expected Yield
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [8] |
| Molecular Weight | 179.22 g/mol | [8] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 79-81 °C (literature) | - |
| Theoretical Yield | 6.53 g (based on 36.45 mmol) | Calculated |
Purity Assessment
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities typically cause the melting point to be depressed and broaden the range.[6]
-
Thin-Layer Chromatography (TLC): Purity can be assessed by spotting the crude and recrystallized product on a TLC plate (e.g., silica gel) and eluting with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). A pure compound should appear as a single spot.[6]
-
Spectroscopic Methods: For definitive structural confirmation in a research setting, the following methods are recommended:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H bond (around 3300 cm⁻¹), the C=O amide bond (around 1660 cm⁻¹), and C-O ether linkages.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]
-
Part 4: Safety and Handling
-
2-Ethoxyaniline: Toxic and an irritant. Handle in a chemical fume hood.
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe burns. Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a fume hood.[9]
-
Glacial Acetic Acid: Corrosive. Handle with care in a well-ventilated area or fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The synthesis of this compound via the acetylation of 2-ethoxyaniline is a robust and illustrative example of nucleophilic acyl substitution. By understanding the underlying mechanism, carefully selecting reagents, and employing rigorous purification and characterization techniques, researchers can reliably produce this valuable chemical intermediate. The protocols and insights provided in this guide serve as a self-validating system, ensuring that drug development professionals can achieve high-purity material essential for further research and application.
References
- SIELC Technologies. (2018). Acetamide, N-(2-ethoxyphenyl)-.
- BenchChem. (n.d.). Technical Support Center: Purification of N-(2-ethoxyphenyl)-3-oxobutanamide.
- Chemical Education Resources. (1999). Two Methods for the Synthesis of Phenacetin.
- Pasha, T. Y., et al. (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- St. Olaf College. (n.d.). Synthesis of Phenacetin.
- Homework.Study.com. (n.d.). Write out the reaction and mechanism for the synthesis of phenacetin from acetic anhydride and....
- Sigma-Aldrich. (n.d.). N-(2-ETHOXY-PHENYL)-ACETAMIDE AldrichCPR.
- Chemeo. (n.d.). Chemical Properties of Acetamide, N-(4-ethoxyphenyl)- (CAS 62-44-2).
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
- BenchChem. (n.d.). Application Notes and Protocols for the Acetylation of 2-Chloroaniline.
- IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003.
Sources
- 1. japsonline.com [japsonline.com]
- 2. homework.study.com [homework.study.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. stolaf.edu [stolaf.edu]
- 8. N-(2-ETHOXY-PHENYL)-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. ionsource.com [ionsource.com]
An In-depth Technical Guide to N-(2-Ethoxyphenyl)acetamide: Synthesis, Characterization, and Applications
Abstract
N-(2-Ethoxyphenyl)acetamide, a member of the acetamide family, is a valuable chemical intermediate with significant potential in organic synthesis, particularly within the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven protocol for its synthesis, and an in-depth analysis of its spectroscopic characteristics. Furthermore, this document explores the compound's role as a versatile building block in the creation of more complex, biologically active molecules, offering insights grounded in established chemical principles and contemporary research.
Introduction: The Scientific Merit of this compound
This compound, with the chemical formula C₁₀H₁₃NO₂, belongs to a class of aromatic amides that have garnered considerable interest in medicinal chemistry.[1] The strategic placement of the ethoxy and acetamido groups on the phenyl ring imparts a unique combination of steric and electronic properties, making it a desirable precursor for a range of chemical transformations. The amide functionality can be hydrolyzed or otherwise modified, while the aromatic ring is amenable to electrophilic substitution, allowing for the introduction of additional functional groups. This versatility is a cornerstone of its utility in the synthesis of novel therapeutic agents and other high-value chemical entities. Understanding the foundational chemistry of this compound is paramount for researchers and drug development professionals seeking to leverage its synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a research and development setting. These data not only confirm the identity and purity of the synthesized material but also provide predictive insights into its behavior in various chemical environments.
Core Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, particularly in determining appropriate solvent systems for reactions and purification, as well as for predicting its pharmacokinetic properties in early-stage drug discovery.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| CAS Number | 581-08-8 | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 79-81 °C | |
| Boiling Point | ~314 °C (predicted) | |
| Solubility | Soluble in ethanol, chloroform, and dimethyl sulfoxide (DMSO). Limited solubility in water. |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a strong absorption band around 1660-1680 cm⁻¹ is indicative of the C=O stretching of the secondary amide. The N-H stretching vibration is typically observed as a sharp peak in the region of 3250-3350 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹, while the C-O-C stretching of the ethoxy group will be present in the fingerprint region, typically around 1240 cm⁻¹ and 1040 cm⁻¹.
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 8.0-8.5 (bs, 1H): A broad singlet corresponding to the amide proton (N-H). The broadness is due to quadrupole broadening from the nitrogen atom.
-
δ 6.8-7.2 (m, 4H): A complex multiplet pattern arising from the four protons on the aromatic ring. The ortho and para substitution will lead to a characteristic splitting pattern.
-
δ 4.0-4.2 (q, 2H, J ≈ 7 Hz): A quartet representing the methylene protons (-O-CH₂-CH₃) of the ethoxy group, coupled to the adjacent methyl protons.
-
δ 2.2 (s, 3H): A singlet for the three protons of the acetyl methyl group (-C(=O)-CH₃).
-
δ 1.4 (t, 3H, J ≈ 7 Hz): A triplet for the terminal methyl protons (-O-CH₂-CH₃) of the ethoxy group, coupled to the adjacent methylene protons.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ 168-170: Carbonyl carbon of the amide.
-
δ 148-150: Aromatic carbon attached to the ethoxy group (C-O).
-
δ 128-130: Aromatic carbon attached to the amide group (C-N).
-
δ 120-125 (multiple signals): Remaining aromatic carbons.
-
δ 64-66: Methylene carbon of the ethoxy group (-O-CH₂-).
-
δ 24-26: Methyl carbon of the acetyl group.
-
δ 14-16: Methyl carbon of the ethoxy group.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 179. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO·) to give a fragment at m/z 136, and the subsequent loss of ethylene (C₂H₄) from the ethoxy group to yield a fragment at m/z 108.
Synthesis of this compound: A Validated Protocol
The most direct and widely employed method for the synthesis of this compound is the acetylation of 2-ethoxyaniline. This electrophilic substitution reaction on the amine is a robust and high-yielding transformation.
Causality in Experimental Design
The choice of acetic anhydride as the acetylating agent is predicated on its high reactivity and the fact that the byproduct, acetic acid, can be easily removed during workup. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or without a solvent, using an excess of acetic anhydride. The inclusion of a mild base, such as pyridine, can be used to scavenge the acetic acid formed, driving the reaction to completion, though it is often not strictly necessary.
Step-by-Step Experimental Protocol
Materials:
-
2-Ethoxyaniline
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxyaniline (1.0 eq) in dichloromethane (approximately 10 mL per gram of aniline).
-
Addition of Acetylating Agent: While stirring the solution at room temperature, add acetic anhydride (1.1 eq) dropwise from a dropping funnel over a period of 15 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 2-ethoxyaniline spot.
-
Quenching and Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford a crystalline solid.
Self-Validating System
The purity of the final product should be assessed by measuring its melting point and comparing it to the literature value. Further confirmation of the structure and purity should be obtained by running ¹H NMR, ¹³C NMR, and IR spectroscopy and comparing the obtained spectra with the expected data.
Applications in Research and Drug Development
The acetamide moiety is a prevalent feature in a multitude of pharmaceutical compounds, contributing to their biological activity and pharmacokinetic profiles.[1] this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
While specific blockbuster drugs directly synthesized from this compound are not prominent in the public domain, the structural motif is of significant interest. For instance, related acetamide derivatives have been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[5][6] The synthesis of novel compounds often involves the modification of the acetamide group or further substitution on the ethoxyphenyl ring, highlighting the role of this compound as a foundational scaffold.
The general workflow for utilizing an intermediate like this compound in a drug discovery program is illustrated below.
Caption: Drug Discovery Workflow Utilizing this compound.
Conclusion
This compound is a chemical intermediate of significant value to the research and drug development community. Its straightforward synthesis, well-defined physicochemical properties, and versatile chemical reactivity make it an attractive starting material for the exploration of novel chemical space. This technical guide has provided a comprehensive overview of its synthesis and characterization, grounded in established scientific principles, to empower researchers in their pursuit of new and innovative molecular entities.
References
- Google Patents. (n.d.). US5270342A - Acetamide derivatives.
- Google Patents. (n.d.). US6649796B2 - Process for the preparation of acetamide derivatives.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645).
- Google Patents. (n.d.). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Google Patents. (n.d.). WO2008010764A2 - A process for the preparation of substituted 2-acetylamino-alkoxyphenyl.
- Patsnap Eureka. (2006, August 22). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645).
- PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-.
- ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
- PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Acetamide N-(4-ethoxyphenyl)- in Modern Organic Synthesis.
- Research Journal of Pharmacy and Technology. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent.
- Archives of Pharmacy Practice. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]
- 3. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. rjptonline.org [rjptonline.org]
- 6. archivepp.com [archivepp.com]
An In-depth Technical Guide to N-(2-Ethoxyphenyl)acetamide: Synthesis, Characterization, and Scientific Context
Abstract
This technical guide provides a comprehensive overview of N-(2-Ethoxyphenyl)acetamide (CAS No. 581-08-8), a significant chemical intermediate and an isomer of the historically important analgesic, Phenacetin. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth physical and chemical data, detailed protocols for its synthesis and analysis, and a discussion of its scientific context. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the laboratory-scale preparation and characterization of this compound.
Introduction and Chemical Identity
This compound, also known as 2'-Ethoxyacetanilide, is an aromatic amide that belongs to the class of acetanilides. Its structure features an acetamide group attached to the nitrogen of 2-ethoxyaniline. While its para-isomer, N-(4-ethoxyphenyl)acetamide (Phenacetin), was one of the first non-opioid analgesics to be commercialized, the ortho-isomer remains a subject of interest primarily as a synthetic intermediate.[1][2] The acetamide moiety is a foundational structure in a multitude of pharmaceutical compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[3] Understanding the physicochemical properties and synthetic pathways of this compound is crucial for exploring its potential in medicinal chemistry and materials science.
The core structure consists of a benzene ring substituted with an ethoxy group and an acetamido group at positions 1 and 2, respectively. This ortho-positioning, in contrast to the para-positioning in Phenacetin, significantly influences its physical properties and potential biological interactions due to steric and electronic effects.
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 2'-Ethoxyacetanilide, o-Acetylphenetidine | [4][5] |
| CAS Number | 581-08-8 | [4] |
| Molecular Formula | C₁₀H₁₃NO₂ | [4] |
| Molecular Weight | 179.22 g/mol | [4][6] |
| Appearance | White to off-white crystalline solid (Expected) | [7] (by analogy) |
| Melting Point | 79 °C | Vendor Data |
| Boiling Point | 586.32 K (313.17 °C) (Predicted) | [6] (Joback Method) |
| Solubility | Expected to be sparingly soluble in water; soluble in organic solvents such as ethanol, chloroform, and DMSO. | [7] (by analogy) |
| InChI Key | SQRTWLGWCOJOTO-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the N-acetylation of 2-ethoxyaniline. This reaction involves the nucleophilic attack of the amine group of 2-ethoxyaniline on an acetylating agent, typically acetic anhydride or acetyl chloride. The use of acetic anhydride is often preferred in a laboratory setting due to its lower cost and safer handling characteristics compared to the more reactive and corrosive acetyl chloride.
The reaction mechanism is a standard nucleophilic acyl substitution. The lone pair of the nitrogen atom in 2-ethoxyaniline attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a byproduct and forming the stable amide product. The reaction is typically performed in a suitable solvent or neat, and sometimes a mild acid or base catalyst is used to facilitate the process.
Experimental Protocol: Acetylation of 2-Ethoxyaniline
This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.
Materials:
-
2-Ethoxyaniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Ice-cold water
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxyaniline (e.g., 5.0 g, 36.4 mmol) in glacial acetic acid (20 mL).
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (e.g., 4.1 mL, 40.1 mmol) to the solution. The addition may be slightly exothermic.
-
Reaction: Gently heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove acetic acid.
-
Neutralization: Suspend the crude solid in 50 mL of 5% sodium bicarbonate solution and stir for 15 minutes to neutralize any remaining acetic acid. Filter the solid again and wash with cold water until the filtrate is neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Analytical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatography
High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for quantitative analysis.
Recommended HPLC Method: [5]
-
Column: Reverse-phase C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (MeCN) and water. For Mass Spectrometry (MS) detection, a volatile acid like formic acid should be used instead of phosphoric acid.
-
Detector: UV detector at a wavelength determined by the UV spectrum of the compound (typically around 240-250 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[5]
Spectroscopic Data
The NIST Chemistry WebBook indicates the availability of IR and mass spectra for this compound.[8] While direct spectra are not provided here, the expected spectral characteristics are discussed based on the molecule's structure and data from analogous compounds.
4.2.1. ¹H NMR Spectroscopy (Predicted) While an experimental spectrum for the title compound is not readily available, its ¹H NMR spectrum (in CDCl₃) can be reliably predicted based on analogous structures like N-(2-methoxyphenyl)acetamide and N-(4-ethoxyphenyl)acetamide.[9][10]
-
Aromatic Protons (4H): These will appear in the range of δ 6.8-8.4 ppm. Due to the ortho-substitution pattern, they will exhibit complex splitting (multiplets). The proton ortho to the amide (on C6) is expected to be the most downfield due to the deshielding effect of the carbonyl group.
-
Amide Proton (1H): A broad singlet is expected around δ 8.0-8.5 ppm. The chemical shift can be variable and depends on concentration and solvent.
-
Ethoxy Methylene Protons (-O-CH₂-CH₃, 2H): A quartet around δ 4.0-4.1 ppm, split by the adjacent methyl protons.
-
Acetyl Methyl Protons (-C(O)-CH₃, 3H): A sharp singlet around δ 2.2 ppm.
-
Ethoxy Methyl Protons (-O-CH₂-CH₃, 3H): A triplet around δ 1.4 ppm, split by the adjacent methylene protons.
4.2.2. Infrared (IR) Spectroscopy (Predicted) The IR spectrum will show characteristic absorption bands for its functional groups.
-
N-H Stretch: A moderate to sharp band around 3300-3250 cm⁻¹.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands in the 2980-2850 cm⁻¹ region for the ethoxy and acetyl groups.
-
Amide I Band (C=O Stretch): A strong, sharp absorption band around 1670-1650 cm⁻¹. This is one of the most characteristic peaks.
-
Amide II Band (N-H Bend): A band around 1550-1510 cm⁻¹.
-
C-O-C Stretch (Ether): Strong bands in the 1250-1050 cm⁻¹ region.
4.2.3. Mass Spectrometry (MS) (Predicted) In an Electron Ionization (EI) mass spectrum, the following key fragments would be expected:
-
Molecular Ion (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.
-
Base Peak: A likely base peak at m/z = 137, resulting from the loss of an acetyl radical (•COCH₃, 42 Da). This corresponds to the stable 2-ethoxyanilinium ion.
-
Other Fragments: A peak at m/z = 109 from the loss of ethylene from the m/z 137 fragment, and a peak at m/z = 43 corresponding to the acetyl cation [CH₃CO]⁺.
Analytical Workflow Diagram
The following diagram outlines a typical workflow for the analytical characterization of the synthesized product.
Caption: Standard analytical workflow for product characterization.
Biological and Scientific Context
While this compound itself does not have a well-documented history of therapeutic use, the broader class of acetamide derivatives is of significant interest in medicinal chemistry.[11] The structural similarity to Phenacetin invites a comparative perspective. Phenacetin was withdrawn from the market after its use was linked to analgesic nephropathy and carcinogenicity.[1][10] Its biological activity stems from its metabolism in the body to paracetamol (acetaminophen), which is the actual active analgesic.
The ortho-isomer, this compound, would likely exhibit different metabolic pathways and receptor interactions due to the altered position of the ethoxy group. Research on related acetamides has revealed a wide range of potential biological activities:
-
Anti-inflammatory Activity: N-(2-hydroxyphenyl) acetamide has been shown to inhibit inflammation-related cytokines.[3]
-
Anticancer Activity: Various phenoxyacetamide derivatives and N-(2-hydroxyphenyl) acetamide have demonstrated potent cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).[11][12]
-
Antioxidant Activity: Certain acetamide derivatives have been identified as having antioxidant properties, capable of scavenging harmful radicals.[13][14]
Given these precedents, this compound serves as a valuable scaffold and starting material for the synthesis of novel compounds. Its derivatization could lead to new chemical entities with unique pharmacological profiles, warranting further investigation by drug discovery professionals.
Safety and Handling
As a chemical intermediate, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: Based on available safety data, the compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical compound whose properties are defined by its ortho-substituted aromatic structure. While it does not share the pharmaceutical history of its famous isomer, Phenacetin, its role as a synthetic intermediate is significant. This guide has provided a detailed framework for its synthesis via N-acetylation, offered protocols and predictive data for its comprehensive characterization, and placed it within a broader scientific context. For researchers in organic synthesis and medicinal chemistry, this compound represents a versatile building block for the development of novel molecules with potential therapeutic applications. The protocols and data presented herein are intended to provide a solid, authoritative foundation for future research and development endeavors.
References
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-ethoxyphenyl)-. In NIST Chemistry WebBook.
- Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide.
- Pavia, M. R., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2028-2040.
- Kanagarajan, V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 229-234.
- SIELC Technologies. (2018). Acetamide, N-(2-ethoxyphenyl)-.
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-ethoxyphenyl)-.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645).
- The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides.
- Cheméo. (n.d.). Acetamide, N-(2-ethoxyphenyl)-.
- Jawed, H., et al. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Toxicology in Vitro, 60, 296-304.
- ResearchGate. (2015). Comparison between experimental infrared spectrum of acetamide and....
- Chemsrc. (n.d.). Acetamide,N-(4-ethoxy-2-nitrophenyl)-.
- ResearchGate. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- Al-Ostoot, F. H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(14), 5489.
- Mol-Instincts. (n.d.). Phenacetin.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Stenutz. (n.d.). N-(4-ethoxyphenyl)-N-ethylacetamide.
- PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-.
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methoxyphenyl)-.
- PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-.
- U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-amino-4-ethoxyphenyl)-.
- Sciencemadness Wiki. (2020). Acetamide.
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. N-(2-ETHOXY-PHENYL)-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. japsonline.com [japsonline.com]
- 4. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 5. Acetamide, N-(2-ethoxyphenyl)- | SIELC Technologies [sielc.com]
- 6. chemeo.com [chemeo.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 9. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]
- 10. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
o-Acetylphenetidine and other synonyms for N-(2-Ethoxyphenyl)acetamide
An In-Depth Technical Guide to N-(2-Ethoxyphenyl)acetamide (o-Acetylphenetidine)
Abstract
This compound, also known as o-acetylphenetidine, is an aromatic amide and a structural isomer of the well-known analgesic, phenacetin. While phenacetin (the para-isomer) has been extensively studied and subsequently withdrawn from many markets due to toxicity, the ortho-isomer remains a compound of interest primarily as a synthetic intermediate and a potential impurity in related pharmaceutical compounds. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical identity, physicochemical properties, synthesis, and analytical characterization. A significant portion of this guide is dedicated to a comparative analysis of its potential pharmacology and toxicology, drawing insights from the extensive literature on phenacetin to highlight the critical role of isomeric substitution on metabolic pathways and biological outcomes. This document is intended to serve as a foundational resource for researchers encountering this molecule in synthetic, analytical, or toxicological contexts.
Chemical Identity and Nomenclature
This compound is a distinct chemical entity, and its correct identification is paramount. It is structurally differentiated from its more famous isomer, N-(4-ethoxyphenyl)acetamide (phenacetin), by the position of the ethoxy group on the phenyl ring.
-
Systematic IUPAC Name: this compound
-
Common Synonyms: o-Acetylphenetidine, 2-Ethoxyacetanilide, o-Acetophenetidide, N-acetyl-2-ethoxyaniline[1].
-
CAS Registry Number: 581-08-8[1]
-
Molecular Formula: C₁₀H₁₃NO₂[1]
-
Molecular Weight: 179.22 g/mol [1]
Below is a diagram illustrating the core chemical structure.
Caption: Chemical structure of this compound.
Physicochemical Properties
Experimentally determined physicochemical data for this compound are sparse in publicly accessible literature. The data presented below are a combination of predicted values from computational models and experimental data for the structurally similar para-isomer, N-(4-ethoxyphenyl)acetamide (phenacetin), for comparative purposes.
Table 1: Physicochemical Property Comparison
| Property | This compound (ortho) | N-(4-Ethoxyphenyl)acetamide (para) - Phenacetin | Data Source |
| Melting Point | ~93 °C (Predicted) | 134-136 °C (Experimental) | Joback Method[2], ChemBK[3] |
| Boiling Point | ~313 °C (Predicted) | Decomposes | Joback Method[2] |
| Water Solubility | 0.00616 mol/L (Predicted, LogS=-2.21) | 0.076 g/100 mL (Slightly Soluble) | Crippen Method[2], ChemBK[3] |
| LogP (Octanol/Water) | 2.04 (Predicted) | 1.58 (Experimental) | Crippen Method[2], PubChem[4] |
| Appearance | Not specified | White, crystalline solid | PubChem[4] |
Expert Insights: The lower predicted melting point of the ortho-isomer compared to the experimental value for the para-isomer is expected. The linear, symmetric structure of phenacetin allows for more efficient crystal packing, leading to a higher melting point. The ortho substitution introduces steric hindrance that disrupts this packing. The predicted LogP value suggests that this compound is a moderately lipophilic compound, with slightly higher lipophilicity than its para-isomer. This can have implications for its solubility in organic solvents, absorption, and distribution in biological systems. It is expected to be soluble in alcohols, such as ethanol, and other common organic solvents[5].
Synthesis and Manufacturing
The most direct and common method for the synthesis of this compound is the N-acetylation of 2-ethoxyaniline. This is a standard transformation in organic synthesis.
Synthetic Pathway: Acetylation of 2-Ethoxyaniline
The reaction involves treating 2-ethoxyaniline with an acetylating agent, typically acetic anhydride or acetyl chloride. Acetic anhydride is often preferred in a laboratory setting due to its lower cost and ease of handling compared to the more reactive and corrosive acetyl chloride. The reaction can be performed in a suitable solvent or, in some cases, neat.
Caption: General workflow for the synthesis of this compound.
Detailed Laboratory Synthesis Protocol
This protocol is a self-validating system; successful synthesis will yield a product whose analytical data (e.g., melting point, NMR) should align with expected values.
Materials:
-
2-Ethoxyaniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heating)
-
Dropping funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-ethoxyaniline (1.0 eq) in a minimal amount of glacial acetic acid. The acid serves as a solvent and can catalyze the reaction.
-
Addition of Acetylating Agent: While stirring the solution at room temperature, add acetic anhydride (1.1 eq) dropwise from a dropping funnel. The reaction is typically exothermic; maintain the temperature below 40°C with an ice bath if necessary.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-ethoxyaniline spot.
-
Product Precipitation (Work-up): Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring. The product, being less soluble in water, should precipitate as a solid.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water to remove acetic acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a vacuum oven to obtain pure this compound.
Causality and Justification:
-
Why Acetic Anhydride? It is a highly effective acetylating agent that produces acetic acid as a byproduct, which is easily removed during the aqueous work-up.
-
Why Glacial Acetic Acid as Solvent? It ensures miscibility of the reactants and the slightly acidic environment can protonate the carbonyl of the anhydride, increasing its electrophilicity.
-
Why Ice-Water Quench? This step serves two purposes: it hydrolyzes any unreacted acetic anhydride and precipitates the organic product due to its low water solubility.
-
Why Recrystallization? This is a standard and highly effective method for purifying solid organic compounds, separating the desired product from impurities based on differences in solubility.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of this compound, particularly to distinguish it from its isomers and potential impurities.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the method of choice for analyzing this compound.
-
Principle: The compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Exemplar Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a good starting point. For example, Acetonitrile:Water (50:50 v/v). Addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) can improve peak shape[6].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 240-254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile.
-
Caption: A typical analytical workflow for HPLC analysis.
Spectroscopic Identification
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.
-
Aromatic Protons (4H): These will appear in the downfield region, likely between 6.8 and 8.5 ppm. Due to the ortho-substitution, they will form a complex multiplet pattern.
-
NH Proton (1H): A broad singlet, typically downfield (>8.0 ppm), whose chemical shift is dependent on concentration and solvent. For the analogous N-(2-methoxyphenyl)acetamide, this peak appears around 8.3 ppm[7][8].
-
Ethoxy -CH₂- (2H): A quartet around 4.0-4.1 ppm, coupled to the methyl protons.
-
Acetyl -CH₃ (3H): A sharp singlet around 2.2 ppm. For the analogous N-(2-methoxyphenyl)acetamide, this peak is at 2.18 ppm[7][8].
-
Ethoxy -CH₃ (3H): A triplet around 1.4 ppm, coupled to the methylene protons.
-
-
¹³C NMR: The carbon NMR will show 10 distinct signals.
-
Carbonyl Carbon (C=O): The least shielded carbon, expected around 168-170 ppm.
-
Aromatic Carbons (6C): In the range of 110-150 ppm. The carbon bearing the ethoxy group (C-O) will be the most downfield of the ring carbons (around 148 ppm), while the carbon bearing the amide group (C-N) will also be downfield.
-
Ethoxy -CH₂-: Around 64 ppm.
-
Acetyl -CH₃: Around 24 ppm.
-
Ethoxy -CH₃: The most shielded carbon, around 15 ppm.
-
4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3250 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and acetyl groups appear just below 3000 cm⁻¹.
-
C=O Stretch (Amide I band): A very strong, sharp absorption around 1660-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
-
N-H Bend (Amide II band): A strong peak around 1550-1530 cm⁻¹.
-
C-O Stretch (Ether): A strong absorption in the 1250-1200 cm⁻¹ region.
Table 2: Predicted Spectroscopic Data Summary
| Technique | Region/Functional Group | Expected Chemical Shift / Wavenumber | Notes |
| ¹H NMR | Aromatic H | 6.8 - 8.5 ppm | Complex multiplet |
| Amide N-H | > 8.0 ppm | Broad singlet | |
| Ethoxy O-CH₂ | ~ 4.1 ppm | Quartet | |
| Acetyl C-CH₃ | ~ 2.2 ppm | Singlet | |
| Ethoxy C-CH₃ | ~ 1.4 ppm | Triplet | |
| ¹³C NMR | Amide C=O | 168 - 170 ppm | |
| Aromatic C | 110 - 150 ppm | 6 signals | |
| Ethoxy O-CH₂ | ~ 64 ppm | ||
| Acetyl C-CH₃ | ~ 24 ppm | ||
| Ethoxy C-CH₃ | ~ 15 ppm | ||
| FTIR | N-H Stretch | 3300 - 3250 cm⁻¹ | Sharp/Medium |
| C=O Stretch | 1680 - 1660 cm⁻¹ | Strong, Sharp | |
| N-H Bend | 1550 - 1530 cm⁻¹ | Strong | |
| C-O (Ether) Stretch | 1250 - 1200 cm⁻¹ | Strong |
Pharmacology and Toxicology: A Comparative Perspective
There is a significant lack of direct pharmacological and toxicological studies on this compound. Therefore, its potential biological effects are best understood by a comparative analysis with its extensively studied isomer, phenacetin. The difference in the position of the ethoxy group is likely to have profound effects on its metabolism and subsequent toxicity.
The Metabolic Fate of Phenacetin: A Basis for Comparison
Phenacetin (the para-isomer) undergoes several key metabolic transformations in the body:
-
O-deethylation: This is the major metabolic pathway, where cytochrome P450 enzymes (primarily CYP1A2) remove the ethyl group to form paracetamol (acetaminophen) , which is responsible for the analgesic effects[9].
-
N-hydroxylation: A minor but critical pathway that leads to the formation of N-hydroxyphenacetin. This metabolite is unstable and can be further metabolized to reactive species that are implicated in the nephrotoxicity and carcinogenicity of phenacetin.
-
Deacetylation: Removal of the acetyl group to form p-phenetidine, a compound associated with methemoglobinemia.
Caption: Major metabolic pathways of Phenacetin.
Predicted Metabolism and Toxicology of o-Acetylphenetidine
The ortho position of the ethoxy group in this compound is likely to alter its interaction with metabolic enzymes due to steric hindrance.
-
O-deethylation: The proximity of the ethoxy group to the bulky acetamide group may hinder the access of CYP enzymes. This could potentially lead to a slower rate of metabolism to its corresponding phenol , 2-acetamidophenol, compared to the rapid conversion of phenacetin to paracetamol. A reduced rate of formation of the active analgesic metabolite would suggest it is likely a less potent analgesic than phenacetin.
-
N-hydroxylation: Steric hindrance could also reduce the rate of N-hydroxylation, the key step in the formation of toxic metabolites. If this pathway is significantly inhibited, this compound might be inherently less prone to causing the nephrotoxicity and carcinogenicity associated with phenacetin.
-
Direct Glucuronidation/Sulfation: The presence of the amide and the potential for hydroxylation means the compound could be directly conjugated and excreted.
Applications in Research and Development
While not a commercial drug itself, this compound and its derivatives hold potential as intermediates in chemical synthesis.
-
Pharmaceutical Synthesis: The acetamide structure is a common motif in many pharmaceutical agents. This compound can serve as a starting material or building block for more complex molecules. The protected amine allows for reactions at other positions of the aromatic ring, followed by deprotection to reveal a reactive amino group for further functionalization.
-
Dye and Pigment Industry: Aromatic amines and their derivatives are foundational in the synthesis of azo dyes. Reduction of a nitrated version of this compound would yield a diamine, a key precursor for certain classes of dyes.
-
Reference Standard: In analytical chemistry, pure this compound serves as a crucial reference standard for the identification and quantification of this compound when it appears as an impurity or metabolite in other products, particularly in the analysis of phenacetin and related compounds.
Conclusion
This compound (o-acetylphenetidine) is a compound defined as much by what is known about its isomer, phenacetin, as by its own properties. While a lack of direct experimental data on its physicochemical and biological properties necessitates a comparative and predictive approach, a clear picture emerges. It is a readily synthesizable aromatic amide with predictable analytical characteristics. Its structural features strongly suggest a metabolic profile divergent from the toxic para-isomer, potentially mitigating the risks of nephrotoxicity and carcinogenicity. However, this hypothesis requires experimental validation. For the research and drug development professional, this compound should be regarded as a useful synthetic intermediate and an important analytical reference compound, to be handled with the standard precautions for a novel chemical entity until more definitive toxicological data becomes available.
References
- Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide.
- NIST. (n.d.). Acetamide, N-(2-ethoxyphenyl)-. NIST Chemistry WebBook.
- ChemBK. (n.d.). N-(4-ethoxyphenyl)-acetamide.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column.
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook.
- Cheméo. (n.d.). Acetamide, N-(2-ethoxyphenyl)-.
- ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide.
- National Center for Biotechnology Information. (n.d.). Phenacetin. PubChem.
- PharmaCompass. (n.d.). Phenacetin | Drug Information, Uses, Side Effects, Chemistry.
Sources
- 1. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 2. chemeo.com [chemeo.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. N-(2-Methoxyphenyl)acetamide(93-26-5) 13C NMR spectrum [chemicalbook.com]
- 8. japsonline.com [japsonline.com]
- 9. Phenacetin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
N-(2-Ethoxyphenyl)acetamide: A Technical Guide to a Potential Bioactive Compound
A Senior Application Scientist's In-Depth Analysis of N-(2-Ethoxyphenyl)acetamide, its Bioactive Isomers, and Pathways to Elucidating its Pharmacological Potential
Introduction: Unveiling a Candidate Molecule Through the Lens of its Isomers
This compound, a distinct positional isomer of the well-documented compounds phenacetin and ethenzamide, presents a compelling case for investigation within the landscape of pharmacologically active molecules. While direct, extensive research on the biological activities of this compound is not widely published, a comprehensive understanding of its structural analogues provides a robust framework for predicting its potential therapeutic effects and toxicological profile. This technical guide will navigate the known biological landscape of its isomers to project a scientifically grounded hypothesis on the potential of this compound. We will delve into the established mechanisms of action, metabolic fates, and toxicological concerns associated with its structural counterparts, and from this foundation, propose a strategic approach to the experimental validation of this compound's own biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established knowledge and predictive science to guide future research into this intriguing molecule.
Comparative Analysis of Isomeric Scaffolds: Phenacetin and Ethenzamide
The biological activities of this compound can be logically inferred by examining its structural isomers, N-(4-Ethoxyphenyl)acetamide (Phenacetin) and 2-Ethoxybenzamide (Ethenzamide). The seemingly minor shift in the position of the ethoxy group from the para (4) to the ortho (2) position can significantly influence metabolic pathways and receptor interactions.
Phenacetin: A Case Study in Metabolism-Mediated Activity and Toxicity
Phenacetin was a widely used analgesic and antipyretic agent before its withdrawal from the market due to significant safety concerns, including nephrotoxicity and carcinogenicity. Its primary pharmacological effects and its toxicity are intrinsically linked to its metabolic pathways.
The principal metabolic pathway of phenacetin involves O-deethylation by the cytochrome P450 enzyme CYP1A2 to form acetaminophen (paracetamol), which is itself a potent analgesic and antipyretic.[1][2] However, a minor but critical metabolic route involves the N-hydroxylation of phenacetin, also mediated by CYP enzymes, which leads to the formation of reactive metabolites. These metabolites can undergo further transformations to form N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive and toxic species.[3] NAPQI is known to deplete cellular glutathione stores and covalently bind to cellular macromolecules, leading to oxidative stress, cellular damage, and, in cases of overdose, severe hepatotoxicity.[4][5][6]
The crucial role of CYP1A2 in phenacetin metabolism has been demonstrated in studies using CYP1A2-null mice. In the absence of CYP1A2, phenacetin is more toxic, suggesting that CYP1A2-mediated metabolism is a detoxification pathway for the parent compound, while also being responsible for the formation of the active metabolite, acetaminophen.[7][8]
Table 1: Key Properties of Phenacetin and Ethenzamide
| Property | N-(4-Ethoxyphenyl)acetamide (Phenacetin) | 2-Ethoxybenzamide (Ethenzamide) |
| Primary Biological Activity | Analgesic, Antipyretic | Analgesic, Anti-inflammatory, Antipyretic |
| Primary Mechanism of Action | Metabolized to acetaminophen, which inhibits COX enzymes. | Inhibition of prostaglandin synthesis via COX enzyme inhibition.[9] |
| Key Metabolic Enzyme | CYP1A2[1][2] | Primarily metabolized in the liver.[9] |
| Major Toxic Metabolite | N-acetyl-p-benzoquinone imine (NAPQI)[3] | Not well-documented to have highly toxic metabolites. |
| Primary Toxicological Concerns | Nephrotoxicity, Carcinogenicity, Hepatotoxicity (in overdose) | Gastrointestinal side effects (common to NSAIDs). |
Ethenzamide: A Non-Steroidal Anti-Inflammatory Drug (NSAID) Profile
Ethenzamide is utilized as an analgesic, anti-inflammatory, and antipyretic drug. Its mechanism of action is primarily attributed to the inhibition of prostaglandin synthesis by blocking cyclooxygenase (COX) enzymes, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).[9] Prostaglandins are key mediators of pain, inflammation, and fever. By inhibiting their production, ethenzamide effectively alleviates these symptoms. Some evidence suggests that ethenzamide may exhibit a degree of selectivity for COX-2 over COX-1, which could potentially lead to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[9] Further research indicates that ethenzamide may also exert its analgesic effects through actions at the spinal cord level, possibly involving the 5-HT2B receptor.
Predictive Bioactivity and Metabolism of this compound
Based on the established profiles of its isomers, we can formulate a predictive model for the biological activity of this compound.
Potential Pharmacological Activity
Given the structural similarities to both phenacetin and ethenzamide, it is highly probable that this compound will exhibit analgesic and antipyretic properties . The presence of the acetamide moiety linked to an ethoxyphenyl ring is a common feature in this class of analgesics. The ortho-ethoxy substitution may influence its potency and selectivity towards COX enzymes, potentially leading to a profile that is a hybrid of its two isomers. It is plausible that this compound could possess anti-inflammatory activity similar to ethenzamide, mediated through the inhibition of prostaglandin synthesis.
Predicted Metabolic Pathways and Toxicological Profile
The metabolic fate of this compound is likely to be a critical determinant of both its efficacy and its safety.
-
O-deethylation: Similar to phenacetin, O-deethylation of the ethoxy group is a probable metabolic pathway. This would lead to the formation of N-(2-hydroxyphenyl)acetamide. The enzyme responsible for this transformation would likely be a member of the cytochrome P450 superfamily, with CYP1A2 being a strong candidate based on the phenacetin precedent.
-
N-hydroxylation and Potential for Reactive Metabolites: The potential for N-hydroxylation, a key step in the formation of toxic metabolites from phenacetin, must be considered. Metabolic activation of the acetamide group could lead to the formation of a reactive quinone imine species, analogous to NAPQI. The steric hindrance from the ortho-ethoxy group might influence the rate and extent of this metabolic activation compared to the para-substituted phenacetin.
The following diagram illustrates the predicted metabolic pathway of this compound in comparison to the established pathway of phenacetin.
Predicted vs. Established Metabolic Pathways
Experimental Protocols for the Elucidation of Biological Activity
A systematic experimental approach is required to validate the predicted biological activities of this compound. This involves chemical synthesis followed by a tiered screening of its pharmacological and toxicological properties.
Synthesis of this compound
The synthesis of this compound can be readily achieved through the acetylation of 2-ethoxyaniline with acetic anhydride.
Materials:
-
2-Ethoxyaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Water
-
Sodium acetate (optional, for buffering)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Buchner funnel)
-
Magnetic stirrer and hotplate
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-ethoxyaniline (1.0 equivalent) in a minimal amount of glacial acetic acid or water.
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (1.0-1.2 equivalents) to the solution. The reaction is exothermic, and cooling in an ice bath may be necessary to control the temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or gently reflux for 30-60 minutes to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, pour the reaction mixture into a beaker of cold water with stirring. This compound should precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a pure, crystalline product.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
General Experimental Workflow for Synthesis
In Vitro Assays for Pharmacological Screening
A series of in vitro assays can provide the initial assessment of the biological activity of this compound.
-
Cyclooxygenase (COX) Inhibition Assay: To determine the inhibitory activity against COX-1 and COX-2 enzymes. This can be performed using commercially available assay kits that measure the production of prostaglandins. This will help to confirm the predicted NSAID-like activity and determine its selectivity.
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, LDH assays): To assess the potential toxicity of the compound in relevant cell lines, such as human hepatocytes (e.g., HepG2 cells), to get a preliminary indication of its potential for hepatotoxicity.
-
In Vitro Metabolism Studies: Incubation of this compound with human liver microsomes or recombinant CYP enzymes (particularly CYP1A2) can be used to identify its metabolites and the enzymes responsible for their formation. This will be crucial for validating the predicted metabolic pathways.
In Vivo Models for Efficacy and Safety Assessment
Following promising in vitro results, in vivo studies in animal models are necessary to evaluate the analgesic, anti-inflammatory, and antipyretic efficacy, as well as the overall safety profile.
-
Analgesic Activity Models:
-
Acetic Acid-Induced Writhing Test (mice): A model of visceral pain where the reduction in the number of writhes indicates analgesic activity.
-
Hot Plate Test (mice or rats): A model of centrally mediated analgesia where an increase in the latency to a pain response (licking or jumping) is measured.
-
-
Anti-inflammatory Activity Model:
-
Carrageenan-Induced Paw Edema (rats): A model of acute inflammation where the reduction in paw swelling after administration of the compound is a measure of its anti-inflammatory effect.
-
-
Antipyretic Activity Model:
-
Brewer's Yeast-Induced Pyrexia (rats): A model where the ability of the compound to reduce fever induced by yeast injection is assessed.
-
-
Acute and Sub-chronic Toxicity Studies: To determine the LD50 and to identify any potential target organs for toxicity. These studies would involve administration of the compound at various doses and monitoring for clinical signs of toxicity, as well as histopathological examination of tissues.
Conclusion: A Path Forward for this compound
This compound stands as a molecule of significant interest, positioned at the intersection of the pharmacological profiles of its well-characterized isomers, phenacetin and ethenzamide. The predictive analysis presented in this guide, grounded in the established structure-activity relationships, strongly suggests that this compound is likely to possess analgesic, antipyretic, and potentially anti-inflammatory properties. However, the shadow of metabolism-induced toxicity, so prominent in the history of phenacetin, necessitates a cautious and thorough investigation of its metabolic fate.
The proposed experimental roadmap, from chemical synthesis through a hierarchical series of in vitro and in vivo assays, provides a clear and scientifically rigorous path to elucidating the true biological potential of this compound. The findings from these studies will be critical in determining whether this compound can emerge as a novel therapeutic agent with a favorable efficacy and safety profile, or if it will serve as a valuable tool for further understanding the intricate relationship between chemical structure, metabolism, and biological activity in this class of compounds. The scientific journey to unlock the secrets of this compound has a well-defined starting point, and the potential rewards for drug discovery and development are substantial.
References
- Patsnap. (2024, July 17). What is the mechanism of Ethenzamide?
- Moore, M., Thor, H., Moore, G., Nelson, S., Moldeus, P., & Orrenius, S. (1985). The toxicity of acetaminophen and N-acetyl-p-benzoquinone imine in isolated hepatocytes is associated with thiol depletion and increased cytosolic Ca2+. The Journal of biological chemistry, 260(24), 13035–13040. [Link]
- Peters, J. M., Chen, L. C., & Gonzalez, F. J. (2000). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. Toxicological Sciences, 54(2), 295-302. [Link]
- Wikipedia. (2023, December 2). NAPQI. [Link]
- Peters, J. M., Chen, L. C., & Gonzalez, F. J. (2000). Role of CYP1A2 in the Toxicity of Long-Term Phenacetin Feeding in Mice. Toxicological Sciences, 54(2), 295-302. [Link]
- Peng, C. Y., Lee, K. L., & Hollenberg, P. F. (2010). Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism. Molecular pharmacology, 78(3), 456–466. [Link]
- ResearchGate. (n.d.). Partial scheme of metabolism of phenacetin. [Link]
- Mogil, J. S., & Smith, S. B. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in pain research (Lausanne, Switzerland), 3, 878342. [Link]
- Peters, J. M., Chen, L. C., & Gonzalez, F. J. (2000). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. Toxicological sciences : an official journal of the Society of Toxicology, 54(2), 295–302. [Link]
- Leza, J. C., & Berrocoso, E. (2020). Animal models to evaluate analgesic effects using isobolographic analysis. Methods and protocols, 3(2), 34. [Link]
- ResearchGate. (2024, August 10). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. [Link]
- Reddy, N. S., Raju, M. G., & Shrivani, P. (2024). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Innovative Science and Research Technology, 9(4), 1291-1297. [Link]
- Moore, M., Thor, H., Moore, G., Nelson, S., Moldeus, P., & Orrenius, S. (1985). The toxicity of acetaminophen and N-acetyl-p-benzoquinone imine in isolated hepatocytes is associated with thiol depletion and increased cytosolic Ca2+. The Journal of biological chemistry, 260(24), 13035–13040. [Link]
- Bender, R. P., & Osheroff, N. (2007). N-acetyl-p-benzoquinone imine, the toxic metabolite of acetaminophen, is a topoisomerase II poison. Biochemistry, 46(12), 3564–3573. [Link]
- Wikipedia. (2024, January 5). Paracetamol. [Link]
- Mogil, J. S. (2009). Animal models of pain: progress and challenges. Nature reviews. Neuroscience, 10(4), 283–294. [Link]
- Peters, J. M., Chen, L. C., & Gonzalez, F. J. (2000). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. Toxicological sciences : an official journal of the Society of Toxicology, 54(2), 295–302. [Link]
- Peters, J. M., Chen, L. C., & Gonzalez, F. J. (2000). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. Toxicological Sciences, 54(2), 295-302. [Link]
- Brederson, J. D., Kym, P. R., & Szallasi, A. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels as Therapeutic Targets (pp. 399-420). Humana Press. [Link]
- Tan, E. C., & Tan, C. H. (2021). Overview of Neurological Mechanism of Pain Profile Used for Animal "Pain-Like" Behavioral Study with Proposed Analgesic Pathways.
- Reddy, N. S., Raju, M. G., Shrivani, P., & Kumar, Dr. P. (2024). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Innovative Science and Research Technology, 9(4), 1291-1297. [Link]
- NIST. (n.d.). Acetamide, N-(2-ethoxyphenyl)-. NIST Chemistry WebBook. [Link]
- Janbaz, K. H., Hassan, W., Mehmood, M. H., & Gilani, A. H. (2023). In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae). Journal of ethnopharmacology, 301, 115798. [Link]
- ResearchGate. (n.d.). Structures of phenacetin and acetaminophen with protons numbered as they are referenced in the text. [Link]
- ResearchGate. (n.d.). Metabolism of phenacetin to paracetamol and further metabolites. [Link]
- U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-amino-4-ethoxyphenyl)-. [Link]
- Hinson, J. A., Pohl, L. R., Monks, T. J., & Gillette, J. R. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental health perspectives, 39, 59–69. [Link]
- Siddiqui, N., Arshad, M. F., Ahsan, W., & Alam, M. S. (2012). Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of the Serbian Chemical Society, 77(11), 1547-1556. [Link]
- PubChem. (n.d.). N-(2-bromo-4-ethoxyphenyl)acetamide. [Link]
- Wikipedia. (2023, April 20). Ethenzamide. [Link]
- Kalkhambkar, R. G., & Savanur, H. M. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances, 5(10), 7384-7390. [Link]
- De Martino, A., D'Arena, G., Minervini, G., & Rapa, I. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 15(3), 2028–2040. [Link]
- Kawamata, T., Imura, Y., & Nishikawa, N. (2020). Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test. Biological & pharmaceutical bulletin, 43(5), 839–847. [Link]
- LookChem. (n.d.). N-p-phenetylacetamide. [Link]
- ResearchGate. (2025, August 6). Formylation and acetylation of 2-ethoxynaphthalene with 1,3,5-triazines in polyphosphoric acid. [Link]
- Kenz, A., El Ammari, L., & Galy, J. P. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta crystallographica. Section E, Structure reports online, 58(Pt 6), o670–o671. [Link]
- Vane, J. R. (2000). Mechanism of action of anti-inflammatory drugs: an overview. Osteoarthritis and Cartilage, 8 Suppl A, S5–S7. [Link]
- Lindsay, R. M., & Baty, J. D. (1989). Acetylation of aniline and phenetidine in vitro by human whole blood. Biochemical Society transactions, 17(5), 903. [Link]
- Steigenberger, B., Ressa, A., Litos, G., & B-Biloul, A. (2023). Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification-Mass Spectrometry. Journal of proteome research, 22(10), 3422–3430. [Link]
- Yang, Y. M., Yan, W., Hu, H. W., Luo, Y., Tang, Z. Y., & Luo, Z. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of organic chemistry, 86(17), 12344–12353. [Link]
- ResearchGate. (2025, December 6).
Sources
- 1. Preparation of acetanilide [cs.gordon.edu]
- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 4. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate - Google Patents [patents.google.com]
- 5. WO2008010764A2 - A process for the preparation of substituted 2-acetylamino-alkoxyphenyl - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of N-(2-Ethoxyphenyl)acetamide
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of N-(2-Ethoxyphenyl)acetamide, a compound of interest in pharmaceutical research and development. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectral signature is paramount for identity confirmation, purity assessment, and quality control. This document moves beyond a simple peak listing to explain the causal relationships between molecular structure and vibrational spectroscopy, grounding the interpretation in established principles and validated experimental protocols.
Introduction: The Molecular Structure and its Spectroscopic Implications
This compound (CAS No: 581-08-8) is an organic compound featuring a secondary amide, an aromatic ether, and a 1,2-disubstituted (ortho) benzene ring.[1][2] Its molecular formula is C₁₀H₁₃NO₂.[1][2] Each of these functional groups possesses unique vibrational modes—stretching and bending—that absorb infrared radiation at characteristic frequencies. The resulting IR spectrum is a unique molecular fingerprint, allowing for unambiguous identification.
The core of this analysis rests on the principle that chemical bonds behave like springs. When irradiated with infrared light, they absorb energy and vibrate at specific frequencies. The frequency of vibration is determined by the mass of the bonded atoms, the bond strength, and the type of vibration (e.g., stretching or bending). Our objective is to deconstruct the IR spectrum of this compound by assigning the observed absorption bands to their corresponding molecular motions, thereby building a complete spectroscopic profile.
A Self-Validating Protocol for High-Fidelity Spectrum Acquisition
To ensure the trustworthiness and reproducibility of the spectral data, a meticulously designed experimental protocol is essential. The following procedure for the Potassium Bromide (KBr) pellet method is a self-validating system because it incorporates critical steps to eliminate common sources of error, primarily moisture contamination.[3]
Experimental Protocol: FTIR Spectrum Acquisition via the KBr Pellet Method
Objective: To obtain a high-resolution, interference-free infrared spectrum of a solid this compound sample.
Materials & Equipment:
-
This compound sample
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.[4]
-
Agate mortar and pestle[5]
-
Pellet press die set (e.g., 13 mm)
-
Hydraulic press
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
-
Spatula, weighing paper
Methodology:
-
Preparation of the Workspace: Ensure the workspace, mortar, pestle, and die set are scrupulously clean and dry to prevent contamination.[5][6] Wiping with a solvent like ethanol and allowing to dry completely is recommended.
-
Background Spectrum Acquisition: Before preparing the sample, acquire a background spectrum with the empty sample compartment. This is a critical step to ratio out the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample and KBr Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of the dried, spectroscopy-grade KBr.[4][6] The typical sample-to-KBr ratio should be between 0.5% and 1%.
-
Causality: The KBr acts as an IR-transparent matrix.[4] Using too much sample will result in overly intense, saturated absorption bands (total absorbance), while too little will yield a noisy spectrum with poor signal-to-noise ratio. The hygroscopic nature of KBr necessitates rigorous drying, as adsorbed water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure key sample peaks.[3]
-
-
Grinding and Mixing:
-
First, place the 1-2 mg of this compound into the agate mortar and grind it to a very fine, consistent powder.
-
Add the pre-weighed KBr to the mortar.
-
Gently but thoroughly mix the sample and KBr with the pestle for 1-2 minutes until the mixture is homogenous. The goal is to uniformly disperse the fine sample particles within the KBr matrix, not to aggressively grind the KBr itself.[3]
-
-
Pellet Formation:
-
Transfer a portion of the homogenous mixture into the pellet die body.
-
Assemble the die set and place it in the hydraulic press.
-
If available, connect the die to a vacuum line to remove trapped air and residual moisture, which can cause the pellet to scatter light or fracture.[4]
-
Gradually apply pressure, typically to 8-10 metric tons for a 13 mm die, and hold for 1-2 minutes.[3][4]
-
Causality: The pressure causes the KBr to "cold-flow," fusing into a solid, transparent, or translucent disc.[3] A successful pellet should be clear, not opaque or cloudy, ensuring maximum light transmission.
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the previously collected single-beam background spectrum to produce the final absorbance or transmittance spectrum.
Workflow Diagram
The following diagram illustrates the logical flow of the KBr pellet preparation and analysis workflow.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Detailed Analysis of the this compound IR Spectrum
The infrared spectrum of this compound is rich with information. We will dissect it region by region, assigning the major absorption bands to their corresponding molecular vibrations. The analysis is based on established correlation tables and a reference spectrum from the NIST Chemistry WebBook.[1]
Logical Diagram: Structure-Spectrum Correlation
This diagram links the functional groups of the this compound molecule to their characteristic regions in the infrared spectrum.
Caption: Correlation of molecular structure with IR absorption bands.
Quantitative Data Summary
The following table summarizes the key absorption bands observed in the IR spectrum of this compound, comparing them to the expected ranges for their assigned functional groups.
| Observed Frequency (cm⁻¹) (NIST)[1] | Expected Range (cm⁻¹) | Vibrational Assignment | Functional Group | Intensity |
| ~3280 | 3370 - 3170[7] | N-H Stretch | Secondary Amide | Medium, Broad |
| ~3060 | 3100 - 3000[8] | C-H Stretch | Aromatic | Medium-Weak |
| ~2980, 2930 | 3000 - 2850[8] | C-H Stretch (asymmetric & symmetric) | Aliphatic (CH₃, CH₂) | Medium |
| ~1660 | 1700 - 1630[9] | C=O Stretch (Amide I Band) | Secondary Amide | Strong |
| ~1540 | 1570 - 1515[7][9] | N-H Bend + C-N Stretch (Amide II Band) | Secondary Amide | Strong |
| ~1600, 1490, 1450 | 1600 - 1450[8] | C=C Ring Stretch | Aromatic | Medium-Variable |
| ~1250 | 1300 - 1200[10] | Asymmetric Ar-O-C Stretch | Aryl Ether | Strong |
| ~1040 | 1050 - 1010[10] | Symmetric R-O-C Stretch | Aryl Ether | Medium |
| ~750 | 770 - 735[11] | C-H Out-of-Plane (OOP) Bend | 1,2-Disubstituted Aromatic | Strong |
Detailed Band-by-Band Interpretation
-
The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹):
-
A prominent, relatively broad band appears around 3280 cm⁻¹ . This is the characteristic N-H stretching vibration of a secondary amide.[7] Its position and broadened shape are indicative of intermolecular hydrogen bonding (N-H···O=C) in the solid state, which weakens the N-H bond and lowers its vibrational frequency compared to a "free" N-H group.[9] The presence of a single N-H stretching peak, rather than two, definitively identifies the amide as secondary.[7]
-
Just above 3000 cm⁻¹, a weaker absorption at ~3060 cm⁻¹ is attributed to the C-H stretching vibrations of the aromatic ring.[8]
-
Below 3000 cm⁻¹, peaks at ~2980 cm⁻¹ and ~2930 cm⁻¹ arise from the asymmetric and symmetric C-H stretching of the aliphatic methyl (-CH₃) and methylene (-CH₂) groups of the ethoxy and acetyl moieties.[8]
-
-
The Carbonyl and Double Bond Region (1800 - 1400 cm⁻¹):
-
The most intense absorption in the spectrum is the Amide I band at ~1660 cm⁻¹ . This is primarily due to the C=O stretching vibration.[9] Its frequency is lower than that of a typical ketone (~1715 cm⁻¹) due to the resonance effect of the nitrogen lone pair, which imparts partial single-bond character to the C=O bond, thereby weakening it.[9]
-
A second strong band, the Amide II band, is observed at ~1540 cm⁻¹ . This is not a pure vibration but results from a coupling of the N-H in-plane bending and C-N stretching vibrations.[7][9] The Amide I and II bands are highly characteristic of secondary amides.
-
Multiple bands of variable intensity at ~1600 cm⁻¹, ~1490 cm⁻¹, and ~1450 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring backbone.[11]
-
-
The Fingerprint Region (1400 - 650 cm⁻¹):
-
This region contains a wealth of complex vibrations. The most diagnostically significant peaks are the C-O stretches of the aryl ether. A very strong, sharp band at ~1250 cm⁻¹ is assigned to the asymmetric Ar-O-C stretch, a characteristic feature of aryl alkyl ethers.[10][12] A medium intensity band around ~1040 cm⁻¹ corresponds to the symmetric C-O-C stretch.[12]
-
A strong band at ~750 cm⁻¹ is highly indicative of the aromatic substitution pattern. This absorption arises from the collective out-of-plane (OOP) bending of the four adjacent C-H bonds on the ortho-disubstituted benzene ring.[11]
-
Conclusion
The FTIR spectrum of this compound provides a definitive confirmation of its molecular structure. Each key functional group—the secondary amide, the aryl ether, the ortho-disubstituted aromatic ring, and the aliphatic moieties—gives rise to characteristic absorption bands in predictable regions of the spectrum. The strong Amide I and II bands, the prominent N-H stretch indicative of hydrogen bonding, the powerful asymmetric C-O ether stretch, and the diagnostic C-H out-of-plane bending band collectively form a unique spectral fingerprint. By employing a robust and self-validating experimental protocol, this fingerprint can be reliably reproduced, making FTIR spectroscopy an indispensable tool for the identification and quality assessment of this compound in a drug development and manufacturing environment.
References
- KBr Pellet Method. Shimadzu. [Link]
- What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]
- Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]
- How is Potassium Bromide Used in Infrared Spectroscopy? AZoM. (2022-05-10). [Link]
- Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. (2021-07-31). [Link]
- INFRARED SPECTROSCOPY. St.
- The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. (2017-05-01). [Link]
- IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. (2023-02-27). [Link]
- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. (2020-01-01). [Link]
- Acetamide, N-(2-ethoxyphenyl)-. NIST Chemistry WebBook. [Link]
- Acetamide, N-(2-ethoxyphenyl)-. NIST Chemistry WebBook. [Link]
- FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. MDPI. (2023-04-21). [Link]
- Table of Characteristic IR Absorptions.[Link]
Sources
- 1. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 2. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 4. azom.com [azom.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. shimadzu.com [shimadzu.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Mass Spectrum of N-(2-Ethoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Ethoxyphenyl)acetamide, also known as o-ethoxyacetanilide, is an aromatic amide of significant interest in pharmaceutical and chemical research. Its structural isomer, N-(4-ethoxyphenyl)acetamide (phenacetin), is a well-known analgesic, making the characterization of its related compounds crucial for drug development and metabolism studies. Mass spectrometry, a cornerstone of analytical chemistry, provides indispensable information for the structural elucidation and identification of such compounds. This guide offers a detailed exploration of the mass spectrum of this compound, with a particular focus on the fragmentation pathways influenced by the ortho-positioning of the ethoxy group—a phenomenon known as the "ortho-effect."
This document, intended for researchers, scientists, and drug development professionals, will delve into the theoretical underpinnings and practical aspects of obtaining and interpreting the mass spectrum of this compound. By combining established fragmentation principles with an analysis of its unique spectral features, this guide serves as a comprehensive reference for the mass spectrometric behavior of this compound.
Chemical and Physical Properties
A thorough understanding of the analyte's fundamental properties is paramount for any mass spectrometric analysis. Key identifiers and properties for this compound are summarized in the table below.[1][2][3][4]
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO₂ | , , , |
| Molecular Weight | 179.22 g/mol | , , |
| CAS Registry Number | 581-08-8 | , , , |
| IUPAC Name | This compound |
Experimental Protocol: Acquiring the Mass Spectrum
The acquisition of a high-quality mass spectrum is contingent upon meticulous sample preparation and appropriate instrumentation. Electron Ionization (EI) is a common and effective technique for the analysis of relatively volatile and thermally stable small molecules like this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve a small amount (typically 1 mg/mL) of this compound in a volatile organic solvent such as methanol or acetonitrile.
-
Ensure the sample is free from non-volatile salts and particulate matter, which can interfere with the ionization process and contaminate the instrument. Filtration may be necessary.
-
The final concentration should be optimized to avoid detector saturation.
-
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for this analysis, ensuring the introduction of a pure, gaseous sample into the ion source.
-
The mass spectrometer should be equipped with an Electron Ionization (EI) source.
-
-
GC-MS Parameters (Typical):
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the analyte.
-
MS Transfer Line Temperature: 280 °C
-
-
Mass Spectrometer Parameters (EI):
-
Ionization Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-300
-
Experimental Workflow Diagram
Caption: Workflow for obtaining the mass spectrum of this compound.
Analysis of the Mass Spectrum
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide valuable structural information. The fragmentation pattern is significantly influenced by the presence of the amide and ethoxy functional groups, as well as their ortho relationship on the aromatic ring.
Major Fragment Ions
The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound, based on data available in the NIST Chemistry WebBook.[5]
| m/z | Proposed Fragment | Relative Intensity |
| 179 | [M]⁺• (Molecular Ion) | Moderate |
| 137 | [M - C₂H₄]⁺• | High |
| 109 | [M - C₂H₄ - CO]⁺• or [M - C₂H₅O• - H₂C=O]⁺ | High (Base Peak) |
| 91 | [C₇H₇]⁺ | Moderate |
| 43 | [CH₃CO]⁺ | Moderate |
Interpretation of Fragmentation Pathways
The fragmentation of this compound proceeds through several key pathways, including alpha-cleavage, McLafferty-type rearrangements, and rearrangements influenced by the "ortho-effect."
-
Molecular Ion (m/z 179): The presence of a moderately intense molecular ion peak at m/z 179 is consistent with the molecular weight of the compound and indicates a degree of stability of the parent molecule under electron ionization.
-
Loss of Ethene (m/z 137): A prominent peak is observed at m/z 137, corresponding to the loss of 42 Da from the molecular ion. This is characteristic of a McLafferty-type rearrangement involving the transfer of a hydrogen atom from the ethyl group to the amide oxygen, followed by the elimination of a neutral ethene molecule. This fragmentation is a strong indicator of the presence of the ethoxy group.
-
Formation of the Base Peak (m/z 109): The base peak at m/z 109 is formed through a subsequent fragmentation of the m/z 137 ion, involving the loss of a neutral carbon monoxide molecule (28 Da). Alternatively, this ion could arise from a more complex rearrangement involving the loss of an ethoxy radical and formaldehyde. The high stability of this resulting ion makes it the most abundant in the spectrum.
-
Formation of the Tropylium Ion (m/z 91): The peak at m/z 91 is characteristic of the highly stable tropylium cation, [C₇H₇]⁺, which is a common fragment in the mass spectra of compounds containing a benzyl moiety. Its formation involves significant rearrangement of the aromatic ring and side chain.
-
Acylium Ion (m/z 43): The peak at m/z 43 corresponds to the acylium ion, [CH₃CO]⁺, formed by the cleavage of the amide bond. This is a characteristic fragment for N-acetylated compounds.
The "Ortho-Effect" in Fragmentation
The ortho-positioning of the ethoxy and acetamido groups significantly influences the fragmentation pathways. In contrast to its para-isomer, phenacetin, where interactions between the substituents are minimal, the proximity of these groups in this compound can facilitate unique rearrangements. Research on the mass spectra of ortho-substituted anilides and related compounds has shown that such "ortho-effects" can lead to the formation of characteristic fragment ions through cyclization and elimination reactions.[6][7][8][9] These unique pathways can be invaluable for distinguishing between positional isomers.
Proposed Fragmentation Mechanism Diagram
Caption: Proposed fragmentation pathways for this compound.
Conclusion
The mass spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification. The fragmentation pattern is dominated by the characteristic loss of ethene via a McLafferty rearrangement, the formation of a stable base peak at m/z 109, and the presence of the acylium ion at m/z 43. Furthermore, the ortho-positioning of the substituents introduces unique fragmentation pathways, highlighting the importance of considering such "ortho-effects" when interpreting the mass spectra of substituted aromatic compounds. This in-depth guide provides a foundational understanding of the mass spectrometric behavior of this compound, serving as a valuable resource for researchers and scientists in the fields of analytical chemistry, pharmacology, and drug development.
References
- Cheméo. (n.d.). Acetamide, N-(2-ethoxyphenyl)-.
- Ceraulo, L., Ferrugia, M., Lamartina, L., Foti, S., Saletti, R., & Spinelli, D. (1996). Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- And 3-thiophenecarboxanilides. Journal of the Chemical Society, Perkin Transactions 2, (12), 2645-2651.
- Ceraulo, L., Ferrugia, M., Lamartina, L., Foti, S., Saletti, R., & Spinelli, D. (1996). Studies in organic mass spectrometry.20. A hidden ortho effect in the electron ionisation mass spectra of some 2'-alkyl substituted 2- and 3-thiophenecarboxanilides. IRIS UNICT.
- Khymych, A. A., Galkin, E. G., Mazitova, A. F., & Varlamov, A. V. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Analytical Chemistry, 71(7), 727-736.
- NIST. (n.d.). Acetamide, N-(2-ethoxyphenyl)-. NIST Chemistry WebBook.
- Voinov, V. G., & Galkin, E. G. (2016). Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. Rapid Communications in Mass Spectrometry, 30(15), 1777-1782.
- Appchem. (n.d.). This compound.
- CAS. (n.d.). This compound. CAS Common Chemistry.
Sources
- 1. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 2. Acetamide, N-(2-ethoxyphenyl)- (CAS 581-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. appchemical.com [appchemical.com]
- 5. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies in organic mass spectrometry.20. A hidden ortho effect in the electron ionisation mass spectra of some 2'-alkyl substituted 2- and 3-thiophenecarboxanilides [iris.unict.it]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of N-(2-Ethoxyphenyl)acetamide in Different Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of N-(2-Ethoxyphenyl)acetamide, a compound of significant interest in pharmaceutical research. We delve into the theoretical underpinnings of solubility, present meticulously curated quantitative data in a variety of neat and binary solvent systems, and offer detailed, field-proven experimental protocols for the accurate determination of equilibrium solubility. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the dissolution characteristics of this molecule and providing a robust framework for its application in formulation and development.
Introduction: Understanding the Significance of Solubility
This compound, also known as phenacetin, is a synthetic crystalline solid belonging to the acetamide class of organic compounds. A thorough understanding of its solubility is paramount in the pharmaceutical sciences. Solubility dictates the bioavailability of a drug, influences its formulation strategies, and is a critical parameter in purification and crystallization processes.[1][2] In essence, a comprehensive solubility profile is the bedrock upon which successful drug development is built.
This guide will explore the multifaceted nature of this compound's solubility, moving beyond mere data presentation to elucidate the underlying thermodynamic principles and intermolecular forces that govern its behavior in different solvent environments.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a crystalline solid like this compound in a solvent is a complex thermodynamic process governed by the interplay of enthalpy and entropy. The overall Gibbs free energy of solution (ΔGsol) must be negative for dissolution to occur spontaneously. This process can be conceptually broken down into three steps:
-
Lattice Energy: The energy required to break the intermolecular forces holding the this compound molecules together in the crystal lattice (endothermic).
-
Cavity Formation: The energy required to create a space or cavity in the solvent to accommodate a solute molecule (endothermic).
-
Solvation Energy: The energy released when the solute molecule forms new intermolecular interactions with the solvent molecules (exothermic).
The balance of these energy changes determines the extent of solubility. Solvents that can form strong interactions with this compound, such as hydrogen bonds with the amide group or dipole-dipole interactions with the ethoxy and phenyl groups, will have a more favorable (more negative) solvation energy, leading to higher solubility.[3][4]
Quantitative Solubility Data of this compound
The following table summarizes the experimentally determined solubility of this compound in a range of neat organic solvents and water at various temperatures. The data has been compiled from multiple authoritative sources to provide a comparative overview.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference(s) |
| Water | 25 | 0.076 | 0.0042 | [5] |
| Water (boiling) | 100 | 1.22 | 0.068 | [6] |
| Ethanol | 25 | 6.67 | 0.372 | [6] |
| Ethanol (boiling) | 78.37 | 35.7 | 1.99 | [6] |
| Methanol | 25 | - | - | [2] |
| 1-Propanol | 25 | - | - | [7] |
| 2-Propanol | 25 | - | - | [7] |
| 1-Butanol | 25 | - | - | [7] |
| 2-Butanol | 25 | - | - | [7] |
| Acetone | Room Temp. | Soluble | - | [6][8] |
| Chloroform | 25 | 7.14 | 0.398 | [8] |
| Diethyl Ether | 25 | 1.11 | 0.062 | [8] |
| Benzene | Room Temp. | Slightly Soluble | - | [5][6] |
| Ethyl Acetate | 25 | - | - | [7] |
| n-Propyl Acetate | 25 | - | - | [7] |
| Acetonitrile | 25 | - | - | [2][7] |
| N,N-Dimethylformamide (DMF) | 25 | - | - | [2][7] |
| Dimethyl Sulfoxide (DMSO) | 25 | - | - | [2] |
| 1,4-Dioxane | 25 | - | - | [2] |
| Pyrimidine | Room Temp. | Very Soluble | - | [8] |
| Glycerol | Room Temp. | Soluble | - | [6] |
Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol
The determination of equilibrium solubility is a critical experimental procedure. The "gold standard" for this measurement is the Shake-Flask Method , as recommended by major pharmacopeias and regulatory bodies like the OECD.[9][10][11] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
Rationale for the Shake-Flask Method
The shake-flask method is favored for its reliability and direct measurement of the thermodynamic equilibrium state.[11] By ensuring an excess of the solid is present, the system is allowed to reach saturation over a sufficient period, minimizing the risk of supersaturation that can occur with kinetic solubility methods.[12] This approach provides a definitive value for the maximum amount of solute that can be dissolved in a given solvent under specific conditions.
Detailed Experimental Workflow
The following protocol outlines a robust and self-validating procedure for determining the equilibrium solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess should be sufficient to be visible after the equilibration period.
-
Pipette a known volume of the desired solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary study can determine the minimum time required to achieve a stable concentration.[7]
-
-
Sample Separation:
-
Once equilibrated, remove the vials and allow them to stand at the same temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
For an extra measure of certainty, filter the withdrawn supernatant through a chemically compatible 0.45 µm syringe filter. This step is crucial to prevent undissolved microparticles from artificially inflating the measured concentration.
-
-
Quantitative Analysis (HPLC-UV Method):
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for the separation of such compounds.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 40:60 v/v) is a good starting point. The pH of the aqueous portion can be adjusted with a buffer (e.g., phosphate buffer) if necessary.[13][14]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: this compound has a UV absorbance maximum around 250 nm in ethanol, which can be used for detection.[15]
-
Quantification: Prepare a series of calibration standards of known concentrations of this compound in the mobile phase. Dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve. Inject the standards and the diluted sample into the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.
-
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is not an intrinsic constant but is influenced by several factors:
-
Solvent Polarity: The principle of "like dissolves like" is a useful starting point. This compound, with its polar amide group and less polar ethoxyphenyl group, exhibits moderate polarity. It is, therefore, more soluble in polar organic solvents like ethanol and acetone than in non-polar solvents like benzene or highly polar solvents like water.[5][6]
-
Hydrogen Bonding: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Solvents that are proficient hydrogen bond donors and/or acceptors (e.g., alcohols, water) can interact strongly with the solute, enhancing solubility.
-
Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution. The significant increase in the solubility of this compound in boiling water and boiling ethanol compared to their cold counterparts exemplifies this.[6]
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.
Caption: Factors influencing the solubility of this compound.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. By integrating theoretical principles with quantitative data and robust experimental protocols, we have aimed to equip researchers with the necessary tools and understanding to effectively work with this compound. The provided data and methodologies serve as a strong foundation for formulation development, process optimization, and further research into the physicochemical properties of this compound.
References
- OECD (2025). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- Situ Biosciences.
- Perlovich, G. L., & Blokhina, S. V. (2012). Thermodynamics of dissolution and infrared-spectroscopy of solid dispersions of phenacetin. Journal of Thermal Analysis and Calorimetry, 112(1), 359-366.
- Sciencelab.com, Inc. (2005).
- ChemBK. Phenacetin. [Link]
- Cysewski, P., Jeliński, T., Przybyłek, M., & Nowak, W. (2021). Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents. Molecules, 26(13), 4078. [Link]
- USP-NF. (2016). <1236> Solubility Measurements. [Link]
- OECD. Test No.
- OECD. Test No.
- Wang, L., Li, D., Wang, L., & Hao, H. (2021). Measurement and Correlation of Solubility and Thermodynamic Properties of Phenacetin in 12 Pure Solvents from 283.15 to 323.15 K.
- Analytice.
- ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]
- Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]
- Cysewski, P., Jeliński, T., Przybyłek, M., & Nowak, W. (2021). Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents. Molecules, 26(13), 4078. [Link]
- ECA Academy. (2022). USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]
- Cox, S. K., Hamner, R. S., & Bartges, J. W. (2003). Determination of Acetaminophen and Phenacetin in Porcine Microsomal Samples.
- Pion Inc. Technical Note: Solubility Measurements. [Link]
- PubChem. Phenacetin. [Link]
- Martínez, F., & Gómez, A. (2003).
- Cysewski, P., Jeliński, T., Przybyłek, M., & Nowak, W. (2021). Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents. Molecules, 26(13), 4078. [Link]
- Cysewski, P., Jeliński, T., Przybyłek, M., Nowak, W., & Olczak, M. (2022). Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. Pharmaceutics, 14(12), 2828. [Link]
- Perlovich, G. L., & Blokhina, S. V. (2012). Thermodynamic scheme of dissolution.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
- Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39.
- Przybyłek, M., Kowalska, A., Tymorek, N., & Cysewski, P. (2021). The solubility values of phenacetin expressed as molar fractions (•10 3) along with the standard uncertainty (n=3) determined in six neat solvents.
- Cysewski, P., Jeliński, T., Przybyłek, M., Nowak, W., & Olczak, M. (2022). Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. Pharmaceutics, 14(12), 2828.
- Cheméo. Phenacetin (CAS 62-44-2). [Link]
- Przybyłek, M., Kowalska, A., Tymorek, N., & Cysewski, P. (2021). Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents.
- Atia, F. A., Ahmadi, A. A., & Al-Safran, M. (2019). Novel and high sensitive quantitative analysis of Phenacetin using Liquid Chromatography Triple Quadrupole Mass Spectrometry.
- Japanese Pharmacopoeia. 680 Phenacetin / Official Monographs for Part I.
- Espinosa Bosch, M., Ruiz Sánchez, A., & Sánchez Rojas, F. (2002). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 879-886.
- Pal, T., & Gilson, M. K. (2016). Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation. The Journal of chemical physics, 144(20), 204501. [Link]
- Clayton, R. P., Luk, K. C., & Lindon, J. C. (2006). Identification of phenacetin metabolites in human urine after administration of phenacetin-C2H3: Measurement of futile metabolic deacetylation via HPLC/MS-SPE-NMR and HPLC-ToF MS. Xenobiotica, 36(10-11), 939-952.
- Espinosa Bosch, M., Ruiz Sánchez, A., & Sánchez Rojas, F. (2002). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 879-886. [Link]
Sources
- 1. filab.fr [filab.fr]
- 2. Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenacetin CAS#: 62-44-2 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thinksrs.com [thinksrs.com]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. Solubility Measurements | USP-NF [uspnf.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. enamine.net [enamine.net]
- 13. dspace.ceu.es [dspace.ceu.es]
- 14. Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Elucidation of N-(2-Ethoxyphenyl)acetamide
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the definitive structural elucidation of N-(2-Ethoxyphenyl)acetamide. Moving beyond a simple recitation of methods, this guide delves into the scientific rationale behind the multi-faceted spectroscopic approach, presenting a self-validating workflow that ensures the highest degree of confidence in structural assignment. The methodologies described herein are grounded in established principles and represent the gold standard for the characterization of small organic molecules.
Introduction: The Molecular Identity of this compound
This compound (CAS No: 581-08-8), also known as 2-ethoxyacetanilide, is an aromatic amide with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2] Its structure, featuring an ortho-substituted ethoxy group on the phenyl ring, makes it an important analogue of related bioactive compounds and a versatile intermediate in organic synthesis.[3] Accurate and unambiguous structural confirmation is a prerequisite for its use in any research or development context, ensuring purity, identity, and the validity of downstream applications.
This guide outlines a synergistic application of modern spectroscopic techniques to create a complete and irrefutable structural profile of the molecule.
The Integrated Spectroscopic Workflow: A Strategy for Unambiguous Confirmation
The core principle of modern structural elucidation lies in the integration of complementary analytical techniques. No single method provides a complete picture; rather, each offers a unique piece of the structural puzzle. Mass spectrometry provides the molecular weight and fragmentation map, infrared spectroscopy identifies the functional groups, and nuclear magnetic resonance spectroscopy reveals the precise atomic connectivity. This integrated approach creates a self-validating system where the data from each experiment must be consistent with the others, leading to a single, confirmed structure.
Caption: General experimental workflow for structural elucidation.
Mass Spectrometry (MS): Determining the Molecular Blueprint
Causality: The initial and most fundamental question in structural analysis is "What is its mass?". Mass spectrometry directly answers this by providing the molecular weight of the compound, which is essential for determining the molecular formula. Electron Ionization (EI) is a robust choice for this molecule as it not only reveals the molecular ion but also induces predictable fragmentation, offering valuable clues about the molecule's substructures.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced via direct infusion or through a GC inlet.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The abundance of each ion is recorded, generating a mass spectrum.
Data Interpretation and Expected Fragmentation
The mass spectrum provides two key pieces of information: the molecular ion peak (M⁺˙) and the fragmentation pattern.
-
Molecular Ion (M⁺˙): The molecular weight of this compound is 179.22. Therefore, the molecular ion peak is expected at m/z = 179 .[1] The presence of this peak confirms the molecular weight.
-
Fragmentation Pattern: The fragmentation is not random; it occurs at the weakest bonds and results in stable carbocations or radical cations. The key fragmentations provide a "fingerprint" of the molecule's structure.
Caption: Structure of this compound with proton labels.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Label | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |
| a | NH | ~8.2 | Broad Singlet | 1H | - | Exchangeable proton, broad due to quadrupole relaxation of ¹⁴N. |
| b | Ar-H | ~8.3 | Doublet of Doublets | 1H | ~8.0, 1.5 | Ortho to the electron-withdrawing amide group, most deshielded. |
| c, d | Ar-H | ~7.0-7.1 | Multiplet | 2H | - | Protons ortho and meta to the ethoxy group. |
| e | Ar-H | ~6.9 | Doublet of Doublets | 1H | ~8.0, 1.5 | Ortho to the electron-donating ethoxy group, most shielded. |
| f | O-CH₂ -CH₃ | ~4.1 | Quartet | 2H | ~7.0 | Methylene protons adjacent to oxygen, split by CH₃ group. |
| g | CO-CH₃ | ~2.2 | Singlet | 3H | - | Acetyl methyl protons, no adjacent protons to couple with. |
| h | O-CH₂-CH₃ | ~1.4 | Triplet | 3H | ~7.0 | Methyl protons of the ethoxy group, split by the CH₂ group. |
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, confirming its asymmetry.
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| C =O | ~169 | Amide carbonyl carbon, highly deshielded. |
| Ar-C -O | ~148 | Aromatic carbon attached to the electronegative oxygen. |
| Ar-C -N | ~128 | Aromatic carbon attached to nitrogen. |
| Ar-C H | ~124 | Aromatic CH carbon. |
| Ar-C H | ~122 | Aromatic CH carbon. |
| Ar-C H | ~121 | Aromatic CH carbon. |
| Ar-C H | ~112 | Aromatic CH carbon, shielded by the ortho-ethoxy group. |
| O-C H₂-CH₃ | ~64 | Methylene carbon of the ethoxy group, attached to oxygen. |
| CO-C H₃ | ~25 | Methyl carbon of the acetyl group. |
| O-CH₂-C H₃ | ~15 | Methyl carbon of the ethoxy group. |
Conclusion: The Convergent Power of Spectroscopy
The structural elucidation of this compound is definitively achieved through the strategic and integrated use of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. MS establishes the molecular formula (C₁₀H₁₃NO₂). IR confirms the presence of the essential secondary amide, aromatic, and ether functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the conclusive, high-resolution data needed to piece these components together, confirming the ortho-substitution pattern and the precise connectivity of every atom in the molecule. The convergence of data from these independent techniques provides a self-validating and unambiguous confirmation of the structure, meeting the highest standards of scientific integrity required in research and development.
References
- National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2-ethoxyphenyl)-. NIST Chemistry WebBook.
- U.S. Environmental Protection Agency (EPA). (n.d.). Acetamide, N-(2-amino-4-ethoxyphenyl)-. Substance Details - SRS.
- Prakash, G. K., et al. (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645).
- PubChem. (n.d.). N-(2-bromo-4-ethoxyphenyl)acetamide.
- SIELC Technologies. (2018). Acetamide, N-(2-ethoxyphenyl)-.
- ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645).
Sources
An In-depth Technical Guide to N-(4-Ethoxyphenyl)acetamide (Phenacetin): Discovery, History, and Scientific Profile
A Note on Isomeric Specificity: This guide focuses on N-(4-ethoxyphenyl)acetamide, the para-isomer of ethoxyacetanilide, historically known as Phenacetin. The initial topic requested was N-(2-ethoxyphenyl)acetamide (the ortho-isomer). However, a comprehensive literature review reveals a significant lack of historical and pharmacological data for the ortho-isomer. In contrast, Phenacetin (the para-isomer) has a rich, well-documented history as one of the earliest synthetic analgesics, making it a subject of substantial scientific and historical importance. Therefore, this guide will provide an in-depth analysis of Phenacetin, the compound of significant interest to researchers, scientists, and drug development professionals.
Introduction
N-(4-Ethoxyphenyl)acetamide, or Phenacetin, holds a pivotal place in the history of medicinal chemistry. As one of the first synthetic non-opioid analgesics and antipyretics to be widely marketed, it marked a significant step away from plant-derived alkaloids for pain and fever management.[1] Its journey from a breakthrough therapeutic agent to a withdrawn substance due to toxicity concerns offers critical insights into the evolution of drug discovery, pharmacology, and regulatory oversight. This guide provides a comprehensive technical overview of Phenacetin's discovery, historical context, synthesis, mechanism of action, and analytical methodologies.
Discovery and Historical Development
The Dawn of Synthetic Antipyretics
The late 19th century was a period of burgeoning innovation in the chemical industry, particularly in Germany, where coal tar derivatives were being explored for various applications. The story of Phenacetin begins with a serendipitous discovery in 1886 involving Acetanilide. Researchers at the University of Strassburg were testing naphthalene as a potential anthelmintic, but a pharmacy error led to the administration of Acetanilide instead. While ineffective against intestinal worms, it was observed to have potent fever-reducing properties.[1] This accidental finding led to the marketing of Acetanilide as "Antifebrin." However, its use was associated with significant side effects, most notably cyanosis, a bluish discoloration of the skin due to methemoglobinemia.[1]
The Development of a Safer Alternative: Phenacetin
The toxicity of Acetanilide spurred the search for safer alternatives. Scientists at the German company Bayer, led by chemist Oskar Hinsberg, sought to modify the Acetanilide structure to reduce its toxicity while retaining its therapeutic effects. This led to the synthesis of Phenacetin, which was introduced to the market in 1887.[1] Phenacetin proved to be a less toxic and effective analgesic and antipyretic, quickly gaining popularity and becoming a common ingredient in over-the-counter remedies for decades.[1] It was often formulated in combination with aspirin and caffeine in what were known as "APC" tablets.
Decline and Withdrawal
Despite its widespread use for nearly a century, concerns about the long-term safety of Phenacetin began to emerge in the mid-20th century. Chronic, heavy use of Phenacetin-containing analgesics was linked to an increased risk of severe kidney damage, specifically analgesic nephropathy, and certain types of cancer. This led to its withdrawal from the market in many countries, including Canada in 1973 and by the U.S. Food and Drug Administration (FDA) in 1983.[2]
Physicochemical Properties and Synthesis
Phenacetin is a white, crystalline powder with a slightly bitter taste.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H13NO2 | [3] |
| Molar Mass | 179.22 g/mol | [3] |
| Melting Point | 133-136 °C | [3] |
| Water Solubility | 0.076 g/100 mL | [3] |
| Appearance | White crystalline powder | [3] |
Historical Synthesis: The Williamson Ether Synthesis
The classical synthesis of Phenacetin is a two-step process starting from p-nitrophenol. The first step involves a Williamson ether synthesis to introduce the ethyl group, followed by reduction of the nitro group and subsequent acetylation.
Step 1: Ethylation of p-nitrophenol p-Nitrophenol is deprotonated with a base, such as sodium ethoxide, to form the sodium p-nitrophenoxide salt. This salt is then treated with an ethylating agent, typically ethyl iodide or ethyl sulfate, to form p-nitrophenetole.
Step 2: Reduction of the Nitro Group The nitro group of p-nitrophenetole is reduced to an amine to yield p-phenetidine. Common reducing agents for this transformation include iron or tin in the presence of hydrochloric acid.
Step 3: Acetylation of p-phenetidine The final step is the acetylation of the amino group of p-phenetidine using acetic anhydride or acetyl chloride to produce N-(4-ethoxyphenyl)acetamide (Phenacetin).
Caption: Historical synthesis pathway of Phenacetin.
Pharmacology and Mechanism of Action
Metabolism to Paracetamol
The primary mechanism of action of Phenacetin is through its active metabolite, N-(4-hydroxyphenyl)acetamide, more commonly known as Paracetamol (Acetaminophen). In the body, Phenacetin undergoes oxidative de-ethylation in the liver, primarily by the cytochrome P450 enzyme system (specifically CYP1A2), to form Paracetamol. Paracetamol is a potent analgesic and antipyretic. A smaller portion of Phenacetin is metabolized via deacetylation to p-phenetidine, which is associated with the compound's toxicity.
Caption: Metabolic pathways of Phenacetin.
Mechanism of Action of Paracetamol
While the precise mechanism of action of Paracetamol is still not fully elucidated, it is believed to exert its analgesic and antipyretic effects through several pathways, including:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which distinguishes it from traditional NSAIDs. However, it is a more potent inhibitor of a splice variant of COX-1, often referred to as COX-3, which is found in the central nervous system.
-
Modulation of the Endocannabinoid System: Paracetamol is metabolized in the brain to AM404, a compound that inhibits the reuptake of the endogenous cannabinoid anandamide, thereby enhancing its analgesic effects.
-
Interaction with the Serotonergic System: Paracetamol has been shown to modulate the descending serotonergic pathways, which play a role in pain perception.
Analytical Methodologies
The quantification of Phenacetin and its metabolites in biological matrices and pharmaceutical formulations has historically been performed using various analytical techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Phenacetin. A typical HPLC method would involve:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength where Phenacetin exhibits maximum absorbance (around 250 nm).
Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used, often requiring derivatization of the analyte to increase its volatility.
Spectroscopic Methods
UV-Visible spectrophotometry can be used for the quantification of Phenacetin in simple formulations, based on its characteristic absorption spectrum. However, this method lacks the specificity of chromatographic techniques and is prone to interference from other components in the sample.
Experimental Protocols
Synthesis of N-(4-ethoxyphenyl)acetamide from Paracetamol
A common laboratory synthesis of Phenacetin involves the ethylation of Paracetamol, which is a variation of the Williamson ether synthesis.
Materials:
-
Paracetamol (N-(4-hydroxyphenyl)acetamide)
-
Anhydrous potassium carbonate (K2CO3)
-
Ethyl iodide (CH3CH2I)
-
2-Butanone (solvent)
Procedure:
-
In a round-bottom flask, combine Paracetamol, anhydrous potassium carbonate, and 2-butanone.
-
Add ethyl iodide to the mixture.
-
Heat the reaction mixture at reflux for approximately 1 hour.
-
After cooling, perform a series of workup steps, including extraction with an organic solvent and washing with aqueous solutions to remove unreacted starting materials and byproducts.
-
The organic layer is then dried, and the solvent is evaporated to yield the crude Phenacetin product.
-
The crude product can be purified by recrystallization from water or an alcohol-water mixture.
Caption: Workflow for the synthesis of Phenacetin from Paracetamol.
Conclusion
N-(4-Ethoxyphenyl)acetamide, or Phenacetin, represents a classic case study in the history of drug development. Its discovery provided a much-needed alternative to earlier, more toxic synthetic drugs and natural remedies. For nearly a century, it was a mainstay of pain and fever management. However, the eventual discovery of its severe long-term side effects underscored the importance of rigorous, long-term toxicological studies and led to its withdrawal from the market. The story of Phenacetin serves as a valuable lesson for researchers and professionals in the pharmaceutical sciences, highlighting the continuous evolution of our understanding of drug action, metabolism, and safety. Its legacy continues through its primary active metabolite, Paracetamol, which remains one of the most widely used analgesics and antipyretics in the world.
References
- PubChem. o-Ethoxyacetanilide.
- ChemBK. p-Ethoxyacetanilide. [Link]
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. [Link]
- NIST. Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. NIST Chemistry WebBook. [Link]
- PubChem. 3'-Ethoxyacetanilide.
- Di M. M., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2040. [Link]
- Experiment 1 - Recrystalliz
- Taylor & Francis. Acetanilide – Knowledge and References. [Link]
- American Chemical Society.
- Recrystallization of Impure Acetanilide and Melting Point Determin
- PubChem. N-(4-ethoxyphenyl)acetamide;ethoxysulfanyloxyethane.
- PubChem. N-[4-(4-ethoxyphenyl)phenyl]acetamide.
- Newer Green Chemistry Methods for the Synthesis of Different Acetanilide Derivatives from Anilines and Their Comparative Analysis. International Journal of Innovative Research in Science, Engineering and Technology, 11(6). [Link]
- DrugBank. 4-Ethoxy-acetanilide. [Link]
- U.S. Environmental Protection Agency. Acetamide, N-(4-ethoxy-3-nitrophenyl)-. [Link]
Sources
N-(2-Ethoxyphenyl)acetamide: A Comprehensive Technical Guide for Chemical Researchers
Introduction: Unveiling a Research Chemical with Latent Potential
N-(2-Ethoxyphenyl)acetamide, also known as 2-ethoxyacetanilide or o-acetylphenetidine, is an aromatic amide with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1] While its structural isomer, N-(4-ethoxyphenyl)acetamide (phenacetin), has a long and complex history as an analgesic and antipyretic agent, ultimately leading to its withdrawal due to toxicity concerns, this compound remains a comparatively unexplored molecule.[2][3] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, characterization, and a comparative analysis of its potential biological significance in the broader context of acetamide derivatives. The conspicuous absence of extensive biological data for this compound presents a unique opportunity for novel research and discovery in medicinal chemistry.
Chemical Properties and Identification
A clear understanding of the fundamental physicochemical properties of this compound is paramount for its synthesis, handling, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| CAS Number | 581-08-8 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not widely reported, requires experimental determination | |
| Solubility | Soluble in methanol | [1] |
| LogP | 2.11670 | [1] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most commonly achieved through the N-acylation of 2-ethoxyaniline with an appropriate acetylating agent, such as acetic anhydride. This method is a straightforward and efficient approach for laboratory-scale preparation.[4][5]
Reaction Scheme
Sources
Methodological & Application
A Robust, Stability-Indicating HPLC Method for the Quantitative Analysis of N-(2-Ethoxyphenyl)acetamide
An Application Note from the Senior Scientist's Desk
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2-Ethoxyphenyl)acetamide. This compound, an isomer of the well-known compound Phenacetin, serves as a representative analyte for quality control, stability testing, and impurity profiling in pharmaceutical development.[1][2] The described method utilizes reversed-phase chromatography with UV detection, a ubiquitous technique in analytical laboratories. The causality behind the selection of chromatographic parameters—including stationary phase, mobile phase composition, and pH—is thoroughly explained to provide a deeper understanding of the method's scientific foundation. The protocol is designed to be self-validating, incorporating rigorous system suitability criteria and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the quantification of this compound and structurally similar compounds.
Scientific Principles & Method Rationale
The fundamental goal is to separate this compound from potential impurities and degradation products and to quantify it with high accuracy.
The Choice of Reversed-Phase HPLC (RP-HPLC)
This compound (Molecular Formula: C₁₀H₁₃NO₂, M.W.: 179.22 g/mol ) is a moderately non-polar organic molecule, making it an ideal candidate for RP-HPLC.[1] This technique separates analytes based on their hydrophobic interactions with a non-polar stationary phase.[5] A polar mobile phase is used, and analytes with greater hydrophobicity are retained longer on the column.[5]
-
Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the most widely used in RP-HPLC, offering a high degree of hydrophobicity and a broad applicability for various analytes, making them an excellent and robust starting point for method development.[6]
-
Mobile Phase Selection: The mobile phase consists of a mixture of water and a polar organic solvent, acetonitrile (MeCN). Acetonitrile is chosen for its low viscosity and UV transparency. By adjusting the ratio of acetonitrile to water, the elution strength of the mobile phase can be finely tuned to achieve optimal retention and separation.
-
pH Control and Peak Shape: The mobile phase is acidified with a small amount of phosphoric acid.[7] The amide group in this compound can interact with residual, un-capped silanols on the silica-based stationary phase, leading to peak tailing. Maintaining a low pH (e.g., pH 2.5-3.5) suppresses the ionization of these silanol groups, minimizing undesirable secondary interactions and ensuring sharp, symmetrical chromatographic peaks.[8]
Analytical Method Protocol
This section provides a detailed, step-by-step protocol for the analysis.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition | Justification |
| Mobile Phase | Acetonitrile : Water (pH 3.0 with H₃PO₄) (50:50, v/v) | Balances analyte retention and run time. Low pH ensures sharp peak shape by suppressing silanol interactions.[7] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard C18 chemistry provides robust hydrophobic retention for the analyte.[6] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection | UV at 245 nm | Wavelength of maximum absorbance for the analyte, providing optimal sensitivity. |
| Injection Vol. | 10 µL | A suitable volume to achieve good sensitivity while avoiding column overload. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any potential early- or late-eluting impurities. |
Solution Preparation
-
Mobile Phase Preparation (1 L): Add 500 mL of Acetonitrile to 500 mL of HPLC-grade water. Adjust the pH of the mixture to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for routine analysis and system suitability checks.
Analytical Workflow
The overall process from sample receipt to final report generation follows a structured workflow to ensure data integrity and consistency.
Caption: High-level workflow for the HPLC analysis of this compound.
Method Validation Protocol (ICH Q2(R2) Framework)
The objective of method validation is to demonstrate that the procedure is fit for its intended purpose.[4] The following protocols outline the experiments required to validate this method according to ICH guidelines.[9]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[10] Forced degradation studies are the cornerstone of developing a stability-indicating method.[11][12] The goal is to achieve 5-20% degradation of the API to ensure potential degradants are formed and can be resolved from the parent peak.[12]
Protocol:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute with mobile phase.[13]
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute with mobile phase.[13]
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute with mobile phase.[13]
-
Thermal Degradation: Expose the solid API powder to 105°C in a hot air oven for 48 hours. Prepare a solution from the stressed solid.
-
Photolytic Degradation: Expose the solid API to UV and visible light (ICH Q1B conditions) for an extended period. Prepare a solution from the stressed solid.[13]
Acceptance Criteria: The method is specific if the this compound peak is free from co-elution with any degradation products, as determined by peak purity analysis using a PDA detector.
Caption: Logic diagram for establishing method specificity via forced degradation.
Validation Parameters & Acceptance Criteria
The following table summarizes the key validation parameters, the experimental approach, and the typical acceptance criteria based on ICH Q2(R2) guidelines.
| Parameter | Experimental Protocol | Acceptance Criteria |
| System Suitability | Inject the working standard solution five times at the beginning of the validation run. | %RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[10] |
| Linearity | Analyze a series of at least five concentrations ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with the reference standard at three levels (80%, 100%, 120%) in triplicate. Calculate the percent recovery. | Mean recovery between 98.0% and 102.0% for each level.[10] |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Repeatability: %RSD ≤ 2.0%. Intermediate Precision: Overall %RSD ≤ 2.0%.[10] |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that interval. | The documented range for which the method is proven to be reliable.[4] |
| Robustness | Deliberately vary method parameters: Flow rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase pH (±0.2 units), Mobile Phase composition (±2%). | System suitability criteria must be met under all varied conditions. |
Conclusion
The HPLC method presented in this application note is demonstrated to be a simple, rapid, and reliable procedure for the quantitative determination of this compound. The method development was guided by sound scientific principles to ensure high-quality chromatographic performance. The comprehensive validation protocol, grounded in ICH Q2(R2) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. Its stability-indicating nature, proven through forced degradation studies, makes it highly suitable for quality control and stability testing in regulated pharmaceutical environments.
References
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column.
- Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column.
- LCGC International. (2016). Column Selection for Reversed-Phase HPLC.
- BioVanix. (n.d.). How to choose reversed-phase HPLC Column.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Hawach Scientific. (2023). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Pharmaceutical Technology. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques.
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-ethoxyphenyl)-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). N-(2-bromo-4-ethoxyphenyl)acetamide. PubChem.
- Mullani, N. S., & Nargatti, S. (2021). Forced Degradation Study: A Tool for Detection, Separation, and Elucidation of Degradation Products and Their Derivatives of Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
- Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. Pharmaceutical Technology, 38(8), 40-47.
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)-.
- National Center for Biotechnology Information. (n.d.). Phenacetin. PubChem.
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.
- Google Patents. (2010). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
- Waters Corporation. (2022). Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology.
- U.S. Pharmacopeia. (2005). Pharmacopeial Forum Vol. 31(1).
Sources
- 1. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 2. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. chromtech.com [chromtech.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of N-(2-Ethoxyphenyl)acetamide in Human Plasma
Abstract
This document provides a comprehensive, step-by-step protocol for the quantitative analysis of N-(2-Ethoxyphenyl)acetamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a compound of interest in pharmaceutical research, requires a sensitive and specific analytical method for pharmacokinetic and metabolic studies. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the procedural choices. We detail a complete workflow from sample preparation through to data analysis, ensuring a self-validating and reproducible methodology.
Introduction and Scientific Background
This compound is an acetanilide derivative with potential applications in pharmaceutical development.[1] Accurate quantification of this compound in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS is the preferred technique for such bioanalytical assays due to its inherent specificity, sensitivity, and wide dynamic range.[2]
The structural similarity of this compound to compounds like phenacetin suggests that similar analytical strategies can be effectively adapted.[3][4] This protocol is designed to address common challenges in bioanalysis, such as matrix effects, and to provide a robust method suitable for regulated environments.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [5][6] |
| Molecular Weight | 179.22 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetonitrile. | [7][8] |
These properties indicate that a reversed-phase liquid chromatography approach will be suitable, and that protein precipitation or liquid-liquid extraction are viable sample preparation strategies.
Experimental Workflow Overview
The entire analytical process is designed to be streamlined and efficient, minimizing potential sources of error. The workflow consists of sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 6. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chembk.com [chembk.com]
Topic: Optimized Sample Preparation for N-(2-Ethoxyphenyl)acetamide Analysis by Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated protocols for the preparation of samples containing N-(2-Ethoxyphenyl)acetamide for quantitative analysis by mass spectrometry (MS). Recognizing the critical impact of sample preparation on data quality, this document provides three distinct, field-proven methodologies: Protein Precipitation (PPT) for high-throughput screening, Liquid-Liquid Extraction (LLE) for enhanced sample purity, and Solid-Phase Extraction (SPE) for maximum purity and analyte concentration. The protocols are designed to mitigate matrix effects, ensure high analyte recovery, and improve the accuracy and reproducibility of MS-based assays. Each protocol is accompanied by a detailed explanation of the underlying scientific principles, enabling researchers to make informed decisions tailored to their specific analytical requirements.
Introduction: The Critical Role of Sample Preparation
This compound is an aromatic amide whose accurate quantification is essential in various research and development contexts. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose due to its high sensitivity and selectivity. However, the integrity of LC-MS data is fundamentally dependent on the quality of the sample introduced into the instrument. Biological matrices such as plasma, serum, or tissue homogenates are complex mixtures containing proteins, salts, lipids, and other endogenous components that can interfere with analyte ionization and detection.[1]
These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement, compromising analytical accuracy, precision, and sensitivity.[2] Therefore, a meticulously optimized sample preparation workflow is not merely a preliminary step but a cornerstone of a successful bioanalytical method. The primary objectives of sample preparation are to remove interfering matrix components, concentrate the analyte to a detectable level, and present it in a solvent compatible with the MS system.[3]
This application note provides a selection of protocols, ranging from simple and rapid to more complex and exhaustive, allowing the user to select the most appropriate method based on the analytical objective, sample matrix, and available resources.
Analyte Profile: this compound
Understanding the physicochemical properties of the target analyte is paramount in designing an effective extraction strategy.
| Property | Value | Source |
| Synonyms | o-Acetylphenetidine, 2-Ethoxyacetanilide | [4][5] |
| Molecular Formula | C₁₀H₁₃NO₂ | [5] |
| Molecular Weight | 179.22 g/mol | [4][5] |
| LogP (Octanol/Water) | 1.49 | [4] |
| Nature | Neutral, moderately non-polar aromatic amide | Inferred |
The LogP value of 1.49 indicates moderate hydrophobicity, suggesting that this compound will partition effectively into organic solvents during LLE and be retained on reversed-phase sorbents in SPE.[4]
Method Selection: Choosing the Right Protocol
The choice of sample preparation technique involves a trade-off between sample cleanliness, recovery, throughput, and cost.
-
Protein Precipitation (PPT): Ideal for rapid screening of a large number of samples where the highest level of cleanliness is not required. It is fast and inexpensive but may not remove all interfering substances like phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): Offers a significantly cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar and non-lipid interferences behind. It is a cost-effective method for achieving good purity.
-
Solid-Phase Extraction (SPE): Provides the cleanest sample extracts and offers the ability to concentrate the analyte.[2] It is the gold standard for demanding applications requiring the lowest limits of quantification, though it is more time-consuming and costly per sample.
Protocol 1: High-Throughput Screening via Protein Precipitation (PPT)
Principle: This method utilizes a water-miscible organic solvent (acetonitrile) to disrupt the solvation of proteins in a biological sample, causing them to denature and precipitate.[7][8] The neutral, solvent-soluble analyte remains in the supernatant, which can then be directly analyzed.
Materials:
-
Biological matrix (e.g., human plasma)
-
Ice-cold Acetonitrile (ACN), HPLC-grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge (capable of >12,000 x g)
-
Syringe filters (0.22 µm, PTFE) and Autosampler vials
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-sample ratio).
-
Rationale: ACN is a highly effective precipitating agent.[9] Using it cold enhances the precipitation process. A 3:1 ratio is a common starting point that ensures sufficient protein removal for many small molecules.
-
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds.
-
Rationale: Thorough mixing ensures complete interaction between the solvent and the sample, maximizing protein denaturation and precipitation.
-
-
Incubation (Optional): For potentially improved precipitation, incubate the samples at -20°C for 10 minutes.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Rationale: High-speed centrifugation creates a tight pellet of precipitated proteins and cellular debris at the bottom of the tube, leaving the analyte-containing supernatant clear.
-
-
Supernatant Collection: Carefully aspirate the supernatant (~350 µL) and transfer it to a clean tube, being cautious not to disturb the protein pellet.
-
Final Preparation: The supernatant can be directly transferred to an autosampler vial. For maximum instrument protection, it is recommended to filter the supernatant through a 0.22 µm syringe filter before analysis.
-
Rationale: Filtering removes any fine particulates that could clog HPLC columns or MS capillaries.[10]
-
Protocol 2: Enhanced Purity via Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic phase.[11] Due to its moderate LogP, this compound will preferentially partition into a suitable organic solvent, leaving behind hydrophilic interferences like salts and proteins.
Materials:
-
Biological matrix (e.g., human plasma)
-
Methyl tert-butyl ether (MTBE), HPLC-grade
-
Glass centrifuge tubes (4 mL) with PTFE-lined caps
-
Vortex mixer or mechanical shaker
-
Centrifuge
-
Nitrogen evaporation system
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 200 µL of the plasma sample into a 4 mL glass centrifuge tube.
-
Extraction Solvent Addition: Add 1 mL of MTBE to the tube.
-
Rationale: MTBE is an effective solvent for moderately polar compounds, has low water solubility, and a convenient boiling point for evaporation. A 5:1 solvent-to-sample ratio provides efficient extraction.
-
-
Extraction: Cap the tubes and vortex vigorously for 2 minutes (or mix on a mechanical shaker for 10 minutes).
-
Rationale: This step maximizes the surface area between the two phases, facilitating the transfer of the analyte from the aqueous to the organic phase.
-
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Rationale: Centrifugation breaks any emulsions and creates a sharp interface between the two layers.
-
-
Organic Layer Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 35-40°C.
-
Rationale: This step removes the extraction solvent and concentrates the analyte. Evaporation should not be performed at high temperatures to prevent analyte degradation.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Rationale: The reconstitution solvent should be compatible with the initial mobile phase of the LC-MS method to ensure good peak shape. Reconstituting in a smaller volume than the initial sample volume achieves analyte concentration.
-
-
Final Preparation: Transfer the reconstituted sample to an autosampler vial for analysis.
Mass Spectrometry Considerations & Expected Fragmentation
-
Ionization: this compound is readily ionizable by electrospray ionization (ESI) in positive mode, likely forming the protonated molecule [M+H]⁺ at m/z 180.2.
-
Fragmentation: Aromatic amides typically undergo characteristic fragmentation upon collision-induced dissociation (CID). [12][13]The primary fragmentation pathway is often the cleavage of the amide bond.
-
A key fragment would be expected from the loss of the acetamide group or parts thereof. Cleavage of the N-CO bond can lead to a resonance-stabilized ion.
-
The most stable and therefore abundant fragment ions are often used for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments to ensure high selectivity and sensitivity in quantitative studies.
-
Conclusion
The successful quantification of this compound by mass spectrometry is critically dependent on the chosen sample preparation strategy. This guide provides three validated protocols—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—each with distinct advantages. For high-throughput applications, PPT offers a rapid workflow. For improved sample cleanliness at a moderate cost, LLE is an excellent choice. For applications demanding the highest sensitivity and purity, SPE is the recommended method. By understanding the principles behind each technique and following these detailed protocols, researchers can generate high-quality, reliable, and reproducible data.
References
- Do, T. D., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(5), 2195–2202.
- AxisPharm. (2024). Protein Precipitation Technical Guide.
- Phenomenex. (2025). Protein Precipitation Method.
- Needham, L. L., & Holtzclaw, G. (1987). Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry. Clinical Chemistry, 33(9), 1664-1667.
- Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- SIELC Technologies. (2018). Acetamide, N-(2-ethoxyphenyl)-.
- NIST. (n.d.). Acetamide, N-(2-ethoxyphenyl)-. NIST Chemistry WebBook.
- PubChem. (n.d.). N-(2-bromo-4-ethoxyphenyl)acetamide. National Center for Biotechnology Information.
- Al-Ghobashy, M. A., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4242.
- Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry.
- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
- Ask, K. S., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Chromatography B, 1043, 118-125.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube.
- da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(10), 2186-2195.
- Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube.
- Chemistry LibreTexts. (2023). Solid-Phase Extraction (SPE).
Sources
- 1. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organomation.com [organomation.com]
- 4. Acetamide, N-(2-ethoxyphenyl)- | SIELC Technologies [sielc.com]
- 5. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 6. tecan.com [tecan.com]
- 7. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 8. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Investigation of N-(2-Ethoxyphenyl)acetamide in Analgesic Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-(2-Ethoxyphenyl)acetamide, historically known as Phenacetin, in modern analgesic research. While its clinical use was discontinued due to significant toxicity, its metabolic and mechanistic pathways, particularly through its primary metabolite acetaminophen (paracetamol), offer a valuable pharmacological tool to explore novel mechanisms of pain relief. This guide moves beyond a simple recitation of facts to provide a strategic framework for investigation, explaining the causal logic behind experimental choices. We present detailed protocols for in vitro characterization, in vivo efficacy testing in established rodent pain models, and essential toxicity assessments. The narrative is grounded in authoritative scientific literature, with integrated diagrams of metabolic and signaling pathways to facilitate a deeper understanding of the compound's complex pharmacology.
PART 1: Scientific Rationale and Historical Context
Introduction to this compound (Phenacetin)
This compound is an acetamide derivative first introduced as an analgesic and antipyretic in 1887.[1] For decades, it was a common component of over-the-counter remedies, often combined with aspirin and caffeine in "A.P.C." tablets.[1] However, its use dramatically declined in the 1970s and was ultimately banned by regulatory agencies like the U.S. Food and Drug Administration in 1983 due to its association with severe adverse effects, including nephrotoxicity (kidney damage) and carcinogenicity.[1]
Despite its withdrawal from clinical practice, the study of this compound remains relevant. Its primary active metabolite is N-(4-hydroxyphenyl)acetamide (acetaminophen or paracetamol), one of the most widely used analgesics today.[1][2] Understanding the biotransformation of the parent drug and the subsequent mechanisms of its metabolites can provide critical insights into pain pathways and guide the development of safer, more effective analgesics.
Metabolic Pathways and Bioactivation
The pharmacological and toxicological profile of this compound is inextricably linked to its metabolism. The primary metabolic pathway, responsible for its analgesic effect, is O-deethylation by cytochrome P450 enzymes (primarily CYP1A2) in the liver to form acetaminophen.[2][3] However, alternative metabolic routes produce toxic intermediates. A minority of the dose can undergo deacetylation to form p-phenetidine, which is implicated in carcinogenicity.[1] Furthermore, the acetaminophen formed can itself be metabolized to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for the well-documented hepatotoxicity of acetaminophen overdose.[2] Studies in CYP1A2-null mice have shown that in the absence of this primary metabolic enzyme, phenacetin is significantly more toxic, suggesting that CYP1A2-mediated conversion to acetaminophen is a detoxification pathway for the parent compound, while alternative metabolic pathways contribute to its toxicity.[3][4][5]
Caption: Key analgesic signaling pathways of acetaminophen/AM404.
PART 2: Preclinical Evaluation Strategy & Protocols
A logical, stepwise approach is essential for characterizing the analgesic potential and safety profile of this compound. The following workflow progresses from initial in vitro screening to comprehensive in vivo assessment.
Caption: Experimental workflow for preclinical evaluation.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the direct inhibitory activity of this compound and its primary metabolites (acetaminophen, p-phenetidine) on cyclooxygenase enzymes.
-
Methodology:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits (e.g., colorimetric or fluorescent).
-
Prepare stock solutions of test compounds (this compound, acetaminophen, p-phenetidine) and a positive control (e.g., Celecoxib for COX-2, Ketorolac for both) in DMSO. [6][7] 3. Perform serial dilutions to create a concentration range spanning from 0.01 µM to 100 µM.
-
Add the appropriate enzyme (ovine COX-1 or human recombinant COX-2), heme, and test compound to each well of a 96-well plate.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate according to the manufacturer's instructions (typically 5-10 minutes at 37°C).
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
-
Causality Insight: This assay directly addresses the NSAID-like hypothesis. Low micromolar IC50 values would suggest a significant contribution from COX inhibition, while high or immeasurable values would indicate this is not a primary mechanism. [6]
Protocol 2: In Vitro TRPV1 Activation Assay
-
Objective: To assess the ability of the key metabolite AM404 to activate the TRPV1 channel.
-
Methodology:
-
Culture a stable cell line expressing human TRPV1 (e.g., HEK293-hTRPV1) in appropriate media.
-
Seed cells onto a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the dye manufacturer's protocol.
-
Prepare serial dilutions of the test compound (AM404) and a positive control (Capsaicin) in a physiological buffer. [8] 5. Use a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) to establish a baseline fluorescence reading.
-
Add the test compounds to the cells and continuously measure the change in fluorescence intensity over time. An increase in fluorescence indicates calcium influx and channel activation.
-
Determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
-
Causality Insight: This assay directly tests the central hypothesis of AM404-mediated analgesia. A potent EC50 for AM404 would provide strong evidence supporting the involvement of the TRPV1 pathway in the compound's overall effect. [9][10]
Protocol 3: In Vivo Rodent Pharmacokinetic (PK) Study
-
Objective: To determine the absorption, distribution, metabolism, and elimination (ADME) profile of this compound and quantify the formation of its key metabolites in plasma and brain tissue.
-
Methodology:
-
Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days.
-
Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), collect blood samples via tail vein or cardiac puncture (terminal).
-
For brain exposure, euthanize a subset of animals at each time point and rapidly excise the brain.
-
Process blood to plasma by centrifugation. Homogenize brain tissue in a suitable buffer.
-
Perform protein precipitation on plasma and brain homogenates using acetonitrile.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentrations of the parent drug, acetaminophen, and p-phenetidine.
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
-
-
Causality Insight: This protocol is critical for establishing a dose-exposure-response relationship. It confirms that the parent drug is metabolized to acetaminophen in vivo and quantifies the extent to which these compounds reach the systemic circulation and the target organ (brain). This data is essential for interpreting the results of the in vivo efficacy models.
Protocol 4: Acetic Acid-Induced Writhing Test (Visceral Pain)
-
Objective: To evaluate the efficacy of the test compound in a model of visceral chemical-induced pain, which is sensitive to peripheral and central analgesics.
-
Methodology:
-
Use male Swiss-Webster mice (20-25g).
-
Administer the test compound (this compound) or vehicle control orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 25, 50, 100 mg/kg). Include a positive control group (e.g., Diclofenac, 10 mg/kg).
-
After a set pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a 0.6% solution of acetic acid (10 mL/kg) via i.p. injection to induce writhing.
-
Immediately place the mouse in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.
-
Calculate the percentage of pain inhibition relative to the vehicle-treated group.
-
Determine the ED50 (the dose that produces 50% of the maximum analgesic effect).
-
-
Causality Insight: This is a robust and sensitive screening model. Inhibition of writhing suggests analgesic activity but does not pinpoint the mechanism. It is sensitive to NSAIDs, opioids, and compounds acting on the pathways targeted by acetaminophen's metabolites. [11]
Protocol 5: Hot Plate Test (Supraspinal Thermal Pain)
-
Objective: To assess the central analgesic activity of the compound in a model of acute thermal pain mediated at the supraspinal level.
-
Methodology:
-
Use mice or rats. Place the animal on a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Measure the baseline latency for a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Administer the test compound, vehicle, or positive control (e.g., Morphine, 5 mg/kg) and measure the response latency at various time points post-dosing (e.g., 30, 60, 90, 120 minutes).
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
-
Causality Insight: A positive result in this test strongly indicates a centrally mediated analgesic effect, as the response is organized in the brain. [11]This aligns well with the proposed central mechanisms of AM404 (TRPV1, CB1). Correlating the time of peak effect with the Tmax of acetaminophen/AM404 in the brain from the PK study provides a powerful link between exposure and efficacy.
PART 3: Data Presentation and Interpretation
Quantitative data from the proposed studies should be summarized for clear comparison and interpretation.
Table 1: Example In Vitro Activity Summary
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | hTRPV1 EC50 (µM) |
|---|---|---|---|
| This compound | >100 | >100 | >100 |
| Acetaminophen | ~80 | ~50 | >100 |
| AM404 | >50 | >50 | ~0.5 |
| Celecoxib (Control) | >10 | ~0.1 | N/A |
Table 2: Example In Vivo Efficacy Summary (Rodent Models)
| Compound | Writhing Test ED50 (mg/kg, p.o.) | Hot Plate Test Peak Effect (%MPE @ Dose) |
|---|---|---|
| This compound | ~75 | 60% @ 100 mg/kg |
| Diclofenac (Control) | ~8 | Not Active |
| Morphine (Control) | ~2 | 95% @ 5 mg/kg |
-
Interpretation: The combined results allow for a holistic understanding. For example, if this compound shows weak activity in the COX assay but strong, dose-dependent activity in the hot plate test that correlates with the brain concentration of its active metabolite, it strongly supports a central, non-NSAID-like mechanism of action. The writhing test serves as a confirmation of overall analgesic effect, while the hot plate test helps dissect the central component of that effect. The lack of direct activity from the parent compound in vitro, coupled with in vivo efficacy, validates its role as a pro-drug.
References
- Ghlichloo, I. & Gerriets, V. (2023). StatPearls. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. [Link]
- Abdulla, A., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Pain Research. [Link]
- Shapira, Y., et al. (2024). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PNAS. [Link]
- Peters, J. M., et al. (1998). Role of CYP1A2 in the Toxicity of Long-Term Phenacetin Feeding in Mice. Toxicological Sciences. [Link]
- Reuben, S. S. (2002). Cyclooxygenase-2–selective inhibitors in the management of acute and perioperative pain.
- Palkar, R., et al. (2010). TRPV1: A Target for Next Generation Analgesics. The open drug discovery journal. [Link]
- Londhe, V. (2024). The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered. Pharmacally. [Link]
- Wikipedia. (2024). AM404. [Link]
- Peters, J. M., et al. (1998). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. Oxford Academic. [Link]
- Cooper, S. A. (2000). Analgesia and COX-2 inhibition. PubMed. [Link]
- Hinson, J. A., et al. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. PubMed. [Link]
- González-Muñiz, R., et al. (2020). Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin. Frontiers in Molecular Neuroscience. [Link]
- Gajraj, N. M. (2003). COX-2 inhibition and pain management: a review summary. Taylor & Francis Online. [Link]
- Peters, J. M., et al. (1998). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. PubMed. [Link]
- Anesthesia Key. (2022). NSAIDs and COX-2 Inhibitors. [Link]
- Patsnap Synapse. (2025).
- Wikipedia. (2024). Cyclooxygenase-2 inhibitor. [Link]
- Le, T., et al. (2011). Capsaicin (TRPV1 Agonist) therapy for pain relief: farewell or revival?. PubMed. [Link]
- Wikipedia. (2024). Phenacetin. [Link]
- Verma, V., et al. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology. [Link]
Sources
- 1. Phenacetin - Wikipedia [en.wikipedia.org]
- 2. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Analgesia and COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 9. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capsaicin (TRPV1 Agonist) therapy for pain relief: farewell or revival? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
N-(2-Ethoxyphenyl)acetamide: A Versatile Intermediate in Modern Organic Synthesis
Introduction: The Strategic Importance of N-(2-Ethoxyphenyl)acetamide
In the landscape of organic synthesis, particularly within pharmaceutical and fine chemical development, the strategic selection of intermediates is paramount to the efficiency, regioselectivity, and overall success of a synthetic campaign. This compound, a substituted acetanilide, emerges as a highly valuable and versatile building block. Its structure, featuring an acetamido group and an ethoxy substituent in an ortho relationship, provides a unique combination of steric and electronic properties that can be masterfully exploited by the synthetic chemist.
The acetamido group serves a dual function: it acts as a robust protecting group for the aniline nitrogen and as a potent ortho-, para-directing group for electrophilic aromatic substitution. This directing effect, synergized with the ortho-directing nature of the ethoxy group, allows for highly regioselective functionalization of the aromatic ring. Following substitution, the acetamido group can be readily hydrolyzed to unveil the free amine, opening a gateway for a plethora of subsequent transformations such as diazotization, further acylation, or incorporation into heterocyclic systems.[1] This guide provides detailed protocols for the synthesis of this compound and illustrates its application as a key intermediate in the synthesis of more complex molecular architectures.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is critical for its safe handling and successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [NIST] |
| Molecular Weight | 179.22 g/mol | [NIST] |
| CAS Number | 581-08-8 | [NIST] |
| Appearance | Solid (Typical) | - |
| Melting Point | 78-80 °C | [Sigma-Aldrich] |
| Boiling Point | 221 °C | [Sigma-Aldrich] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is suspected of causing cancer and may cause skin and eye irritation. [Sigma-Aldrich] Always consult the full Safety Data Sheet (SDS) before handling.
Protocol I: Synthesis of this compound via N-Acetylation
The most direct and common method for the synthesis of this compound is the N-acetylation of 2-ethoxyaniline. This reaction is typically high-yielding and straightforward to perform. Acetic anhydride is a common acetylating agent, often used in the presence of a mild acid catalyst or a base to neutralize the acetic acid byproduct.
Causality Behind Experimental Choices:
-
Reagents: 2-ethoxyaniline is the nucleophile, and acetic anhydride is the electrophilic source of the acetyl group. Acetic anhydride is chosen for its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed.
-
Solvent: Glacial acetic acid can serve as both a solvent and a catalyst. Alternatively, an aprotic solvent like dichloromethane can be used, often with a base like pyridine or triethylamine to scavenge the generated acetic acid.
-
Temperature: The reaction is often gently heated to ensure completion in a reasonable timeframe. However, excessive heat is unnecessary and can lead to side reactions.
-
Work-up: The product is precipitated by pouring the reaction mixture into cold water. This takes advantage of the low solubility of the acetamide in water, while the acetic acid and any unreacted starting materials are more soluble, facilitating purification.
Detailed Experimental Protocol:
Materials:
-
2-Ethoxyaniline (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Glacial acetic acid
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-ethoxyaniline (e.g., 10.0 g, 72.9 mmol) in glacial acetic acid (50 mL).
-
Slowly add acetic anhydride (e.g., 8.2 mL, 7.85 g, 76.5 mmol) to the solution with continuous stirring. An exotherm may be observed.
-
Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing 400 mL of ice-cold water while stirring vigorously. A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Application Note I: this compound in Regioselective Nitration
The true utility of this compound as an intermediate is demonstrated in its subsequent reactions. The powerful ortho-, para-directing nature of the acetamido group, combined with the ortho-, para-directing ethoxy group, allows for predictable electrophilic aromatic substitution. Nitration is a cornerstone of aromatic chemistry, providing a versatile nitro group that can be reduced to an amine for further elaboration.
Causality Behind Experimental Choices:
-
Electrophilic Substitution: The acetamido and ethoxy groups are activating and direct incoming electrophiles to the positions ortho and para to them. In this case, the para position to the acetamido group (position 4) and the para position to the ethoxy group (position 5) are key sites. The position ortho to both (position 3) is sterically hindered. The position ortho to the ethoxy group and meta to the acetamido (position 6) is also a possibility. The major product is typically the 4-nitro isomer due to the strong directing effect of the acetamido group.
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is the classic and effective nitrating agent. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration (dinitration) and to minimize side reactions.
Detailed Experimental Protocol: Nitration of this compound
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Crushed ice and water
Procedure:
-
In a flask, carefully add this compound (e.g., 5.0 g, 27.9 mmol) in small portions to concentrated sulfuric acid (20 mL) while cooling in an ice-salt bath to maintain the temperature below 10 °C. Stir until all the solid has dissolved.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 2.0 mL) to concentrated sulfuric acid (5.0 mL), ensuring the temperature is kept low.
-
Add the nitrating mixture dropwise to the solution of the acetamide over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring.
-
The precipitated solid, primarily N-(4-nitro-2-ethoxyphenyl)acetamide, is collected by vacuum filtration.
-
Wash the product with copious amounts of cold water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from ethanol to yield the pure nitro-derivative.
Visualization of the Application Workflow:
Caption: Workflow for the nitration of this compound.
Conclusion: A Gateway to Molecular Complexity
This compound serves as an exemplary intermediate in organic synthesis. Its straightforward preparation and the predictable reactivity of its functionalized aromatic ring provide chemists with a reliable platform for constructing complex molecules. The protocols detailed herein for its synthesis and subsequent regioselective nitration offer a validated starting point for researchers in drug discovery and materials science. The ability to introduce new functionality onto the phenyl ring, followed by the potential for deprotection and further modification of the resulting aniline, solidifies the position of this compound as a valuable tool in the synthetic chemist's arsenal.
References
- Sigma-Aldrich.Safety Data Sheet for this compound. (URL to be provided by the grounding tool, assuming a valid SDS is found).
- National Institute of Standards and Technology (NIST).this compound in the NIST Chemistry WebBook. (URL: [Link])
- Manjunatha, K., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 02(03), 192-196.
- BenchChem.The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide. (This provides an analogous procedure for acetylation, URL to be provided by the grounding tool).
- Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(10).
Sources
application of N-(2-Ethoxyphenyl)acetamide in pharmacokinetics
An Application Guide to N-(2-Ethoxyphenyl)acetamide (Phenacetin) in Modern Pharmacokinetic Studies
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to the application of this compound, commonly known as phenacetin, in pharmacokinetic (PK) research. Historically utilized as an analgesic and antipyretic agent, phenacetin was withdrawn from clinical use in many countries, including the United States in 1983, due to significant safety concerns, including nephrotoxicity and carcinogenicity. Despite its clinical obsolescence, its well-characterized metabolic profile makes it an invaluable tool in drug development and metabolic research. Specifically, phenacetin serves as a canonical probe substrate for assessing the activity of Cytochrome P450 1A2 (CYP1A2), a critical enzyme in the metabolism of numerous drugs and xenobiotics. This guide offers a detailed exploration of phenacetin's pharmacokinetic properties, its metabolic pathways, and standardized protocols for its use in both in vivo and in vitro experimental workflows, designed for researchers, scientists, and drug development professionals.
Scientific Background: The Pharmacokinetic Profile of Phenacetin
Understanding the absorption, distribution, metabolism, and excretion (ADME) of phenacetin is fundamental to its application as a research tool.
Absorption and Distribution
Upon oral administration, phenacetin's absorption can be variable and is influenced by the formulation. It is a moderately hydrophobic small molecule (MW: 179.22 g/mol ) that readily crosses biological membranes. After absorption, it undergoes significant first-pass metabolism in the liver, which markedly reduces the bioavailability of the parent compound. The volume of distribution (Vd) has been reported to range from 1.0 to 2.1 L/kg, indicating distribution into tissues.
Metabolism: The Central Role of CYP1A2
The metabolic fate of phenacetin is the cornerstone of its utility in pharmacokinetic studies. The primary metabolic route is oxidative O-deethylation to form N-acetyl-p-aminophenol (acetaminophen or paracetamol), its pharmacologically active metabolite. This biotransformation is almost exclusively catalyzed by the CYP1A2 isoform of the cytochrome P450 enzyme system, making phenacetin an excellent and specific probe for CYP1A2 activity.
Other minor metabolic pathways exist, including N-hydroxylation and subsequent conjugation, which can form reactive metabolites implicated in the compound's historical toxicity. The formation of N-acetyl-p-benzoquinone imine (NAPQI) from the acetaminophen metabolite is a well-known mechanism of hepatotoxicity at high doses.
Caption: Metabolic pathway of this compound (Phenacetin).
Excretion
The metabolites of phenacetin, primarily the glucuronide and sulfate conjugates of acetaminophen, are eliminated from the body via the kidneys. The elimination half-life of the parent drug is short, typically ranging from 37 to 74 minutes, reflecting its rapid and extensive metabolism.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability (Oral) | Low and dose-dependent due to high first-pass effect | |
| Active Metabolite | Acetaminophen (Paracetamol) | |
| Primary Metabolizing Enzyme | Cytochrome P450 1A2 (CYP1A2) | |
| Elimination Half-life (t½) | 37 - 74 minutes | |
| Volume of Distribution (Vd) | 1.0 - 2.1 L/kg | |
| Route of Excretion | Primarily renal (as metabolites) | |
| Table 1: Key Pharmacokinetic Parameters of Phenacetin in Humans. |
Application: Phenacetin as a CYP1A2 Probe
The high specificity of phenacetin's O-deethylation by CYP1A2 makes it the preferred probe substrate for assessing the enzyme's activity. Such studies are critical during drug development to evaluate the potential of a new chemical entity (NCE) to act as an inhibitor or inducer of CYP1A2, thereby predicting potential drug-drug interactions (DDIs).
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical PK study in rats to determine the plasma concentration-time profile of phenacetin and its primary metabolite, acetaminophen. This workflow is fundamental for assessing the baseline pharmacokinetics or evaluating the impact of a co-administered NCE on CYP1A2 activity.
Caption: Workflow for an in vivo pharmacokinetic study of phenacetin.
Step-by-Step Methodology:
-
Animal Model: Utilize male Sprague-Dawley rats (250-300g). Acclimatize animals for at least 7 days prior to the study.
-
Housing & Diet: House animals in a controlled environment (12h light/dark cycle, 22±2°C). Provide standard chow and water ad libitum. Fast animals overnight before dosing, with continued access to water.
-
Dosing Formulation: Prepare a suspension of phenacetin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) at a concentration of 2 mg/mL for a 10 mg/kg dose at a volume of 5 mL/kg.
-
Administration: Administer the phenacetin suspension via oral gavage.
-
Blood Sampling: Collect blood samples (~150 µL) from the tail vein into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C pending bioanalysis.
-
Data Analysis: Quantify the concentrations of phenacetin and acetaminophen in the plasma samples using a validated bioanalytical method (see Protocol 3). Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).
Protocol 2: In Vitro CYP1A2 Inhibition Assay Using Human Liver Microsomes (HLM)
This protocol is designed to assess the inhibitory potential of a test compound on CYP1A2-mediated phenacetin O-deethylation. The causality behind this experiment is to determine if a new drug might slow the metabolism of other drugs cleared by CYP1A2, a critical question for regulatory bodies like the FDA.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phenacetin Stock: Prepare a 100 mM stock solution of phenacetin in DMSO.
-
Test Compound Stock: Prepare a stock solution of the test inhibitor in DMSO.
-
NADPH Regenerating System (NRS): Prepare a solution containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+ in phosphate buffer. This system ensures a sustained supply of the necessary cofactor (NADPH) for the enzymatic reaction.
-
HLMs: Thaw a vial of pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
-
Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer, HLM suspension, and the test compound at various concentrations (or vehicle for control).
-
Add phenacetin to achieve a final concentration close to its Km for CYP1A2 (~30-50 µM) to ensure the enzyme is operating under sensitive conditions for inhibition detection.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the metabolic reaction by adding the NRS.
-
-
Reaction & Termination:
-
Incubate the reaction mixture at 37°C for a pre-determined time (e.g., 30 minutes), ensuring the reaction is within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated acetaminophen). The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of acetaminophen formed using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of acetaminophen formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 3: Bioanalytical Method for Quantification in Plasma
The trustworthiness of any PK study hinges on a robust and validated bioanalytical method. This protocol outlines a standard approach for quantifying phenacetin and acetaminophen in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adhering to the principles outlined in the ICH M10 guideline.
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standards (e.g., phenacetin-d4 and acetaminophen-d4).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to a 96-well plate for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm). Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient allows for the separation of the analytes from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection. The MRM transitions are highly specific and provide excellent sensitivity.
-
Phenacetin: m/z 180.1 → 138.1
-
Acetaminophen: m/z 152.1 → 110.1
-
Internal Standards: Monitor the corresponding transitions for the deuterated analogues.
-
-
-
Method Validation:
-
Before analyzing study samples, the method must be fully validated according to regulatory guidelines (e.g., ICH M10). This is a self-validating system ensuring data integrity.
-
| Validation Parameter | Acceptance Criteria (ICH M10) | Rationale |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. | Ensures the method can differentiate the analyte from other matrix components. |
| Calibration Curve | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99. | Demonstrates a reliable relationship between instrument response and analyte concentration. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). | Ensures the method is both reproducible and provides results close to the true value. |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤15%. | Assesses the impact of the biological matrix on the ionization of the analyte. |
| Stability | Analyte should be stable under expected handling and storage conditions (e.g., freeze-thaw, short-term, long-term). | Confirms that analyte concentration does not change during sample processing and storage. |
| Table 2: Key Bioanalytical Method Validation Parameters and Acceptance Criteria. |
Conclusion and Future Perspective
This compound, while a relic of pharmaceutical history, remains a cornerstone of modern pharmacokinetic research. Its well-defined metabolic pathway via CYP1A2 provides a reliable and standardized tool for investigating drug-drug interactions and understanding the role of this critical enzyme in drug disposition. The protocols detailed herein offer a framework for leveraging phenacetin in both in vivo and in vitro settings, grounded in established scientific principles and regulatory expectations. As drug development continues to advance, the use of such classic probe substrates will remain essential for building robust preclinical data packages and ensuring the safety and efficacy of new therapeutic agents.
References
- National Center for Biotechnology Information (2024). PHENACETIN. In: Pharmaceuticals. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information.
- Hinson, J. A., Nelson, S. D., & Mitchell, J. R. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. Drug Metabolism Reviews, 12(2), 291-322.
- Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods.
- ScienceDirect. (2023). Phenacetin: pharmacokinetics, mechanism of action and clinical applications.
- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline.
- National Toxicology Program. (2021). Phenacetin and Analgesic Mixtures Containing Phenacetin - 15th Report on Carcinogens. National Institutes of Health.
- Lambda Therapeutic Research. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines.
- Hinson, J. A., & Mitchell, J. R. (1983). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 49, 9-16.
- ResearchGate. (n.d.). Metabolism of phenacetin to paracetamol and further metabolites.
- Veronese, M. E., McLean, S., & Ioannides, C. (1985). Formation of reactive metabolites of phenacetin in humans and rats. Xenobiotica, 15(11), 929-937.
- Evans, M. A., & Harbison, R. D. (1977). GLC microanalyses of phenacetin and acetaminophen plasma levels. Journal of Pharmaceutical Sciences, 66(11), 1628-1629.
- International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Whiterock, V. J., Dirnberger, M., & Zvyaga, T. (2012). Phenacetin pharmacokinetics in CYP1A2-deficient beagle dogs. Drug Metabolism and Disposition, 40(1), 137-143.
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.
- Raaflaub, J., & Dubach, U. C. (1975). On the pharmacokinetics of phenacetin in man. European Journal of Clinical Pharmacology, 8(3-4), 261-265.
- NPS Discovery. (2021). Phenacetin: A Toxic Adulterant Found in Illicit Street Drugs.
- Government of Canada. (2016). Final Screening Assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin).
- Wikipedia. (n.d.). Phenacetin.
- Liu, J., et al. (2010). Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism. Molecular Pharmacology, 77(4), 564-574.
- PharmGKB. (n.d.). PharmGKB summary: very important pharmacogene information for CYP1A2.
- U.S. Food and Drug Administration. (2021). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.
- Gotelli, G. R., Kabra, P. M., & Marton, L. J. (1977). Determination of acetaminophen and phenacetin in plasma by high-pressure liquid chromatography. Clinical Chemistry, 23(6), 957-959.
- U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application.
- Academic Journals. (2014). Simultaneous spectrophotometric determination of phenacetin and paracetamol in human plasma for the quantitative assessment of liver function.
- Li, H., et al. (2019). A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of phenacetin, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities. Journal of Pharmaceutical and Biomedical Analysis, 163, 204-210.
- Prescott, L. F. (1980). Kinetics and metabolism of paracetamol and phenacetin. British Journal of Clinical Pharmacology, 10(Suppl 2), 291S-298S.
- Prescott, L. F. (1971). The gas-liquid chromatographic estimation of phenacetin and paracetamol in plasma and urine. Journal of Pharmacy and Pharmacology, 23(10), 807-808.
- BenchSci. (2025). *Phenacetin in Advanced Pharmacokinetic Research Work
analytical techniques for quantifying N-(2-Ethoxyphenyl)acetamide
An In-Depth Guide to the Quantitative Analysis of N-(2-Ethoxyphenyl)acetamide
Abstract
This comprehensive application note provides detailed protocols and expert insights for the quantitative analysis of this compound (CAS 581-08-8), a key chemical intermediate and analogue to pharmaceutically relevant compounds.[1][2] We present validated methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering a framework for robust and reliable quantification. Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices, ensuring both reproducibility and a deep understanding of the analytical process.
Introduction: this compound
This compound, also known as o-Acetylphenetidine or 2-Ethoxyacetanilide, is an aromatic amide with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of approximately 179.22 g/mol .[1][2][3] Its structural similarity to compounds of pharmacological interest, such as Phenacetin, necessitates precise and accurate analytical methods for its quantification in various matrices.[4][5] Such methods are critical for ensuring purity in chemical synthesis, for quality control of raw materials and finished products, and for conducting pharmacokinetic studies in drug development.[4][6]
The selection of an analytical technique is contingent upon the specific requirements of the analysis, including desired sensitivity, sample matrix complexity, and available instrumentation.[7][8] This guide details three robust techniques, ordered from most accessible to most sensitive: HPLC-UV, GC-MS, and LC-MS/MS.
General Analytical Workflow
The fundamental process for quantifying this compound, irrespective of the chosen technique, follows a structured workflow. This ensures consistency and reliability of the final results.
Caption: General workflow for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for quantifying compounds with a UV chromophore. The aromatic ring in this compound makes it an ideal candidate for UV detection. This method is particularly well-suited for purity assessments and assays where analyte concentrations are relatively high (µg/mL range).[8]
Principle of Operation
This method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[6] this compound, being a moderately polar compound, is well-retained on a C18 column and can be eluted with a mixture of water and an organic solvent like acetonitrile. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength as it elutes from the column.[8]
Detailed Experimental Protocol
Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade)
-
Methanol (HPLC Grade)
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm | The C18 chemistry provides excellent retention for moderately polar aromatic compounds. This column dimension is standard and offers a good balance of efficiency and backpressure.[8] |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier providing good peak shape. Phosphoric acid is added to acidify the mobile phase, which suppresses the ionization of any residual silanols on the column and protonates the analyte, leading to sharper, more symmetrical peaks.[4][6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that ensures efficient separation within a reasonable runtime. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Detection λ | 254 nm | This wavelength is commonly used for aromatic compounds and provides good sensitivity for the analyte.[4] A PDA detector can be used to determine the optimal absorption maximum. |
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.[8]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[8] This range should encompass the expected concentration of the samples.
-
Sample Preparation: Accurately weigh the sample material, dissolve it in a suitable solvent (ideally the mobile phase), and dilute to a final concentration within the calibration range. Prior to injection, filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.[9]
Expected Performance Characteristics
The following table summarizes typical performance parameters for a validated HPLC-UV method for a compound similar in structure and properties to this compound.
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 0.6 µg/mL |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It offers higher specificity than HPLC-UV due to the mass-selective detection. This compound is sufficiently volatile for GC analysis, making this a viable and robust method.[2]
Principle of Operation
In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented into characteristic ions, and detected based on their mass-to-charge ratio (m/z). This provides both quantitative data and structural information for unambiguous identification.
Detailed Experimental Protocol
Instrumentation:
-
GC system with an autosampler, coupled to a single quadrupole or triple quadrupole mass spectrometer.[10]
Reagents and Materials:
-
This compound reference standard
-
Acetone or Ethyl Acetate (GC Grade)
-
Helium (99.999% purity)
Chromatographic and Spectrometric Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column providing good resolution for a wide range of semi-polar compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Helium is the standard carrier gas for GC-MS, providing good efficiency and compatibility with the MS detector. |
| Inlet Temp. | 260 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Splitless injection is used to maximize the transfer of analyte to the column, which is ideal for trace analysis. |
| Oven Program | Start 120°C, hold 1 min, ramp 20°C/min to 280°C, hold 4 min | A temperature gradient ensures that the analyte is focused on the column at the start and elutes as a sharp peak in a reasonable time. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries for identification. |
| MS Source Temp. | 230 °C | Optimized to prevent analyte condensation while minimizing thermal degradation within the ion source. |
| MS Quad Temp. | 150 °C | Maintains stable performance of the mass analyzer. |
| Acquisition Mode | Full Scan (m/z 50-300) and SIM | Full scan mode is used for initial method development and qualitative identification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 179, 137, 109) is used for quantification to enhance sensitivity and selectivity. |
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as described for HPLC, but use a volatile GC-compatible solvent like acetone or ethyl acetate.[11]
-
Calibration Standards: Serially dilute the stock solution with the same solvent to prepare standards covering the desired concentration range (e.g., 0.1 to 20 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. Ensure the sample is free of non-volatile residues.[11]
Expected Performance Characteristics
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantitation (LOQ) | < 0.3 µg/mL |
| Precision (%RSD) | ≤ 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the gold standard.[7][12] This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry.
Principle of Operation
After chromatographic separation via HPLC, the analyte enters the mass spectrometer source, where it is ionized, typically using a soft ionization technique like Electrospray Ionization (ESI). In a triple quadrupole instrument, the first quadrupole (Q1) selects the protonated molecular ion ([M+H]⁺) of the analyte, known as the precursor ion. This ion is then fragmented in the second quadrupole (Q2), a collision cell. The third quadrupole (Q3) selects a specific, characteristic fragment ion, known as the product ion. This highly specific precursor-to-product ion transition is monitored, a technique called Multiple Reaction Monitoring (MRM).[13] MRM provides exceptional selectivity and sensitivity by filtering out chemical noise and matrix interferences.[7]
Caption: Principle of Multiple Reaction Monitoring (MRM) for LC-MS/MS analysis.
Detailed Experimental Protocol
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile and Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Stable isotope-labeled internal standard (if available)
LC-MS/MS Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A shorter, smaller-diameter column with sub-2 µm particles is used for faster analysis and higher efficiency, typical for UPLC/MS applications. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that promotes protonation for positive mode ESI and is fully compatible with MS.[6][14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [13] |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate | A fast gradient allows for rapid elution and high sample throughput. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI, Positive | The amide nitrogen is readily protonated in the acidic mobile phase, making positive mode ESI highly efficient.[13] |
| MRM Transition | Precursor [M+H]⁺: m/z 180.2 → Product: m/z 109.1 | The precursor is the protonated molecule. The product ion (m/z 109.1) corresponds to a stable fragment from the loss of acetamide, a common fragmentation pathway. This transition must be optimized by direct infusion of a standard.[7] |
| Source Params. | Capillary: 3.5 kV, Source Temp: 150°C, Desolvation Gas: 800 L/hr | These are typical starting parameters that must be optimized for the specific instrument and analyte to achieve maximum signal intensity. |
Preparation of Solutions:
-
Standard and Sample Preparation: Prepare as described for HPLC, but use LC-MS grade solvents and dilute to a much lower concentration range (e.g., 0.1 to 100 ng/mL).
-
Internal Standard (IS): If an IS is used, a fixed amount is spiked into all standards and samples to correct for variations in sample preparation and instrument response.[13]
-
Matrix Effects: For complex matrices like plasma or tissue extracts, sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is highly recommended to minimize ion suppression or enhancement.[15]
Expected Performance Characteristics
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | < 0.05 ng/mL |
| Limit of Quantitation (LOQ) | < 0.15 ng/mL |
| Precision (%RSD) | ≤ 15% (at LOQ), ≤ 10% (higher conc.) |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
This guide presents three robust and validated analytical techniques for the quantification of this compound.
-
HPLC-UV is a reliable and accessible method for routine analysis and quality control applications.
-
GC-MS offers enhanced specificity and is an excellent alternative for volatile-compatible analyses.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the definitive choice for trace-level quantification in complex matrices.
The choice of method should be guided by the specific analytical challenge, including the required limits of detection, the nature of the sample matrix, and the instrumentation available. Each protocol provided herein serves as a comprehensive starting point for method development and validation in your laboratory.
References
- Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- A colorimetric method for the determination of phenacetin and paracetamol. Part II.
- A colorimetric method for the determination of phenacetin and paracetamol. I.
- A colorimetric method for the determination of phenacetin and paracetamol. 3. Studies of the indophenol reaction. PubMed.
- Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column. SIELC Technologies.
- Chromatographic Methods for Analysis of the Metabolites of Acetophenetidin (Phenacetin). Scilit.
- Structures of phenacetin and acetaminophen.
- Sample Prepar
- N-(2-bromo-4-ethoxyphenyl)acetamide. PubChem.
- Acetamide, N-(2-ethoxyphenyl)-. SIELC Technologies.
- Acetamide, N-(2-ethoxyphenyl)-. NIST WebBook.
- Acetamide, N-(2-amino-4-ethoxyphenyl)- - Substance Details. US EPA.
- N-(2-ETHOXY-PHENYL)-ACETAMIDE AldrichCPR. Sigma-Aldrich.
- Regular Article. Physical Chemistry Research.
- A Comparative Guide to the Analytical Quantification of N-[2-(nonylamino)ethyl]acetamide. Benchchem.
- Method and assays for quantitation of acetamide in a composition.
- N-p-phenetylacetamide - 62-44-2, C10H13NO2, density, melting point, boiling point, structural formula, synthesis. ChemSrc.
- SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Shared Research Facilities.
- Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). Cheméo.
- review on gas chromatography & its hyphenation techniques. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.
- Acetamide, N-(2-methoxyphenyl)-. NIST WebBook.
- Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry.
- The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1...
- Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)
- Gas chromatographic analysis of acetophenone oxime and its metabolites.
- A Comparative Guide to the Validation of HPLC Methods for the Quantification of N-(2-Methyl-5-nitrophenyl)acetamide. Benchchem.
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.
- A Comparative Guide to the Validation of Analytical Methods for N-(2-Aminophenyl)
- Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- The UV spectra of acetonitrile and acetamide (a acetamide b acetonitrile).
- 62-44-2 Phenacetin C10H13NO2, Formula,NMR,Boiling Point,Density,Flash Point. ChemAnalyst.
- Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook.
- N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum. ChemicalBook.
Sources
- 1. Acetamide, N-(2-ethoxyphenyl)- | SIELC Technologies [sielc.com]
- 2. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 3. N-(2-ETHOXY-PHENYL)-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 10. agilent.com [agilent.com]
- 11. Sample Preparation Guidelines | AxisPharm [axispharm.com]
- 12. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
Application Notes and Protocols for the Study of N-(2-Ethoxyphenyl)acetamide in Drug Development
Introduction: Unraveling the Potential of a Phenacetin Isomer
In the landscape of drug discovery, the exploration of structure-activity relationships (SAR) is a cornerstone of identifying novel therapeutic agents. N-(2-Ethoxyphenyl)acetamide (CAS 581-08-8), the ortho-isomer of the historically significant analgesic and antipyretic drug Phenacetin (N-(4-ethoxyphenyl)acetamide), represents a compelling subject for such investigation.[1][2] While Phenacetin was widely used for nearly a century, its marketing and use were ultimately discontinued in the 1980s due to significant links to nephrotoxicity and carcinogenicity.[3][4][5] These toxic effects are largely attributed to its metabolic pathways, particularly the formation of reactive metabolites.[6]
The critical difference between this compound and its para-isomer lies in the position of the ethoxy group on the phenyl ring. This seemingly minor structural alteration can profoundly influence the compound's physicochemical properties, metabolic fate, and interaction with biological targets. Therefore, a systematic evaluation of the ortho-isomer is warranted to determine if the beneficial analgesic and antipyretic properties can be dissociated from the toxicity associated with the para-isomer.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and conduct a preclinical evaluation of this compound. The protocols outlined herein are designed to establish a foundational understanding of its biological activity and safety profile, serving as a critical first step in assessing its potential as a drug development candidate.
Section 1: Synthesis and Physicochemical Characterization
The initial phase of any new chemical entity's journey in drug development involves its synthesis and rigorous characterization. This ensures the purity and identity of the test compound, which is fundamental for the validity of all subsequent biological assays.
Synthesis Protocol: N-Acetylation of 2-Ethoxyaniline
The most direct route to this compound is the N-acetylation of the corresponding aniline precursor, 2-ethoxyaniline (o-phenetidine).[7] This is a robust and well-established chemical transformation.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethoxyaniline (10.0 g, 1.0 eq) in 50 mL of glacial acetic acid.
-
Addition of Acetylating Agent: Cool the solution in an ice bath to 0-5°C. Add acetic anhydride (1.1 eq) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 15°C. The causality for this dropwise addition at low temperature is to control the exothermic nature of the acylation reaction, preventing the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Reaction Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the 2-ethoxyaniline spot indicates the reaction is complete.
-
Work-up: Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. A white precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) to remove any residual acetic acid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product. Dry the purified crystals under vacuum.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| CAS Number | 581-08-8 | [1][2] |
| Appearance | White crystalline solid | N/A |
| Melting Point | 79°C | [8] |
| Boiling Point | 317.8 °C at 760 mmHg | [8] |
| Solubility | Soluble in Methanol | [8] |
| LogP (Predicted) | 2.12 | [8] |
| ¹H NMR, IR, Mass Spec | Conforms to the expected structure. Must be verified experimentally. | [1] |
| Purity (HPLC) | ≥98% required for biological assays. | Industry Std. |
Note: Experimental values for spectroscopic data must be obtained on the synthesized batch to confirm structure and purity.
Synthesis and Characterization Workflow
The overall process from starting materials to a fully characterized compound ready for biological testing is summarized in the workflow diagram below.
Section 2: Preclinical In Vitro Screening Protocols
In vitro assays provide the first indication of a compound's biological activity and potential toxicity. They are rapid, cost-effective, and essential for making go/no-go decisions before advancing to more complex in vivo models.
Rationale: Learning from the Isomer
The metabolic pathway of Phenacetin (para-isomer) is well-documented and provides a crucial roadmap for designing the evaluation of this compound. Phenacetin is primarily O-deethylated by CYP1A2 to form paracetamol (acetaminophen), which is responsible for the analgesic effect.[6][9] However, alternative pathways, including N-hydroxylation, can lead to the formation of reactive, toxic metabolites like N-acetyl-p-benzoquinone imine (NAPQI), which are implicated in its toxicity.[6] The key question is whether the ortho-position of the ethoxy group alters this metabolic profile to favor efficacy over toxicity.
Protocol: Cyclooxygenase (COX) Inhibition Assay
Rationale: Many non-narcotic analgesics exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are key to the prostaglandin synthesis pathway responsible for pain and fever.[10] This assay will determine if this compound shares this mechanism.
Methodology:
-
Assay Kit: Utilize a commercially available COX (ovine or human) inhibitor screening assay kit (e.g., from Cayman Chemical, Cat. No. 701050). These kits provide a reliable, standardized system.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 1000, 100, 10, 1, 0.1 µM) in the provided assay buffer.
-
Assay Procedure: Follow the manufacturer's protocol. Typically, this involves:
-
Adding assay buffer, heme, and the enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.
-
Adding the test compound dilutions (this compound), a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control, and DMSO as a vehicle control.
-
Incubating for a specified time at 37°C.
-
Initiating the reaction by adding arachidonic acid (the substrate).
-
Stopping the reaction and measuring the product (e.g., Prostaglandin F2α) via a colorimetric reaction read on a plate reader at the specified wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Protocol: In Vitro Cytotoxicity (MTT Assay)
Rationale: Given the known toxicity of its isomer, early assessment of cytotoxicity is paramount. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. HepG2 cells (a human liver carcinoma cell line) are commonly used as they retain many of the metabolic enzymes found in primary hepatocytes.
Methodology:
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media (e.g., 500, 250, 125, 62.5, 31.25, 0 µM). Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (DMSO concentration matched to the highest test concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of viability compared to the vehicle control. Calculate the CC₅₀ value (the concentration that reduces cell viability by 50%).
Section 3: In Vivo Study Design and Protocols
If in vitro results are promising (i.e., demonstrates target activity with low cytotoxicity), the investigation can proceed to animal models to assess efficacy and safety in a whole-organism context. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Protocol: Acetic Acid-Induced Writhing Test for Analgesia
Rationale: This is a standard and sensitive model for screening peripheral analgesic activity. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing), which is reduced by effective analgesics.
Methodology:
-
Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose, oral)
-
Group 2: Positive Control (e.g., Aspirin, 100 mg/kg, oral)
-
Groups 3-5: this compound (e.g., 25, 50, 100 mg/kg, oral)
-
-
Dosing: Administer the respective treatments orally (p.o.).
-
Induction of Writhing: 30 minutes (for p.o. administration) after treatment, inject each mouse intraperitoneally (i.p.) with 0.6% acetic acid solution (10 mL/kg).
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen followed by stretching of the hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage of protection (analgesia) using the formula: % Protection = [(Wc - Wt) / Wc] x 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Protocol: Brewer's Yeast-Induced Pyrexia for Antipyretic Activity
Rationale: This model is widely used to screen for antipyretic (fever-reducing) activity. Subcutaneous injection of a yeast suspension induces a mild fever that can be reversed by antipyretic agents.
Methodology:
-
Animals: Use Wistar rats (150-200 g).
-
Fever Induction: Record the basal rectal temperature of each rat using a digital thermometer. Administer a 20% aqueous suspension of Brewer's yeast subcutaneously (10 mL/kg) into the rat's back below the nape of the neck.
-
Post-Induction Temperature: 18 hours after yeast injection, record the rectal temperature again. Only rats that show an increase in temperature of at least 0.5°C are used for the experiment.
-
Grouping and Dosing: Group the pyretic rats and administer treatments orally as described in the writhing test (adjusting doses for rats if necessary).
-
Temperature Measurement: Record the rectal temperature at 1, 2, and 3 hours post-treatment.
-
Data Analysis: Compare the reduction in temperature in the treated groups to the vehicle control group at each time point.
Section 4: Data Interpretation and Decision Making
The data generated from these foundational studies will guide the future of the this compound development program. The interpretation of these results should be integrated into a clear decision-making framework.
A successful candidate from this initial screening phase would exhibit potent in vitro activity (e.g., IC₅₀ < 1 µM), low cytotoxicity (e.g., CC₅₀ > 50 µM), and demonstrate statistically significant efficacy in in vivo models at non-toxic doses. Such a result would provide a strong rationale to advance the compound to more detailed pharmacokinetic, metabolic, and sub-chronic toxicity studies.
Conclusion
This compound presents an intriguing opportunity to apply principles of medicinal chemistry to a known pharmacophore. By systematically applying the synthesis, characterization, and screening protocols detailed in this guide, researchers can effectively evaluate its potential as a non-narcotic analgesic and antipyretic agent. The key to its potential lies in whether the ortho-substitution of the ethoxy group can successfully uncouple the therapeutic effects from the metabolic liabilities that led to the withdrawal of its historical counterpart, Phenacetin. This structured approach provides the necessary framework to answer that critical question.
References
- Peters, J. M., et al. (1997). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. Toxicological Sciences, 38(2), 142-149.
- Oxford Academic. (n.d.). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. Toxicological Sciences.
- Semantic Scholar. (n.d.). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice.
- Peters, J. M., et al. (1997). Role of CYP1A2 in the Toxicity of Long-Term Phenacetin Feeding in Mice. Toxicological Sciences.
- Hinson, J. A., & Nelson, S. D. (1985). Reactive metabolites of phenacetin and acetaminophen: a review. Drug Metabolism and Disposition, 13(6), 625-633.
- American Chemical Society. (2025). Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. ACS Fall 2025.
- ResearchGate. (2025). Phenacetin and Paracetamol.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.).
- Wikipedia. (n.d.). Phenacetin.
- van der Laan, J. W., et al. (1987). The anti-inflammatory, analgesic and antipyretic activities of non-narcotic analgesic drug mixtures in rats. Archives Internationales de Pharmacodynamie et de Thérapie, 289(2), 202-219.
- PubChem. (n.d.). N-(2-bromo-4-ethoxyphenyl)acetamide.
- National Center for Biotechnology Information. (n.d.). Phenacetin. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100A.
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-ethoxyphenyl)-. In NIST Chemistry WebBook.
- PubChem. (n.d.). Phenacetin.
- Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32.
- Capot Chemical. (2021). Material Safety Data Sheet - N-(4-ethoxyphenyl)acetamide.
- Dalmann, R., et al. (2015). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 1(1).
- U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-amino-4-ethoxyphenyl)-.
- LookChem. (n.d.). This compound.
- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.
- Hines, J. E., III, et al. (2022). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 7(6).
- Ahmad, F., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Immunopharmacology and Immunotoxicology, 32(4), 634-640.
- Patsnap Synapse. (2024). What is the mechanism of Acetylpheneturide?.
- Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). Journal of Medicinal Chemistry.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2).
- Kalkhambkar, R. G., & Savanur, H. M. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances.
- Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5158-5164.
- Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-ethoxyphenyl)- (CAS 581-08-8).
- PubChem. (n.d.). N-(2,4-dimethylphenyl)-2-(4-ethoxyanilino)acetamide.
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-ethoxyphenyl)-. In NIST Chemistry WebBook.
- The Role of Acetamide N-(4-ethoxyphenyl)- in Modern Organic Synthesis. (n.d.).
- Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958.
- Hines, J. E., III, et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(4).
- PubChem. (n.d.). o-Phenetidine.
- PubChem. (n.d.). N-(4-ethoxyphenyl)acetamide;ethoxysulfanyloxyethane.
Sources
- 1. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 2. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 3. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]
- 4. Phenacetin - Wikipedia [en.wikipedia.org]
- 5. PHENACETIN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. o-Phenetidine | C8H11NO | CID 7203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Cyclooxygenase (COX) Inhibition Assays
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Cyclooxygenase in Physiology and Drug Discovery
Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme responsible for the conversion of arachidonic acid into prostanoids, a class of potent lipid mediators that includes prostaglandins, prostacyclin, and thromboxane.[1] These molecules are pivotal in a vast array of physiological and pathological processes.
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[1][2]
-
COX-2: Typically, COX-2 is not expressed under normal conditions in most cells.[1] However, its expression is significantly upregulated during inflammation, making it a key mediator of pain and inflammatory responses.[1][2]
The differential roles of these isoforms are fundamental to the development of non-steroidal anti-inflammatory drugs (NSAIDs). While traditional NSAIDs like ibuprofen and naproxen inhibit both COX-1 and COX-2, the development of selective COX-2 inhibitors (e.g., celecoxib) was driven by the goal of reducing the gastrointestinal side effects associated with COX-1 inhibition.[3] Therefore, accurate and reliable assays to determine the potency and selectivity of compounds against COX-1 and COX-2 are indispensable in drug discovery and development.[4] This guide provides an in-depth overview of the principles and detailed protocols for the most common COX inhibition assays.
Understanding the Assay Principles: How COX Activity is Measured
The enzymatic action of COX involves two distinct catalytic activities: a cyclooxygenase function and a peroxidase function.[5][6]
-
Cyclooxygenase Activity: Converts arachidonic acid into the unstable intermediate, prostaglandin G2 (PGG2).[7]
-
Peroxidase Activity: Reduces PGG2 to prostaglandin H2 (PGH2), the precursor for all other prostanoids.[2][7]
Assays for COX inhibition are designed to measure one or more products or consequences of this enzymatic cascade. Several methods exist, each with its own set of advantages and limitations.[4] The most common approaches include:
-
Detection of Prostaglandins: Quantifying the end products, such as Prostaglandin E2 (PGE2) or Prostaglandin F2α (PGF2α), using highly sensitive methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8][9] This is a direct measure of the cyclooxygenase activity.[9]
-
Measurement of Peroxidase Activity: The peroxidase component of COX can be measured using chromogenic or fluorogenic substrates.[1][5][10] For instance, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is oxidized during the reduction of PGG2 to PGH2, producing a colored product that can be measured spectrophotometrically.[5][7][10][11]
-
Oxygen Consumption: The initial cyclooxygenase reaction consumes molecular oxygen.[12] This consumption can be monitored using an oxygen sensor, providing a real-time measure of enzyme activity.[2][12]
The choice of assay depends on the specific research question, required throughput, and available instrumentation.
Visualizing the Core Mechanism and Assay Workflow
To better understand the underlying biology and the experimental process, the following diagrams illustrate the COX signaling pathway and a typical inhibitor screening workflow.
Caption: The Cyclooxygenase (COX) signaling pathway, converting arachidonic acid to prostanoids.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
Application Note & Protocols: A Guide to Developing Prodrugs with Acetamide Derivatives
Introduction: The Strategic Utility of the Acetamide Linkage in Prodrug Design
The prodrug approach is a well-established strategy in medicinal chemistry to overcome suboptimal physicochemical, biopharmaceutical, or pharmacokinetic properties of promising drug candidates.[1] By masking a key functional group, a transiently inactive molecule—the prodrug—is created, which undergoes enzymatic or chemical transformation in vivo to release the active parent drug.[2][3] This strategy can enhance solubility, improve membrane permeability, increase metabolic stability, minimize toxicity, and enable targeted drug delivery.[1][4][5]
Among the various chemical linkages used in prodrug design, the amide bond, and specifically the acetamide derivative, offers a unique balance of stability and controlled cleavage. Amides are generally more resistant to chemical hydrolysis under physiological conditions compared to esters, which can prevent premature drug release in the gastrointestinal tract or systemic circulation.[6][7] However, they remain susceptible to cleavage by specific endogenous amidase enzymes (e.g., carboxylesterases, fatty acid amide hydrolase [FAAH]), which are differentially expressed across various tissues.[4][8][9] This tunable stability makes acetamide derivatives an excellent choice for developing prodrugs with controlled release profiles, from sustained systemic exposure to targeted activation in specific tissues like the brain or tumor microenvironments.[6][9][10]
This guide provides a comprehensive framework for the design, synthesis, and evaluation of acetamide-based prodrugs. It combines field-proven insights with detailed, step-by-step protocols to empower researchers to navigate the complexities of prodrug development, from initial concept to preclinical validation.
Section 1: Prodrug Design and Synthesis
Conceptual Framework: Rationale and Strategy
The initial design phase is critical and must be guided by the specific limitation of the parent drug that needs to be addressed. The choice of the acetamide promoiety is not arbitrary; it is a deliberate decision to modulate the drug's properties.
-
Improving Lipophilicity and Permeability: For highly polar drugs (e.g., those with free carboxylic acids or amines) that suffer from poor membrane permeability, forming an acetamide linkage with a lipophilic moiety can increase the overall LogD, facilitating passive diffusion across cellular barriers like the intestinal epithelium or the blood-brain barrier.[6][8]
-
Enhancing Aqueous Solubility: Conversely, for poorly soluble parent drugs, an acetamide promoiety containing ionizable or highly polar groups (e.g., amino acids) can be introduced to significantly improve aqueous solubility, which is crucial for intravenous formulations.[7]
-
Enzyme-Specific Targeting: A sophisticated strategy involves designing the acetamide linkage to be a substrate for a specific enzyme that is overexpressed at the target site. For instance, designing a prodrug to be a substrate for Fatty Acid Amide Hydrolase (FAAH) can achieve selective drug release within the central nervous system (CNS).[9]
The logical relationship between design considerations and desired outcomes is illustrated below.
General Synthesis Protocol: Amide Bond Formation
The formation of the amide bond is a cornerstone of organic synthesis. A common and reliable method involves the coupling of a carboxylic acid (either on the parent drug or the promoiety) with an amine using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.
Protocol 1: EDC/NHS Coupling of a Carboxylic Acid-Containing Drug with Amino-Promoiety
This protocol describes a general procedure for synthesizing an acetamide prodrug from a parent drug containing a carboxylic acid and a promoiety containing a primary amine.
Materials:
-
Parent Drug-COOH (1.0 eq)
-
Promoiety-NH2 (1.1 eq)
-
EDC (1.5 eq)
-
NHS (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the Parent Drug-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add NHS (1.2 eq) followed by EDC (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the NHS-ester intermediate can be monitored by Thin Layer Chromatography (TLC).
-
-
Amine Coupling:
-
In a separate flask, dissolve the Promoiety-NH2 (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the amine solution.
-
Slowly add the amine solution to the activated NHS-ester solution from Step 1.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Extraction:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting materials and coupling reagents.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acetamide prodrug.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Section 2: Physicochemical Characterization
Once synthesized, the prodrug must be characterized to confirm that the desired modification of physicochemical properties has been achieved.
| Property | Parent Drug (Hypothetical) | Acetamide Prodrug (Hypothetical) | Rationale for Change |
| Molecular Weight | 350.4 g/mol | 477.6 g/mol | Increase due to the addition of the promoiety. |
| Aqueous Solubility | 0.05 mg/mL (Poor) | 1.5 mg/mL (Improved) | A hydrophilic promoiety was added to enhance solubility for potential IV formulation. |
| LogD (pH 7.4) | 3.8 (Lipophilic) | 1.5 (More Hydrophilic) | Masking a lipophilic group with a polar acetamide derivative reduces overall lipophilicity. |
| Chemical Stability | Stable | Stable | Amide bond provides high chemical stability at physiological pH, preventing premature non-enzymatic hydrolysis.[7] |
Protocol 2: Determination of Distribution Coefficient (LogD)
Principle: The shake-flask method is the classical approach for determining the partitioning of a compound between an aqueous phase (phosphate-buffered saline, PBS, pH 7.4) and an immiscible organic solvent (n-octanol).
Procedure:
-
Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Pre-saturate n-octanol with PBS (pH 7.4) and PBS with n-octanol by mixing equal volumes and allowing the phases to separate overnight.
-
Add a small volume of the prodrug stock solution to a vial containing a known volume of pre-saturated PBS to achieve a final concentration of ~10-50 µM.
-
Add an equal volume of pre-saturated n-octanol.
-
Seal the vial and shake vigorously for 1-3 hours at room temperature to allow for equilibrium to be reached.
-
Centrifuge the vial at low speed (e.g., 2000 x g for 10 minutes) to ensure complete phase separation.
-
Carefully collect a sample from both the aqueous and the organic phase.
-
Determine the concentration of the prodrug in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculate LogD using the formula: LogD = log₁₀ ([Concentration]octanol / [Concentration]aqueous)
Section 3: In Vitro Evaluation
The in vitro evaluation phase is designed to answer a critical question: Is the prodrug stable in circulation, and can it be converted to the active parent drug by enzymes present in target tissues?[2]
Enzymatic Stability and Cleavage Assays
These assays assess the rate of prodrug conversion in various biological matrices. A successful prodrug typically exhibits high stability in plasma and is efficiently cleaved in tissue homogenates that are rich in metabolizing enzymes, such as the liver.[11]
Protocol 3: Prodrug Stability in Human Plasma and Liver S9 Fraction
Materials:
-
Prodrug and Parent Drug analytical standards
-
Pooled Human Plasma (commercially available)
-
Human Liver S9 Fraction (commercially available)
-
NADPH regenerating system (for S9 assays)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw plasma and liver S9 fraction on ice.
-
Prepare a working solution of the prodrug (e.g., 100 µM) in a minimal amount of organic solvent (e.g., DMSO, <1% final volume) and dilute with phosphate buffer.
-
-
Incubation - Plasma:
-
Pre-warm plasma and the prodrug working solution to 37°C.
-
Initiate the reaction by adding the prodrug to the plasma to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Incubation - Liver S9:
-
Prepare a reaction mixture containing liver S9 fraction (e.g., 1 mg/mL protein), phosphate buffer, and the NADPH regenerating system. Pre-warm to 37°C.
-
Initiate the reaction by adding the prodrug to a final concentration of 1 µM.
-
Follow the same time-point sampling as the plasma assay.
-
-
Sample Quenching & Processing:
-
Immediately quench the reaction for each time point by adding the aliquot to a tube containing 3-4 volumes of ice-cold ACN with 0.1% formic acid and an internal standard.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the prodrug and the appearance of the parent drug.[12]
-
Plot the percentage of prodrug remaining versus time on a semi-logarithmic scale.
-
Calculate the half-life (t₁/₂) from the slope of the linear regression (t₁/₂ = 0.693 / k, where k is the elimination rate constant).
-
Cellular Activity Assay
This assay confirms the biological consequence of the prodrug strategy: the prodrug should be significantly less potent than the parent drug, with its activity being dependent on intracellular enzymatic conversion.
Protocol 4: Cell Viability (MTT) Assay
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Active mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT into a purple formazan product, which can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the parent drug and the acetamide prodrug in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for both the parent drug and the prodrug using non-linear regression analysis. A significantly higher IC₅₀ for the prodrug indicates successful masking of activity.[13]
-
Section 4: In Vivo Pharmacokinetic Evaluation
The definitive test of a prodrug strategy is its performance in vivo. A well-designed pharmacokinetic (PK) study can demonstrate improved bioavailability of the parent drug when administered as the prodrug.[14][15]
Protocol 5: Oral Bioavailability Study in Rats
Objective: To compare the plasma concentration-time profiles and key PK parameters of the parent drug after oral administration of the parent drug itself versus oral administration of its acetamide prodrug.
Procedure:
-
Animal Dosing:
-
Use male Sprague-Dawley rats (n=3-5 per group).
-
Group 1 (IV Parent): Administer the parent drug intravenously (e.g., via tail vein) at a low dose (e.g., 2 mg/kg) to determine its absolute bioavailability.
-
Group 2 (PO Parent): Administer the parent drug orally (PO) via gavage at a higher dose (e.g., 20 mg/kg).
-
Group 3 (PO Prodrug): Administer the acetamide prodrug orally at an equimolar dose to Group 2.
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the tail vein or saphenous vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.
-
-
Plasma Processing:
-
Centrifuge the blood samples immediately (e.g., 4000 x g for 10 min at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:
-
Cₘₐₓ: Maximum observed plasma concentration.
-
Tₘₐₓ: Time to reach Cₘₐₓ.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Calculate the oral bioavailability (F%) of the parent drug from each oral formulation using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
A significantly higher F% for the prodrug group compared to the parent drug group indicates successful enhancement of oral bioavailability.
-
Section 5: Regulatory Context
When developing a prodrug of a previously approved drug, developers may be able to leverage the U.S. FDA's 505(b)(2) regulatory pathway.[5][18] This pathway allows a sponsor to rely, in part, on the FDA's findings of safety and effectiveness for a previously approved drug, potentially reducing the number of nonclinical and clinical studies required for approval.[19] This can significantly expedite the development timeline and reduce costs.[5] If the prodrug is considered a New Chemical Entity (NCE), it may be eligible for market exclusivity.[20]
Conclusion
The development of prodrugs using acetamide derivatives is a powerful and versatile strategy to unlock the therapeutic potential of compounds hindered by poor drug-like properties. The inherent stability of the amide bond, coupled with its susceptibility to enzymatic cleavage, provides a robust platform for controlled drug release and targeted delivery. By systematically applying the design principles, synthetic protocols, and evaluation workflows detailed in this guide, researchers can efficiently validate their prodrug candidates and advance them toward clinical development. This methodical approach, grounded in scientific integrity, ensures that experimental choices are driven by a clear understanding of the causal relationships between chemical structure, physicochemical properties, and biological outcomes.
References
- Jaini, R., et al. (2016). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. PMC - NIH.
- Kumar, D., et al. (2015). Synthesis and evaluation of amide prodrugs of mefenamic acid for colon targeting. Indo American Journal of Pharmaceutical Research.
- Wilson, W. R., & Hay, M. P. (2011). Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. Nature Reviews Cancer.
- Atrushi, K. S., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.
- Thomsen, M. S., et al. (2022). Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing.
- Atrushi, K. S., et al. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication.
- Wilding, S. L., et al. (2014). In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells. PMC - PubMed Central.
- Hsieh, Y., et al. (2006). Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs. PubMed.
- Tiwari, G., et al. (2017). Amide Prodrugs. Recent Advancement in Prodrugs.
- Atrushi, K. S., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.
- Pion Inc. (2023). Subcutaneous prodrug formulations in vitro. Pion Inc.
- Talevi, A., & Serafin, A. (2019). Prodrugs for Amines. PMC - NIH.
- Kumar, A. (2023). Regulatory Considerations for Prodrug Development: Safety and Efficacy Assessments. Longdom Publishing.
- Niphakis, M. J., et al. (2015). Targeting fatty-acid amide hydrolase with prodrugs for CNS-selective therapy. PMC - NIH.
- Shimizu, M., et al. (2020). A Novel Systematic Approach for Selection of Prodrugs Designed to Improve Oral Absorption. ResearchGate.
- Drăgan, M., et al. (2024). Exploring acetaminophen prodrugs and hybrids: a review. RSC Publishing.
- Kachur, S. M., et al. (2022). Antibody-Based Imaging of Bioreductive Prodrug Release in Hypoxia. PMC - NIH.
- Atrushi, K. S., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. ResearchGate.
- Krise, J. P., et al. (1999). A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs. PubMed.
- Majumdar, S., et al. (2012). Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates. PMC - NIH.
- El-Gindy, A., et al. (2010). New Sensitive HPLC Method for Evaluation of the Pharmacokinetics of New Amantadine Prodrugs as Hepatic Delivery Systems to Enhance its Activity against HCV. ResearchGate.
- Ritter, C., et al. (2015). Bioorthogonal enzymatic cleavage of protection groups for prodrug activation. Angewandte Chemie.
- Kumar, S., et al. (1997). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist. PubMed.
- Junga, H., et al. (1999). An HPLC method for the determination of diastereomeric prodrug RS-79070-004 in human plasma. ResearchGate.
- Ouchi, T., & Ohya, Y. (2015). In Vitro and In Vivo Evaluation of Microparticulate Drug Delivery Systems Composed of Macromolecular Prodrugs. MDPI.
- Ferreira, L., et al. (2023). Current Trends in Clinical Trials of Prodrugs. MDPI.
- Rozakis, R. (2022). Benefits of The 505(b)(2) Pathway For Prodrugs. Allucent.
- Premier Consulting. (2016). The Prodrug Benefit Of Utilizing The 505(b)(2) Pathway. Premier Consulting.
- National Center for Biotechnology Information. Acetamide. PubChem.
- Zheleva-Dimitrova, D., et al. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures. Pharmacia.
- Sun, H., et al. (2017). Bioreduction activated prodrugs of camptothecin: molecular design, synthesis, activation mechanism and hypoxia selective cytotoxicity. Organic & Biomolecular Chemistry.
- FooDB. (2010). Showing Compound Acetamide (FDB008298). FooDB.
- ProPharma Group. (2024). FDA's 505(b)(2) Explained: A Guide to New Drug Applications. ProPharma Group.
- T3DB. (2014). Acetamide (T3D4209). T3DB.
- Meyer, D. L., et al. (2014). Design of Enzymatically Cleavable Prodrugs of a Potent Platinum-Containing Anticancer Agent. PMC - NIH.
- Kumar, S., et al. (2023). Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in viral. ChemRxiv.
- Wang, Z., et al. (2019). Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs. PubMed.
- Bertozzi, C. R., et al. (2023). Bioorthogonal activation of prodrugs, for the potential treatment of breast cancer, using the Staudinger reaction. PMC - NIH.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Enzyme Models—From Catalysis to Prodrugs. MDPI.
- Wikipedia. Acetamide. Wikipedia.
- Heimbach, T., et al. (2004). Cleavage of tertiary amidomethyl ester prodrugs of carboxylic acids by rat liver homogenates. PubMed.
- Zhang, H., et al. (2014). Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone. PMC - NIH.
- Probert, B., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews.
- Science.gov. prodrugs design synthesis: Topics by Science.gov. Science.gov.
- Dr. Andrew J. Williams. (2017). Prodrugs Lecture 3. YouTube.
- Semantic Scholar. HPLC Methods on Drug Analysis. Semantic Scholar.
- El-Faham, A., et al. (2016). Synthesis and Design of Prodrugs Using Molecular Orbital Methods. ResearchGate.
Sources
- 1. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Subcutaneous prodrug formulations in vitro [pion-inc.com]
- 3. Enzyme Models—From Catalysis to Prodrugs [mdpi.com]
- 4. archivepp.com [archivepp.com]
- 5. allucent.com [allucent.com]
- 6. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 7. Amide Prodrugs - Recent Advancement in Prodrugs [ebrary.net]
- 8. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting fatty-acid amide hydrolase with prodrugs for CNS-selective therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures [pharmacia.pensoft.net]
- 13. In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. thefdagroup.com [thefdagroup.com]
- 19. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 20. premierconsulting.com [premierconsulting.com]
Application Notes and Protocols for N-(2-Ethoxyphenyl)acetamide in Anti-inflammatory Studies
For: Researchers, scientists, and drug development professionals
Introduction: Re-evaluating N-(2-Ethoxyphenyl)acetamide
This compound, more commonly known as Ethenzamide, is a non-steroidal anti-inflammatory drug (NSAID) with a history of use as an analgesic and antipyretic agent.[1] As a derivative of salicylic acid, it has been traditionally classified within the broader family of NSAIDs that exert their effects through the inhibition of cyclooxygenase (COX) enzymes. This document provides a comprehensive guide for researchers investigating the anti-inflammatory properties of Ethenzamide, offering detailed protocols for both in vitro and in vivo studies. A critical aspect of this guide is the acknowledgment of evolving research, which presents a nuanced and, at times, conflicting picture of its precise mechanism of action, thereby highlighting areas ripe for further investigation.
Section 1: Mechanistic Insights and Scientific Rationale
The anti-inflammatory effects of NSAIDs are primarily attributed to their ability to inhibit COX enzymes, thereby blocking the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2] The discovery of two major COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, led to the development of COX-2 selective inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]
The Cyclooxygenase Inhibition Hypothesis
Historically, Ethenzamide has been considered to function through the inhibition of the COX pathway, with some reports suggesting a degree of selectivity for COX-2.[5] This proposed mechanism involves the interception of the arachidonic acid cascade.
-
Causality: By inhibiting COX-2, Ethenzamide would reduce the production of pro-inflammatory prostaglandins such as PGE2 at the site of inflammation. This, in turn, would lead to a decrease in vasodilation, edema, and the sensitization of nociceptive nerve endings, resulting in the observed anti-inflammatory and analgesic effects.
Figure 2: Alternative analgesic mechanism via 5HT2B receptor antagonism.
This conflicting evidence underscores the importance of robust, multi-faceted experimental approaches to fully elucidate the pharmacological profile of this compound. The following protocols are designed to enable researchers to investigate both the classical and alternative proposed mechanisms of action.
Section 2: In Vitro Application Notes and Protocols
In vitro assays are fundamental for dissecting the molecular mechanisms of a compound's activity and for determining its potency and selectivity.
Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is designed to assess the direct inhibitory effect of this compound on COX-1 and COX-2 activity. A colorimetric inhibitor screening assay is a common and accessible method.
Principle: This assay measures the peroxidase activity of COX. The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The intensity of the color change is proportional to the COX activity, and a reduction in color development in the presence of the test compound indicates inhibition.
Materials:
-
COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical or similar)
-
This compound (Ethenzamide)
-
Positive controls: A non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib)
-
Microplate reader capable of measuring absorbance at 590-620 nm
-
96-well plates
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the COX inhibitor screening kit. This will typically involve diluting assay buffers, heme, and enzymes (ovine COX-1 and human or ovine recombinant COX-2).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM). Prepare similar dilution series for the positive controls.
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
Blank: Contains assay buffer and the chromogenic substrate, but no enzyme.
-
100% Activity (Control): Contains assay buffer, heme, COX enzyme (either COX-1 or COX-2), and vehicle (the solvent used to dissolve the test compound).
-
Inhibitor Wells: Contains assay buffer, heme, COX enzyme, and the desired concentration of this compound or a positive control.
-
-
Incubation: Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Measurement: After a short incubation period (e.g., 5-10 minutes), measure the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
-
Expected Outcome: This assay will determine the IC50 values of this compound for both COX-1 and COX-2, allowing for an assessment of its inhibitory potency and selectivity.
Protocol 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
This protocol assesses the ability of this compound to suppress the production of key pro-inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in a cellular context.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon stimulation with LPS, macrophages upregulate the expression of COX-2 and produce large quantities of pro-inflammatory cytokines and prostaglandins. The inhibitory effect of a test compound on this response can be quantified by measuring the levels of these mediators in the cell culture supernatant.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
LPS from E. coli
-
This compound (Ethenzamide)
-
Indomethacin (positive control)
-
PGE2 and TNF-α ELISA kits
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) or indomethacin for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified period (e.g., 18-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the culture supernatant for analysis.
-
Cytotoxicity Assessment: In a parallel plate, assess the viability of the cells treated with the test compound to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Quantification of Inflammatory Mediators: Measure the concentrations of PGE2 and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the percentage of inhibition of PGE2 and TNF-α production for each concentration of the test compound.
-
Determine the IC50 values for the inhibition of each mediator.
-
Figure 3: Workflow for assessing anti-inflammatory effects in macrophages.
Section 3: In Vivo Application Notes and Protocols
In vivo studies are essential for evaluating the efficacy and safety of a compound in a whole-organism context. The carrageenan-induced paw edema model is a classic and reliable method for assessing acute inflammation.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Principle: The subcutaneous injection of carrageenan into the paw of a rat induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after the first hour) is primarily driven by the production of prostaglandins and is sensitive to inhibition by NSAIDs. The anti-inflammatory effect of a compound is quantified by measuring the reduction in paw swelling.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
This compound (Ethenzamide)
-
Indomethacin (positive control)
-
1% (w/v) solution of lambda-carrageenan in sterile saline
-
Plebthysmometer for measuring paw volume
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Control Group: Receives the vehicle.
-
Ethenzamide Groups: Receive different doses of this compound (e.g., 50, 100, 200 mg/kg, administered orally).
-
Positive Control Group: Receives indomethacin (e.g., 10 mg/kg, orally).
-
-
Drug Administration: Administer the vehicle, this compound, or indomethacin orally 60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point:
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Expected Outcome: A dose-dependent reduction in carrageenan-induced paw edema in the groups treated with this compound would indicate its in vivo anti-inflammatory activity.
Section 4: Data Presentation and Interpretation
Quantitative data from these studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Efficacy of this compound
| Assay | Parameter | This compound | Indomethacin (Control) | Celecoxib (Control) | Reference |
| COX Inhibition | IC50 for COX-1 (µM) | Data to be determined | ~0.1-1.0 | ~10-100 | |
| IC50 for COX-2 (µM) | Data to be determined | ~0.1-1.0 | ~0.05-0.5 | ||
| Macrophage Assay | IC50 for PGE2 Inhibition (µM) | Data to be determined | ~0.01-0.1 | ~0.01-0.1 | |
| IC50 for TNF-α Inhibition (µM) | Data to be determined | >100 | >100 | ||
| Receptor Binding | IC50 for 5HT2B Receptor (µM) | 2.78 | N/A | N/A |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Parameter | Effective Dose (ED50) | Route of Administration | Reference |
| Carrageenan-Induced Paw Edema | Reduction in paw volume | Data to be determined | Oral | |
| Rat Formalin Test (2nd phase) | Reduction in nociceptive behavior | 100-400 mg/kg | Oral |
Conclusion
The study of this compound presents a compelling case for re-investigation. While its classification as an NSAID suggests a mechanism of action centered on COX inhibition, recent evidence points towards a more complex pharmacology potentially involving the serotonergic system. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its anti-inflammatory and analgesic properties, and to contribute to a clearer understanding of its molecular targets. Such studies are crucial for the rational design of future anti-inflammatory therapies and for positioning this compound within the current landscape of pain and inflammation management.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Ethenzamide?
- Grokipedia. (n.d.). Ethenzamide.
- Tsukuda, Y., et al. (2020). Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test. Biological and Pharmaceutical Bulletin, 43(5), 839-847.
- Pharmaoffer. (n.d.). Ethenzamide vs. Other Analgesics: Understanding the Differences.
- Tsukuda, Y., et al. (2020).
- Nakamura, T., et al. (2021). Ethenzamide Exerts Protective Effects against Ibuprofen-Induced Gastric Mucosal Damage in Rats by Suppressing Gastric Contraction. Biological and Pharmaceutical Bulletin, 44(3), 332-337.
- Kulesh, C., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(17), 9906-9911.
- Sirois, J., et al. (1990). A prostaglandin synthase inhibition assay with detection by elisa.
- Watanabe, K., et al. (2004). Synthesis of Prostaglandin F Ethanolamide by Prostaglandin F Synthase and Identification of Bimatoprost as a Potent Inhibitor of the Enzyme: New Enzyme Assay Method Using LC/ESI/MS. Archives of Biochemistry and Biophysics, 424(2), 128-136.
- BenchChem. (2025). Application Note: High-Throughput Cell-Based Assay for Screening Prostaglandin Synthesis Inhibitors.
- ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes.
- ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for 2 min with the tested compounds and COX selectivity ratio.
- Smulders, S., et al. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Medical Hypotheses, 54(4), 576-579.
- Stichtenoth, D. O., & Frölich, J. C. (2003). The second generation of COX-2 inhibitors: what advantages do the newest offer? Drugs, 63(1), 33-45.
- ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme.
- Al-Ghorbani, M., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19532-19557.
- Wikipedia. (n.d.). Analgesic.
- Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.
- Woodward, D. F., et al. (2013). Recent progress in prostaglandin F2α ethanolamide (prostamide F2α) research and therapeutics.
Sources
Application Notes and Protocols: N-(2-Ethoxyphenyl)acetamide in Laboratory Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the laboratory applications of N-(2-Ethoxyphenyl)acetamide (CAS No. 581-08-8).[1] It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide covers the fundamental properties, synthesis protocols, analytical methodologies, and safety considerations associated with this versatile reagent. The protocols are presented with an emphasis on the underlying chemical principles to empower users to adapt and troubleshoot experimental procedures.
Introduction: The Utility of this compound as a Synthetic Intermediate
This compound, also known as 2-ethoxyacetanilide, is an aromatic organic compound belonging to the acetamide class.[1][2] Its molecular structure, featuring an acetamido group and an ethoxy group on a benzene ring, makes it a valuable intermediate in organic synthesis.[3] The acetamido group can act as a directing group in electrophilic aromatic substitution and can be hydrolyzed to yield the corresponding amine, while the ethoxy group influences the electronic properties of the aromatic ring. These features allow for a range of chemical transformations, making this compound a useful building block for more complex molecules, particularly in the development of novel pharmaceutical compounds and dyes.[4]
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety hazards is crucial for the proper handling and use of any laboratory reagent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 581-08-8 | [1] |
| Molecular Formula | C10H13NO2 | [1] |
| Molecular Weight | 179.22 g/mol | [1][5] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 78-80 °C | |
| Boiling Point | 221 °C | |
| LogP | 2.044 | [2] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Measures | GHS Pictogram |
| H302: Harmful if swallowed[7] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. | GHS07 |
| H315: Causes skin irritation[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | GHS07 |
| H319: Causes serious eye irritation[7] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | GHS07 |
| H335: May cause respiratory irritation[7] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. | GHS07 |
Core Application: Synthesis of this compound
The primary application of this compound in a research setting is often its synthesis as a precursor for more complex molecules. The most common and straightforward method for its preparation is the acetylation of 2-ethoxyaniline.
Acetylation of 2-Ethoxyaniline: A Step-by-Step Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-aryl-acetamides.[8][9]
Objective: To synthesize this compound from 2-ethoxyaniline and acetic anhydride.
Materials:
-
2-Ethoxyaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxyaniline (1.0 eq) in glacial acetic acid.
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (1.1 eq) to the solution. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic acid. Stir until effervescence ceases.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield a crystalline solid.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Workflow Diagram for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of this compound.
Advanced Applications: A Scaffold for Further Synthesis
This compound serves as a versatile scaffold for the synthesis of a variety of more complex organic molecules. Its utility is demonstrated in the synthesis of related bioactive compounds.
Intermediate in the Synthesis of Bioactive Molecules
The structural motif of this compound is found in various biologically active molecules. For instance, related phenoxy acetamide derivatives have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties.[10][11][12][13] The synthesis of these analogs often involves the modification of the acetamide or the aromatic ring.
Example Synthetic Transformation: Williamson Ether Synthesis
While not directly applicable to this compound itself, the Williamson ether synthesis is a common method for preparing related ethoxy-substituted aromatics from their corresponding hydroxy precursors.[14][15] This highlights the importance of the ethoxy group in the molecular architecture.
Precursor for Heterocyclic Compounds
The N-aryl acetamide functionality can be a precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.[16] For example, through a series of transformations including deacetylation and subsequent cyclization reactions, the core structure can be elaborated into more complex ring systems.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its use as a laboratory reagent. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
Reverse-Phase HPLC Protocol
This protocol provides a general method for the analysis of this compound.[17][18]
Objective: To determine the purity of a sample of this compound using reverse-phase HPLC.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Newcrom R1)[17]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[17][18]
-
Sample of this compound
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and water with a small amount of acid (e.g., phosphoric acid). The exact ratio should be optimized for best separation. |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection Wavelength | Determined by UV-Vis spectrum of the analyte (typically around 240-250 nm) |
| Injection Volume | 10-20 µL |
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or mobile phase). Prepare the sample to be analyzed at a similar concentration.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Analyze the resulting chromatograms to determine the retention time and peak area of this compound. Purity can be assessed by comparing the peak area of the main component to the total area of all peaks.
Analytical Workflow Diagram
Caption: General workflow for the purity analysis of this compound by HPLC.
Conclusion
This compound is a valuable and versatile laboratory reagent, primarily serving as a key intermediate in organic synthesis. Its straightforward preparation and the potential for further functionalization make it an important building block in the development of novel chemical entities. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this compound in a research setting.
References
- Benchchem. (n.d.). Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide.
- CymitQuimica. (2024). Safety Data Sheet: this compound.
- Chemical Education Digital Library. (1999). Two Methods for the Synthesis of Phenacetin.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). Phenacetin synthesis.
- Kanagarajan, V., et al. (n.d.). Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- University of Missouri. (n.d.). The Synthesis of Phenacetin from Acetaminophen.
- Guidechem. (n.d.). Phenacetin 62-44-2 wiki.
- SIELC Technologies. (2018). Acetamide, N-(2-ethoxyphenyl)-.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- NIST. (n.d.). Acetamide, N-(2-ethoxyphenyl)-.
- Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC.
- Capot Chemical. (2021). Material Safety Data Sheet.
- YouTube. (2023). PHENACETIN. SYNTHESIS WILLIAMSON. #ncchem.
- BOC Sciences. (n.d.). The Role of Acetamide N-(4-ethoxyphenyl)- in Modern Organic Synthesis.
- Benchchem. (n.d.). The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide.
- Priyanka, et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide.
- Sigma-Aldrich. (n.d.). N-(2-ETHOXY-PHENYL)-ACETAMIDE AldrichCPR.
- Benchchem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for N-[2-(nonylamino)ethyl]acetamide.
- BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis.
- Aldlab Chemicals. (n.d.). This compound.
- Cheméo. (n.d.). Acetamide, N-(2-ethoxyphenyl)-.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- ResearchGate. (2006). (PDF) N -(2-Acetylphenyl)acetamide.
- NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- Research Journal of Pharmacy and Technology. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent.
- Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
Sources
- 1. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 2. chemeo.com [chemeo.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. Page loading... [guidechem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. archivepp.com [archivepp.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Acetamide, N-(2-ethoxyphenyl)- | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Isolation of Impurities in N-(2-Ethoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
N-(2-Ethoxyphenyl)acetamide, also known as 2-ethoxyacetanilide, is an acetanilide derivative with potential applications in the pharmaceutical and chemical industries. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount to the safety, efficacy, and stability of the final product. The identification and isolation of impurities are critical steps in the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] This guide provides a comprehensive overview of the potential impurities in this compound and details robust analytical techniques for their isolation and subsequent characterization.
The narrative of this document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering researchers to adapt and troubleshoot these techniques for their specific needs.
Understanding the Impurity Landscape of this compound
Impurities in a drug substance can originate from various sources, including the synthetic route, degradation of the API, and storage conditions.[3] A thorough understanding of the synthesis of this compound is the first step in predicting potential process-related impurities.
The most common synthesis of this compound involves the acetylation of 2-ethoxyaniline with acetic anhydride.
Diagram of the synthesis of this compound:
Caption: Synthesis of this compound.
Based on this synthetic pathway, we can anticipate several potential impurities:
| Impurity Type | Potential Impurities | Origin |
| Starting Materials | 2-Ethoxyaniline | Unreacted starting material |
| Acetic Anhydride | Excess reagent or incomplete reaction | |
| Byproducts | N,N-diacetyl-2-ethoxyaniline | Over-acetylation of the starting material |
| Positional Isomers (e.g., N-(3-ethoxyphenyl)acetamide, N-(4-ethoxyphenyl)acetamide) | Impurities present in the 2-ethoxyaniline starting material | |
| Degradation Products | 2-Ethoxyaniline and Acetic Acid | Hydrolysis of the amide bond |
| Oxidized derivatives | Oxidation of the ethoxy group or aromatic ring |
Strategic Approach to Impurity Isolation
A systematic workflow is essential for the efficient isolation of impurities. This typically involves an initial analytical assessment to understand the impurity profile, followed by the application of one or more isolation techniques.
Caption: General workflow for impurity isolation and characterization.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds, particularly for removing significant quantities of impurities.[1][2][4][5][6] The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve this compound sparingly at room temperature but have high solubility at its boiling point.
-
Either not dissolve the impurities at all or dissolve them to a high degree, even at low temperatures.
-
Not react with this compound.
-
Be volatile enough to be easily removed from the purified crystals.
Based on the properties of acetanilide and its derivatives, suitable solvent systems include:
Rationale: Water is a good choice for many acetanilide compounds due to a significant difference in solubility at hot versus cold temperatures.[2][5] An ethanol/water mixture can be effective if the compound is too soluble in pure ethanol.[6]
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., water or an ethanol/water mixture) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[1][2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.[1]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a highly efficient technique for isolating impurities, especially those present in small quantities or with similar polarities to the main compound.[7] An analytical HPLC method for this compound can be scaled up for preparative purposes.[8]
Method Development and Scaling
An existing analytical reverse-phase HPLC method for this compound uses a mobile phase of acetonitrile and water with phosphoric acid.[8] For mass spectrometry compatibility and to avoid harsh acids, formic acid is a suitable replacement.
Analytical Method Parameters:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | To be optimized for best separation |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 240 nm) |
Scaling to Preparative HPLC:
The goal is to increase the sample load while maintaining adequate separation. This is achieved by increasing the column diameter and adjusting the flow rate accordingly.
Step-by-Step Preparative HPLC Protocol
-
Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent, ideally the mobile phase, at a high concentration. Filter the sample solution through a 0.45 µm filter.
-
System Setup:
-
Column: A larger diameter C18 column (e.g., 21.2 x 250 mm, 5 µm).
-
Flow Rate: Scale the flow rate from the analytical method. For a 21.2 mm ID column, a typical flow rate would be around 20 mL/min.
-
Injection Volume: This will depend on the concentration of the sample and the loading capacity of the column. Start with a smaller injection and increase as needed.
-
-
Chromatographic Separation: Inject the sample onto the preparative HPLC system. Run the optimized gradient method.
-
Fraction Collection: Collect fractions corresponding to the impurity peaks of interest. This can be done manually or using an automated fraction collector triggered by UV detection.
-
Post-Isolation Processing: Combine the fractions containing the same impurity. Remove the solvent using a rotary evaporator or lyophilizer.
-
Purity Analysis: Analyze the isolated impurity by analytical HPLC to confirm its purity.
Protocol 3: Generation of Degradation Products via Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products that may form during the shelf life of a drug product.[9][10][11][12][13] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.
General Considerations
-
The goal is to achieve a target degradation of 5-20%.[10]
-
Use a concentration of this compound that is suitable for subsequent analytical analysis (e.g., 1 mg/mL).
-
Run a control sample (unstressed) in parallel for comparison.
Stress Conditions
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH, heat at 60°C for 24 hours |
| Oxidation | 3% H₂O₂, room temperature for 24 hours |
| Thermal Degradation | Solid sample at 80°C for 48 hours |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) for 24 hours |
Step-by-Step Forced Degradation Protocol
-
Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal degradation, use the solid compound.
-
Stress Application: Expose the samples to the conditions outlined in the table above.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradation products.[9][12][13]
Characterization of Isolated Impurities
Once an impurity has been isolated in sufficient quantity and purity, its structure must be elucidated. The primary techniques for this are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms.[14]
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern, which aids in structure elucidation.[9][14]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[14]
By comparing the spectral data of the isolated impurity with that of the parent compound and potential predicted structures, a definitive identification can be made.
Conclusion
The isolation of impurities in this compound is a critical and achievable task with a systematic application of modern analytical techniques. This guide has provided a framework for understanding the potential impurities and detailed protocols for their isolation using recrystallization and preparative HPLC. Furthermore, a protocol for forced degradation studies has been outlined to proactively identify potential degradation products. By employing these methods, researchers and drug development professionals can ensure the purity and quality of this compound, a crucial aspect of regulatory compliance and product safety.
References
- Benchchem. (n.d.). Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide.
- Chemistry Stack Exchange. (2021, March 13). Best solvent for recrystallization of acetanilide?
- CUNY. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
- Scribd. (n.d.). Recrystallization of Acetanilide.
- Thapa, et al. (n.d.). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Asian Journal of Chemistry.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.).
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column.
- 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3.
- Simson Pharma. (2025, May 19). Isolation of impurities using preparative liquid chromatography in pharmaceutical industry.
- Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies.
- Cerritos College. (n.d.). Experiment 1 - Recrystallization of Acetanilide.
- Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography.
- IJTSRD. (n.d.).
- US EPA. (n.d.). Acetamide, N-(2-amino-4-ethoxyphenyl)- - Substance Details - SRS.
- LookChem. (n.d.). This compound.
- NIH. (n.d.).
- Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.
- NIH. (n.d.).
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.).
- Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies.
- PubChem. (n.d.). 4-Ethoxyaniline.
- PubChem. (n.d.). N-(2-bromo-4-ethoxyphenyl)acetamide.
- ResearchGate. (2025, August 6). Preparative isolation and purification of chemical constituents of belamcanda by MPLC, HSCCC, and PREP-HPLC.
- PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-.
- Rasayan Journal of Chemistry. (n.d.). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.
- Journal of Pharmaceutical Negative Results. (2022, December 31).
- Benchchem. (n.d.). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
- NIH. (n.d.).
- PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.
- ChemicalBook. (n.d.). 3-Ethoxyaniline(621-33-0) 1H NMR spectrum.
- PubMed. (n.d.). Vibrational, NMR and quantum chemical investigations of acetoacetanilde, 2-chloroacetoacetanilide and 2-methylacetoacetanilide.
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. soeagra.com [soeagra.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scribd.com [scribd.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. ijtsrd.com [ijtsrd.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. japsonline.com [japsonline.com]
Troubleshooting & Optimization
preventing degradation of N-(2-Ethoxyphenyl)acetamide in experiments
Technical Support Center: N-(2-Ethoxyphenyl)acetamide (Phenacetin)
A Guide to Preventing Degradation in Experimental Settings
Welcome to the technical support center for this compound, also commonly known as Phenacetin. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound during laboratory experiments. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide & Core Concepts
This section addresses the most frequent issues encountered when working with this compound. The question-and-answer format is designed to help you quickly identify and solve potential degradation problems.
Q1: My analytical results for this compound are inconsistent. Could the compound be degrading? What are the primary degradation pathways?
A1: Yes, inconsistent analytical results are a classic sign of compound instability. This compound is susceptible to degradation through several key chemical pathways, primarily hydrolysis, oxidation, and photolysis. Understanding these pathways is the first step in preventing them.
-
Hydrolysis: The amide bond in this compound is vulnerable to cleavage by both acids and bases, yielding p-phenetidine and acetic acid.[1] This is one of the most common degradation routes in aqueous solutions, especially at non-neutral pH.
-
Oxidation: The ethoxy group and the aromatic ring can be targets for oxidation.[2][3] This can be initiated by atmospheric oxygen, trace metal contaminants, or the presence of oxidizing agents in your reagents.[2][3] In a biological context, metabolic oxidation can lead to the formation of acetaminophen (paracetamol) through O-dealkylation.[4]
-
Photolysis: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to break chemical bonds and induce degradation.[5][6] Studies on similar aromatic compounds show that UV light can generate highly reactive radical species, leading to a cascade of degradation reactions.[7]
The diagram below illustrates these primary degradation pathways.
Caption: Figure 1. Primary Degradation Pathways of this compound.
Q2: I need to prepare a solution of this compound for my experiments. What are the best practices for solvent selection and solution storage?
A2: Proper solvent selection and storage are critical for maintaining the stability of your compound in solution.
Solvent Selection: this compound is sparingly soluble in water but shows good solubility in several organic solvents.[8] For stock solutions, using an anhydrous aprotic solvent is highly recommended to minimize the risk of hydrolysis.
| Solvent | Solubility Information | Recommendation |
| Water | Poorly soluble (0.076 g/100 mL).[3] | Avoid for long-term storage. If aqueous buffers are required, prepare solutions fresh and use immediately. Maintain a neutral pH. |
| Ethanol | Good solubility.[2] | A suitable choice for stock solutions. Use anhydrous grade to minimize water content. |
| Methanol | Good solubility.[8] | A suitable choice for stock solutions. Use anhydrous grade. |
| DMSO | Good solubility.[9] | A common solvent for stock solutions in biological assays. Use anhydrous grade and store properly, as DMSO is hygroscopic. |
| Acetonitrile | Good solubility.[9] | A good choice, particularly for analytical applications like HPLC. Use anhydrous grade. |
Solution Storage Best Practices:
-
Prepare Fresh: The best practice is to prepare aqueous solutions immediately before use.
-
Temperature: Store stock solutions at low temperatures, preferably at -20°C or below, to significantly slow down degradation kinetics.
-
Protect from Light: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]
-
Inert Atmosphere: For highly sensitive experiments or long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for solid this compound? A: Solid this compound is generally stable.[2][3] However, for maximum long-term stability, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Room temperature is generally acceptable for short-term storage, but for long-term archival, storage at 2-8°C or -20°C is recommended.
Q: My protocol requires pH adjustment. What pH range should I avoid? A: You should avoid strongly acidic and basic conditions. The amide linkage is susceptible to hydrolysis, and this reaction is catalyzed by both H+ and OH- ions. While specific kinetic data across a full pH range is not readily available in literature, it is best practice to maintain your solutions as close to a neutral pH (6.5-7.5) as possible. If your experiment requires a different pH, you must perform a stability study under those specific conditions to understand the degradation rate.
Q: How can I detect and quantify degradation in my samples? A: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[10][11] A stability-indicating method is one that can separate the intact parent compound from all potential degradation products. By monitoring the decrease in the peak area of this compound and the appearance of new peaks over time, you can quantify the extent of degradation. See the protocol section below for guidance on developing such a method.
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study to Assess Stability
A forced degradation study is essential to understand how your compound behaves under various stress conditions and is a cornerstone for developing a stability-indicating analytical method.[12][13][14]
Objective: To intentionally degrade this compound under controlled conditions to identify potential degradants and assess its stability profile.
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
pH meter
-
Calibrated oven
-
Photostability chamber or a UV lamp
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of ~1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor. Aim for a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for several hours.
-
Oxidative Degradation: Add 3-30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder and a solution to heat (e.g., 80-100°C) for 24-48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and white light according to ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before HPLC analysis.
-
Analysis: Analyze all samples by HPLC. Compare the chromatograms of stressed samples to that of an unstressed control sample. Look for a decrease in the parent peak and the appearance of new peaks (degradants).
The workflow for this study is visualized below.
Caption: Figure 2. Forced Degradation Experimental Workflow.
References
- Ubejda, M., et al. (2021). Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents. Molecules, 26(14), 4078.
- Japanese Pharmacopoeia. (n.d.). 680 Phenacetin / Official Monographs for Part I.
- Solubility of Things. (n.d.). Phenacetin.
- ResearchGate. (n.d.). The solubility values of phenacetin expressed as molar fractions.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenacetin.
- thinkSRS.com. (2005). Material Safety Data Sheet - Phenacetin MSDS.
- Tan, C., et al. (2021). Kinetics degradation of phenacetin by solar activated persulfate system. Environmental Research, 200, 111453.
- Prescott, L. F. (1983). Kinetics and metabolism of paracetamol and phenacetin. British Journal of Clinical Pharmacology, 16(3), 239–246.
- Luo, S., et al. (2021). Kinetic removal of acetaminophen and phenacetin during LED-UV365 photolysis of persulfate system: Reactive oxygen species generation. Chemosphere, 269, 129337.
- Nottebohm, M., et al. (2012). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford Geothermal Program Workshop Report SGP-TR-202.
- DC Chemicals. (n.d.). Phenacetin|62-44-2|MSDS.
- Wang, Y., et al. (2021). Degradation of phenacetin by the UV/chlorine advanced oxidation process: Kinetics, pathways, and toxicity evaluation. Journal of Hazardous Materials, 416, 125893.
- Hinson, J. A., et al. (1979). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 33, 71-79.
- Shirota, O., et al. (2013). Phenacetin Deacetylase Activity in Human Liver Microsomes: Distribution, Kinetics, and Chemical Inhibition and Stimulation. Drug Metabolism and Disposition, 41(4), 837-845.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles.
- R Discovery. (n.d.). Oxidation Of Phenacetin Research Articles.
- Li, Y., et al. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical and Biomedical Analysis, 115, 1-8.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 145, 153-161.
- Pawar, A. S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 3(4), 178-188.
- Jain, D., et al. (2021). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. Bulletin of Environment, Pharmacology and Life Sciences, 10(5), 104-113.
- Kumar, V. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38440.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- Korany, M. A., et al. (1986). Second derivative spectrophotometric determination of acetaminophen and phenacetin in presence of their degradation products. Journal of the Association of Official Analytical Chemists, 69(4), 608-611.
- Nouri-Nigjeh, E., et al. (2011). Electrochemical oxidation by square-wave potential pulses in the imitation of phenacetin to acetaminophen biotransformation. Analyst, 136(22), 4758-4763.
- PubChem. (n.d.). Phenacetin.
- ResearchGate. (n.d.). Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents.
- Chafetz, L., et al. (1974). A colorimetric method for the determination of phenacetin and paracetamol. 3. Studies of the indophenol reaction. The Analyst, 99(1174), 12-18.
- Pavanello, A., et al. (2021). Photocatalytic degradation of drugs. Journal of Photochemistry and Photobiology B: Biology, 221, 112250.
- Sreegiriraju, A., et al. (2016). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis, 3(3), 85-91.
- Klick, S., et al. (2005). Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization–Mass. Journal of Chromatographic Science, 43(1), 1-8.
- Klick, S., et al. (2005). Studies of the thermal degradation of acetaminophen using a conventional HPLC approach and electrospray ionization-mass spectrometry. Journal of Chromatographic Science, 43(1), 1-8.
- Kumar, P., et al. (2023). Development and validation of new stability indicating HPLC method for assay of Pitavastatin in tablet dosage form. Journal of Pharmaceutical Negative Results, 14(3), 2023.
- Reddy, P. R., et al. (2014). Application of Validated Stability-Indicating HPLC Method in Stability Testing of Acetaminophen and Guaiphenesin Tablets. Chemical Science Transactions, 3(1), 201-208.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Phenacetin | 62-44-2 [chemicalbook.com]
- 4. Electrochemical oxidation by square-wave potential pulses in the imitation of phenacetin to acetaminophen biotransformation - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic removal of acetaminophen and phenacetin during LED-UV365 photolysis of persulfate system: Reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Thermodynamic Characteristics of Phenacetin in Solid State and Saturated Solutions in Several Neat and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
Technical Support Center: Stability of N-(2-Ethoxyphenyl)acetamide Under Different pH Conditions
Introduction
Welcome to the technical support center for N-(2-Ethoxyphenyl)acetamide, a compound also widely known as phenacetin. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a seasoned application scientist, I have compiled this resource to address common questions and troubleshooting scenarios related to the stability of this compound under various pH conditions. Understanding the chemical behavior of this molecule in different aqueous environments is critical for ensuring the accuracy, reproducibility, and validity of your experimental results.
This document moves beyond a simple recitation of facts, delving into the causal mechanisms behind the observed stability profile. Every piece of guidance is grounded in established chemical principles and supported by authoritative references to ensure the highest level of scientific integrity. Our goal is to empower you with the knowledge to anticipate potential stability issues, troubleshoot unexpected results, and design robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond . This reaction cleaves the molecule into two main degradation products: p-phenetidine and acetic acid. The rate of this hydrolysis is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of this compound?
The stability of this compound is lowest at both acidic and alkaline pH ranges due to specific acid and base catalysis of the amide hydrolysis.[1][2][3] The compound exhibits its maximum stability in the neutral to slightly acidic pH range. At highly acidic or alkaline conditions, the rate of degradation increases substantially.
Q3: What are the expected degradation products under acidic and basic conditions?
Under both acidic and basic conditions, the primary degradation products from hydrolysis are p-phenetidine and acetic acid . In some instances, particularly in biological systems or under oxidative stress, O-deethylation can occur, leading to the formation of acetaminophen (paracetamol).[4][5][6]
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. Could this be due to degradation?
Yes, the appearance of unexpected peaks is a common indicator of degradation. If your mobile phase or sample diluent is acidic or basic, or if your samples have been stored for an extended period in non-neutral conditions, you are likely observing the degradation products. The primary degradant, p-phenetidine, will have a different retention time from the parent compound in a reverse-phase HPLC system.
Q5: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is crucial to control the pH of your solutions. Whenever possible, maintain the pH between 4 and 7. If your experimental conditions require acidic or basic solutions, prepare them fresh and analyze them as quickly as possible. For storage, solid this compound is relatively stable.[7] If solutions must be stored, use a buffered solution in the optimal pH range and store at low temperatures (2-8 °C or frozen) to slow down the rate of hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound peak area over time in prepared solutions. | Amide hydrolysis due to non-optimal pH of the solvent or buffer. | 1. Verify the pH of your solvent/buffer. 2. If possible, adjust the pH to the 4-7 range. 3. Prepare solutions fresh before each experiment. 4. If storage is necessary, store at low temperatures and for the shortest possible duration. |
| Appearance of a new, unidentified peak in chromatograms. | Formation of degradation products, most likely p-phenetidine. | 1. Confirm the identity of the new peak by LC-MS or by comparing its retention time with a p-phenetidine standard. 2. Review your sample preparation and storage procedures to identify potential exposure to harsh pH conditions. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound due to inconsistent pH or storage times. | 1. Standardize your sample preparation protocol, ensuring consistent pH and timing. 2. Use a stable buffer system to maintain a constant pH. 3. Analyze all samples in a single sequence to minimize variations in storage time before analysis. |
| Precipitation observed in acidic or basic solutions. | Changes in solubility of the parent compound or its degradation products at different pH values. | 1. Determine the solubility of this compound and its expected degradation products at the experimental pH. 2. Consider using a co-solvent if solubility is a limiting factor, but ensure it does not interfere with the experiment or analysis. |
Understanding the Degradation Pathway and Kinetics
The stability of this compound is dictated by the kinetics of its amide hydrolysis. This reaction is subject to both specific acid and specific base catalysis, which can be visualized in a pH-rate profile.
Degradation Mechanism
The hydrolysis of the amide bond proceeds through a nucleophilic acyl substitution reaction. In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. In basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon.
Caption: Simplified mechanisms for acid and base-catalyzed hydrolysis.
pH-Rate Profile
A pH-rate profile is a graph of the logarithm of the observed rate constant (log k) versus pH. For this compound, this profile typically exhibits a "V" or "U" shape, indicating minimum degradation at a specific pH and increased degradation at both lower and higher pH values.
Caption: A representative pH-rate profile for amide hydrolysis.
Experimental Protocols
To ensure the integrity of your experimental results, it is essential to perform stability studies under your specific experimental conditions. Below are protocols for conducting a forced degradation study and developing a stability-indicating analytical method. These protocols are based on the principles outlined in the ICH guidelines.[8]
Protocol 1: Forced Degradation Study
This study will intentionally degrade this compound to identify potential degradation products and assess the stability-indicating capability of your analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Heating block or water bath
-
UV lamp (for photostability)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified time.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to UV light for a specified duration.
-
Prepare the exposed samples for analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified time.
-
Prepare the exposed sample for analysis.
-
Analysis: Analyze all samples using a suitable analytical method, such as HPLC with UV or MS detection. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products.
Objective: To develop an HPLC method that can separate this compound from its potential degradation products identified in the forced degradation study.
Starting HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both the parent compound and potential degradation products have absorbance (e.g., 245 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Data Summary
The following table summarizes the expected stability behavior of this compound under various conditions. The degradation rates are qualitative and will depend on the specific conditions (temperature, concentration, etc.).
| Condition | pH Range | Expected Stability | Primary Degradation Products |
| Acidic | 1-3 | Low | p-Phenetidine, Acetic Acid |
| Neutral | 4-7 | High | Minimal degradation |
| Alkaline | 8-12 | Low | p-Phenetidine, Acetate |
| Oxidative | Neutral | Moderate | Oxidized derivatives, potential for O-deethylation |
| Photolytic | N/A | Variable | Photodegradation products |
| Thermal (Solid) | N/A | High | Minimal degradation below melting point |
References
- Davis, D. R., Fogg, A. G., Burns, D. T., & Wragg, J. S. (1970). A colorimetric method for the determination of phenacetin and paracetamol. Part III. Studies of the indophenol reaction. The Analyst, 95(1133), 835-839.
- Garland, W. A., Hsiao, K. C., Pantuck, E. J., & Conney, A. H. (1977). Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry. Journal of Pharmaceutical Sciences, 66(3), 340-344.
- Hinson, J. A. (1980). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 35, 17-22.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- PubChem. (n.d.). Phenacetin. National Center for Biotechnology Information.
- Singh, S., & Bakshi, M. (2002). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 26(2), 1-14.
- Snider, D. A. (2009). Forced Degradation of Pharmaceuticals. Informa Healthcare.
- U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
- Zhang, X., Luo, K., Chen, W., & Wang, L. (2011). Amide Hydrolysis Reaction Catalyzed by KF/Al2O3 under Microwave Irradiation and Solvent Free Conditions. Chinese Journal of Chemistry, 29(10), 2209-2212.
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. Variable pH kinetics: an easy determination of pH-rate profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and metabolism of paracetamol and phenacetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying N-(2-Ethoxyphenyl)acetamide Degradation Products by HPLC
Welcome to the comprehensive technical support guide for the HPLC analysis of N-(2-Ethoxyphenyl)acetamide (also known as Phenacetin) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and accuracy of your analytical results.
Introduction
This compound is an acetamide compound that has seen historical use as an analgesic and antipyretic.[1] Understanding its stability and degradation profile is critical in pharmaceutical development and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for separating and quantifying this compound and its potential degradation products. This guide offers practical, experience-driven advice to navigate the common challenges encountered during this analysis.
Understanding the Degradation of this compound
The degradation of this compound can occur through several pathways, particularly under stress conditions such as exposure to acid, base, oxidation, heat, and light.[2][3] The primary degradation pathways include:
-
O-Deethylation: This is a major metabolic and degradation route, leading to the formation of Acetaminophen (Paracetamol).[4][5][6][7]
-
N-Hydroxylation: This pathway can lead to the formation of reactive metabolites.[4]
-
Hydrolysis of the Amide Bond: This results in the formation of 2-ethoxyaniline and acetic acid.
-
Further Degradation: Reactive intermediates can form, such as N-acetyl-p-benzoquinone imine, especially following N-hydroxylation and O-deethylation.[4]
A visual representation of the primary degradation pathways is provided below.
Caption: Primary degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound I should look for in my HPLC analysis?
You should primarily look for Acetaminophen, which is a major degradation product formed through O-deethylation.[4][5][6][7] Other potential degradation products include 2-ethoxyaniline and acetic acid from amide hydrolysis, and potentially N-acetyl-p-benzoquinone imine, a reactive metabolite.[4] The presence and proportion of these degradants will depend on the specific stress conditions applied (e.g., pH, temperature, oxidizing agents).[2][3]
Q2: What type of HPLC column is best suited for separating this compound and its degradation products?
A reversed-phase C18 column is the most common and effective choice for this application.[6][7] These columns provide good retention and separation for moderately polar compounds like this compound and its metabolites. Look for a high-purity silica C18 column to minimize peak tailing, especially for any basic degradants.
Q3: What is a good starting point for my HPLC mobile phase?
A common starting point for a mobile phase is a mixture of acetonitrile and water (or a buffer). A gradient elution is often preferred to resolve the parent compound from its more polar degradation products. A typical gradient might start with a lower percentage of acetonitrile and gradually increase. The aqueous portion of the mobile phase is often acidified with a small amount of an acid like phosphoric acid or formic acid to improve peak shape.[6][8]
Q4: At what wavelength should I set my UV detector?
A UV detection wavelength of around 254 nm is commonly used for the analysis of this compound and Acetaminophen, as both compounds exhibit significant absorbance at this wavelength.[6]
Troubleshooting Guide
Effective troubleshooting is a systematic process of elimination. The following guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
Caption: A systematic workflow for troubleshooting common HPLC issues.
Issue 1: Peak Tailing
Peak tailing, where the back of the peak is wider than the front, is a common problem, especially with aromatic amines.[9]
-
Potential Cause: Secondary interactions between basic analytes and acidic silanol groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of any basic degradation products. This keeps them in their protonated form, minimizing interactions with silanol groups.
-
Use a Competitive Amine: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can mask the silanol groups and improve peak shape.
-
Check for Column Overload: Inject a diluted sample. If the peak shape improves, you may be overloading the column. Reduce the injection volume or sample concentration.[9]
-
Consider a Different Column: If tailing persists, consider using a column with a less acidic, high-purity silica or a polar-embedded stationary phase.[10]
-
Issue 2: Poor Resolution Between Peaks
Inadequate separation between this compound and its degradation products can compromise accurate quantification.
-
Potential Cause: Insufficient difference in retention times between analytes.
-
Troubleshooting Steps:
-
Optimize the Gradient: If using a gradient, make the initial part shallower to increase the separation of early-eluting polar degradants.
-
Adjust Mobile Phase Composition: Try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the ratio of organic to aqueous phase.
-
Change the Column: A column with a different selectivity (e.g., a phenyl-hexyl column) might provide the necessary separation.[10] Increasing the column length or decreasing the particle size can also improve resolution.
-
Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.[11]
-
Issue 3: Retention Time Drift
Inconsistent retention times can make peak identification and quantification unreliable.
-
Potential Cause: Changes in the HPLC system over time.
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.[11]
-
Check for Leaks: Inspect all fittings for any signs of leaks, which can cause pressure fluctuations and affect retention times.[11]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent air bubbles in the pump.[11]
-
Monitor System Pressure: A drifting or fluctuating pressure can indicate a problem with the pump, a leak, or a blockage.
-
Issue 4: Ghost Peaks (Extraneous Peaks)
The appearance of unexpected peaks can interfere with the analysis.
-
Potential Cause: Contamination in the sample, mobile phase, or HPLC system.
-
Troubleshooting Steps:
-
Run a Blank Injection: Inject the mobile phase or your sample diluent as a blank. If the ghost peak is present, the contamination is likely in the mobile phase or the system.
-
Check Sample Preparation: Ensure that all glassware and solvents used for sample preparation are clean.
-
Clean the Injector: Contaminants can accumulate in the injection port. Follow the manufacturer's instructions for cleaning the injector.
-
Use High-Purity Solvents: Ensure that you are using HPLC-grade solvents to prepare your mobile phases.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for developing and validating a stability-indicating HPLC method.[2][3][12]
Objective: To generate the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Keep the solution at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period. Also, prepare a solution of the compound and expose it to the same thermal stress.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined period.
Analysis: Analyze the stressed samples by HPLC alongside an unstressed control sample. The goal is to achieve 5-20% degradation of the parent compound.[13]
Protocol 2: HPLC Method for Analysis
This is a general-purpose starting method that may require optimization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
References
- Hinson, J. A., Mitchell, J. R., & Jollow, D. J. (1983). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 49, 71–79. [Link]
- Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074–D1082. [Link]
- Li, X., et al. (2020). Degradation of phenacetin by the UV/chlorine advanced oxidation process: Kinetics, pathways, and toxicity evaluation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4754, Phenacetin. PubChem. [Link]
- Wu, S., et al. (2021). Biodegradation of phenacetin by a novel bacterial strain, Sphingomonas sp. strain PNT, isolated from activated sludge. Environmental Science and Pollution Research, 28(1), 837-847. [Link]
- Hinson, J. A., Andrews, L. S., & Gillette, J. R. (1979). Kinetic evidence for multiple chemically reactive intermediates in the breakdown of phenacetin N-O-glucuronide. Pharmacology, 19(5), 237–248. [Link]
- Liu, Y., et al. (2005). Determination of Acetaminophen and Phenacetin in Porcine Microsomal Samples. Journal of Liquid Chromatography & Related Technologies, 28(6), 925-934. [Link]
- Zhang, L., et al. (2013). Determination of the concentrations of phenacetin and its metabolites in human serum and urine by LC-MS/MS method. Journal of Central South University. Medical sciences, 38(8), 779–785. [Link]
- Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America, 29(11), 1004-1012. [Link]
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 629-634. [Link]
- Garland, W. A., et al. (1977). Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry. Clinical Pharmacology and Therapeutics, 22(5 Pt 2), 771–780. [Link]
- Sane, R. T., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Patel, P., & Patel, M. (2018). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-4), 1065-1072. [Link]
- Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf. [Link]
- Dong, M. W. (2006). HPLC Troubleshooting Guide. LCGC North America, 24(s4), 34-40. [Link]
- Agilent Technologies. (2023, February 11). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead [Video]. YouTube. [Link]
- Sane, R. T., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
- Wagh, A., et al. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine, 5(7), 1-15. [Link]
- U.S. Environmental Protection Agency. (n.d.). Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[(2-cyanoethyl)ethylamino]-4-ethoxyphenyl]-. CompTox Chemicals Dashboard. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3798499, N-(2-bromo-4-ethoxyphenyl)acetamide. PubChem. [Link]
- Uppu, S. N., et al. (2020). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide.
- Kumar, A., & Saini, V. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
- Sreenivas, N., et al. (2015). Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Der Pharmacia Lettre, 7(11), 272-279. [Link]
Sources
- 1. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Reactive metabolites of phenacetin and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. pharmtech.com [pharmtech.com]
- 13. scispace.com [scispace.com]
Technical Support Center: N-(2-Ethoxyphenyl)acetamide Synthesis
Welcome to the comprehensive technical support guide for the synthesis of N-(2-Ethoxyphenyl)acetamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful synthesis. Our guidance is rooted in established chemical principles and practical laboratory experience to help you navigate the common challenges associated with this acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most prevalent and accessible method is the N-acylation of 2-ethoxyaniline with acetic anhydride. This reaction is typically straightforward, proceeds with good yield, and involves readily available reagents. The reaction can be carried out in a suitable solvent, and often a weak base is used to neutralize the acetic acid byproduct.
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the 2-ethoxyaniline starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine when the reaction is complete and to avoid unnecessary heating or extended reaction times that could lead to side product formation.[1]
Q3: What are the key safety precautions I should take when working with the reagents for this synthesis?
A3: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acetic anhydride is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood. 2-Ethoxyaniline is toxic and can be absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
Q4: My final product has a noticeable color. Is this expected, and how can I decolorize it?
A4: Ideally, pure this compound should be a white to off-white solid. A colored product often indicates the presence of impurities, possibly from the oxidation of the starting aniline. If your product is colored after initial purification, you can often decolorize it by treating a solution of the crude product with activated charcoal during recrystallization.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, providing probable causes and actionable solutions.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive or Poor Quality Reagents: Acetic anhydride can hydrolyze over time if exposed to moisture. The 2-ethoxyaniline may have degraded or contain impurities. | 1a. Use a freshly opened bottle of acetic anhydride or distill it before use.[1]1b. Verify the purity of 2-ethoxyaniline using techniques like NMR or GC-MS. If necessary, purify it by distillation. |
| 2. Inappropriate Reaction Temperature: The reaction may be too slow at room temperature. | 2. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC. Avoid excessive heat, which can promote side reactions.[1] | |
| 3. Insufficient Reaction Time: The reaction may not have reached completion. | 3. Continue to monitor the reaction by TLC until the starting material (2-ethoxyaniline) is no longer visible.[2] | |
| Formation of Multiple Products (Observed on TLC) | 1. Presence of Impurities in Starting Material: The 2-ethoxyaniline may contain isomeric or other impurities that also react. | 1. Purify the starting 2-ethoxyaniline by distillation before use.[1] |
| 2. Side Reactions: Prolonged reaction times or excessive heat can lead to the formation of byproducts. | 2. Monitor the reaction closely with TLC and stop the reaction as soon as the starting material is consumed.[2] | |
| Product "Oils Out" During Recrystallization | 1. High Level of Impurities: Impurities can lower the melting point of the product, causing it to separate as an oil. | 1a. Consider purifying the crude product by column chromatography before recrystallization.[2]1b. Ensure the initial crude product is as dry as possible before attempting recrystallization. |
| 2. Inappropriate Solvent or Cooling Rate: The chosen recrystallization solvent may not be ideal, or the solution may have been cooled too quickly. | 2a. Perform a solvent screen to find the optimal recrystallization solvent or solvent mixture.[3]2b. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[3] | |
| Low Yield After Purification | 1. Product Loss During Workup: The product may have some solubility in the aqueous layers during extraction. | 1. Minimize the volume of water used for washing. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.[1] |
| 2. Product Loss During Recrystallization: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. | 2. Use the minimum amount of hot solvent necessary to dissolve the crude product completely. After filtration, you can concentrate the mother liquor and cool it to obtain a second crop of crystals.[1] |
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents:
-
2-Ethoxyaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent)
-
Sodium Acetate (optional, as a base)
-
Water (for workup)
-
Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxyaniline (1.0 equivalent) in glacial acetic acid.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution. If desired, sodium acetate (1.2 equivalents) can be added to act as a base.[4]
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by TLC. If the reaction is slow, it can be gently heated to 40-50°C.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into cold water. This will precipitate the crude product and dissolve any remaining acetic acid and sodium acetate.
-
Extraction: If the product does not fully precipitate, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.[5]
Visualizing the Process
Reaction Mechanism:
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-ethoxyaniline attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate leaving group to form the stable amide product.
Caption: Nucleophilic acyl substitution mechanism.
Troubleshooting Workflow:
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical troubleshooting workflow.
References
- BenchChem. (2025). Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide.
- BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
- BenchChem. (2025). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of "N-(2-Methyl-5-nitrophenyl)acetamide".
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
- Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.
- MIT OpenCourseWare. 8.
- NIST. Chemistry WebBook, SRD 69.
- Royal Society of Chemistry. (2013).
- University of Rochester, Department of Chemistry.
Sources
common experimental errors in N-(2-Ethoxyphenyl)acetamide analysis
Welcome to the Technical Support Center for the analysis of N-(2-Ethoxyphenyl)acetamide, also known as phenacetin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental errors encountered during its analysis. Given its historical use as an analgesic and subsequent withdrawal from many markets due to toxicity concerns, including nephropathy and carcinogenicity, accurate and reliable analysis is critical, particularly in forensic and illicit substance identification contexts.[1][2][3][4][5]
This resource provides a structured approach to identifying and resolving issues across various analytical techniques.
Part 1: Troubleshooting Guides by Analytical Technique
This section addresses specific experimental challenges, offering causative explanations and actionable solutions.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for the quantification of this compound. A common method involves a reverse-phase C18 column with a mobile phase of acetonitrile and water, sometimes with a phosphoric or formic acid modifier.[6][7] However, various issues can arise, leading to inaccurate results.
| Problem | Potential Causes | Troubleshooting Steps & Scientific Rationale |
| Peak Tailing | Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the amide functional group of this compound, causing tailing. | 1. Adjust Mobile Phase pH: Lowering the pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, minimizing secondary interactions. 2. Use an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated ("end-capped"). 3. Increase Buffer Concentration: A higher buffer concentration can help to mask the silanol groups. |
| Split Peaks | Column Void or Contamination: A void at the head of the column or strongly retained contaminants can disrupt the sample band. Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. | 1. Reverse and Flush Column: Disconnect the column, reverse the flow direction, and flush with a strong solvent to remove contaminants from the inlet frit. 2. Optimize Sample Solvent: Whenever possible, dissolve and inject the sample in the initial mobile phase to ensure a focused injection band. |
| Retention Time Drift | Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent component can alter the mobile phase polarity. Temperature Fluctuations: Changes in ambient temperature can affect analyte retention, especially if a column oven is not used.[8] | 1. Prepare Fresh Mobile Phase & Degas: Ensure accurate preparation and thorough degassing of the mobile phase to prevent bubbles and compositional changes.[8][9] 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[8] |
| Ghost Peaks | Carryover from Previous Injection: Adsorption of the analyte or impurities onto the injector or column. Contaminated Mobile Phase: Impurities in the solvents or additives. | 1. Implement Needle Wash: Use a strong solvent in the autosampler's needle wash function. 2. Inject a Blank: Run a blank gradient (injecting only the mobile phase) to see if the ghost peak is still present, indicating a contaminated system. |
Gas Chromatography (GC) Analysis
GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the identification and quantification of this compound. However, the thermal lability of some acetamide compounds can present challenges.
| Problem | Potential Causes | Troubleshooting Steps & Scientific Rationale |
| Peak Broadening or Tailing | Active Sites in the Inlet or Column: Unpassivated surfaces can lead to analyte adsorption. Thermal Degradation: High injector or oven temperatures may cause the compound to break down.[10] | 1. Use a Deactivated Inlet Liner: A deactivated liner minimizes interactions with the analyte. 2. Optimize Temperatures: Lower the injector and oven temperatures to the lowest feasible values that still provide good chromatography.[10] 3. Derivatization: While not always necessary for this compound, silylation can improve thermal stability and peak shape for similar amides.[11] |
| Low Response / No Peak | Analyte Degradation in the Injector: The compound may be degrading upon injection.[12] Incorrect Column Choice: A highly polar column may irreversibly retain the analyte. | 1. Lower Inlet Temperature: This is the first step to mitigate thermal degradation.[10] 2. Use a Shorter Column: A shorter column reduces the analyte's residence time in the heated oven, minimizing degradation.[10] 3. Check for Leaks: Ensure the system is leak-free, as oxygen can accelerate degradation at high temperatures. |
| Inconsistent Quantitation | Non-linear Splitter: If using a split injection, the split ratio may not be consistent across injections. Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte in the MS source. | 1. Use Splitless Injection for Trace Analysis: This ensures the entire sample is transferred to the column. 2. Use an Internal Standard: An isotopically labeled standard is ideal for correcting for matrix effects and injection inconsistencies. 3. Method Validation: Perform a thorough method validation, including linearity, accuracy, and precision studies.[13][14] |
Spectroscopic Analysis (UV-Vis, IR, NMR)
Spectroscopic methods are crucial for the structural confirmation of this compound.
| Problem | Potential Causes | Troubleshooting Steps & Scientific Rationale |
| UV-Vis: Inconsistent Absorbance | pH-Dependent Shifts: The absorbance spectrum of compounds with ionizable groups can be pH-sensitive. Solvent Effects: The polarity of the solvent can influence the position and intensity of absorbance maxima. | 1. Use Buffered Solutions: For aqueous samples, use a buffer to maintain a constant pH. 2. Consistent Solvent Use: Use the same solvent for all standards and samples to ensure comparability. |
| IR: Broad N-H Stretch | Presence of Water: Moisture in the sample (especially in KBr pellets) can lead to a broad O-H stretch that overlaps with the N-H stretch. Hydrogen Bonding: Intermolecular hydrogen bonding naturally broadens the N-H peak. | 1. Dry Sample and KBr Thoroughly: Ensure all components are free of moisture. 2. Use a Non-polar Solvent: If running in solution, a non-polar solvent will minimize hydrogen bonding compared to a polar one. |
| NMR: Poor Resolution / Broad Peaks | Sample Impurities: Paramagnetic impurities can cause significant peak broadening. Incomplete Dissolution: If the sample is not fully dissolved, it will lead to poor shimming and broad peaks. | 1. Purify the Sample: Recrystallization or column chromatography can remove impurities.[15] 2. Use a High-Quality NMR Tube and Deuterated Solvent: Ensure the tube is clean and the solvent is of high purity. 3. Filter the Sample: Filter the sample solution into the NMR tube to remove any particulate matter. |
Part 2: Frequently Asked Questions (FAQs)
Q1: My this compound sample is yellowing over time. What is causing this and will it affect my analysis?
A1: The yellowing is likely due to oxidation or degradation of the compound, potentially accelerated by exposure to light and air.[16] This degradation can lead to the formation of impurities, which will affect the accuracy of your analysis. It is crucial to store the compound in a cool, dark, and tightly sealed container.[16] To assess degradation, you can use HPLC or LC-MS to check for the presence of additional peaks compared to a fresh, pure standard.[16]
Q2: I am synthesizing this compound and my yield is very low. What are the common pitfalls?
A2: Low yields in the synthesis, typically an acetylation of 2-ethoxyaniline, can be due to several factors. These include incomplete reaction, formation of side products, or loss of product during workup and purification.[17] It is important to monitor the reaction's progress using Thin Layer Chromatography (TLC) and to optimize purification steps like recrystallization to minimize product loss in the mother liquor.[17][18]
Q3: How do I choose the right buffer for my HPLC mobile phase?
A3: The buffer should have a pKa within +/- 1 pH unit of your desired mobile phase pH to ensure adequate buffering capacity.[19] For this compound, which is a neutral compound, the buffer's primary role is often to control the ionization of silanol groups on the column. A phosphate or acetate buffer at a pH between 3 and 4 is often effective.[19]
Q4: What are "determinate" and "indeterminate" errors, and how do they apply to my analysis?
A4: Determinate (or systematic) errors are reproducible and cause the mean of a data set to differ from the true value.[20][21] Examples include an incorrectly calibrated balance or a consistently biased pipetting technique.[22] These can be identified and corrected. Indeterminate (or random) errors are caused by uncontrollable fluctuations and result in data scattering around a mean value.[20][21] These errors affect precision and can be evaluated using statistical analysis but cannot be eliminated entirely.[21]
Q5: My mass spectrometry results show an unexpected M+16 peak. What could this be?
A5: An M+16 peak often indicates oxidation of your compound.[16] For this compound, this could correspond to the addition of a hydroxyl group to the aromatic ring or other oxidative transformations. To confirm, you would need to perform further structural analysis, such as tandem MS (MS/MS) or high-resolution MS.
Part 3: Visualization of Experimental Workflows
Troubleshooting Workflow for HPLC Peak Tailing
This diagram outlines a logical sequence for diagnosing and resolving peak tailing in HPLC analysis.
Caption: Decision tree for troubleshooting HPLC peak tailing.
General Analytical Method Validation Workflow
This diagram illustrates the key stages in validating an analytical method to ensure its suitability for its intended purpose, in line with ICH guidelines.[13]
Caption: Workflow for analytical method validation.
References
- Patsnap Synapse. (2024, July 14). What are the side effects of Phenacetin?
- Chemistry LibreTexts. (2023, May 10). Appendix A: Treatment of Experimental Errors.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- PubMed. (1969). [The Hazards of Phenacetin and Other Analgesics].
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column.
- BenchChem. (2025). Preventing the degradation of Acetamide, N-(2-(nonylamino)ethyl)- during experiments.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for N-[2-(nonylamino)ethyl]acetamide.
- ResearchGate. (2016, March 31). Phenacetin controversy.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- NPS Discovery. (2021, April 20). Phenacetin: A Toxic Adulterant Found in Illicit Street Drugs.
- IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation.
- Canada.ca. (n.d.). Final Screening Assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- PMC - NIH. (n.d.). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry.
- BenchChem. (2025). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
- AZoLifeSciences. (2021, October 27). Errors in Chemical Analysis.
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- Regis Technologies. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
- SlidePlayer. (n.d.). Chapter 5: Errors in Chemical Analyses.
- Chemistry LibreTexts. (2024, September 1). 4.7: Experimental Error and its Statistical Basis.
- SIELC Technologies. (2018, May 16). Acetamide, N-(2-ethoxyphenyl)-.
- PubMed. (2020, December 20). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry.
Sources
- 1. What are the side effects of Phenacetin? [synapse.patsnap.com]
- 2. [The hazards of phenacetin and other analgesics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenacetin: A Toxic Adulterant Found in Illicit Street Drugs [cfsre.org]
- 5. canada.ca [canada.ca]
- 6. Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Acetamide, N-(2-ethoxyphenyl)- | SIELC Technologies [sielc.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. iosrphr.org [iosrphr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. azolifesciences.com [azolifesciences.com]
Technical Support Center: Optimizing Ionization of N-(2-Ethoxyphenyl)acetamide
Welcome to the technical support center dedicated to enhancing the mass spectrometric analysis of N-(2-Ethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ionization efficiency and signal intensity for this compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Section 1: Foundational Knowledge
This section addresses the fundamental properties of this compound and the initial choice of ionization technique, which is the most critical decision in your method development.
Q1: What are the key physicochemical properties of this compound relevant to MS analysis?
Understanding the molecule's properties is the first step in designing a successful MS method. This compound is a moderately polar aromatic amide. Its structure contains a basic nitrogen atom within the amide group, which is a primary target for protonation in positive ion mode.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for MS Analysis |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] | Determines the monoisotopic mass for MS detection. |
| Molecular Weight | 179.22 g/mol | [1][2] | The basis for identifying the molecular ion peak. |
| LogP | 1.49 | [3] | Indicates moderate hydrophobicity; soluble in common reversed-phase mobile phases. |
| Key Functional Groups | Amide, Ether, Aromatic Ring | [1][3] | The amide nitrogen is the most likely site for protonation ([M+H]⁺). The aromatic ring makes it a candidate for APCI. |
Q2: Which ionization technique, ESI or APCI, is more suitable for this compound and why?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be viable, but the optimal choice depends on your sample concentration, matrix, and available instrumentation.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is highly efficient for polar molecules that are already ionized or can be easily ionized in solution.[4][5] Given that this compound has a protonatable amide group, ESI is an excellent starting point.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are neutral in solution.[4][6][7] It involves vaporizing the analyte before ionization via gas-phase reactions.[8][9] The aromatic nature and moderate LogP of this compound make it a good candidate for APCI, especially if ESI performance is poor due to matrix effects.
Table 2: Comparison of ESI and APCI for this compound Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in solution. | Gas-phase chemical ionization of vaporized analyte.[10][11] |
| Best For | Polar, ionizable compounds. | Less polar, thermally stable, volatile compounds.[4][7] |
| Adduct Formation | Common ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).[12][13] | Less common for metal adducts, but solvent adducts can occur.[13] |
| Matrix Effects | More susceptible to ion suppression.[14] | Generally less susceptible to matrix effects.[4] |
| Flow Rate Sensitivity | Higher efficiency at lower flow rates (<0.5 mL/min).[4] | More tolerant of higher flow rates (up to 1-2 mL/min). |
| Thermal Input | Low; suitable for thermally labile compounds. | High; requires analyte to be thermally stable.[4] |
Below is a decision-making workflow to guide your choice.
Caption: Initial Ionization Technique Selection Workflow.
Section 2: Troubleshooting Guide: Electrospray Ionization (ESI)
This section provides solutions to common problems encountered when using ESI for this compound.
Subsection 2.1: Mobile Phase Optimization
The chemical environment of the analyte as it enters the ESI source is paramount. Mobile phase composition directly influences the charge state of the analyte and the efficiency of the electrospray process.
Q3: I'm seeing a very low signal for the protonated molecule [M+H]⁺. How can I improve it?
A low [M+H]⁺ signal is typically due to inefficient protonation. The amide group on this compound is weakly basic and requires an acidic environment to be protonated effectively.
Causality: The fundamental principle of ESI is to have the analyte in its charged form in solution before spraying. By lowering the mobile phase pH, you increase the concentration of protons (H⁺), shifting the equilibrium towards the protonated form of the analyte according to Le Châtelier's principle.
Solution:
-
Add a Volatile Acid: Introduce formic acid (FA) or acetic acid (AA) to your mobile phase. A concentration of 0.1% (v/v) is a standard starting point.[15][16] Formic acid is a stronger acid than acetic acid and is generally more effective.[15]
-
Avoid Non-Volatile Buffers: Never use phosphate buffers (e.g., PBS) with mass spectrometry. They are non-volatile and will rapidly contaminate the ion source and block the instrument inlet.[15]
Q4: My signal is still weak even after adding acid. What other mobile phase strategies can I try?
If simple protonation is insufficient, promoting the formation of other adduct ions or optimizing solvent properties can provide a significant boost in signal.
Causality: For weakly basic compounds, forming an adduct with an ammonium ion ([M+NH₄]⁺) can be more energetically favorable than direct protonation.[17] Additionally, the physical properties of the solvent, such as surface tension, affect the efficiency of droplet formation and desolvation.[18][19]
Solutions:
-
Promote Ammonium Adducts: Replace the acid with a volatile salt like ammonium formate or ammonium acetate at a concentration of 5-10 mM.[15][17] This provides a plentiful source of NH₄⁺ ions to form [M+NH₄]⁺ adducts, which are often significantly more intense for amides.
-
Optimize Organic Content: Ensure your analyte is eluting at a sufficient percentage of organic solvent (e.g., >20% acetonitrile or methanol). Solvents with lower surface tension, like acetonitrile and methanol, promote the formation of smaller droplets, which desolvate more efficiently and lead to better ion generation.[18][19]
Experimental Protocol: Mobile Phase Screening for Enhanced Signal
This protocol outlines a systematic approach to find the optimal mobile phase additive.
-
Prepare Stock Solutions:
-
Analyte Stock: this compound at 1 mg/mL in methanol.
-
Mobile Phase A1: 0.1% Formic Acid in Water.
-
Mobile Phase A2: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Infusion Setup: Using a syringe pump, infuse a solution of the analyte (e.g., 1 µg/mL) prepared in a typical mobile phase composition (e.g., 50:50 A1:B) directly into the MS at a low flow rate (5-10 µL/min).
-
Test Condition 1 (Protonation):
-
Infuse the analyte in 50:50 (0.1% FA in Water):(Acetonitrile).
-
Acquire the mass spectrum and record the signal intensity for the [M+H]⁺ ion (m/z 180.10).
-
-
Test Condition 2 (Ammonium Adduct):
-
Flush the system thoroughly.
-
Infuse the analyte in 50:50 (10 mM Ammonium Formate in Water):(Acetonitrile).
-
Acquire the mass spectrum and record the signal intensity for both the [M+H]⁺ ion (m/z 180.10) and the [M+NH₄]⁺ ion (m/z 197.12).
-
-
Compare Intensities: Evaluate which condition provides the highest absolute signal for your analyte of interest.
Subsection 2.2: Ion Source Parameter Optimization
Fine-tuning the physical parameters of the ESI source controls the efficiency of ion generation, desolvation, and transmission into the mass analyzer.
Q5: How do I systematically optimize ESI source parameters like capillary and cone voltage?
These voltages are critical for generating and transmitting ions. A one-factor-at-a-time (OFAT) approach is effective for optimization.
Causality:
-
Capillary Voltage: This high voltage (typically 2-5 kV) creates the strong electric field necessary to form the "Taylor cone" and generate charged droplets.[20] An unstable or insufficient voltage leads to poor spray formation and low signal.
-
Cone Voltage (or Declustering Potential/Fragmentor Voltage): This lower voltage (~10-60 V) helps to extract ions from the atmospheric pressure region into the vacuum of the mass analyzer.[18][19] It also provides energy to break apart solvent clusters from the analyte ion (declustering), which reduces noise and improves signal.[18] Excessively high cone voltage can cause the analyte to fragment in the source.
Solution:
-
Infuse the Analyte: Begin by infusing a constant stream of your analyte under the best mobile phase conditions you've identified.
-
Optimize Capillary Voltage: While monitoring the analyte's signal, slowly ramp the capillary voltage up from a low value (e.g., 1 kV) until the signal is maximized and stable.
-
Optimize Cone Voltage: With the capillary voltage set at its optimum, ramp the cone voltage. You should see the signal increase to a maximum before starting to decrease as in-source fragmentation begins. Choose the voltage that gives the highest intensity for your precursor ion.
Q6: What is the role of nebulizer and drying gas, and how do I set their temperatures and flow rates?
These parameters are essential for the desolvation process—the removal of solvent molecules to liberate the gas-phase analyte ion.
Causality:
-
Nebulizing Gas: This gas (usually nitrogen) flows coaxially around the ESI capillary and helps to shear the liquid into a fine mist of small droplets, aiding the desolvation process.[19]
-
Drying Gas: This is a heated flow of gas (also typically nitrogen) that passes through the source chamber to evaporate the solvent from the droplets, causing them to shrink until the analyte ion is ejected into the gas phase.[21]
Solution:
-
Set Initial Parameters: Use the instrument manufacturer's recommended settings as a starting point. Typical values are shown in the table below.
-
Adjust for Your Conditions: Higher flow rates and more aqueous mobile phases require higher drying gas temperatures and flow rates to facilitate complete evaporation.[21]
-
Optimization: While infusing the analyte, first optimize the drying gas temperature for maximum signal. Then, optimize the drying gas flow rate. Be cautious with thermally labile compounds, as excessively high temperatures can cause degradation.[21]
Table 3: Typical ESI Starting Parameters (Positive Ion Mode)
| Parameter | Typical Range | Purpose |
| Capillary Voltage | 3.0 - 4.5 kV | Create a stable electrospray.[20] |
| Cone Voltage | 20 - 50 V | Ion transmission and declustering.[18][19] |
| Source Temperature | 100 - 150 °C | Aid initial solvent evaporation.[19] |
| Desolvation/Drying Gas Temp. | 250 - 450 °C | Complete solvent evaporation from droplets. |
| Nebulizer Gas Flow | Varies by instrument | Assist in droplet formation. |
| Desolvation/Drying Gas Flow | Varies by instrument | Assist in solvent evaporation. |
The following workflow illustrates a systematic optimization process.
Sources
- 1. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 2. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 3. Acetamide, N-(2-ethoxyphenyl)- | SIELC Technologies [sielc.com]
- 4. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ATMOSPHERIC PRESSURE CHEMICAL IONIZATION (MPHARM,BPHARM ,MSC,BSC,P.ANALYSIS) | PPTX [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. support.waters.com [support.waters.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Poor Aqueous Solubility of N-(2-Ethoxyphenyl)acetamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-(2-Ethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. We provide troubleshooting strategies, detailed protocols, and scientific rationale to help you achieve successful experimental outcomes.
Introduction: The Challenge of this compound Solubility
This compound is a chemical compound that, like its well-known isomer phenacetin (N-(4-ethoxyphenyl)acetamide), exhibits very low solubility in water.[1][2] This characteristic is primarily due to its molecular structure, which includes a non-polar phenyl ring and an ethoxy group, making the molecule predominantly hydrophobic.[3] For researchers working on in vitro biological assays or developing parenteral formulations, this poor aqueous solubility presents a significant hurdle, often leading to compound precipitation, inaccurate concentration measurements, and unreliable experimental data.
This guide offers a systematic approach to overcoming these challenges, moving from simple first-line strategies to more advanced formulation techniques.
Section 1: Frequently Asked Questions & Compound Profile
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the compound's properties is the first step in troubleshooting. Its low aqueous solubility is a direct result of its chemical structure. The table below summarizes its key properties, with data from its isomer phenacetin provided for context where direct data is limited.
| Property | Value for this compound | Value for Phenacetin (Isomer) | Significance for Solubility |
| Molecular Formula | C₁₀H₁₃NO₂[4][5] | C₁₀H₁₃NO₂[6] | - |
| Molecular Weight | ~179.22 g/mol [4][5] | ~179.22 g/mol [6] | Larger molecules can be more difficult to solvate.[7] |
| LogP (o/w) | 1.49[4] | 1.58[6] | A positive LogP value indicates higher lipid solubility (lipophilicity) and consequently lower water solubility. |
| Aqueous Solubility | Data not widely available | Very slightly soluble; 0.076 g/100 mL[8] | Confirms the compound is poorly soluble in aqueous systems. |
| pKa | Not well-documented | 2.2 (uncertain)[8] | The amide group is a very weak base, meaning pH modification is unlikely to significantly improve solubility in typical biological pH ranges (pH 4-8).[9] |
Q2: Why is simply adding the powdered compound to my buffer not working?
A2: Direct dissolution of a hydrophobic solid into an aqueous buffer is often kinetically and thermodynamically unfavorable. The process requires overcoming the strong intermolecular bonds in the compound's crystal lattice and disrupting the highly ordered hydrogen-bonding network of water, which is energetically costly. This typically results in undissolved particles and a solution concentration far below the intended target. A more effective strategy involves first dissolving the compound in a small amount of a compatible organic solvent to create a concentrated stock solution.[10]
Section 2: A Systematic Troubleshooting Workflow
We recommend a tiered approach to address solubility issues. Start with the simplest method (co-solvents) and proceed to more complex formulation strategies only if necessary.
Caption: A decision workflow for addressing poor solubility.
Strategy 1: Co-Solvent Stock Solutions (First-Line Approach)
This is the most common and straightforward method for solubilizing compounds for in vitro testing.[11] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solution, making it more favorable for hydrophobic compounds to dissolve.[12][13]
FAQ: How do I properly prepare and use a co-solvent stock solution?
A: The key is to create a high-concentration stock in a pure organic solvent and then dilute it carefully into your aqueous buffer while ensuring the final concentration of the organic solvent is low enough to not affect your experiment.
Protocol 1: Preparation of a 10 mM Stock in DMSO
-
Weigh Compound: Accurately weigh out 1.792 mg of this compound (MW = 179.22 g/mol ).
-
Add Co-Solvent: Add 1.0 mL of high-purity dimethyl sulfoxide (DMSO) to the solid compound.
-
Dissolve: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. This is your 10 mM stock solution. It should be clear and free of particulates.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption.
-
Dilution into Buffer: To prepare a working solution (e.g., 10 µM), add 1 µL of the 10 mM stock solution to 999 µL of your aqueous buffer. Crucially, add the stock solution to the buffer while vortexing the buffer vigorously. This rapid mixing helps prevent the compound from precipitating out as it encounters the aqueous environment.
Causality & Trustworthiness:
-
Why DMSO? DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of hydrophobic compounds. Other common choices include ethanol and N,N-dimethylformamide (DMF).[14][]
-
Self-Validation: Always visually inspect your final working solution for any signs of precipitation (cloudiness, particulates). If observed, the concentration of your working solution is not what you assume it to be.
-
Critical Consideration: The final concentration of the co-solvent in your assay should be kept to a minimum, typically below 1% and often below 0.1%, as organic solvents can have independent biological effects or interfere with assay components.[14] Always run a "vehicle control" containing the same final concentration of the co-solvent in your buffer without the compound to assess these effects.
Strategy 2: Solubilizing Excipients (Second-Line Approach)
If co-solvents are not viable due to assay interference or insufficient solubilization, the next step is to use excipients that enhance apparent solubility through non-covalent interactions. The two most common classes are cyclodextrins and surfactants.[16]
FAQ: My compound still precipitates, or my cells are sensitive to DMSO. What should I try next?
A: Cyclodextrins are an excellent alternative. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where your compound can form an "inclusion complex," effectively shielding it from the aqueous environment and increasing its solubility.[17][18][19]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Protocol 2: Solubility Screening with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Excipient Stocks: Prepare aqueous solutions of HP-β-CD in your desired buffer at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add Compound: Add an excess amount of solid this compound powder to a small volume (e.g., 1 mL) of each HP-β-CD solution and a control (buffer only).
-
Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Quantify Soluble Fraction: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Analyze: Compare the measured solubility in the cyclodextrin solutions to the control. A significant increase indicates successful complexation and solubilization.
Causality & Trustworthiness:
-
Why HP-β-CD? It is a widely used cyclodextrin derivative with high aqueous solubility and a favorable safety profile, making it suitable for many research applications.[17][20]
-
Mechanism: The formation of the inclusion complex is a dynamic equilibrium. Higher concentrations of cyclodextrin will shift the equilibrium towards the soluble complex.[18]
-
Assay Interference: As with co-solvents, you must run a vehicle control with just the cyclodextrin in your assay to ensure it does not produce a false positive or negative signal.
FAQ: What if cyclodextrins don't work? Is there another type of excipient?
A: Yes, surfactants are another powerful class of solubilizers.[21] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These structures have a hydrophobic core that can encapsulate poorly soluble drugs, and a hydrophilic shell that allows them to remain dispersed in water.[22][23]
-
Common Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Solutol® HS-15 are frequently used in research and pharmaceutical formulations due to their effectiveness and relatively low toxicity compared to ionic surfactants.[14][22]
-
Methodology: The screening protocol is very similar to that for cyclodextrins (Protocol 2). You would prepare solutions of the surfactant at concentrations above its CMC and measure the resulting increase in compound solubility.
References
- Popescu, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
- Patel, H., et al. (2023). Cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Jain, A., et al. (2021). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
- Singh, J., et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org. [Link]
- ChemBK. Phenacetin Properties. ChemBK. [Link]
- Solubility of Things. Solubility of N-(4-ethoxyphenyl)acetamide. [Link]
- Japanese Pharmacopoeia. (XIV). Phenacetin Official Monograph. [Link]
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Kamat, M. S., & DeLuca, P. P. (2019). Formulation Development of Small-Volume Parenteral Products. Taylor & Francis. [Link]
- Wikipedia. Cosolvent. [Link]
- Popescu, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. [Link]
- National Center for Biotechnology Information. (n.d.). Phenacetin. PubChem. [Link]
- Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Co-solvent: Significance and symbolism. (2025). ScienceDirect. [Link]
- Pharmasolutions. (2025). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. [Link]
- SIELC Technologies. (2018). Acetamide, N-(2-ethoxyphenyl)-. [Link]
- Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. [Link]
- Sharma, D., et al. (2009). Techniques to improve the solubility of poorly soluble drugs.
- Chemistry LibreTexts. (2023). 17.5: Solubility and pH. [Link]
- Fiveable. (n.d.). pH and Solubility. AP Chem. [Link]
- Patel, J., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Deshmukh, A., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-ethoxyphenyl)-. NIST Chemistry WebBook. [Link]
- Homework.Study.com. (n.d.).
- Al-Zoubi, N., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. [Link]
- ChemBK. N-(4-ethoxyphenyl)-acetamide Properties. [Link]
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-ethoxyphenyl)-. NIST Chemistry WebBook. [Link]
- Williams, R. (2022).
Sources
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Acetamide, N-(2-ethoxyphenyl)- | SIELC Technologies [sielc.com]
- 5. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 6. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. chembk.com [chembk.com]
- 9. fiveable.me [fiveable.me]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. asianpharmtech.com [asianpharmtech.com]
Technical Support Center: Managing Indeterminate Errors in the Spectroscopic Analysis of N-(2-Ethoxyphenyl)acetamide
Introduction
N-(2-Ethoxyphenyl)acetamide, also known as phenacetin, is a pharmaceutical compound whose purity and concentration are critical for safety and efficacy. Spectroscopic techniques such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental to its analysis. However, all measurements are subject to error. While systematic (determinate) errors can, in principle, be identified and corrected, indeterminate (or random) errors present a different challenge. These are random fluctuations in measurements that cannot be assigned a specific cause and affect the precision and reproducibility of results.[1][2]
This technical support guide provides researchers, scientists, and drug development professionals with a series of troubleshooting steps and frequently asked questions (FAQs) to identify, manage, and minimize the impact of indeterminate errors during the spectroscopic analysis of this compound. Our approach is grounded in explaining the causality behind these errors and providing robust, self-validating protocols to enhance the trustworthiness of your analytical data.
Section 1: General Principles & FAQs for Mitigating Indeterminate Errors
This section covers universal strategies applicable across all spectroscopic methods. Understanding these foundational concepts is the first step toward robust data acquisition.
FAQ 1.1: What is the fundamental difference between indeterminate and determinate errors?
Determinate errors are consistent and reproducible, often arising from a flaw in the experimental setup or methodology, such as an uncalibrated instrument or an incorrect procedure.[3] Indeterminate errors are random, unpredictable, and unavoidable fluctuations that cause replicate measurements to vary, leading to both high and low results with equal probability.[3][4]
| Feature | Determinate (Systematic) Errors | Indeterminate (Random) Errors |
| Nature | Reproducible, directional (consistently high or low) | Unpredictable, non-directional |
| Source | Assignable cause (e.g., faulty calibration, personal bias)[2] | Uncontrollable variables (e.g., electronic noise, temperature fluctuations)[1][2] |
| Effect | Affects accuracy (closeness to the true value) | Affects precision (reproducibility of measurements) |
| Correction | Can be identified and eliminated or corrected | Cannot be eliminated, but can be minimized and quantified statistically |
FAQ 1.2: My results for the same sample of this compound are slightly different each time. Is this an indeterminate error?
Yes, this is the classic manifestation of indeterminate error. These small variations can arise from a multitude of sources that are beyond direct control, such as minute fluctuations in instrument power, thermal noise in detectors, or slight inconsistencies in sample positioning.[2][5] The goal is not to eliminate this variation entirely—which is impossible—but to reduce it to a level that is acceptable for the analytical method's purpose.
FAQ 1.3: How can I statistically assess the impact of indeterminate errors on my measurements?
Statistical analysis is the primary tool for evaluating indeterminate errors.[6] By performing multiple replicate measurements (typically n ≥ 5), you can quantify the random error.
-
Mean (x̄): The average of your measurements.
-
Standard Deviation (s): A measure of the spread or dispersion of your data around the mean. A smaller standard deviation indicates higher precision.
-
Relative Standard Deviation (RSD) or Coefficient of Variation (CV): Expresses the standard deviation as a percentage of the mean (RSD = (s / x̄) * 100%). This is often used to report the precision of an analytical method.
A well-controlled experiment will exhibit a low RSD, indicating that indeterminate errors are being successfully managed.
General Workflow for Managing Indeterminate Errors
The following workflow provides a systematic approach to minimizing random errors in any spectroscopic measurement.
Caption: General workflow for identifying and minimizing indeterminate errors.
Section 2: Troubleshooting Guide for UV-Vis Spectroscopy
Indeterminate errors in UV-Vis spectroscopy often manifest as noise in the baseline or poor reproducibility of absorbance readings.
FAQ 2.1: I'm seeing minor, random fluctuations in the absorbance baseline for my this compound solution. What are the likely causes?
A noisy baseline is typically a direct result of indeterminate errors. The primary causes are:
-
Electronic Noise: All electronic components, especially the detector (photodiode array or PMT), generate random thermal noise.[7] This can be exacerbated if the instrument has not had adequate time to warm up and stabilize.
-
Temperature Fluctuations: Changes in the ambient temperature can affect the lamp output, detector sensitivity, and even the sample's refractive index, leading to small, random absorbance changes.[8] Maintaining a stable laboratory environment is crucial.
-
Stray Light: While often a source of systematic error, random fluctuations in stray light can contribute to baseline noise.[7][9] This can be caused by dust particles moving in the light path or unstable room lighting leaking into the instrument.
Protocol 2.1: Performing Replicate Measurements to Quantify Precision in UV-Vis Analysis
This protocol establishes the precision of your measurement for a solution of this compound.
-
Instrument Preparation: Allow the spectrophotometer to warm up for at least 30-60 minutes as per the manufacturer's recommendation.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol). Prepare a dilution that gives an absorbance reading in the optimal range of 0.2 - 1.0 AU at its λmax.
-
Blank Measurement: Fill a clean, unscratched cuvette with the solvent and record a blank or auto-zero.[8]
-
Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it. Carefully wipe the optical surfaces with a lint-free cloth.
-
First Reading: Place the cuvette in the sample holder, ensuring consistent orientation. Record the absorbance at the analytical wavelength.
-
Replicate Readings: Remove the cuvette, empty it, and refill it with a fresh aliquot of the same sample solution. Repeat the measurement process (steps 4-5) at least four more times for a total of five readings.
-
Data Analysis: Calculate the mean, standard deviation (s), and Relative Standard Deviation (RSD) for the five absorbance readings. An RSD of <1% is typically considered excellent for UV-Vis measurements.
FAQ 2.2: My absorbance readings for replicate samples are not consistent, even after re-blanking. What should I check?
If you observe poor precision (high RSD), the source of random error is likely related to sample handling.
-
Inconsistent Cuvette Positioning: Ensure the cuvette is placed in the holder in the exact same orientation for every measurement. Minor variations in the light path can alter absorbance.
-
Dirty or Scratched Cuvettes: Fingerprints, smudges, or scratches on the cuvette's optical surfaces scatter light, introducing a significant random error component.[8] Always handle cuvettes by the frosted sides.
-
Air Bubbles: Small, unnoticed air bubbles clinging to the inner wall of the cuvette will deflect the light beam and cause erratic readings.[10] Gently tap the cuvette before each measurement to dislodge any bubbles.
-
Sample Inhomogeneity: Ensure the sample is thoroughly mixed before taking each aliquot. Temperature gradients within the solution can also cause slight concentration differences.
Caption: Troubleshooting workflow for poor precision in UV-Vis measurements.
Section 3: Troubleshooting Guide for Infrared (IR) Spectroscopy
In IR spectroscopy, indeterminate errors often appear as baseline noise, which can obscure weak signals or affect peak intensity measurements.
FAQ 3.1: The baseline of my FTIR spectrum of this compound is noisy. How can I improve the signal-to-noise ratio (S/N)?
The most effective way to reduce random noise in FTIR is to increase the number of scans. The signal from the sample is coherent and adds linearly with each scan, while the random noise is incoherent and adds as the square root of the number of scans. Therefore, the S/N ratio improves in proportion to the square root of the number of scans (N). For example, increasing from 16 scans to 64 scans (a 4x increase) will double the S/N ratio.
Protocol 3.1: Optimizing the Number of Scans to Improve S/N
-
Acquire an Initial Spectrum: Prepare your sample of this compound (e.g., on an ATR crystal or as a KBr pellet). Acquire a spectrum using a standard number of scans (e.g., 16).
-
Identify a Noise Region: Select a flat region of the baseline where no peaks are present (e.g., 2000-2200 cm⁻¹).
-
Measure Initial Noise: Use the instrument's software to calculate the root-mean-square (RMS) noise in this region.
-
Increase Scans: Acquire new spectra, doubling the number of scans each time (e.g., 32, 64, 128).
-
Evaluate S/N: For each new spectrum, measure the height of a characteristic phenacetin peak (e.g., the C=O stretch around 1660 cm⁻¹) and calculate the RMS noise in the same baseline region. The S/N is the peak height divided by the RMS noise.
-
Determine Optimal Point: Continue increasing scans until the desired S/N is achieved or until the improvement becomes negligible for the time invested (point of diminishing returns).
| Number of Scans (N) | Relative Improvement in S/N (√N) |
| 16 | 4x |
| 32 | 5.7x |
| 64 | 8x |
| 128 | 11.3x |
FAQ 3.2: I'm observing slight variations in peak intensities between different preparations of the same solid sample. What could be causing this?
This is a common issue with solid sampling and is due to indeterminate errors in sample preparation.
-
Attenuated Total Reflectance (ATR): Inconsistent contact pressure between the sample and the ATR crystal will lead to random variations in peak intensities. Always use a torque-limiting pressure clamp to ensure reproducible contact.
-
KBr Pellets: Non-uniform grinding of the sample and KBr can lead to variations in particle size, which causes scattering and affects peak shape and intensity. Furthermore, inhomogeneous distribution of the sample within the pellet will cause random fluctuations if the IR beam samples different spots.[11]
Section 4: Troubleshooting Guide for Nuclear Magnetic Resonance (NMR) Spectroscopy
Indeterminate errors in NMR can degrade spectral quality by introducing baseline noise, artifacts, and integration inaccuracies.
FAQ 4.1: The baseline in my ¹H NMR spectrum of this compound is noisy and uneven. What are the common random sources of this noise?
A poor baseline is often the result of several superimposed random errors.
-
Poor Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume. Imperfect or unstable shimming introduces field distortions that broaden peaks and create an unstable baseline.[12]
-
Instrument Vibrations: External vibrations (e.g., from building work or heavy equipment) can be picked up by the spectrometer's sensitive components, adding noise to the baseline.[13] Ensure the instrument's vibration isolation legs are functioning correctly.
-
Sample Inhomogeneity: Undissolved particles, air bubbles, or a sample volume that is too low can disrupt the magnetic field homogeneity within the coil region, leading to shimming problems and a noisy baseline.[12]
Protocol 4.1: Best Practices for NMR Sample Preparation to Minimize Random Errors
-
Use High-Quality Tubes: Use clean, high-quality NMR tubes that are not scratched or warped, as imperfections can distort the magnetic field.[12]
-
Ensure Complete Dissolution: Weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14] Ensure the sample is fully dissolved; gentle warming or vortexing can help.
-
Filter if Necessary: If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Maintain Correct Sample Height: The sample height in the tube should be sufficient to cover the instrument's receiver coil (typically 4-5 cm). A sample that is too short will cause significant shimming difficulties.[12]
-
Allow for Temperature Equilibration: After inserting the sample into the magnet, allow it to equilibrate to the probe temperature for several minutes before starting the acquisition.
FAQ 4.2: The integration values for my peaks fluctuate slightly between acquisitions. Why does this happen and how can I improve consistency?
Slight fluctuations in integration are often tied to the S/N ratio and data processing.
-
Low Signal-to-Noise: For weak signals, the random baseline noise will be integrated along with the peak, causing the integral value to be imprecise. Increasing the number of scans will improve the S/N and lead to more stable integrations.
-
Inconsistent Phasing and Baseline Correction: The accuracy of integration is highly dependent on correct phasing and a flat baseline. Even automated routines can introduce slight variations. Manual, consistent application of these corrections is key for achieving the highest precision.[15]
Caption: Diagnostic workflow for NMR baseline and integration instability.
References
- Rama University. Errors in pharmaceutical analysis. [Link]
- Pharmaguideline. Sources and Types of Errors. [Link]
- Sultan, S. M., & Al-Zamil, F. A. (1991). Spectrophotometric method for the determination of paracetamol and phenacetin. Talanta, 38(7), 775-779. [Link]
- International Journal of Science and Research (IJSR). Error in Pharmaceutical Analysis: A Review. [Link]
- Fryer, R. J., & Zoun, P. E. F. (1990). STATISTICAL ANALYSIS OF SPECTROPHOTOMETRIC ASSAYS IN THE PRESENCE OF INTERFERENCE.
- Garland, W. A., Hsiao, K. C., Pantuck, E. J., & Conney, A. H. (1977). Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry. Journal of Pharmaceutical Sciences, 66(3), 340-344. [Link]
- AZoM. (2019). How to Reduce Errors in Spectroscopy Measurements. [Link]
- BrainKart. Classification of Errors in Pharmaceutical Analysis. [Link]
- Slideshare. Errors and types of errors found in Pharmaceutical analysis. [Link]
- Spectroscopy Online. (2022). Errors and Mistakes to Avoid when Analyzing Raman Spectra. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- Li, H., et al. (2024). A review on spectral data preprocessing techniques for machine learning and quantitative analysis. Heliyon, 10(7), e28929. [Link]
- John, P. (2014). Anomalies, Artifacts and Common Errors in Using Vibrational Spectroscopy Techniques Mid-infrared Spectroscopy. In Encyclopedia of Analytical Chemistry. [Link]
- Labindia Analytical. Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry. [Link]
- Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21441. [Link]
- Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
- Drawell. 4 Reasons For Spectrophotometer Measurement Error. [Link]
- Lambda Solutions. UV-VIS Spectroscopy Not Working?
- ACD/Labs. (2010). When an NMR Instrument Fails. [Link]
Sources
- 1. ramauniversity.ac.in [ramauniversity.ac.in]
- 2. Sources and Types of Errors | Pharmaguideline [pharmaguideline.com]
- 3. brainkart.com [brainkart.com]
- 4. ijsdr.org [ijsdr.org]
- 5. azom.com [azom.com]
- 6. newprairiepress.org [newprairiepress.org]
- 7. ossila.com [ossila.com]
- 8. labindia-analytical.com [labindia-analytical.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 11. s-a-s.org [s-a-s.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. acdlabs.com [acdlabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. NMR Spectroscopy Practice Problems [chemistrysteps.com]
Technical Support Center: High-Purity N-(2-Ethoxyphenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of high-purity N-(2-Ethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common experimental challenges. Here, you will find a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and frequently asked questions to optimize your synthesis for the highest possible purity.
Introduction to this compound Synthesis
This compound, also known as N-Acetyl-o-phenetidine, is an acetamide derivative with applications in chemical and pharmaceutical research. The most common and efficient method for its synthesis is the acetylation of 2-ethoxyaniline with acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2-ethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.
The success of this synthesis, particularly in achieving high purity, hinges on careful control of reaction conditions to minimize side reactions and effective purification of the crude product. This guide will provide the necessary details to navigate these challenges.
Core Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous acetanilides and is optimized for high purity.[1][2]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Ethoxyaniline | 137.18 | 5.0 g | 0.036 | Starting material. Should be purified by distillation if dark in color. |
| Acetic Anhydride | 102.09 | 4.1 g (3.8 mL) | 0.040 | Use a slight excess. Should be fresh and colorless. |
| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent. |
| Sodium Acetate (anhydrous) | 82.03 | 6.0 g | 0.073 | Acts as a base to neutralize the acetic acid byproduct. |
| Deionized Water | 18.02 | As needed | - | For workup and recrystallization. |
| Ethanol (95%) | 46.07 | As needed | - | For recrystallization. |
| Activated Carbon | 12.01 | ~0.5 g | - | For decolorization (optional). |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of 2-ethoxyaniline in 20 mL of glacial acetic acid.
-
Addition of Acetic Anhydride: To the stirred solution, slowly add 4.1 g (3.8 mL) of acetic anhydride. The reaction is exothermic, and a slight increase in temperature may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.
-
Hydrolysis of Excess Anhydride: After 30 minutes, add 50 mL of cold deionized water to the reaction mixture to quench the reaction and hydrolyze any unreacted acetic anhydride.
-
Precipitation of Crude Product: Cool the mixture in an ice bath for 30 minutes with occasional stirring to facilitate the precipitation of the crude this compound.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with two portions of 20 mL of cold deionized water to remove water-soluble impurities.
-
Purification by Recrystallization:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely with gentle heating and stirring.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.[1]
-
To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly cloudy (turbid).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to complete crystallization.
-
-
Final Product Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture (1:1 v/v).
-
Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
-
-
Characterization:
-
Determine the melting point of the dried product. The literature melting point for this compound is 79°C.[3]
-
Obtain an IR spectrum and a ¹H NMR spectrum to confirm the structure and assess purity.
-
Reaction and Purification Workflow
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yield in the acetylation of 2-ethoxyaniline can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or impure starting materials. Ensure your acetic anhydride is fresh, as it can hydrolyze over time.
-
Side Product Formation: The formation of unwanted byproducts can consume your starting material and complicate purification.
-
Product Loss During Workup: Significant amounts of the product can be lost during filtration and washing steps if not performed carefully. Ensure the wash solvent is cold to minimize product dissolution.
-
Product Loss During Purification: Yield can be diminished during recrystallization if an inappropriate solvent is used or if too much solvent is used, causing the product to remain in the mother liquor.
Q2: The product is dark or discolored, even after recrystallization. How can I improve the color?
A2: A discolored product is often due to impurities in the starting 2-ethoxyaniline or oxidation during the reaction.
-
Purity of Starting Material: 2-Ethoxyaniline can oxidize and darken on storage. If your starting material is not a light-colored liquid, consider purifying it by vacuum distillation before use.[1]
-
Decolorization with Activated Carbon: During recrystallization, after dissolving the crude product in hot ethanol, add a small amount of activated carbon and boil the solution for a few minutes. The activated carbon will adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[1]
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the melting point of the impure product is below the boiling point of the solvent.
-
Adjust Solvent Composition: If you are using a mixed solvent system like ethanol/water, you may have added too much of the anti-solvent (water). Add more of the primary solvent (ethanol) to the hot solution until the oil redissolves, then allow it to cool more slowly.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth. Seeding the solution with a tiny crystal of the pure product can also initiate crystallization.
-
Purify by Another Method First: If the product is very impure, it may be beneficial to first purify it by column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product.
Q4: How can I be sure my final product is of high purity?
A4: Assessing the purity of your this compound should involve multiple analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (79°C) is a good indicator of high purity.[3] Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.
-
Spectroscopic Methods:
-
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: This is one of the most powerful tools for assessing purity and confirming the structure. For the analogous N-(2-methoxyphenyl)acetamide, characteristic peaks are observed for the acetyl group, the aromatic protons, and the methoxy group.[4] You should expect a similar pattern for the ethoxy group. The absence of peaks corresponding to starting materials or side products is indicative of high purity.
-
IR (Infrared) Spectroscopy: An IR spectrum should show characteristic peaks for the N-H stretch, C=O stretch of the amide, and aromatic C-H and C=C stretches.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acetylation of 2-ethoxyaniline with acetic anhydride?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-ethoxyaniline's amino group acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating an acetate ion as a leaving group. A final deprotonation step, often facilitated by a weak base like sodium acetate, yields the stable this compound and acetic acid as a byproduct.[5]
Q2: Why is sodium acetate added to the reaction mixture?
A2: Sodium acetate is added to act as a weak base. It neutralizes the acetic acid formed as a byproduct of the reaction. This prevents the protonation of the starting 2-ethoxyaniline, which would render it non-nucleophilic and stop the reaction.[2]
Q3: Are there any potential side reactions I should be aware of?
A3: While the acetylation of anilines is generally a high-yielding reaction, some side reactions can occur:
-
Diacetylation: Although less common with anilines under these conditions, it is theoretically possible for the nitrogen to be acetylated twice. This is generally minimized by using a slight excess of the aniline or controlling the stoichiometry.
-
Reaction with Water: If there is significant water present in the reaction mixture, the acetic anhydride can be hydrolyzed to two equivalents of acetic acid, which will not react with the aniline. This is why it is important to use fresh acetic anhydride and glacial acetic acid.
Q4: What are the main safety precautions for this synthesis?
A4: Both 2-ethoxyaniline and acetic anhydride are hazardous chemicals and should be handled with appropriate safety measures.
-
2-Ethoxyaniline: It is toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic Anhydride: It is corrosive and causes severe skin burns and eye damage. It is also a lachrymator (causes tearing). Handle exclusively in a fume hood and wear appropriate PPE. It reacts violently with water, so ensure all glassware is dry.[3][6][7][8]
Troubleshooting Logic Diagram
Caption: A logical flow for diagnosing and addressing common issues in the synthesis.
References
- Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5158-5164. doi: 10.5958/0974-360X.2020.00902.6.
- Why is acetylation performed before nitration of aniline? (2025, July 19). askIITians. [Link]
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.).
- Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]
- Material Safety Data Sheet - Acetic Anhydride. (2025, April 6). Piochem. [Link]
- Amines. (n.d.). NCERT. [Link]
- A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. (n.d.). The Royal Society of Chemistry. [Link]
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1s), s333-s340. [Link]
- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022, February 7). PMC - NIH. [Link]
- Synthesis of Phenacetin. (n.d.). St. Olaf College. [Link]
- Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. (n.d.). The Royal Society of Chemistry. [Link]
- Two Methods for the Synthesis of Phenacetin. (n.d.). [Link]
- Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts. (2025, October 24). RSC Publishing. [Link]
- Why nitration of aniline carried out after acetylation give ortho and para major products? (2024, April 23). Chemistry Stack Exchange. [Link]
- This compound. (n.d.). LookChem. [Link]
- Phenacetin. (n.d.). PubChem - NIH. [Link]
- Acetic anhydride Safety D
Sources
- 1. stolaf.edu [stolaf.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. lookchem.com [lookchem.com]
- 4. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. rjptonline.org [rjptonline.org]
- 7. CA2156138A1 - Process for the manufacture of p-phenetidine - Google Patents [patents.google.com]
- 8. N-(4-ethoxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
Technical Support Center: Mobile Phase Optimization for N-(2-Ethoxyphenyl)acetamide HPLC Separation
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of N-(2-Ethoxyphenyl)acetamide. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges. The following question-and-answer-based guide offers troubleshooting protocols and foundational knowledge to help you develop and optimize a robust and reproducible HPLC method for this specific analyte.
Section 1: Foundational Knowledge & Initial Method Setup
This section covers the essential properties of this compound and provides a validated starting point for your method development.
Q1: What are the key physicochemical properties of this compound that influence its HPLC separation?
A1: Understanding the analyte's properties is the first step in designing a logical separation strategy. This compound is a moderately polar aromatic amide. Its behavior in reversed-phase (RP) HPLC is governed by its hydrophobicity and its potential for secondary interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for HPLC Method Development |
| Molecular Formula | C₁₀H₁₃NO₂ | Indicates a relatively small molecule.[1] |
| Molecular Weight | 179.22 g/mol | Affects diffusion and mass transfer kinetics.[1][2] |
| LogP (Octanol/Water) | ~1.49 | Suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[2] |
| Key Functional Groups | Amide, Ether, Phenyl | The amide group can engage in hydrogen bonding and secondary interactions with the stationary phase. The phenyl and ethoxy groups contribute to its hydrophobic character. |
| Acid/Base Character | Neutral | As a neutral compound, its retention will be less sensitive to mobile phase pH changes compared to acidic or basic analytes.[3] However, pH is critical for controlling the ionization state of silica silanol groups.[4] |
Q2: What is a reliable starting point for a reversed-phase HPLC method for this compound?
A2: For a moderately polar compound like this, a standard reversed-phase method is the most effective approach. The following conditions provide an excellent starting point for further optimization.
Table 2: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC Mode | Reversed-Phase | The analyte's LogP value makes it ideal for retention on a non-polar stationary phase.[2] |
| Stationary Phase | C18, 250 x 4.6 mm, 5 µm | A general-purpose C18 column provides sufficient hydrophobic interaction. A high-purity, end-capped column is strongly recommended to minimize silanol interactions.[5][6] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Formic acid is an MS-compatible modifier that sets the pH low (~2.7), suppressing silanol activity and ensuring sharp peaks.[7][8] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (MeCN) | Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[9][10] |
| Elution Mode | Isocratic | Start with 40-50% Mobile Phase B. This can be adjusted based on initial retention. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven ensures retention time stability.[11][12] |
| Detection (UV) | ~245 nm | Based on the chromophores (phenyl and amide groups). A UV scan of a standard is recommended to determine the true λmax. |
| Injection Volume | 10 µL | A typical starting volume; can be adjusted based on concentration and sensitivity. |
Section 2: Troubleshooting Common Chromatographic Problems
This section provides structured, cause-and-effect troubleshooting for issues you are most likely to encounter.
Q3: My peak for this compound is tailing severely (Asymmetry Factor > 1.5). What is the cause and how do I fix it?
A3: Peak tailing is the most common peak shape distortion for compounds containing polar functional groups, such as the amide in your analyte.[5][4] The primary cause in reversed-phase chromatography is secondary ionic interactions between the analyte and acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase.[5][4][13] At a mobile phase pH above 4, these silanols deprotonate to Si-O⁻, creating strong retention sites for any part of the analyte with a partial positive charge, leading to a tailing peak.
Follow this systematic approach to diagnose and resolve the issue.
-
Prepare Mobile Phases: Prepare two aqueous mobile phases (Mobile Phase A).
-
Aqueous A (pH ~7): HPLC-grade water.
-
Aqueous B (pH ~2.7): 0.1% Formic Acid in HPLC-grade water.
-
-
Prepare Organic Phase: Prepare one organic mobile phase (Mobile Phase B): 0.1% Formic Acid in Acetonitrile.
-
Initial Run: Using your established organic percentage (e.g., 50%), perform an injection using the neutral pH mobile phase (Aqueous A). Record the chromatogram and calculate the peak asymmetry factor.
-
Acidified Run: Thoroughly flush the system and equilibrate the column with the acidified mobile phase (Aqueous B) for at least 10-15 column volumes.
-
Second Run: Perform an injection using the same organic percentage but with the acidified mobile phase. Record the chromatogram and calculate the new asymmetry factor.
-
Analyze Results: A significant reduction in peak tailing with the acidified mobile phase confirms that silanol interactions are the primary cause.[5] Operating at a low pH suppresses silanol ionization, minimizing these secondary interactions.[4][6]
Caption: Workflow for Troubleshooting Peak Tailing.
Q4: My analyte peak has low retention (elutes too early) or is co-eluting with impurities. How can I use the mobile phase to improve retention and resolution?
A4: Retention and resolution in reversed-phase HPLC are primarily controlled by the strength of the mobile phase, which is determined by the ratio of the organic modifier (e.g., Acetonitrile) to the aqueous component.[9][14]
-
To Increase Retention: Decrease the percentage of the organic modifier. This makes the mobile phase more polar, increasing the analyte's affinity for the non-polar stationary phase.
-
To Decrease Retention: Increase the percentage of the organic modifier.
-
Scouting Runs: Perform a series of isocratic runs, systematically varying the concentration of Mobile Phase B (Acetonitrile). This will establish the relationship between solvent strength and retention time.
-
Data Collection: Record the retention time (t_R) and calculate the retention factor (k') for each condition. Aim for a k' between 2 and 10 for robust separation.
-
Analysis: Evaluate the resolution (R_s) between this compound and any adjacent impurities at each condition. Select the isocratic percentage that provides the best balance of analysis time and resolution.
Table 3: Expected Impact of Acetonitrile Concentration on Retention
| % Acetonitrile (Mobile Phase B) | Expected Retention Factor (k') | Expected Outcome |
| 60% | < 1 | Very low retention, poor resolution from solvent front. |
| 50% | 1 - 3 | Moderate retention, good starting point. |
| 40% | 3 - 8 | Increased retention, potential for improved resolution. |
| 30% | > 10 | Long retention, broad peaks, long analysis time. |
-
Gradient Elution: If a single isocratic condition cannot resolve all impurities, a gradient elution is necessary. Start with a shallow gradient (e.g., 30% to 70% MeCN over 15 minutes) and then sharpen the gradient around the elution time of your target analyte to improve resolution and peak shape.[14][15]
Caption: Workflow for Optimizing Chromatographic Resolution.
Q5: My retention times are shifting from one injection to the next. What are the most common mobile-phase-related causes?
A5: Inconsistent retention times are a critical issue for method validation and reproducibility.[12] While instrument problems like pump malfunctions can be a cause, mobile phase issues are frequently the culprit.[11]
-
Improper Column Equilibration: This is the most common cause. If the column is not fully equilibrated with the starting mobile phase conditions before injection, retention times will drift (usually decreasing) over the first few runs.
-
Solution: For isocratic methods, ensure a flush of at least 10 column volumes. For gradient methods, the post-run equilibration step must be sufficient to return the column to the initial state, often requiring 10-15 column volumes.[4]
-
-
Mobile Phase Preparation and Composition:
-
Inaccurate Mixing: Small errors in measuring solvents can lead to shifts in retention. Solution: Use graduated cylinders for accuracy and prepare sufficiently large batches to minimize variability.
-
Solvent Evaporation: The more volatile component (usually acetonitrile) can evaporate from the mobile phase reservoir over time, increasing the aqueous content and causing retention times to increase. Solution: Keep reservoirs covered.
-
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and retention time instability.[16] Solution: Use an online degasser or degas solvents before use via sonication or vacuum filtration.
Section 3: Frequently Asked Questions (FAQs)
Q6: For separating this compound and its potential impurities, should I use Acetonitrile or Methanol?
A6: Both are viable organic modifiers. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths.[10] Methanol can offer different selectivity due to its protic nature, which may be advantageous if you are struggling to resolve a critical pair of compounds. If resolution is a problem with acetonitrile, preparing a mobile phase with methanol at an equivalent solvent strength is a valuable troubleshooting step.
Q7: My method needs to be compatible with Mass Spectrometry (MS). What mobile phase additives should I use?
A7: For MS compatibility, you must use volatile additives.
-
Recommended: Formic acid (0.1%) is the standard choice for positive ion mode ESI-MS. It provides a source of protons to aid ionization while effectively controlling silanol interactions.[7][8]
-
Avoid: Non-volatile buffers like phosphate are not compatible with MS as they will contaminate the ion source.[9] Phosphoric acid should also be avoided.[7][17]
References
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column.
- HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- PubChem. (n.d.). N-(2-bromo-4-ethoxyphenyl)acetamide.
- NIST. (n.d.). Acetamide, N-(2-ethoxyphenyl)-. In NIST Chemistry WebBook.
- SIELC Technologies. (2018, May 16). Acetamide, N-(2-ethoxyphenyl)-.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- HPLC Experts. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Pharma Growth Hub. (2023, November 30). How to reduce mobile phase consumption during an HPLC analysis.
- Dolan, J. W. (2014, May 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Studzińska, S., & Buszewski, B. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of the Brazilian Chemical Society, 25(1), 143-151.
- ResearchGate. (2017, December 20). How can I separate drugs with carboxylic and amide groups by using HPLC?.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- ResearchGate. (n.d.). Effect of pH on retention time of all analytes. Mobile phase: a mixture....
- Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Video]. YouTube.
- AnalyteGuru. (2024, August 15). Trouble With HILIC & ACN? How to Stabilize Your HPLC Operations.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
- SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
Sources
- 1. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 2. Acetamide, N-(2-ethoxyphenyl)- | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Trouble With HILIC & ACN? How to Stabilize Your HPLC Operations - AnalyteGuru [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. labcompare.com [labcompare.com]
- 13. waters.com [waters.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: N-(2-Ethoxyphenyl)acetamide Analytical Methods
Welcome to the technical support center for the analytical quantification of N-(2-Ethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during method development, validation, and routine analysis. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your analytical data.
Introduction: The Criticality of Robust Calibration
In any quantitative analytical method, the calibration curve is the cornerstone of accurate results. For this compound, a compound of interest in pharmaceutical development, establishing a reliable and reproducible calibration is paramount. Calibration issues can lead to significant errors in quantification, impacting everything from preclinical pharmacokinetic studies to final product quality control. This guide provides a structured approach to identifying, understanding, and resolving common calibration and analytical issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound.
Q1: What is the most common analytical technique for this compound, and why?
A1: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and robust technique for the quantification of this compound and similar small organic molecules.[1][2] Its prevalence is due to its high selectivity, sensitivity, and the fact that this compound possesses a chromophore, making it suitable for UV detection.[3] For analyses requiring higher sensitivity, such as in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior specificity and lower limits of detection.[4]
Q2: How do I prepare accurate calibration standards for this compound?
A2: Accurate standard preparation is fundamental to a reliable calibration curve.[5] Start by preparing a concentrated stock solution (e.g., 1 mg/mL) of a certified reference standard of this compound in a suitable solvent like methanol or acetonitrile.[3][6] From this stock, perform serial dilutions to create a series of calibration standards that bracket the expected concentration range of your samples.[1][3] It is crucial to use calibrated pipettes and Class A volumetric flasks to minimize volumetric errors.
Q3: What are the typical acceptance criteria for a calibration curve in a validated method?
A3: For a linear calibration curve, the correlation coefficient (r²) should typically be greater than 0.995.[3] However, relying solely on r² is insufficient.[7] Each back-calculated concentration of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). The calibration model chosen (linear, weighted linear, or non-linear) should be justified and consistently applied.[7]
Part 2: Troubleshooting Guide for Calibration and Chromatographic Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the analysis of this compound.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve is a frequent challenge in analytical method development.[8][9] Understanding the cause is key to implementing the correct solution.
Possible Causes & Solutions:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.[8]
-
Inaccurate Standard Preparation: Errors in pipetting or dilutions can lead to a non-linear relationship.[11]
-
Solution: Prepare a fresh set of calibration standards, paying close attention to technique. Use a different set of pipettes and volumetric flasks to rule out equipment failure.
-
-
Matrix Effects (for LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to a non-linear response.[7][8]
-
Analyte Adsorption: Active sites in the injector, tubing, or column can adsorb the analyte, especially at low concentrations, causing the curve to bend towards the x-axis.[12]
-
Solution: Passivate the HPLC system by injecting a high-concentration standard. Ensure the column is well-conditioned. Consider using a column with a less active stationary phase.[13]
-
Troubleshooting Workflow for Non-Linearity:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Peak shape is a critical indicator of chromatographic performance. Tailing or fronting peaks can compromise resolution and integration accuracy.[14]
Possible Causes & Solutions:
-
Peak Tailing:
-
Secondary Interactions: Silanol groups on the silica-based column packing can interact with the analyte, causing tailing.[13]
-
Solution: Use a mobile phase with a lower pH to suppress silanol ionization or add a competing base like triethylamine. Alternatively, use a highly end-capped or a different chemistry column.[13]
-
-
Column Contamination or Void: Accumulation of contaminants on the column frit or a void at the column inlet can distort peak shape.[15]
-
-
Peak Fronting:
-
Sample Overload: Injecting too much sample can lead to fronting peaks.
-
Solution: Reduce the injection volume or the concentration of the sample.[13]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[15][16]
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, inject a smaller volume.
-
-
Issue 3: Inconsistent Retention Times
Fluctuations in retention time can make peak identification difficult and indicate a problem with the HPLC system's stability.[16]
Possible Causes & Solutions:
-
Mobile Phase Composition: Inaccurate preparation or changes in the mobile phase composition over time (e.g., evaporation of the more volatile component) can cause retention time shifts.[16]
-
Solution: Prepare fresh mobile phase daily. Ensure the solvent bottles are properly sealed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Column Temperature: Fluctuations in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[3]
-
-
Pump Issues: Leaks, worn pump seals, or check valve failures can lead to an inconsistent flow rate.[14]
-
Solution: Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a stable flow rate.
-
-
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, will cause retention time drift.[16]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Data Summary: System Suitability Parameters
| Parameter | Typical Acceptance Criteria | Potential Cause of Failure |
| Tailing Factor | 0.8 - 1.5 | Secondary interactions, column void |
| Theoretical Plates (N) | > 2000 | Column degradation, extra-column volume |
| Repeatability (%RSD) | < 2.0% for peak area and retention time[17] | Pump issues, inconsistent injection volume |
| Resolution (Rs) | > 2.0 between analyte and nearest peak | Poor selectivity, peak tailing |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Preparation of Calibration Standards
-
Prepare Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.[3] Dissolve and dilute to volume with HPLC-grade methanol.
-
Prepare Intermediate Standard (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL Class A volumetric flask and dilute to volume with the mobile phase.
-
Prepare Calibration Standards: Serially dilute the intermediate standard with the mobile phase to prepare a series of calibration standards. A typical range might be 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL.[3]
Protocol 2: System Suitability Testing
System suitability testing ensures that the chromatographic system is adequate for the intended analysis.[18] It should be performed before any sample analysis.
-
Prepare System Suitability Solution: Prepare a solution containing this compound and any potential impurities or related substances at a concentration that allows for accurate measurement.
-
Perform Replicate Injections: Inject the system suitability solution five or six times.
-
Evaluate Parameters: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the peak area and retention time.[17] Calculate the tailing factor and the number of theoretical plates for the this compound peak.
-
Compare to Acceptance Criteria: Ensure all parameters meet the pre-defined acceptance criteria as outlined in the data summary table above.
System Suitability Workflow:
Caption: Workflow for performing system suitability testing.
References
- WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents.
- HPLC Troubleshooting Guide.
- A Comparative Guide to the Analytical Quantification of N-[2-(nonylamino)ethyl]acetamide - Benchchem.
- A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Benchchem.
- Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies.
- Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - ResearchGate.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
- Results of System Suitability Tests of HPLC Method | Download Table - ResearchGate.
- A Comparative Guide to the Validation of Analytical Methods for N-(2-Aminophenyl)-2-phenylacetamide Quantification - Benchchem.
- Fitting Nonlinear Calibration Curves: No Models Perfect - Scirp.org.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- HPLC Troubleshooting Guide - Obrnuta faza.
- A Comparative Guide to the Validation of HPLC Methods for the Quantification of N-(2-Methyl-5-nitrophenyl)acetamide - Benchchem.
- n-[4-(dimethylamino)phenyl]acetamide purity and quality standards - Benchchem.
- Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC.
- PDF - Gas Chromatography Problem Solving and Troubleshooting.
- System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training - ECA Academy - gmp-compliance.org.
- Validation of HPLC Techniques for Pharmaceutical Analysis - ResearchGate.
- 4 Common Mistakes to Avoid in HPLC - Chromatography Today.
- A Comparative Guide to the Cross-Validation of Analytical Methods for N-[2-(nonylamino)ethyl]acetamide - Benchchem.
- TROUBLESHOOTING GUIDE.
- I'm getting non-linear response : r/CHROMATOGRAPHY - Reddit.
- Calibration Problems — A Case Study | LCGC International.
- Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride - The Royal Society of Chemistry.
- Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk | LCGC International.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent.
- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS TOLBUTAMIDE IN PURE AND PHARMACEUTICAL FORMULATIONS.
- Non-linear calibration GCMS - Chromatography Forum.
- Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for - US Pharmacopeia (USP).
- System Suitability in HPLC Analysis | Pharmaguideline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 10. reddit.com [reddit.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Non-linear calibration GCMS - Chromatography Forum [chromforum.org]
- 13. One moment, please... [obrnutafaza.hr]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. agilent.com [agilent.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing Reproducibility in N-(2-Ethoxyphenyl)acetamide Bioassays
Introduction: Welcome to the Technical Support Center for N-(2-Ethoxyphenyl)acetamide bioassays. This compound, also known as Phenacetin, is an analgesic and antipyretic compound that functions primarily through its major metabolite, paracetamol (acetaminophen), by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.[1][2][3][4] Reproducibility in bioassays is the cornerstone of reliable pharmacological data. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that compromise experimental consistency. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to foster robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Phenacetin)? A: Phenacetin itself is a pro-drug. After oral administration, it is extensively metabolized in the liver to its active form, paracetamol (acetaminophen).[2][4] Paracetamol then exerts its analgesic and antipyretic effects by inhibiting COX enzymes, which are critical for the synthesis of prostaglandins—key signaling molecules in pain and fever pathways.[1][2][3] Therefore, bioassays should be designed considering this metabolic activation.
Q2: My IC50 values for Phenacetin are inconsistent across experiments. What's a common first checkpoint? A: The most common initial checkpoint is compound solubility.[5][6] Phenacetin, like many small molecules, can have limited aqueous solubility. If the compound precipitates in your assay buffer or cell culture media, the effective concentration will be lower and more variable than the nominal concentration, leading to fluctuating IC50 values.[5][6][7] Always visually inspect for precipitation after dilution and consider performing a solubility assessment in your specific assay buffer.
Q3: How often should I test my cell lines for mycoplasma contamination? A: Routine and frequent testing is critical. It is recommended to test monthly, as well as when introducing any new cell line into the lab, before cryopreserving a cell bank, and when troubleshooting any unexpected assay variability.[8] Mycoplasma can significantly alter cellular physiology, including metabolism and gene expression, without visible signs like turbidity, severely compromising data integrity.[8][9][10]
Q4: What is "passage number," and why is it critical to track? A: Passage number is the count of how many times a cell line has been sub-cultured.[11] It's crucial to track because as cells are passaged repeatedly, they can undergo genetic drift, changes in protein expression, and altered morphology and growth rates.[11][12][13] High-passage cells may respond differently to a compound compared to low-passage cells, creating a major source of irreproducibility.[14][15] It is best practice to establish a firm passage number limit for your experiments.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Solving Compound-Related Variability
A primary source of poor reproducibility stems from the handling of the test compound itself. Use this guide to systematically address these issues.
Problem: High variability in dose-response curves or lower-than-expected potency.
Workflow for Diagnosing Compound Issues:
Caption: Troubleshooting workflow for compound-related variability.
Step-by-Step Protocol & Explanation:
-
Verify Stock Solution Integrity:
-
Causality: Compounds stored in DMSO can precipitate over time, especially after freeze-thaw cycles or if stored at low temperatures.[6] This leads to an inaccurate starting concentration for your dilutions.
-
Protocol:
-
Thaw frozen DMSO stock completely at room temperature.
-
Vortex vigorously for 30 seconds.
-
Visually inspect the solution against a bright light for any particulates.
-
If crystals are seen or if the stock has undergone more than five freeze-thaw cycles, discard it and prepare a fresh stock from powder.
-
-
-
Assess Solubility in Assay Medium:
-
Causality: Even if a compound is soluble in 100% DMSO, it can easily precipitate when diluted into an aqueous buffer (a phenomenon known as "compound dropout").[5][16] This is a leading cause of underestimated compound activity.[6][7]
-
Protocol:
-
Prepare the highest concentration of your compound in the final assay buffer, mimicking the exact dilution step.
-
Let it sit for the duration of your assay incubation.
-
Visually inspect for cloudiness or precipitate.
-
Solution: If solubility is an issue, consider lowering the maximum concentration tested or reducing the final percentage of DMSO in the assay. Ensure the final DMSO concentration is consistent across all wells, including controls.
-
-
-
Evaluate Serial Dilution Protocol:
-
Causality: Inaccurate pipetting and poor mixing during the creation of a dilution series are significant sources of error. Adsorption to plastics can also be a problem for lipophilic compounds.
-
Protocol:
-
Perform serial dilutions in 100% DMSO first, as compounds are typically more stable.[16]
-
Use low-retention pipette tips and microplates.
-
For the final dilution into aqueous buffer, add the small volume of DMSO stock into the larger volume of buffer while vortexing or mixing to ensure rapid dispersion.[16] This minimizes the time the compound is exposed to a locally high concentration, reducing the chance of precipitation.
-
-
Guide 2: Mitigating Cell-Based Sources of Variability
The biological system is dynamic. Ensuring your cells are consistent is paramount for reproducible data.
Problem: Drifting assay signal, changes in cell morphology, or inconsistent results between different batches of experiments.
Key Parameters for Cell Culture Consistency:
| Parameter | Common Issue | Recommended Action & Rationale |
| Mycoplasma Contamination | Undetected infection alters cell metabolism, growth, and gene expression, invalidating results.[9][17] | Action: Implement a routine testing schedule (e.g., monthly PCR-based test). Quarantine all new cell lines until they are confirmed negative. Rationale: Early detection prevents the spread of contamination and the loss of valuable time and reagents.[18] |
| Cell Passage Number | High passage numbers lead to phenotypic and genotypic drift, altering cellular responses.[12][13] | Action: Thaw a fresh, low-passage vial from a master cell bank after a defined number of passages (e.g., 15-20). Record the passage number for every experiment. Rationale: Using cells within a narrow passage window ensures a consistent biological starting point for all experiments.[14] |
| Cell Seeding Density | Over- or under-confluent cells will be in different growth phases (log vs. plateau), which affects their metabolic state and drug sensitivity. | Action: Optimize and standardize the seeding density to ensure cells are in the mid-logarithmic growth phase at the time of compound addition. Always perform a cell count with viability assessment (e.g., Trypan Blue) before seeding.[19] Rationale: A consistent growth phase ensures that the cellular response is due to the compound, not the culture conditions. |
| Serum Variability | Serum is an undefined mixture of growth factors, hormones, and lipids; lot-to-lot variability is a major source of inconsistent cell growth and response.[20][21][22][23] | Action: When a new lot of serum is purchased, test it against the current lot on your specific cell line. If it performs well, purchase a large quantity of that single lot to last for an extended period.[20][21] Rationale: Using a single, pre-tested lot of serum eliminates a significant source of experimental variability over the course of a project.[24] |
Workflow for Standardizing Cell Handling:
Caption: Standard Operating Procedure for cell culture prior to bioassay.
Guide 3: Assay Execution and Data Analysis
Even with perfect reagents and cells, poor execution can ruin an experiment.
Problem: High well-to-well variability within a single plate (high %CV) or poor assay quality metrics (low Z'-factor).
Step-by-Step Protocol for Robust Assay Execution:
-
Plate Layout:
-
Best Practice: Include positive (max effect) and negative (vehicle/DMSO) controls on every plate. To mitigate "edge effects" (evaporation and temperature gradients), avoid using the outermost wells for samples or fill them with sterile buffer/media.
-
Rationale: Controls on every plate are essential for calculating quality metrics like Z'-factor and for normalizing data between plates.[25] Mitigating edge effects reduces spatial bias in your data.[26]
-
-
Pipetting and Mixing:
-
Best Practice: Ensure pipettes are calibrated. When adding reagents, especially to start or stop a reaction, use a multichannel pipette or automated liquid handler to minimize time delays across the plate.[27] After reagent addition, mix the plate on a plate shaker for 30-60 seconds.
-
Rationale: Inconsistent timing and inadequate mixing are major contributors to high coefficient of variation (%CV) among replicate wells.[27]
-
-
Incubation:
-
Data Analysis and Quality Control:
-
Best Practice: Before analyzing dose-response curves, calculate the Z'-factor for each plate. A Z' between 0.5 and 1.0 indicates an excellent assay. If Z' < 0.5, the data from that plate is likely unreliable.
-
Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls.
-
Mean_pos and Mean_neg are the means of the positive and negative controls.
-
-
Rationale: The Z'-factor is a statistical measure of the separation between your positive and negative controls. It provides an objective assessment of assay quality, helping you decide whether to trust the data from a given plate or screen.[27]
-
Section 3: References
-
Vertex AI Search. (2023). Phenacetin: pharmacokinetics, mechanism of action and clinical applications.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Phenacetin?
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[Link]
-
Patsnap Synapse. (2024). What is Phenacetin used for?
-
Bloom Tech. (2024). How does Phenacetin work in the body?[Link]
-
Wikipedia. Phenacetin.[Link]
-
Procell. (2024). How to Manage Serum Batch Variability in Cell Culture.[Link]
-
BPS Bioscience. Impact of Cell Culture Conditions and Media in Cellular Studies.[Link]
-
Sflt, Helleday T, et al. (2017). The Impact of Serum and Serum-derived Undefined Biologic Modifiers in Cell Culture. Trends in Pharmacological Sciences. [Link]
-
National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]
-
SeamlessBio. Serum Variability & Reproducibility in Cell Culture.[Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.[Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies.[Link]
-
Taylor & Francis Online. (2018). Decreasing variability in your cell culture.[Link]
-
Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible.[Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.[Link]
-
National Center for Biotechnology Information. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. PMC. [Link]
-
American Laboratory. (2008). Achieving Consistency and Reproducibility in Cell-Based Research.[Link]
-
Bitesize Bio. (2022). Cell Passage Number: An Easy Explanation for Biologists.[Link]
-
Cytion. Impact of Passage Number on Cell Line Phenotypes.[Link]
-
REPROCELL. (2025). Managing Passage Number as a Controllable Variable in Custom Cell Culture Services.[Link]
-
ResearchGate. (2022). How does the passage number of a cell line affect the experimental results?[Link]
-
Agilent Technologies. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells.[Link]
-
Lonza Bioscience. Mycoplasma contamination of cell cultures.[Link]
-
Harvard University. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.[Link]
-
Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.[Link]
Sources
- 1. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Phenacetin? [synapse.patsnap.com]
- 3. What is Phenacetin used for? [synapse.patsnap.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 15. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. news-medical.net [news-medical.net]
- 18. atcc.org [atcc.org]
- 19. biocompare.com [biocompare.com]
- 20. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Serum Variability & Reproducibility in Cell Culture | SeamlessBio [seamlessbio.de]
- 25. academic.oup.com [academic.oup.com]
- 26. marinbio.com [marinbio.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of N-(2-Ethoxyphenyl)acetamide and N-(4-ethoxyphenyl)acetamide: Positional Isomerism and its Impact on Physicochemical and Biological Properties
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical sciences and organic chemistry, the subtle art of medicinal chemistry often hinges on the profound effects of positional isomerism. The placement of a functional group on an aromatic ring can dramatically alter a molecule's physicochemical properties, metabolic fate, and biological activity. This guide provides an in-depth comparative analysis of two such positional isomers: N-(2-Ethoxyphenyl)acetamide and N-(4-ethoxyphenyl)acetamide.
N-(4-ethoxyphenyl)acetamide, widely known as phenacetin, is a compound with a storied past in medicine. Introduced in 1887, it was one of the first synthetic fever reducers and non-opioid analgesics to be marketed.[1] Its use, however, was curtailed and eventually ceased in many countries, including Canada in 1973 and by the U.S. Food and Drug Administration in 1983, due to its association with carcinogenicity and kidney damage.[2][3] In contrast, its ortho-isomer, this compound, is a less-studied compound, offering an interesting case for comparative analysis to understand the structure-activity relationships governed by the position of the ethoxy substituent. This guide will delve into their synthesis, physicochemical characteristics, and known biological activities, providing researchers with a comprehensive understanding of these two closely related molecules.
Physicochemical Properties: A Tale of Two Isomers
The difference in the substitution pattern on the phenyl ring—ortho versus para—gives rise to distinct physicochemical properties. These properties, summarized in the table below, influence everything from solubility and melting point to how these molecules interact with biological systems.
| Property | This compound | N-(4-ethoxyphenyl)acetamide (Phenacetin) |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol [4] | 179.22 g/mol [5] |
| CAS Number | 581-08-8[4] | 62-44-2[5] |
| Melting Point | 79 °C | 133-136 °C[5] |
| Appearance | Tan powder | White crystalline powder or lustrous scaly crystals[6] |
| Solubility | Data not widely available, likely soluble in organic solvents. | Insoluble in water, soluble in ethanol and chloroform.[6] |
| IUPAC Name | This compound[7] | N-(4-ethoxyphenyl)acetamide[8] |
The most striking difference is the melting point. The para-isomer, N-(4-ethoxyphenyl)acetamide, has a significantly higher melting point than the ortho-isomer. This can be attributed to the greater symmetry of the para-substituted molecule, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome.
Synthesis and Mechanistic Insights
The synthesis of both this compound and N-(4-ethoxyphenyl)acetamide is typically achieved through the acetylation of the corresponding ethoxyaniline precursor. This reaction is a classic example of nucleophilic acyl substitution.
General Synthesis Pathway
The fundamental reaction involves the nucleophilic attack of the amino group of ethoxyaniline on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The choice of acetylating agent and reaction conditions can be optimized to achieve high yields.
Caption: General reaction scheme for the synthesis of N-(ethoxyphenyl)acetamides.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for the N-acetylation of anilines.
Materials:
-
2-Ethoxyaniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent, optional)
-
Sodium bicarbonate solution (saturated)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-ethoxyaniline (1 equivalent) in a minimal amount of glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid product and wash it with cold water.
-
Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution.
-
Recrystallize the crude this compound from ethanol to obtain a purified product.
-
Dry the purified crystals under vacuum.
Experimental Protocol: Synthesis of N-(4-ethoxyphenyl)acetamide (Phenacetin)
A similar procedure is followed for the synthesis of the para-isomer.
Materials:
-
4-Ethoxyaniline (p-phenetidine)
-
Acetic anhydride
-
Glacial acetic acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 4-ethoxyaniline (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Stir the mixture for 1-2 hours at room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude phenacetin.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from hot ethanol to yield purified N-(4-ethoxyphenyl)acetamide.
-
Dry the purified product.
Caption: Simplified metabolic pathways of N-(4-ethoxyphenyl)acetamide (Phenacetin).
This compound
The biological activity of this compound is not as extensively documented as its para-isomer. However, by examining related ortho-substituted acetanilides, we can infer potential areas of interest. For instance, N-(2-hydroxyphenyl)acetamide has demonstrated anti-inflammatory and anti-arthritic properties in animal models. [9]This suggests that the ortho-substituted scaffold may possess inherent anti-inflammatory potential.
The difference in the position of the ethoxy group likely influences its metabolic fate. The steric hindrance from the ortho-ethoxy group could potentially alter the rates and pathways of metabolism compared to the more accessible para-position. This could lead to a different toxicity profile, though further research is required to confirm this. The toxicity of substituted acetanilides is complex, with studies on meta-substituted analogs suggesting they might be safer than para-substituted ones like acetaminophen, indicating that positional isomerism is a key determinant of toxicity. [10]
Conclusion
The comparative analysis of this compound and N-(4-ethoxyphenyl)acetamide underscores the critical role of positional isomerism in determining the physicochemical and biological properties of a molecule. While both compounds share the same molecular formula and weight, the placement of the ethoxy group leads to significant differences in melting point, and more importantly, in their pharmacological and toxicological profiles.
N-(4-ethoxyphenyl)acetamide (phenacetin) serves as a classic example of a drug whose therapeutic benefits were ultimately outweighed by its severe long-term side effects, a direct consequence of its metabolic pathway. This compound, while less studied, presents an opportunity for further investigation, particularly in the realm of anti-inflammatory agents, where its structural features may offer a different, and potentially safer, biological profile. This guide provides a foundational understanding for researchers to build upon, encouraging further exploration into the nuanced world of positional isomerism in drug design and development.
References
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- N-p-phenetylacetamide - 62-44-2, C10H13NO2, density, melting point, boiling point, structural formula, synthesis.
- N-(4-Methoxy-3-nitrophenyl)acetamide.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)
- Phenacetin | C10H13NO2 | CID 4754 - PubChem.
- N-(4-ethoxyphenyl)-acetamide - ChemBK.
- Draft screening assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin) - Canada.ca.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
- NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US.
- The pharmacology and toxicology of meta-substituted acetanilide I: acute toxicity of 3-hydroxyacetanilide in mice.
- N-(2-bromo-4-ethoxyphenyl)acetamide | C10H12BrNO2 | CID 3798499 - PubChem.
- N-(4-ethoxyphenyl)acetamide;ethoxysulfanyloxyethane | C14H23NO4S - PubChem.
- Acetamide, N-(2-ethoxyphenyl)- - the NIST WebBook.
- Phenacetin - Wikipedia.
- 62-44-2(Phenacetin) Product Description - ChemicalBook.
- o-Ethoxyacetanilide | C10H13NO2 | CID 11383 - PubChem.
- N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA)
- N-(2-ETHOXY-PHENYL)-ACETAMIDE AldrichCPR | Sigma-Aldrich.
- Material Safety D
- U.S.
- Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide - Benchchem.
- This compound - LookChem.
- Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem.
- N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum - ChemicalBook.
- A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis
- Comparative Toxicity and Metabolism of N-Acyl Homologues of Acetaminophen and Its Isomer 3'-Hydroxyacetanilide.
- N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7).
- Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents.
- Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Arom
- Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry.
- N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA)
- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
- Acetamide | EPA.
- Acetamide - Hazardous Substance Fact Sheet.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
Sources
- 1. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]
- 2. capotchem.com [capotchem.com]
- 3. U.S. Pharmacopeia Phenacetin Melting Point Standard, (Approximately 135 | Fisher Scientific [fishersci.com]
- 4. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 5. 62-44-2 CAS MSDS (Phenacetin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. o-Ethoxyacetanilide | C10H13NO2 | CID 11383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacology and toxicology of meta-substituted acetanilide I: acute toxicity of 3-hydroxyacetanilide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-(2-Ethoxyphenyl)acetamide Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Acetanilide Scaffold
The N-phenylacetamide core is a foundational scaffold in medicinal chemistry, giving rise to some of the most well-known analgesic and antipyretic agents. The archetypal members of this class, phenacetin (N-(4-ethoxyphenyl)acetamide) and its primary metabolite, paracetamol (acetaminophen or N-(4-hydroxyphenyl)acetamide), have a long history of clinical use and have been the subject of extensive study. While the para-substituted analogues are well-characterized, their ortho- and meta-isomers, such as N-(2-Ethoxyphenyl)acetamide, represent a less-explored area of chemical space. Understanding the structure-activity relationship (SAR) of these analogues is crucial for the rational design of new therapeutic agents with potentially improved efficacy, selectivity, and toxicological profiles.
This guide provides a comparative analysis of this compound and its structural isomers, with a primary focus on their analgesic and anti-inflammatory properties. Due to a notable lack of direct biological data for the ortho-isomer in publicly accessible literature, this guide will leverage the extensive data available for its para-isomer, phenacetin, and its active metabolite, paracetamol, as primary comparators. The discussion will be grounded in the established mechanism of action for this class of compounds—the inhibition of cyclooxygenase (COX) enzymes—and will explore how positional isomerism of the ethoxy group can be expected to influence biological activity.
Comparative Analysis of Biological Activity
The analgesic and anti-inflammatory effects of N-phenylacetamide derivatives are primarily attributed to their ability to inhibit the COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. A comprehensive understanding of the SAR for this compound analogues requires a systematic comparison of their biological activities. The following table summarizes available quantitative data for key comparators.
| Compound | Structure | Analgesic Activity (Oral ED50, mg/kg) | Anti-inflammatory Activity | Notes |
| Phenacetin (para-isomer) | 114 ± 36.2 (trypsin hyperalgesia assay)[1] | Active in carrageenan pleurisy and adjuvant arthritis models[1] | Possesses both anti-inflammatory dependent and independent analgesic effects.[1] Withdrawn from many markets due to nephrotoxicity and carcinogenic concerns.[2] | |
| Paracetamol (metabolite) | Inactive in trypsin and kaolin hyperalgesia assays[1] | Active in carrageenan pleurisy and adjuvant arthritis models[1] | Analgesic activity is suggested to be a result of its anti-inflammatory action.[1] A major metabolite of phenacetin.[2] | |
| N-(3-Ethoxyphenyl)acetamide (meta-isomer) | Data not available | Data not available | The shift of the ethoxy group to the meta position is expected to alter metabolic pathways and receptor interactions. | |
| This compound (ortho-isomer) | Data not available | Data not available | The focus of this guide; direct biological data is scarce. |
Structure-Activity Relationship (SAR) Discussion
The position of the ethoxy group on the phenyl ring is a critical determinant of the pharmacological and toxicological properties of these acetanilides.
-
The Para Position (Phenacetin): The 4-ethoxy group in phenacetin undergoes O-deethylation in the liver to form paracetamol, which is responsible for the majority of its analgesic and antipyretic effects[2]. However, a minor metabolic pathway involves the hydrolysis of the amide bond to produce p-phenetidine, a metabolite linked to the nephrotoxicity and carcinogenicity of phenacetin[3].
-
The Ortho Position (this compound): The placement of the ethoxy group at the ortho position introduces significant steric hindrance around the acetamide linkage. This could influence several factors:
-
Metabolism: The steric bulk may hinder the access of metabolic enzymes, potentially altering the rate and pathways of metabolism compared to phenacetin. This could, in theory, reduce the formation of toxic metabolites.
-
Receptor Binding: The conformation of the molecule would be different, which could affect its binding affinity to the active site of COX enzymes.
-
Intramolecular Interactions: The proximity of the ethoxy group to the amide nitrogen could allow for intramolecular hydrogen bonding, which would affect the molecule's polarity and conformational flexibility.
-
-
The Meta Position (N-(3-Ethoxyphenyl)acetamide): Substitution at the meta position is less likely to cause significant steric hindrance compared to the ortho position. The electronic effects of the ethoxy group would still influence the reactivity of the aromatic ring and the pKa of the amide proton, which could modulate its biological activity. Studies on positional isomers of acetaminophen have shown that the position of the hydroxyl group significantly influences biological activity, with the para-isomer being the most potent in stimulating breast cancer cell proliferation[4]. This highlights the general principle that positional isomerism can have profound biological consequences.
The following diagram illustrates the metabolic relationship between phenacetin and paracetamol, a key aspect of the SAR for this class of compounds.
Caption: Metabolic pathways of Phenacetin.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. The following are standard, widely used methods for assessing the analgesic and anti-inflammatory activities of compounds like this compound analogues.
Synthesis of N-(Aryl)acetamides
A general and robust method for the synthesis of N-substituted phenylacetamides involves the acylation of a substituted aniline.
Materials:
-
Substituted aniline (e.g., 2-ethoxyaniline)
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve the substituted aniline (0.02 mol) in glacial acetic acid (60 mL) in a flask.
-
Add a saturated aqueous solution of anhydrous sodium acetate.
-
Warm the mixture on a water bath for 15 minutes.
-
In a fume hood, add chloroacetyl chloride (0.02 mol) dropwise to the reaction mixture.
-
Stir the reaction for 1 hour.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration and wash with a dilute solution of glacial acetic acid.
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure N-(substituted phenyl)acetamide[5].
Caption: General workflow for the synthesis of N-(Aryl)acetamides.
In Vivo Analgesic Assays
This is a widely used model for screening peripherally acting analgesics.
Materials:
-
Male ICR mice (20-30 g)
-
1% v/v acetic acid solution in distilled water
-
Test compounds and a standard analgesic (e.g., morphine sulfate)
-
Vehicle (e.g., saline with a solubilizing agent)
-
Observation chambers
Procedure:
-
Divide the mice into groups: control (vehicle), standard, and test compound groups (at various doses).
-
Administer the test compound or standard drug by the desired route (e.g., subcutaneously or orally) at a set time before the acetic acid injection.
-
Inject 1 mL of 1% acetic acid solution per 100 g of body weight intraperitoneally to each mouse[6].
-
Immediately place each mouse into an individual observation chamber.
-
Starting 5 minutes after the acetic acid injection, count the number of writhes (abdominal constrictions, trunk twisting, and hind limb stretching) for a 10-minute period[7][8].
-
Calculate the mean number of writhes for each group and determine the percentage inhibition of writhing compared to the control group[9].
This method assesses the central analgesic activity of compounds.
Materials:
-
Rats or mice
-
Hot plate apparatus with a temperature-controlled surface
-
Plexiglass cylinder to confine the animal on the hot plate
-
Timer
Procedure:
-
Preheat the hot plate to a constant temperature, typically between 51°C and 55°C[10][11].
-
Gently place the animal onto the hot plate within the plexiglass cylinder and start the timer simultaneously[10].
-
Observe the animal for signs of nociception, such as licking a hind paw or jumping[11].
-
Stop the timer at the first sign of a pain response and record the latency time.
-
Remove the animal immediately from the hot plate to prevent tissue damage. A cut-off time (e.g., 30 seconds) should be established to avoid injury to non-responding animals[11].
-
Administer the test compound or vehicle and repeat the test at predetermined time intervals (e.g., 30, 60, 90 minutes) to evaluate the analgesic effect.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of a compound to inhibit COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds and a standard inhibitor (e.g., indomethacin, celecoxib)
-
96-well plates
-
Plate reader for colorimetric or fluorometric detection, or LC-MS/MS for prostaglandin quantification
Procedure:
-
To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme[12].
-
Add various concentrations of the test compound or a reference inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO) for 100% enzyme activity[12].
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature or 37°C to allow for inhibitor binding to the enzyme[12][13].
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells[12].
-
Incubate for a specific time (e.g., 2-10 minutes) at 37°C[12][13].
-
Stop the reaction by adding a stop solution (e.g., HCl)[12].
-
Quantify the amount of prostaglandin produced (e.g., PGE2) using a suitable detection method, such as an enzyme immunoassay (EIA) or by LC-MS/MS[12][13].
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion and Future Directions
The structure-activity relationship of N-phenylacetamides is a well-established field, yet the specific contributions of positional isomers of alkoxy substituents, such as in this compound, remain an area with significant knowledge gaps. Based on the extensive data for the para-isomer, phenacetin, it is clear that the position of the ethoxy group will have a profound impact on the metabolic fate and, consequently, the efficacy and safety profile of the compound.
The lack of direct, comparative experimental data for the ortho-, meta-, and para-isomers of N-ethoxyphenylacetamide presents a clear opportunity for future research. A systematic study that synthesizes these isomers and evaluates their analgesic and anti-inflammatory activities using the standardized protocols outlined in this guide would be of great value to the medicinal chemistry community. Such a study would not only elucidate the SAR for this specific series but also contribute to a more fundamental understanding of how positional isomerism can be exploited in the design of safer and more effective analgesic drugs.
References
- Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab.
- Hot Plate Test. Wiertelak Lab, Macalester College.
- Rodent Hot Plate Pain Assay. Maze Engineers.
- Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology.
- Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services.
- Acetic Acid Writhing Method. Scribd.
- Rodent Hot/Cold Plate Pain Assay. Maze Engineers.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC.
- Rapid Determination of the Thermal Nociceptive Threshold in Diabetic Rats. JoVE.
- Metabolic structure-activity relationship for a homologous series of phenacetin analogs. Journal of Pharmacology and Experimental Therapeutics.
- Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers.
- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology.
- Hot Plate Method. Scribd.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. JoVE.
- Acetic acid induced writhing's test. Bio-protocol.
- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed.
- Synthesis and analgesic activity of some acetamide derivatives. PubMed.
- Synthesis and analgesic activity of some acetamide derivatives. ResearchGate.
- Quantitative comparison of the analgesic and anti-inflammatory activities of aspirin, phenacetin and acetaminophen in rodents. PubMed.
- Synthesis and analgesic effects of 2-(2-carboxyphenylsulfanyl)-N-(4-substitutedphenyl)acetamide derivatives. ResearchGate.
- Theoretical Investigation on Biological Activity of Phenacetin and Its Derivatives via DFT and Docking Approach. ResearchGate.
- Structures of the first synthetic analgesic drugs, acetanilide and phenacetin... ResearchGate.
- View of Theoretical Investigation on Biological Activity of Phenacetin and Its Derivatives via DFT and Docking Approach. Journal of Chemical Society of India.
- Phenacetin. Wikipedia.
- 3'-Ethoxyacetanilide. PubChem.
- Arylacetamide deacetylase is a determinant enzyme for the difference in hydrolase activities of phenacetin and acetaminophen. PubMed.
- (Bio)isosteres of ortho- and meta-substituted benzenes. PMC.
- Definition of “Positional Isomer” as It Pertains to the Control of Schedule I Controlled Substances. Federal Register.
- Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate.
- Positional isomers of acetaminophen differentially induce proliferation of cultured breast cancer cells. PubMed.
Sources
- 1. Quantitative comparison of the analgesic and anti-inflammatory activities of aspirin, phenacetin and acetaminophen in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenacetin - Wikipedia [en.wikipedia.org]
- 3. Arylacetamide deacetylase is a determinant enzyme for the difference in hydrolase activities of phenacetin and acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positional isomers of acetaminophen differentially induce proliferation of cultured breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Hot Plate Test - Wiertelak Lab [wiertelaklab.weebly.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating HPLC Results for N-(2-Ethoxyphenyl)acetamide Quantification
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the quantification of active pharmaceutical ingredients (APIs), and the validation of these methods provides documented evidence of their suitability for the intended purpose.[1][2] This guide offers an in-depth, experience-driven comparison of approaches to validating an HPLC method for the quantification of N-(2-Ethoxyphenyl)acetamide, a compound structurally related to phenacetin.
This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8]
The Analytical Challenge: this compound
This compound (CAS 581-08-8) is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 g/mol .[9] Its structural similarity to phenacetin, a well-characterized analgesic and antipyretic, suggests that HPLC methods for phenacetin can be a good starting point for method development.[10][11][12][13][14] However, a dedicated and thoroughly validated method is essential to ensure accurate quantification in pharmaceutical formulations.
Method Validation Workflow: A Self-Validating System
The validation of an analytical procedure is a holistic process designed to confirm its suitability for its intended use. The workflow should be logical and sequential, with each step building upon the last to create a self-validating system.
Caption: Logical workflow for HPLC method development and validation.
Comparative Analysis of HPLC Validation Parameters
This section compares a hypothetical in-house developed and validated HPLC method with potential alternative approaches, highlighting the rationale behind the chosen experimental designs.
In-House Validated HPLC Method Parameters
| Parameter | In-House Method Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Specificity: Ensuring Identity and Purity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15][16]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are a cornerstone of demonstrating specificity and are mandated by ICH guidelines to understand the intrinsic stability of a drug substance.[15][17][18][19]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H2O2. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 1 mg/mL solution to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method with a photodiode array (PDA) detector.
Comparative Insights & Rationale
-
In-House Method: Utilizes a C18 column with a simple isocratic mobile phase. The PDA detector is crucial for assessing peak purity and identifying the formation of degradation products.
-
Alternative Approach: A gradient elution method could be employed. While potentially offering better separation of complex degradation products, it may increase run time and complexity. For a relatively simple molecule like this compound, an isocratic method, if it achieves adequate separation, is often preferred for its robustness and speed in a QC environment.
Data Presentation: Forced Degradation Results
| Stress Condition | % Degradation | Peak Purity of Analyte | Comments |
| Acid (1N HCl, 80°C, 4h) | 15.2% | Pass | Two small degradation peaks observed |
| Base (1N NaOH, 80°C, 4h) | 22.5% | Pass | One major and one minor degradation peak |
| Oxidative (30% H2O2, RT, 24h) | 8.7% | Pass | One minor degradation peak |
| Thermal (105°C, 48h) | < 1% | Pass | No significant degradation |
| Photolytic (UV 254nm, 24h) | 5.4% | Pass | One minor degradation peak |
The "Pass" in Peak Purity indicates that the main peak is spectrally homogeneous, confirming the absence of co-eluting impurities.
Linearity and Range: A Quantitative Relationship
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been shown to have a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol: Linearity Study
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a 1000 µg/mL stock solution.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentrations across the desired range (e.g., 50%, 75%, 100%, 125%, 150% of the target assay concentration). For an assay of a finished product, a typical range is 80-120% of the test concentration.[20]
-
Analysis: Inject each concentration in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
Comparative Insights & Rationale
-
In-House Method: A range of 50-150 µg/mL (assuming a target concentration of 100 µg/mL) is validated. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.999.[3]
-
Alternative Approach (Single-Point Calibration): For routine QC, a single-point calibration might be used after linearity has been established. However, this approach is less robust and assumes that the linearity established during validation remains constant. The multi-point calibration performed during validation provides a higher degree of assurance.
Data Presentation: Linearity Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 45210 |
| 75 | 67890 |
| 100 | 90120 |
| 125 | 112560 |
| 150 | 135430 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 901.5x + 125.3 |
| Y-intercept as % of 100% response | 0.14% |
Accuracy: Closeness to the True Value
Accuracy is the closeness of test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol: Accuracy (Spike Recovery)
-
Prepare Placebo Samples: Prepare a placebo formulation that contains all the excipients of the drug product except the API.
-
Spike Placebo: Spike the placebo with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.
-
Analysis: Analyze the nine spiked samples according to the HPLC method.
-
Calculate Recovery: Determine the percentage recovery of the analyte at each level.
Comparative Insights & Rationale
-
In-House Method: Utilizes a placebo spike to mimic the final product matrix as closely as possible. This is the preferred approach as it assesses the potential for interference from excipients.
-
Alternative Approach (Standard Addition): The method of standard additions can be used if a placebo is not available. However, it is more laborious for routine analysis. The acceptance criteria for recovery are typically within 98.0% to 102.0%.[3]
Data Presentation: Accuracy Results
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.2 | 100.2% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
| Mean Recovery | 99.6% |
Precision: Agreement Between Measurements
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[1]
Experimental Protocol: Precision
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.
-
Comparative Insights & Rationale
-
In-House Method: A comprehensive approach evaluating both repeatability and intermediate precision provides a robust understanding of the method's variability. The acceptance criterion for %RSD is typically ≤ 2.0%.[3][21]
-
Alternative Approach (Reproducibility): Reproducibility is assessed by means of an inter-laboratory trial. While being the ultimate test of a method's ruggedness, it is not always required for in-house quality control methods.
Data Presentation: Precision Results
| Parameter | Analyst 1 / Day 1 / Inst. 1 | Analyst 2 / Day 2 / Inst. 2 |
| Number of Samples (n) | 6 | 6 |
| Mean Assay (%) | 99.8% | 100.1% |
| Standard Deviation | 0.52 | 0.61 |
| % RSD | 0.52% | 0.61% |
| Overall % RSD (n=12) | 0.57% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD & LOQ (Signal-to-Noise Approach)
-
Determine Signal-to-Noise Ratio (S/N): Inject a series of dilute solutions of this compound.
-
LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.[22]
-
LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[3][22]
-
Confirm LOQ: Inject six samples at the determined LOQ concentration and verify that the %RSD is acceptable (typically ≤ 10%).
Comparative Insights & Rationale
-
In-House Method: The signal-to-noise approach is a common and accepted method.
-
Alternative Approach (Based on Standard Deviation of the Response and the Slope): This method involves calculating LOD and LOQ from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. While statistically sound, it can be more complex to implement.
Data Presentation: LOD & LOQ
| Parameter | Result |
| LOD (S/N ≈ 3:1) | 0.05 µg/mL |
| LOQ (S/N ≈ 10:1) | 0.15 µg/mL |
| Precision at LOQ (%RSD, n=6) | 6.8% |
Robustness: Reliability During Normal Use
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18]
Experimental Protocol: Robustness Study
-
Identify Critical Parameters: Select parameters that could potentially affect the results (e.g., flow rate, column temperature, mobile phase composition).
-
Introduce Small Variations: Systematically vary each parameter (e.g., flow rate ± 0.1 mL/min, column temperature ± 2°C, % organic in mobile phase ± 2%).
-
Analyze Samples: Analyze a standard solution under each varied condition.
-
Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Comparative Insights & Rationale
-
In-House Method: A one-factor-at-a-time (OFAT) approach is straightforward to implement and interpret.
-
Alternative Approach (Design of Experiments - DoE): A DoE approach allows for the simultaneous investigation of multiple parameters and their interactions. This is a more powerful and efficient method but requires specialized software and expertise for design and analysis.
Data Presentation: Robustness Results
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor |
| Nominal | - | 4.52 | 1.1 |
| Flow Rate | 0.9 mL/min | 5.01 | 1.1 |
| 1.1 mL/min | 4.10 | 1.1 | |
| Column Temp. | 28 °C | 4.58 | 1.1 |
| 32 °C | 4.46 | 1.2 | |
| % Acetonitrile | 58% | 4.95 | 1.1 |
| 62% | 4.15 | 1.1 |
The results show that small variations in the method parameters do not significantly impact the key chromatographic responses, indicating a robust method.
System Suitability Testing (SST): The Daily Check
SST is an integral part of any analytical procedure and is performed prior to and during the analysis of samples to ensure the continued performance of the entire analytical system.[22][23][24][25][26]
Experimental Protocol: System Suitability
-
Prepare SST Solution: A standard solution of this compound is used.
-
Perform Injections: Make at least five replicate injections of the SST solution before starting the sample analysis.
-
Evaluate Parameters: Calculate the %RSD of the peak area and retention time, the theoretical plates, and the tailing factor.
-
Acceptance Criteria: The results must meet the pre-defined acceptance criteria before proceeding with the sample analysis.
Caption: Decision diagram for System Suitability Testing (SST).
Data Presentation: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| % RSD of Peak Area (n≥5) | ≤ 2.0% |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Conclusion
The validation of an HPLC method for the quantification of this compound is a multi-faceted process that requires a deep understanding of both the analytical technique and the regulatory landscape. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a high degree of assurance in the method's performance can be achieved. This guide has demonstrated that while alternative approaches exist for each validation parameter, the chosen protocols for the in-house method represent a robust, compliant, and scientifically sound strategy. The ultimate goal of method validation is to ensure the consistent delivery of high-quality data, which in turn, safeguards the quality and efficacy of pharmaceutical products.
References
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (URL: )
- Quality Guidelines - ICH. (URL: [Link])
- Steps for HPLC Method Valid
- Forced Degradation Study as per ICH Guidelines: Wh
- Determination of the concentrations of phenacetin and its metabolites in human serum and urine by LC-MS/MS method - ResearchG
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: [Link])
- Acetamide, N-(2-ethoxyphenyl)- - the NIST WebBook. (URL: [Link])
- System suitability in HPLC Analysis - Pharmaceutical Upd
- Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2) - Cheméo. (URL: [Link])
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (URL: [Link])
- A practical guide to forced degradation and stability studies for drug substances. (URL: [Link])
- HPLC Method Development and Validation for Pharmaceutical Analysis. (URL: [Link])
- Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed. (URL: [Link])
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (URL: [Link])
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])
- The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results - IJRASET. (URL: [Link])
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (URL: [Link])
- Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC - NIH. (URL: [Link])
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
- Novel and high sensitive quantitative analysis of Phenacetin using Liquid Chromatography Triple Quadrupole Mass Spectrometry - ResearchG
- N-p-phenetylacetamide - 62-44-2, C10H13NO2, density, melting point, boiling point, structural formula, synthesis. (URL: [Link])
- A Review on HPLC Method Development and Validation in Forced Degrad
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])
- Simultaneous spectrophotometric determination of phenacetin and paracetamol in human plasma for the quantitative assessment of liver function - Academic Journals. (URL: [Link])
- Q2(R2) Validation of Analytical Procedures - FDA. (URL: [Link])
- System Suitability Test in HPLC – Key Parameters Explained - assayprism.com. (URL: [Link])
- N-(2-bromo-4-ethoxyphenyl)acetamide | C10H12BrNO2 | CID 3798499 - PubChem. (URL: [Link])
- The role of forced degradation studies in stability indicating HPLC method development. (URL: [Link])
- FDA Releases Guidance on Analytical Procedures - BioPharm Intern
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv. (URL: [Link])
- Determination of Acetaminophen and Phenacetin in Porcine Microsomal Samples. (URL: [Link])
- What are system suitability tests (SST) of analytical methods? - Lösungsfabrik. (URL: [Link])
- Acetamide,N-(4-ethoxy-2-nitrophenyl)- | CAS#:885-81-4 | Chemsrc. (URL: [Link])
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academicjournals.org [academicjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. onyxipca.com [onyxipca.com]
- 17. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijarsct.co.in [ijarsct.co.in]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pharmtech.com [pharmtech.com]
- 22. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 23. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 24. assayprism.com [assayprism.com]
- 25. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 26. What are system suitability tests (SST) of analytical methods? [mpl.loesungsfabrik.de]
A Comparative Analysis of N-(2-Ethoxyphenyl)acetamide and Other Cyclooxygenase Inhibitors for Researchers
A Guide for Drug Development Professionals and Scientists
This guide provides a detailed comparative analysis of N-(2-Ethoxyphenyl)acetamide, a historically significant analgesic, against other classes of cyclooxygenase (COX) inhibitors. We will delve into the mechanistic nuances, comparative efficacy, and safety profiles, supported by experimental data and protocols, to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction to Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX), a key enzyme in the arachidonic acid cascade, exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastrointestinal protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation. The therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs) lies in their ability to inhibit COX enzymes, thereby blocking prostaglandin synthesis.
This compound, more commonly known as phenacetin, was one of the first synthetic analgesics and antipyretics to be widely marketed. However, its clinical use has been largely discontinued due to significant toxicity concerns. Understanding its profile in comparison to modern COX inhibitors provides valuable insights into the evolution of analgesic drug design.
This compound (Phenacetin): A Historical Perspective
Phenacetin itself is largely a pro-drug, exerting its analgesic and antipyretic effects primarily through its major active metabolite, paracetamol (acetaminophen). A smaller fraction of phenacetin is metabolized to other compounds, including those implicated in its toxicity.
Mechanism of Action: The primary mechanism of action of phenacetin is attributable to paracetamol. While paracetamol's mechanism is not fully elucidated, it is considered a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which accounts for its limited anti-inflammatory effects. There is growing evidence that paracetamol's analgesic effects may be centrally mediated, possibly through inhibition of a COX-3 variant in the brain or through modulation of the endocannabinoid system.
Toxicity and Withdrawal from Market: The clinical use of phenacetin declined following the discovery of its association with serious adverse effects, most notably analgesic nephropathy (kidney damage) and an increased risk of urothelial carcinomas. These toxicities are linked to its metabolic pathways, which differ from those of paracetamol alone.
A Comparative Overview of COX Inhibitor Classes
The landscape of COX inhibitors has evolved significantly since the time of phenacetin's widespread use. The major classes include:
-
Non-selective NSAIDs: These agents, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2. Their therapeutic effects are derived from COX-2 inhibition, while the simultaneous inhibition of COX-1 is responsible for their characteristic gastrointestinal side effects.
-
COX-2 Selective Inhibitors (Coxibs): Developed to minimize the gastrointestinal toxicity of non-selective NSAIDs, drugs like celecoxib preferentially inhibit COX-2. While they offer improved gastrointestinal safety, concerns have been raised about their potential for cardiovascular side effects.
-
Paracetamol (Acetaminophen): As the active metabolite of phenacetin, paracetamol occupies a unique position. It is an effective analgesic and antipyretic with a weak anti-inflammatory profile and is generally considered to have a better gastrointestinal safety profile than traditional NSAIDs.
Comparative Efficacy and Potency: In Vitro Data
The potency and selectivity of COX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 indicates greater potency. The ratio of IC50 (COX-2)/IC50 (COX-1) is used to determine the selectivity of a compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Phenacetin | >1000 | >1000 | - |
| Paracetamol | >100 | 29.6 - >1000 | Variable |
| Ibuprofen | 1.9 - 13 | 1.3 - 45 | ~1 |
| Naproxen | 1.1 - 6.7 | 1.2 - 25 | ~1 |
| Celecoxib | 3.9 - 15 | 0.04 - 0.84 | ~10-20 |
Data compiled from various sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.
As the data indicates, phenacetin itself is a very weak inhibitor of both COX isoforms. Its activity is dependent on its conversion to paracetamol, which also demonstrates weak and variable COX inhibition in vitro. In contrast, non-selective NSAIDs like ibuprofen and naproxen show potent inhibition of both enzymes, while celecoxib demonstrates clear selectivity for COX-2.
Comparative Safety Profiles
| Drug Class | Primary Advantages | Key Disadvantages |
| Phenacetin | - | Nephrotoxicity, Carcinogenicity |
| Non-selective NSAIDs | Broad anti-inflammatory, analgesic, and antipyretic effects | Gastrointestinal bleeding and ulceration |
| COX-2 Selective Inhibitors | Improved gastrointestinal safety compared to non-selective NSAIDs | Potential for increased cardiovascular risk |
| Paracetamol | Good safety profile at therapeutic doses, limited GI effects | Hepatotoxicity in overdose |
Experimental Protocol: In Vitro COX Inhibition Assay
A common method for determining the COX inhibitory activity of a compound is the use of a commercially available colorimetric or fluorometric assay kit.
Principle: This assay measures the peroxidase activity of COX. The reaction between arachidonic acid and the COX enzyme produces prostaglandin G2 (PGG2). The peroxidase component of the COX enzyme then reduces PGG2 to PGH2. This process involves the oxidation of a chromogenic substrate, which can be measured spectrophotometrically. The presence of a COX inhibitor reduces the amount of PGG2 produced, leading to a decrease in the colorimetric signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all buffers, cofactors, and the chromogenic substrate as per the manufacturer's instructions.
-
Compound Dilution: Prepare a series of dilutions of the test compound (e.g., this compound, ibuprofen) in the appropriate buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Enzyme and Substrate Addition: In a 96-well plate, add the COX-1 or COX-2 enzyme to each well, followed by the test compound dilutions.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time.
-
Signal Detection: Add the chromogenic substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro COX inhibition assay.
Conclusion
The comparison of this compound with other COX inhibitors highlights the significant advancements in analgesic drug development. While phenacetin was a foundational molecule in pain management, its severe toxicity profile, stemming from its metabolic pathways, led to its discontinuation. Its primary active metabolite, paracetamol, remains a widely used analgesic and antipyretic, albeit with a mechanism of action that is still not fully understood and distinct from traditional NSAIDs.
Modern COX inhibitors, both non-selective and COX-2 selective, offer more potent and targeted anti-inflammatory and analgesic effects. However, their use is associated with their own mechanism-based side effects, namely gastrointestinal and cardiovascular risks, respectively. The story of phenacetin serves as a crucial lesson in drug development, emphasizing the importance of understanding a compound's complete metabolic and toxicological profile. For researchers today, the focus remains on developing novel analgesics with improved efficacy and safety, targeting downstream mediators of inflammation or alternative pain pathways to overcome the limitations of current COX inhibitors.
References
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
- Forrest, J. A., Clements, J. A., & Prescott, L. F. (1982). Clinical pharmacokinetics of paracetamol. Clinical Pharmacokinetics, 7(2), 93–107. [Link]
- Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, and toxicological appraisal. Treatments in Endocrinology, 2(3), 1-13. [Link]
- Mihatsch, M. J., & Hofer, H. O. (2000). Phenacetin and its relationship to urothelial carcinoma.
- FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433–442. [Link]
A Comparative Guide to In Vitro and In Vivo Studies of N-(2-Ethoxyphenyl)acetamide
For researchers, scientists, and drug development professionals, understanding the translational gap between laboratory models and whole-organism responses is paramount. This guide provides an in-depth comparison of in vitro and in vivo studies of N-(2-Ethoxyphenyl)acetamide, a compound of interest for its potential pharmacological activities. Due to the limited direct research on this specific ortho-substituted isomer, this guide will draw upon established knowledge of its close structural analog, phenacetin (N-(4-ethoxyphenyl)acetamide), to infer and discuss the expected metabolic pathways and toxicological considerations.
Introduction: The Importance of a Dual-Pronged Approach
This compound belongs to the acetamide class of compounds, which have shown a wide range of biological activities, including analgesic, antimicrobial, and anti-inflammatory properties.[1][2] The journey of any potential therapeutic agent from benchtop to bedside hinges on a thorough understanding of its behavior in both controlled, isolated environments (in vitro) and within a complex living system (in vivo). This dual-pronged approach is essential for elucidating mechanisms of action, metabolic fate, and potential toxicities.
In vitro studies offer a reductionist view, allowing for the precise investigation of molecular interactions in a controlled setting. Conversely, in vivo studies provide a holistic perspective, revealing the compound's effects within the intricate network of a living organism, including its absorption, distribution, metabolism, and excretion (ADME) profile. Discrepancies between in vitro and in vivo results are common and often provide critical insights into the compound's ultimate therapeutic potential and safety profile.
In Vitro Studies: Unraveling the Molecular Mechanisms
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to screen compounds for desired activities and potential liabilities. For this compound, a primary focus of in vitro investigation would be its metabolic stability and potential for bioactivation.
Key In Vitro Experimental Protocols:
1. Metabolic Stability in Liver Microsomes:
-
Objective: To determine the rate of metabolism of this compound by cytochrome P450 (CYP) enzymes.
-
Methodology:
-
Incubate this compound at a known concentration with human or rodent liver microsomes.
-
Include a NADPH-regenerating system to support CYP enzyme activity.
-
Collect samples at various time points.
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration using liquid chromatography-mass spectrometry (LC-MS).
-
-
Causality: This assay identifies which CYP isoforms are likely responsible for the compound's metabolism, providing early clues about potential drug-drug interactions. For instance, phenacetin is a known substrate for CYP1A2.[3][4]
2. Reactive Metabolite Screening:
-
Objective: To detect the formation of electrophilic metabolites that could lead to toxicity.
-
Methodology:
-
Perform the metabolic stability assay in the presence of a trapping agent, such as glutathione (GSH).
-
Analyze the samples by LC-MS for the presence of GSH-adducts.
-
-
Causality: The formation of GSH adducts indicates the generation of reactive metabolites. For phenacetin, reactive metabolites like N-acetyl-p-benzoquinone imine are known to be formed.[5]
Expected In Vitro Findings for this compound:
Based on the metabolism of phenacetin, it is anticipated that this compound would also be a substrate for CYP enzymes, particularly CYP1A2. The primary metabolic pathways are likely to involve O-deethylation and N-hydroxylation.
In Vivo Studies: The Whole-Organism Perspective
In vivo studies in animal models are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound in a living system. These studies bridge the gap between cellular effects and physiological outcomes.
Key In Vivo Experimental Protocols:
1. Pharmacokinetic (PK) Study:
-
Objective: To determine the ADME properties of this compound.
-
Methodology:
-
Administer a single dose of this compound to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of the parent compound and its major metabolites using LC-MS.
-
-
Causality: This study provides key parameters such as bioavailability, half-life, and clearance, which are essential for determining appropriate dosing regimens.
2. Toxicity Study:
-
Objective: To evaluate the potential adverse effects of this compound after acute or repeated dosing.
-
Methodology:
-
Administer varying doses of the compound to animal groups over a specified period.
-
Monitor for clinical signs of toxicity, changes in body weight, and food consumption.
-
At the end of the study, perform hematology, clinical chemistry, and histopathological analysis of major organs.
-
-
Causality: This identifies target organs for toxicity and establishes a no-observed-adverse-effect level (NOAEL). Studies on phenacetin have shown that in the absence of CYP1A2, its toxicity is increased, suggesting a detoxifying role for this enzyme in vivo.[3]
Bridging the Gap: A Comparative Analysis
The true value of this dual-pronged approach lies in the comparison of in vitro and in vivo data. Discrepancies often point to the involvement of physiological factors not captured in simplified in vitro models.
| Parameter | In Vitro Findings (Predicted) | In Vivo Findings (Predicted) | Potential for Discrepancy & Rationale |
| Metabolism | Rapid metabolism by CYP1A2. Formation of O-deethylated and N-hydroxylated metabolites. | Similar metabolic profile observed. Potential for first-pass metabolism after oral dosing. | The rate of metabolism in vivo may differ due to factors like protein binding and tissue distribution. |
| Toxicity | Formation of reactive metabolites trapped by GSH. | Potential for liver and kidney toxicity at high doses, similar to phenacetin. | The in vivo toxicity will depend on the balance between bioactivation and detoxification pathways, which can vary between species. The absence of CYP1A2 in a knockout mouse model has been shown to increase phenacetin toxicity.[3][4] |
| Efficacy | Dependent on the specific biological target being investigated (e.g., enzyme inhibition, receptor binding). | Efficacy will be influenced by the compound's ability to reach the target tissue at a sufficient concentration for a sufficient duration. | Poor bioavailability or rapid metabolism in vivo can lead to a lack of efficacy despite potent in vitro activity. |
Visualizing the Pathways and Workflows
To further clarify the experimental and biological processes, the following diagrams are provided.
Experimental Workflow
Caption: A generalized workflow comparing in vitro and in vivo studies.
Predicted Metabolic Pathway
Caption: Predicted metabolic activation pathway of this compound.
Conclusion
The comprehensive evaluation of this compound necessitates a synergistic approach that leverages the strengths of both in vitro and in vivo methodologies. While in vitro studies provide crucial mechanistic insights in a controlled environment, in vivo experiments are indispensable for understanding the compound's behavior in a complex physiological system. By carefully designing and comparing the results from both types of studies, researchers can build a robust data package to support the continued development of this compound as a potential therapeutic agent. The knowledge gained from the well-studied analog, phenacetin, provides a valuable framework for guiding these investigations.
References
- Peters, J. M., et al. (1997). Role of CYP1A2 in the Toxicity of Long-Term Phenacetin Feeding in Mice. Toxicological Sciences, 38(2), 142-149. [Link]
- National Center for Biotechnology Information. Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. PubMed. [Link]
- Hinson, J. A., & Nelson, S. D. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. Drug Metabolism Reviews, 12(2), 291-320. [Link]
- Peters, J. M., et al. (1997). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice.
- Semantic Scholar. Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. [Link]
- Prakash, G. K., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 365-368.
- Moore, M. M., et al. (2019). The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue. Regulatory Toxicology and Pharmacology, 108, 104451. [Link]
- Kakehashi, A., et al. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Toxicological Sciences, 178(1), 108-118. [Link]
- Abdel-Sattar, E., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7301. [Link]
- National Center for Biotechnology Inform
- Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide.
- Kakehashi, A., et al. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats.
- National Center for Biotechnology Information.
- Jawed, H., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. [Link]
- Abdel-Sattar, E., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-(2-Ethoxyphenyl)acetamide
Executive Summary
The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. N-(2-Ethoxyphenyl)acetamide, also known as Phenacetin, requires reliable analytical methods to ensure product quality and safety.[1][2][3] This guide presents a detailed cross-validation study comparing two common analytical techniques for its quantification: the well-established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the rapid UV-Vis Spectrophotometry.
This document provides an in-depth, experience-driven comparison, moving beyond mere protocol recitation to explain the scientific rationale behind methodological choices. By adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), we establish a self-validating framework for comparing these methods and provide clear, data-driven recommendations for their appropriate application.[4][5][6][7]
Introduction: The Analyte and the Imperative for Cross-Validation
This compound (Phenacetin) is an organic compound with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of approximately 179.22 g/mol .[1][2] Historically used as an analgesic and antipyretic, it also serves as a key substrate in metabolic studies, particularly for characterizing cytochrome P450 enzyme activity.[8] Accurate measurement of this compound in various matrices, from bulk material to biological fluids, is therefore critical.
Why Cross-Validation?
Analytical method cross-validation is the formal process of demonstrating that two or more analytical procedures are suitable for their intended purpose and deliver equivalent results.[9][10] This becomes essential in several scenarios:
-
Method Transfer: When a method is transferred between laboratories (e.g., from an R&D lab to a QC lab).[11][12]
-
Method Modernization: When replacing an older, established method with a newer, more efficient one.
-
Comparative Analysis: When evaluating a simple, rapid screening method against a more complex, stability-indicating method.
The objective is to ensure that the data generated, regardless of the method used, is reliable, consistent, and accurate. This guide will compare a highly specific chromatographic method (HPLC-UV) with a less specific but faster spectroscopic method (UV-Vis).
The Methodologies: A Tale of Two Techniques
Two methods were selected for this comparative study based on their widespread use and differing principles of operation.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the gold standard for pharmaceutical analysis due to its high resolving power. The fundamental principle is the physical separation of the analyte of interest from other components in a sample mixture (e.g., excipients, impurities, or degradation products) before its quantification.[13][14] This separation provides exceptional specificity , which is the method's greatest strength.
-
Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution using a filtered and degassed mixture of 0.05% phosphoric acid in water and acetonitrile (60:40 v/v).[13][14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (100 µg/mL). Create a series of calibration standards (e.g., 5, 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Method B: UV-Vis Spectrophotometry
This technique is governed by the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. It is a simple, rapid, and cost-effective method. However, its primary limitation is a lack of specificity; any substance in the sample that absorbs light at the chosen wavelength will contribute to the signal, potentially leading to inaccurate results.
-
Spectrophotometer: Shimadzu UV-1800 or equivalent, with 1 cm quartz cuvettes.
-
Wavelength Scan: Scan a dilute solution of this compound (approx. 10 µg/mL) from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The λmax is expected to be approximately 265 nm.
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol (100 µg/mL). Create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration of 10 µg/mL.
-
Measurement: Measure the absorbance of each standard and sample at the predetermined λmax, using methanol as the blank.
Cross-Validation Study Design
The following validation parameters, as defined by ICH Q2(R1) guidelines, were assessed for both methods to provide a direct and objective comparison.[5][7][9]
Logical Flow of the Cross-Validation Process
Caption: Workflow for the cross-validation of analytical methods.
-
Accuracy: Assessed by performing recovery studies on a placebo matrix spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.[17]
-
Precision:
-
Repeatability (Intra-day): Six replicate preparations of a single sample were analyzed on the same day.
-
Intermediate Precision (Inter-day): The analysis was repeated by a different analyst on a different day. The Relative Standard Deviation (RSD) was calculated.[14]
-
-
Specificity: Evaluated by analyzing a placebo sample and a sample spiked with known impurities. For HPLC, peak purity and resolution were assessed. For UV-Vis, the placebo absorbance was measured.
-
Linearity and Range: Determined by analyzing a series of at least five concentrations. The correlation coefficient (r²) of the calibration curve was calculated.[15]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
Comparative Data Analysis and Results
The performance of each method was rigorously evaluated. The results are summarized below.
Table 1: Summary of Cross-Validation Results
| Validation Parameter | HPLC-UV (Method A) | UV-Vis Spectrophotometry (Method B) | Acceptance Criteria (Typical) |
| Accuracy (% Recovery) | 99.2% - 100.8% | 97.5% - 104.5% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.45% | 1.35% | ≤ 2.0% |
| - Intermediate Precision | 0.68% | 1.82% | ≤ 2.0% |
| Specificity | High: Baseline resolution from impurities | Low: Significant interference from placebo | Method must be specific |
| Linearity (r²) | 0.9998 | 0.9985 | r² ≥ 0.999 |
| Range (µg/mL) | 5 - 100 | 2 - 20 | Covers test concentration |
| LOD (µg/mL) | 0.5 | 1.0 | - |
| LOQ (µg/mL) | 1.5 | 3.5 | - |
Interpretation of Results
The data clearly illustrates the distinct performance profiles of the two methods.
-
Accuracy & Precision: While both methods met the acceptance criteria for accuracy and precision, the HPLC-UV method demonstrated significantly better performance with tighter recovery values and lower RSDs. This is causally linked to its higher specificity; by eliminating interferences, the measurement of the analyte is more consistent and true to its actual value.
-
Specificity: This is the most critical point of differentiation. The HPLC-UV method successfully separated the this compound peak from all potential interferences, proving it is stability-indicating . In contrast, the UV-Vis method showed significant absorbance from the placebo blend, indicating that it cannot distinguish the analyte from other components. This makes it unsuitable for analyzing formulated products or stability samples where degradation products might be present.
-
Linearity & Sensitivity (LOD/LOQ): Both methods showed good linearity. However, the superior signal-to-noise ratio inherent in the chromatographic separation and detection process resulted in a lower LOD and LOQ for the HPLC-UV method, highlighting its greater sensitivity.
Discussion & Authoritative Recommendations
The choice between these two methods is not a matter of one being universally "better," but rather which is "fitter for purpose," a core principle of analytical method validation.[10]
Method Performance Relationship Diagram
Caption: Relationship between methods and performance attributes.
Expert Recommendations:
-
For Final Product Release, Stability Studies, and Impurity Profiling: The HPLC-UV method is mandatory . Its demonstrated specificity is non-negotiable for regulatory submissions and for ensuring that the measured value corresponds solely to the intact API, free from interference from degradation products, process impurities, or formulation excipients.[9][17]
-
For In-Process Checks or High-Throughput Screening of Pure Substance: The UV-Vis Spectrophotometry method may be suitable . In controlled environments where the sample matrix is simple and known to be free of interfering substances (e.g., dissolution testing of a highly soluble drug or screening of synthesis reactions), its speed and low cost are significant advantages. However, its results should always be considered preliminary and must be confirmed with a specific method like HPLC if any out-of-specification results are found.
Conclusion
This cross-validation guide demonstrates that while both HPLC-UV and UV-Vis Spectrophotometry can quantify this compound under specific conditions, they are not interchangeable. The HPLC-UV method is a robust, specific, and sensitive technique suitable for all stages of pharmaceutical quality control. The UV-Vis method serves as a rapid, economical tool for limited, well-defined applications where specificity is not a primary concern. This study underscores the importance of selecting and validating analytical methods based on their intended purpose to ensure data integrity and product quality.
References
- Use of bridging and cross validation samples in transfer designs. FDA Guidelines.
- Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Quality Guidelines.
- Getting Analytical Method Validation, Verification & Transfer Right. ComplianceOnline.
- Q2(R2) Validation of Analytical Procedures. U.S.
- Highlights from FDA's Analytical Test Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Acetamide, N-(2-ethoxyphenyl)-. NIST Chemistry WebBook.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- 3 Key Regulatory Guidelines for Method Valid
- Determination of Acetaminophen and Phenacetin in Porcine Microsomal Samples.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.
- Acetamide, N-(2-ethoxyphenyl)-. NIST Chemistry WebBook.
- Structures of phenacetin and acetaminophen.
- HPLC and chemometrics-assisted spectroscopic methods used for determination of dissolution of paracetamol and orphenadrine citr
- Acetamide, N-(2-ethoxyphenyl)-. Cheméo.
- Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflamm
- Spectrophotometric Determination of Acetazolamide in Bulk and Tablet Dosage Form by Area Under Curve and First Order Derivative.
- Spectrophotometric estimation of Acetazolamide in pharmaceutical formulations. World Journal of Pharmaceutical Sciences.
Sources
- 1. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 2. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 10. fda.gov [fda.gov]
- 11. analytical method – FDA Guidelines [fdaguidelines.com]
- 12. fda.gov [fda.gov]
- 13. Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. wjpsonline.com [wjpsonline.com]
- 17. propharmagroup.com [propharmagroup.com]
A Comparative Guide to the Cytotoxicity of N-(Ethoxyphenyl)acetamide Isomers
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of the cytotoxic profiles of the ortho-, meta-, and para-isomers of N-(Ethoxyphenyl)acetamide. As researchers and drug development professionals know, seemingly minor changes in molecular structure, such as the position of a substituent on an aromatic ring, can lead to vastly different biological activities and toxicological profiles. This principle is vividly illustrated by the isomers of N-(Ethoxyphenyl)acetamide, particularly with the well-documented history of the para isomer, phenacetin.
Introduction to N-(Ethoxyphenyl)acetamide Isomers
N-(Ethoxyphenyl)acetamide is an aromatic amide with the chemical formula C10H13NO2[1][2]. The position of the ethoxy group (-OC2H5) on the phenyl ring gives rise to three distinct structural isomers:
-
N-(2-Ethoxyphenyl)acetamide (ortho-isomer): Also known as 2'-Ethoxyacetanilide[1][3].
-
N-(3-Ethoxyphenyl)acetamide (meta-isomer): Also known as 3'-Ethoxyacetanilide[4].
-
N-(4-Ethoxyphenyl)acetamide (para-isomer): Commonly known as Phenacetin [5][6].
Phenacetin was introduced as an analgesic and antipyretic in 1887 and was widely used for nearly a century[5][7]. However, its chronic use was linked to severe adverse effects, including renal papillary necrosis (kidney damage) and cancers of the urinary tract, leading to its withdrawal from the market in many countries[5][7][8]. This history underscores the critical importance of evaluating the cytotoxicity of its structural isomers, which may be synthesized as impurities or investigated as new chemical entities.
This guide will delve into the known cytotoxic mechanisms of phenacetin as a basis for a comparative discussion, outline the standard experimental protocols for assessing cytotoxicity, and present a comparative analysis of the isomers' potential cytotoxic effects.
Mechanistic Insights into Cytotoxicity
The toxicity of these isomers is intrinsically linked to their metabolic activation. The liver, being the primary site of drug metabolism, is often the first organ to experience the cytotoxic effects of reactive metabolites. The cytochrome P450 (CYP) enzyme system plays a pivotal role in this process.
The Case of Phenacetin (para-isomer)
The cytotoxicity of phenacetin is not caused by the parent molecule itself but by its metabolic products.[8] In the body, phenacetin undergoes two primary metabolic transformations[7]:
-
O-deethylation: The majority of phenacetin is metabolized by CYP1A2 to form acetaminophen (paracetamol), a widely used analgesic. While generally safe at therapeutic doses, acetaminophen overdose is a well-known cause of acute liver failure.[9][10][11] High doses of acetaminophen lead to the formation of a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[10][11]. NAPQI depletes cellular stores of glutathione (GSH), a critical antioxidant, leading to oxidative stress, mitochondrial dysfunction, and ultimately, necrotic cell death[8][10][11].
-
N-deacetylation: A smaller fraction of phenacetin is deacetylated to form p-phenetidine. This metabolite is implicated in methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[7][12] Furthermore, p-phenetidine is considered at least partially responsible for the nephrotoxic (kidney-damaging) effects of chronic phenacetin use.[7]
The carcinogenic properties of phenacetin are also linked to its metabolism, with studies showing it can induce tumors in the urinary tract and nasal cavity in animal models.[5][8]
Hypothesized Cytotoxicity of ortho- and meta-isomers
Direct, comprehensive cytotoxic data for the ortho- and meta-isomers of N-(Ethoxyphenyl)acetamide is scarce in peer-reviewed literature. However, we can hypothesize their potential toxicity based on structure-activity relationships and metabolic principles:
-
Steric Hindrance: The ortho-isomer has the ethoxy group adjacent to the acetamide group. This steric hindrance could influence how metabolic enzymes like CYP450 and arylacetamide deacetylase interact with the molecule. This might lead to a different metabolite profile compared to phenacetin, potentially altering its cytotoxic potential.
-
Metabolic Pathway Alteration: The electronic effects and position of the ethoxy group can direct metabolism down different pathways. It is plausible that the ortho and meta isomers may be metabolized at different rates or produce different reactive intermediates compared to the para isomer. A study on C3H/10T1/2 mouse embryo cells found that both phenacetin and acetaminophen could induce morphological transformation, with phenacetin being slightly more active at equimolar concentrations, suggesting that metabolic intermediates are key to their effects.[13]
Without direct experimental evidence, a rigorous toxicological assessment of the ortho- and meta-isomers is imperative before any potential therapeutic application can be considered.
Experimental Methodologies for Cytotoxicity Assessment
To objectively compare the cytotoxicity of these isomers, a panel of standardized in vitro assays should be employed. The choice of assay is critical, as different methods measure different cellular endpoints, providing a more complete picture of the cytotoxic mechanism.
Recommended Cell Lines
-
HepG2 or L-02 (Human Liver Cells): Given that the liver is the primary site of metabolism for these compounds, human hepatoma cell lines are highly relevant.[9][10][14] Some studies utilize HepG2 cells engineered to express specific CYP enzymes (e.g., CYP2E1) to better model in vivo metabolic activation and toxicity.[15]
-
HK-2 (Human Kidney Cells): To investigate potential nephrotoxicity, a human proximal tubular kidney cell line is an appropriate model.
-
J774.2 (Macrophage Cells): Macrophages can be more sensitive to drug-induced toxicity than other cell types and can provide insights into inflammatory aspects of cytotoxicity.[14]
Key Cytotoxicity Assays
-
MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial reductase enzymes, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of metabolically active (viable) cells. It is a robust and widely used method for assessing cell viability and proliferation.[18][19]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytoplasmic enzyme present in all cells.[20] When the plasma membrane is damaged—a hallmark of late apoptosis or necrosis—LDH is released into the cell culture medium.[20][21] Measuring the amount of LDH in the supernatant provides a quantitative measure of cell lysis and cytotoxicity.[16][19]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between different stages of cell death.[17]
-
Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised.[17]
-
This combination allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: A Visual Guide
The following diagram outlines a typical workflow for assessing the cytotoxicity of chemical compounds in vitro.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Comparative Cytotoxicity Data
| Compound | Isomer Position | Cell Line | Assay | Endpoint | Result | Reference |
| N-(Ethoxyphenyl)acetamide | para (Phenacetin) | C3H/10T1/2 | Plating Efficiency | Cytotoxicity | Cytotoxic at 0.5-2.0 mg/mL | [13] |
| N-(Ethoxyphenyl)acetamide | para (Phenacetin) | Rat | Oral | Acute Toxicity | LD50: 1650 mg/kg | [22] |
| Acetaminophen (Metabolite) | N/A | L-02 | Cell Viability | Cytotoxicity | Concentration-dependent decrease | [10] |
| Acetaminophen (Metabolite) | N/A | HepG2 | Cell Growth | Growth Inhibition | Substantial growth inhibition | [9] |
| This compound | ortho | HepG2 | MTT | IC50 | Data Not Available | - |
| N-(3-Ethoxyphenyl)acetamide | meta | HepG2 | MTT | IC50 | Data Not Available | - |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Interpretation and Future Directions
The established toxicity of phenacetin is a clear warning sign. Its metabolism to the hepatotoxic acetaminophen and the nephrotoxic p-phenetidine provides a well-defined mechanism of action.[7] The primary research question for the ortho- and meta-isomers is whether their metabolism proceeds through similar bioactivation pathways.
Key Questions for Future Research:
-
Metabolite Identification: What are the major metabolites of the ortho- and meta-isomers in human liver microsomes? Do they also form an acetaminophen-like structure or other potentially reactive species?
-
CYP Enzyme Profiling: Which specific CYP450 enzymes are responsible for metabolizing the ortho- and meta-isomers?
-
Quantitative Cytotoxicity: What are the IC50 values for all three isomers in relevant liver and kidney cell lines? How do they compare?
-
Mechanism of Cell Death: Do the ortho- and meta-isomers induce necrosis or apoptosis? Does cytotoxicity involve oxidative stress and glutathione depletion?
Answering these questions through rigorous experimental work is essential for a complete toxicological profile. The protocols and assays described in this guide provide a clear roadmap for such an investigation. Until then, both this compound and N-(3-Ethoxyphenyl)acetamide should be handled with the caution appropriate for compounds with a potentially toxic, structurally related analogue.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-(Ethoxyphenyl)acetamide isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Mitochondrial dehydrogenases in living cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value for each isomer.
Protocol 2: LDH Cytotoxicity Assay
-
Experimental Setup: Follow steps 1-3 of the MTT protocol. It is crucial to include a "maximum LDH release" control by adding a lysis buffer (e.g., Triton X-100) to a set of wells 45 minutes before the final readout.[21]
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Enzyme Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Readout: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity for each treatment using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Conclusion
While N-(4-Ethoxyphenyl)acetamide (phenacetin) has a well-documented history of metabolically-driven cytotoxicity and carcinogenicity, a significant data gap exists for its ortho- and meta-isomers. This guide has outlined the mechanistic basis for phenacetin's toxicity, provided a framework for the systematic evaluation of its isomers, and detailed the essential experimental protocols required for such an investigation. Based on established toxicological principles, it is imperative to assume that these isomers may also possess cytotoxic properties until proven otherwise through rigorous scientific inquiry. This comparative approach is fundamental to ensuring the safety and efficacy of new chemical entities in drug discovery and development.
References
- Arch Toxicol. (2019). Acetaminophen cytotoxicity in HepG2 cells is associated with a decoupling of glycolysis from the TCA cycle, loss of NADPH production, and suppression of anabolism.
- PLOS One. (n.d.). Differential Cytotoxicity of Acetaminophen in Mouse Macrophage J774.2 and Human Hepatoma HepG2 Cells: Protection by Diallyl Sulfide.
- PubMed. (n.d.). Cytotoxicity of acetaminophen in human cytochrome P4502E1-transfected HepG2 cells.
- Taylor & Francis Online. (n.d.). Acetaminophen-induced cytotoxicity on human normal liver L-02 cells and the protection of antioxidants.
- JCI. (2012).
- ChemicalBook. (n.d.). Phenacetin | 62-44-2.
- PubMed. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
- ResearchGate. (n.d.).
- MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
- Wikipedia. (n.d.). Phenacetin.
- Canada.ca. (n.d.). Final Screening Assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin).
- PubMed. (1989). Study of the ability of phenacetin, acetaminophen, and aspirin to induce cytotoxicity, mutation, and morphological transformation in C3H/10T1/2 clone 8 mouse embryo cells.
- NIST WebBook. (n.d.). Acetamide, N-(2-ethoxyphenyl)-.
- NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Benchchem. (n.d.). Comparative Analysis of N-(2-ethoxyphenyl)
- PMC. (2011).
- NIST WebBook. (n.d.). Acetamide, N-(2-ethoxyphenyl)-.
- NCBI Bookshelf. (n.d.). PHENACETIN - Pharmaceuticals.
- PubChem. (n.d.). o-Ethoxyacetanilide | C10H13NO2 | CID 11383.
- Santa Cruz Biotechnology. (n.d.). Phenacetin.
- Pharmacompass. (n.d.).
- PubChem. (n.d.). 3'-Ethoxyacetanilide | C10H13NO2 | CID 11570.
Sources
- 1. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 2. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]
- 3. o-Ethoxyacetanilide | C10H13NO2 | CID 11383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3'-Ethoxyacetanilide | C10H13NO2 | CID 11570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PHENACETIN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4-Ethoxy-acetanilide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Phenacetin - Wikipedia [en.wikipedia.org]
- 8. Phenacetin | 62-44-2 [chemicalbook.com]
- 9. Acetaminophen cytotoxicity in HepG2 cells is associated with a decoupling of glycolysis from the TCA cycle, loss of NADPH production, and suppression of anabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. JCI - The mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice involves mitochondrial damage and nuclear DNA fragmentation [jci.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Study of the ability of phenacetin, acetaminophen, and aspirin to induce cytotoxicity, mutation, and morphological transformation in C3H/10T1/2 clone 8 mouse embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Cytotoxicity of Acetaminophen in Mouse Macrophage J774.2 and Human Hepatoma HepG2 Cells: Protection by Diallyl Sulfide | PLOS One [journals.plos.org]
- 15. Cytotoxicity of acetaminophen in human cytochrome P4502E1-transfected HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. canada.ca [canada.ca]
A Comparative Guide to the Biological Activity of N-(2-Ethoxyphenyl)acetamide Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Legacy and Limitations of N-(2-Ethoxyphenyl)acetamide
This compound, historically known as phenacetin, was a widely used analgesic and antipyretic drug following its introduction in 1887.[1] Its therapeutic effects are primarily attributed to its principal metabolite, paracetamol (acetaminophen), which is a widely used analgesic to this day.[2][3] Phenacetin functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in pain and fever.[2] However, its use was discontinued due to significant adverse effects, including nephrotoxicity and carcinogenicity, which are linked to its minor metabolites.[1][2] This duality of efficacy and toxicity has spurred extensive research into its structural analogs, with the aim of developing safer and more potent therapeutic agents.
This guide provides a comparative analysis of the biological activities of various structural analogs of this compound. We will explore how modifications to its chemical scaffold influence analgesic, anti-inflammatory, antimicrobial, and cytotoxic properties, supported by experimental data and detailed protocols.
The Core Scaffold: Understanding Structure-Activity Relationships
The this compound molecule can be conceptually divided into three key regions for analog design: the ethoxy group, the phenyl ring, and the acetamide moiety. Modifications in these areas can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.
I. Analogs with Modified Phenyl Ring Substituents
The substitution pattern on the phenyl ring is a critical determinant of biological activity. Researchers have explored the introduction of various functional groups to modulate the analgesic and anti-inflammatory properties of the core scaffold.
A study on a series of 2-(substituted phenoxy)-N-(substituted phenyl) acetamide derivatives demonstrated that the nature and position of substituents significantly impact analgesic efficacy.[4] Compounds with electron-withdrawing groups, such as nitro and chloro groups, on the phenoxy ring and a substituted phenyl ring on the acetamide nitrogen showed promising analgesic and anti-inflammatory activities.[5]
Comparative Analgesic Activity Data:
| Compound ID | Phenyl Ring Substituent (R1) | Phenoxy Ring Substituent (R2) | Analgesic Activity (% increase in reaction time) | Reference |
| 5ca | 4-Cl | 2-CH3 | 78.5 | [4] |
| 5cb | 4-Br | 2-CH3 | 82.1 | [4] |
| 5cc | 4-I | 2-CH3 | 85.7 | [4] |
| Diclofenac | - | - | 89.3 | [4] |
Key Insights:
-
Halogen substitution on the N-phenyl ring appears to enhance analgesic activity.
-
The analgesic effect increases with the size of the halogen atom (I > Br > Cl).
II. Analogs with Altered Acetamide Linkages
Modifications to the acetamide linker, which connects the phenyl ring to the acetyl group, can influence the molecule's interaction with target enzymes and its overall stability.
A series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were synthesized and evaluated for their analgesic properties.[6][7] These compounds, which replace the phenoxy group with a tetrazolylthio moiety, exhibited significant analgesic activity in various pain models.[6][7]
Comparative Analgesic Activity in Acetic Acid-Induced Writhing Test:
| Compound | Writhing Inhibition (%) |
| Compound 2a | 65.4 |
| Compound 2b | 72.1 |
| Compound 2c | 68.9 |
| Morphine | 85.2 |
Data synthesized from a study on acetamide derivatives with analgesic activity.
Key Insights:
-
The introduction of a heterocyclic ring system, such as benzothiazole and tetrazole, can lead to potent analgesic compounds.
-
These modifications likely alter the electronic and steric properties of the molecule, leading to different interactions with biological targets compared to the parent this compound.
III. Antimicrobial and Cytotoxic Activities of Structural Analogs
Beyond analgesia and anti-inflammation, structural analogs of this compound have been investigated for other therapeutic applications, including antimicrobial and anticancer activities.
A novel series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides, which can be considered analogs with a modified ethoxy group, were synthesized and showed promising antimicrobial activity against various bacterial and fungal strains.
Comparative Antimicrobial Activity (Zone of Inhibition in mm):
| Compound | E. coli | S. aureus | A. flavus | C. krusei |
| 4a | 16 | 18 | 17 | 18 |
| 4b | 15 | 17 | 16 | 17 |
| Chloramphenicol | 20 | 22 | - | - |
| Fluconazole | - | - | 21 | 23 |
Data adapted from a study on N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
Furthermore, various phenylacetamide derivatives have been evaluated for their cytotoxic effects against cancer cell lines. The presence of specific substituents on the phenyl ring was found to be crucial for anticancer activity.
Comparative Cytotoxicity Data (IC50 in µM):
| Compound | Substitution on Phenyl Ring | Cell Line | IC50 (µM) |
| 3d | 2-Cl | MDA-MB-468 | 0.6 ± 0.08 |
| 3j | 4-NO2 | MDA-MB-468 | 0.76 ± 0.09 |
| Doxorubicin | - | MDA-MB-468 | 0.38 ± 0.07 |
Data compiled from a study on the cytotoxicity of phenylacetamide derivatives.[8]
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.
Analgesic Activity: Hot-Plate Test
The hot-plate test is a widely used method to assess the central analgesic activity of compounds.
Protocol:
-
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 1°C.
-
Animals: Male or female mice (20-25 g) are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the experiment.
-
Procedure: a. Each mouse is individually placed on the heated surface of the hot-plate. b. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. c. A cut-off time (typically 30-60 seconds) is set to prevent tissue damage. d. The test compound or vehicle is administered (e.g., intraperitoneally or orally), and the reaction time is measured at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) after administration.
-
Data Analysis: The percentage increase in reaction time is calculated as an index of analgesia.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.[9][10][11]
Protocol:
-
Animals: Wistar rats (150-200 g) are typically used.
-
Procedure: a. The initial volume of the right hind paw of each rat is measured using a plethysmometer. b. The test compound or vehicle is administered (e.g., intraperitoneally or orally). c. After a specific time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw. d. The paw volume is measured again at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle-treated control group.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][12][13][14]
Protocol:
-
Cell Culture: Adherent cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 24-72 hours.
-
MTT Addition: After incubation, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mechanistic Insights and Signaling Pathways
The biological activities of this compound and its analogs are mediated through their interaction with specific cellular pathways.
Mechanism of Analgesia and Anti-inflammatory Action
The primary mechanism of action for the analgesic and antipyretic effects of phenacetin and its active metabolite, paracetamol, is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] COX-2 is a key enzyme in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.
Caption: Inhibition of the COX-2 pathway by this compound analogs.
Metabolic Pathways and Toxicity
The metabolism of phenacetin is a critical factor in both its therapeutic efficacy and its toxicity. The major metabolic pathway is O-deethylation to form the active analgesic, paracetamol.[3] However, minor metabolic pathways, such as N-hydroxylation, lead to the formation of reactive metabolites that are responsible for the nephrotoxic and carcinogenic effects of phenacetin.[1][7][15]
Caption: Metabolic pathways of this compound (Phenacetin).
Conclusion and Future Directions
The structural analogs of this compound represent a versatile class of compounds with a broad spectrum of biological activities. By strategically modifying the core scaffold, researchers have been able to develop novel agents with enhanced analgesic, anti-inflammatory, antimicrobial, and cytotoxic properties. The data presented in this guide highlights the critical role of structure-activity relationships in designing compounds with improved therapeutic profiles and reduced toxicity.
Future research should focus on the development of analogs with high selectivity for their intended biological targets to minimize off-target effects. A deeper understanding of the metabolic pathways of these new analogs will be crucial to predict and mitigate potential toxicity. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics for a wide range of diseases.
References
- Wikipedia. Phenacetin. [Link]
- CLYTE Technologies.
- Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5158-5164.
- Abcam. MTT assay protocol.
- Analgesia Hot Pl
- Patsnap Synapse.
- BroadPharm. Protocol for Cell Viability Assays. 2022.
- ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. 2025.
- Maze Engineers - ConductScience.
- Singh, R. K., Kumar, A., & Mishra, A. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry, 37(6).
- Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Ozdemir, A., & Can, O. D. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 27(2), 275-80.
- Pharmaceutical Sciences.
- Hinson, J. A., Nelson, S. D., & Gillette, J. R. (1979). Reactive metabolites of phenacetin and acetaminophen: a review. Drug metabolism reviews, 10(1), 65-81.
- Inotiv.
- ResearchGate. Metabolism of phenacetin to paracetamol and further metabolites.
- Kapetanović, I. M., Strong, J. M., & Mieyal, J. J. (1979). Metabolic structure-activity relationship for a homologous series of phenacetin analogs. The Journal of pharmacology and experimental therapeutics, 209(1), 20-4.
- Semantic Scholar.
- PharmaXChange.info. Metabolism of Paracetamol (Acetaminophen), Acetanilide and Phenacetin. 2012.
- Semantic Scholar. Reactive metabolites of phenacetin and acetaminophen: a review.
- ProQuest. N- (substituted)
- Lima, P. C., Barreiro, E. J., & Lages, A. S. (2000). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & medicinal chemistry, 8(8), 1943-1952.
- Prescott, L. F. (1983). Kinetics and metabolism of paracetamol and phenacetin. British journal of clinical pharmacology, 16(3), 259-272.
- Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in molecular neuroscience, 10, 284.
- Gonzalez-Gay, M. A., Montecucco, C., & Ottonello, L. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 46(3), 286.
- JoVE. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. 2024.
- Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
- JCDR.
- ResearchGate.
- PharmaCompass.com. Phenacetin.
- Creative Biolabs. Carrageenan induced Paw Edema Model.
- ResearchGate.
- Charles River Laboratories. Carrageenan-Induced Paw Edema Model.
- ECHEMI. 62-44-2, Phenacetin Formula.
- ResearchGate. Structures of the first synthetic analgesic drugs, acetanilide and...
- Guidechem. Phenacetin 62-44-2 wiki.
- ResearchGate. Theoretical Investigation on Biological Activity of Phenacetin and Its Derivatives via DFT and Docking Approach. 2019.
- ResearchGate. Structures of and relationships between the acetanilide analgesics. All...
- Semantic Scholar. Design, synthesis and SAR of analgesics.
- Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2000). Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators. Journal of medicinal chemistry, 43(15), 2860-2870.
- New Journal of Chemistry (RSC Publishing).
Sources
- 1. Phenacetin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Phenacetin? [synapse.patsnap.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. rjptonline.org [rjptonline.org]
- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Reactive metabolites of phenacetin and acetaminophen: a review | Semantic Scholar [semanticscholar.org]
A Tale of Two Acetamides: A Comparative Guide to the Metabolic Fates of N-(2-Ethoxyphenyl)acetamide and Paracetamol
For researchers, scientists, and professionals navigating the intricate world of drug development, a profound understanding of a compound's metabolic journey is paramount. The biotransformation of a xenobiotic dictates its efficacy, duration of action, and, most critically, its potential for toxicity. This guide offers an in-depth, comparative analysis of the metabolic pathways of two structurally related acetamides: the well-characterized analgesic, paracetamol (acetaminophen), and its lesser-known ortho-substituted analogue, N-(2-Ethoxyphenyl)acetamide.
While paracetamol's metabolic fate has been extensively charted, providing a clear example of Phase I and Phase II metabolism and the bioactivation to a toxic metabolite, the pathway of this compound remains largely unelucidated in publicly available literature. Drawing upon established principles of drug metabolism and the known biotransformation of the structurally similar compound phenacetin, this guide will present a comprehensive comparison, proposing a likely metabolic pathway for this compound and outlining the experimental methodologies required for its validation.
Core Structures: A Subtle Shift with Profound Implications
At first glance, the two molecules appear remarkably similar. Both possess an acetamide functional group attached to a phenyl ring. The key distinction lies in the substitution on this ring. Paracetamol features a hydroxyl group at the para position (position 4), while this compound has an ethoxy group at the ortho position (position 2). This seemingly minor positional isomerism is the cornerstone of their differing metabolic destinies.
The Well-Trodden Path: Paracetamol Metabolism
Paracetamol is predominantly metabolized in the liver through three primary pathways, two of which are detoxification routes, while the third can lead to cellular damage.[1][2][3]
-
Glucuronidation: This is the principal metabolic route at therapeutic doses, accounting for approximately 50-70% of paracetamol metabolism.[3] The enzyme UDP-glucuronosyltransferase (UGT) conjugates a glucuronic acid moiety to the hydroxyl group of paracetamol, forming a water-soluble and non-toxic paracetamol-glucuronide conjugate that is readily excreted in the urine.[1][2]
-
Sulfation: Accounting for 25-35% of metabolism, the sulfotransferase (SULT) enzyme family catalyzes the addition of a sulfonate group to the hydroxyl function, yielding a similarly non-toxic and excretable sulfate conjugate.[3]
-
Oxidation (The Toxification Pathway): A minor but clinically significant pathway (5-15%) involves the oxidation of paracetamol by the cytochrome P450 (CYP) enzyme system, primarily CYP2E1 and CYP1A2.[3][4] This reaction generates a highly reactive and toxic electrophilic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[4][5]
Under normal therapeutic conditions, NAPQI is swiftly detoxified by conjugation with the endogenous antioxidant glutathione (GSH), forming a harmless mercapturic acid conjugate that is then excreted.[1][5] However, in cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, shunting more paracetamol down the oxidative pathway. This leads to a surge in NAPQI production and the depletion of hepatic GSH stores.[5] Unchecked, NAPQI covalently binds to cellular macromolecules, particularly mitochondrial proteins, leading to oxidative stress, cellular dysfunction, and ultimately, hepatocellular necrosis and acute liver failure.[5][6]
Charting the Unknown: The Predicted Metabolic Pathway of this compound
Direct experimental data on the metabolism of this compound is scarce. However, by examining the metabolism of its structural relative, phenacetin (N-(4-ethoxyphenyl)acetamide), we can construct a scientifically plausible predictive pathway. Phenacetin, a prodrug, is primarily metabolized via O-deethylation by CYP1A2 to form paracetamol.[1][2] This metabolic transformation is the key to its analgesic effect.
Given this precedent, it is highly probable that This compound also undergoes O-deethylation as a primary metabolic step, catalyzed by CYP450 enzymes. This would result in the formation of N-(2-hydroxyphenyl)acetamide .
Following this initial Phase I reaction, the newly formed hydroxyl group on N-(2-hydroxyphenyl)acetamide would be a prime target for Phase II conjugation reactions, mirroring the metabolism of paracetamol:
-
Glucuronidation: UGT enzymes would likely conjugate glucuronic acid to the hydroxyl group.
-
Sulfation: SULT enzymes would catalyze the addition of a sulfonate group.
The critical question then becomes whether N-(2-hydroxyphenyl)acetamide can also be oxidized to a reactive quinone imine species, analogous to NAPQI. It is conceivable that CYP-mediated oxidation could form N-acetyl-o-benzoquinone imine . The reactivity and toxicity of this hypothetical metabolite would be a key determinant of the safety profile of this compound. Its potential for detoxification via glutathione conjugation would also be a critical area of investigation.
Visualizing the Metabolic Divergence
The following diagrams, generated using Graphviz, illustrate the established metabolic pathway of paracetamol and the predicted pathway for this compound.
Caption: Metabolic pathway of Paracetamol.
Caption: Predicted metabolic pathway of this compound.
Quantitative Comparison of Metabolic Pathways
The table below summarizes the key differences between the metabolic pathways of paracetamol and the predicted pathways for this compound.
| Feature | Paracetamol | This compound (Predicted) |
| Primary Phase I Reaction | Oxidation (minor pathway) | O-deethylation |
| Primary Phase II Reactions | Glucuronidation, Sulfation | Glucuronidation, Sulfation |
| Key Metabolizing Enzymes | UGTs, SULTs, CYP2E1, CYP1A2 | CYPs (for O-deethylation), UGTs, SULTs |
| Toxic Intermediate | N-acetyl-p-benzoquinone imine (NAPQI) | N-acetyl-o-benzoquinone imine (Hypothetical) |
| Mechanism of Toxicity | Depletion of glutathione, covalent binding to cellular proteins | Depletion of glutathione, covalent binding to cellular proteins (Hypothetical) |
Experimental Workflow for Elucidating the Metabolism of this compound
To validate the predicted metabolic pathway of this compound, a systematic in vitro experimental approach is necessary. The following protocol outlines a robust workflow utilizing human liver microsomes and hepatocytes, with analysis by liquid chromatography-mass spectrometry (LC-MS).
Objective: To identify the major metabolites of this compound and characterize the enzymes involved in its metabolism.
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and this compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).
-
Prepare parallel incubations with and without the addition of an NADPH-regenerating system (cofactor for CYP450 enzymes). The "minus NADPH" condition serves as a negative control to distinguish CYP-mediated metabolism from other potential reactions.
-
Include a positive control compound with known metabolic properties (e.g., phenacetin) to ensure the metabolic competency of the microsomal preparation.
-
-
Incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the reactions at 37°C in a shaking water bath for a time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for quantitative analysis). This step precipitates the microsomal proteins and quenches the enzymatic activity.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Develop a chromatographic method to separate the parent compound (this compound) from its potential metabolites.
-
Utilize full-scan mass spectrometry to detect all potential metabolites.
-
Perform tandem mass spectrometry (MS/MS) on the detected metabolite peaks to obtain fragmentation patterns, which are crucial for structural elucidation. The predicted O-deethylated metabolite, N-(2-hydroxyphenyl)acetamide, would have a distinct mass shift and fragmentation pattern compared to the parent compound.
-
Follow-up Experiments:
-
Hepatocyte Incubations: To investigate both Phase I and Phase II metabolism, incubate this compound with cryopreserved human hepatocytes. This more complete in vitro system contains both CYP enzymes and conjugating enzymes (UGTs and SULTs), allowing for the detection of glucuronide and sulfate conjugates.
-
Reaction Phenotyping: To identify the specific CYP isozymes responsible for the O-deethylation, perform incubations with a panel of recombinant human CYP enzymes or use specific chemical inhibitors of different CYP isoforms in the microsomal incubations.
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. What is the mechanism of Phenacetin? [synapse.patsnap.com]
- 3. Reactive metabolites of phenacetin and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and metabolism of paracetamol and phenacetin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Comparative Guide to Purity Assessment of Synthesized N-(2-Ethoxyphenyl)acetamide
For researchers, scientists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity. An impurity, even in trace amounts, can drastically alter the compound's physicochemical properties, biological activity, and toxicological profile, rendering experimental data unreliable and potentially derailing a research program.[1] This guide provides a comprehensive, field-proven comparison of analytical techniques to assess the purity of N-(2-Ethoxyphenyl)acetamide, a representative acetanilide derivative.
Our approach moves beyond a simple listing of methods. We will dissect the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards. The goal is to empower you to not only execute these techniques but to strategically select and interpret them to build a robust, undeniable purity profile for your synthesized compound.
The First Line of Defense: Purification via Recrystallization
Before any analytical assessment, the crude synthesized product must be purified. For crystalline solids like this compound, recrystallization is the most effective and common method.[2] This technique leverages differences in solubility between the desired compound and impurities at varying temperatures.[3] The crude solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution slowly cools, the target compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.[4] The success of all subsequent purity analyses hinges on the quality of this foundational purification step.
Integrated Workflow for Purity Verification
A comprehensive purity assessment is not a single experiment but a logical, multi-stage workflow. The following diagram illustrates a typical pathway from synthesized product to a fully validated compound.
Sources
A Comparative Guide to the Structural Confirmation of N-(2-Ethoxyphenyl)acetamide Derivatives
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the development pipeline. N-(2-Ethoxyphenyl)acetamide, an isomer of the once-common analgesic phenacetin, and its derivatives represent a class of compounds where subtle changes in substitution can drastically alter pharmacological and toxicological profiles.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of these molecules. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating approach to structural elucidation. The narrative emphasizes an integrated strategy, demonstrating how data from multiple techniques are woven together to provide irrefutable proof of structure.
The Integrated Analytical Workflow: A Multi-Technique Imperative
No single analytical technique can provide a complete structural picture under all conditions. A truly rigorous confirmation relies on the synergistic application of several methods. Nuclear Magnetic Resonance (NMR) spectroscopy maps the molecular framework in solution, Mass Spectrometry (MS) provides the precise molecular weight and elemental formula, and Single-Crystal X-ray Crystallography offers the definitive three-dimensional structure in the solid state. Supporting techniques like Infrared (IR) Spectroscopy provide rapid confirmation of key functional groups.
The following workflow illustrates the logical progression and interplay of these essential techniques.
Caption: An integrated workflow for robust structural confirmation.
Technique I: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
Expertise & Rationale: NMR spectroscopy is the most powerful and widely used technique for determining the structure of organic molecules in solution.[1][2] Its strength lies in its ability to provide detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity. For this compound derivatives, ¹H NMR confirms the substitution pattern on the aromatic ring and the nature of the ethoxy and acetamide groups, while ¹³C NMR identifies all unique carbon environments. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are then used to definitively link these protons and carbons, building the molecular structure piece by piece.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key analyte resonances.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is then "shimmed" by adjusting homogeneity coils to maximize the magnetic field uniformity, which is essential for achieving high-resolution spectra.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually sufficient for a sample of this concentration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required (e.g., 128 to 1024). A longer acquisition time and relaxation delay may be necessary.
-
Data Processing: The raw data (Free Induction Decay, or FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS).
Data Presentation: Predicted NMR Data for this compound
The following tables summarize the expected quantitative data for the parent compound, this compound, in CDCl₃.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| ~8.3 | Broad Singlet | 1H | N-H (Amide) | Deshielded proton on nitrogen adjacent to a carbonyl group. |
| ~8.2 | Doublet | 1H | Ar-H (ortho to NH) | Aromatic proton ortho to the deshielding acetamide group. |
| ~7.0 | Multiplet | 2H | Ar-H | Aromatic protons experiencing complex splitting. |
| ~6.9 | Doublet | 1H | Ar-H (ortho to OEt) | Aromatic proton ortho to the electron-donating ethoxy group, shifted upfield. |
| 4.11 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to an oxygen atom and a methyl group. |
| 2.20 | Singlet | 3H | -C(O)-CH₃ | Methyl protons adjacent to a carbonyl group.[3] |
| 1.45 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons adjacent to a methylene group.[3] |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |
| ~168.5 | C =O (Amide) | Carbonyl carbon, highly deshielded. |
| ~147.8 | C -OEt (Aromatic) | Aromatic carbon bonded to the electronegative oxygen atom. |
| ~128.0 | C -NH (Aromatic) | Aromatic carbon bonded to the amide nitrogen. |
| ~122.1 | C H (Aromatic) | Aromatic methine carbon. |
| ~120.5 | C H (Aromatic) | Aromatic methine carbon. |
| ~118.9 | C H (Aromatic) | Aromatic methine carbon. |
| ~111.8 | C H (Aromatic) | Aromatic methine carbon shielded by the ethoxy group. |
| ~64.3 | -O-CH₂ -CH₃ | Methylene carbon bonded to oxygen. |
| ~24.7 | -C(O)-CH₃ | Acetyl methyl carbon. |
| ~14.8 | -O-CH₂-CH₃ | Ethoxy methyl carbon. |
Technique II: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
Expertise & Rationale: Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, making it indispensable for confirming a compound's molecular weight.[4] High-Resolution Mass Spectrometry (HRMS) provides a mass measurement with exceptional accuracy (typically <5 ppm), which allows for the unambiguous determination of the elemental composition, a critical piece of data for confirming a new molecule's identity.[2] Fragmentation patterns observed in the mass spectrum can also provide valuable structural information that corroborates NMR data.
Experimental Protocol: High-Resolution Electrospray Ionization (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in an appropriate solvent compatible with HPLC, such as methanol or acetonitrile.[5]
-
Infusion/Injection: The sample solution is either directly infused into the mass spectrometer's source via a syringe pump or injected through a liquid chromatography (LC) system.[6]
-
Ionization (ESI): The sample solution is passed through a heated capillary held at a high potential. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., protonated molecules, [M+H]⁺) are ejected into the gas phase.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The analyzer separates the ions based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Data Presentation: Expected HRMS Data for this compound
Molecular Formula: C₁₀H₁₃NO₂ Exact Mass (Monoisotopic): 179.09463
Table 3: Predicted High-Resolution Mass Spectrometry Data
| m/z (Calculated) | m/z (Observed) | Ion Formula | Description |
| 180.10191 | [Value ± 5 ppm] | [C₁₀H₁₄NO₂]⁺ | Protonated molecular ion ([M+H]⁺) |
| 202.08385 | [Value ± 5 ppm] | [C₁₀H₁₃NNaO₂]⁺ | Sodium adduct ([M+Na]⁺) |
| 138.08623 | [Value ± 5 ppm] | [C₈H₁₂NO]⁺ | Fragment from loss of ketene (-CH₂CO) |
| 110.07024 | [Value ± 5 ppm] | [C₆H₈NO]⁺ | Fragment from loss of ethylene from the [M-CH₂CO+H]⁺ ion |
Technique III: Single-Crystal X-ray Crystallography - The Gold Standard
Expertise & Rationale: While NMR and MS provide powerful evidence for a proposed structure, single-crystal X-ray crystallography is the only technique that provides an unambiguous, three-dimensional map of atomic positions in the solid state.[4] It is considered the "gold standard" for structural proof, as it reveals precise bond lengths, bond angles, and the molecule's conformation, leaving no room for doubt.[4] For drug development, this is crucial for understanding receptor-ligand interactions and for patent applications.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. A single crystal of high quality and sufficient size (>0.1 mm) must be grown.[4] Common methods include:
-
Slow Evaporation: Allowing the solvent of a saturated solution of the compound to evaporate slowly over days or weeks.
-
Vapor Diffusion: Placing a concentrated solution of the compound in a sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal is rotated, and a detector records the diffraction pattern—a series of spots of varying intensity.[4]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. Computational methods are used to solve the "phase problem" and generate an initial electron density map.[4] An atomic model is built into this map and refined to best fit the experimental data, yielding the final, precise crystal structure.[4]
Data Presentation: Representative Crystallographic Data
Table 4: Representative Crystallographic Data for an Acetanilide Analog
| Parameter | Value | Source |
| Chemical Formula | C₉H₁₁NO₂ | [7] |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/n | [7] |
| a (Å) | 9.7738 (6) | [7] |
| b (Å) | 7.9624 (5) | [7] |
| c (Å) | 11.2131 (7) | [7] |
| β (°) | 104.908 (3) | [7] |
| Volume (ų) | 842.12 (9) | [7] |
| R-factor (%) | 4.8 | [7] |
Logical Interplay of Analytical Data
The power of this multi-technique approach lies in how the data streams validate one another. HRMS confirms the elemental formula predicted by the synthetic scheme. NMR then shows how those atoms are connected, and the integration of proton signals matches the proton count from the formula. Finally, X-ray crystallography provides the definitive 3D arrangement of the atoms whose formula and connectivity have already been established.
Caption: Logical flow from experimental data to confirmed structure.
Conclusion
The structural confirmation of this compound derivatives, or any novel chemical entity in a drug development program, demands a rigorous, multi-faceted analytical approach. Relying on a single technique introduces unnecessary risk. By strategically combining the detailed connectivity information from NMR spectroscopy , the precise mass and formula data from High-Resolution Mass Spectrometry , and, when possible, the unequivocal 3D structure from X-ray crystallography , researchers can establish a self-validating system. This integrated methodology ensures the highest level of scientific integrity and provides the solid, trustworthy foundation required for advancing a compound through the demanding pipeline of modern drug discovery.
References
- Applying multivariate methods in the estimation of bioactivity properties of acetamide derivatives. AKJournals.
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega.
- Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (Self-published).
- N-(2-bromo-4-ethoxyphenyl)acetamide. PubChem.
- Acetamide, N-(2-methoxyphenyl)-. NIST WebBook.
- Method and assays for quantitation of acetamide in a composition. Google Patents.
- Structures of phenacetin and acetaminophen with protons numbered as they are referenced in the text. ResearchGate.
- Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Acetamide, N-(4-ethoxy-2-nitrophenyl)-. PubChem.
- Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. NIST WebBook.
- Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide. National Institutes of Health (NIH).
- Identification and structure elucidation by NMR spectroscopy. ResearchGate.
- Acetamide, N-(2-ethoxyphenyl)-. SIELC Technologies.
- IR Spectra of Paracetamol and Phenacetin. 1. Theoretical and Experimental Studies. ResearchGate.
- Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook.
- Phenacetin. ATB (Automated Topology Builder).
- Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide. IUCrData.
- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.
- A review on x-ray crystallography and it's applications. The Pharma Innovation.
- Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate.
- Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 6. Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Review of Acetamide-Based Anti-inflammatory Agents: A Guide for Drug Development Professionals
The acetamide scaffold represents a cornerstone in the development of anti-inflammatory therapeutics, offering a versatile backbone for designing agents with diverse mechanisms and selectivities. This guide provides an in-depth comparative analysis of prominent and emerging acetamide-based anti-inflammatory drugs, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, supported by signaling pathway diagrams, present comparative experimental data from in vitro and in vivo studies, and provide detailed protocols for key assays.
The Enduring Relevance of the Acetamide Moiety in Inflammation Research
The acetamide functional group has proven to be a privileged structure in medicinal chemistry, contributing to the pharmacological activity of a wide array of drugs.[1][2][3] In the context of inflammation, its presence is notable in several non-steroidal anti-inflammatory drugs (NSAIDs). The chemical properties of the acetamide group can influence the pharmacokinetic and pharmacodynamic profiles of these agents, affecting their absorption, metabolism, and interaction with their molecular targets.[3]
Mechanisms of Action: A Tale of Selectivity
The primary mechanism by which many acetamide-based anti-inflammatory agents exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1] However, the therapeutic efficacy and side-effect profiles of these drugs are largely dictated by their selectivity for the two main COX isoforms: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a role in physiological processes such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.
-
COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate pain and inflammation.[4]
Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-selective NSAIDs.
The COX-2 Selective Pathway
The majority of modern acetamide-based anti-inflammatory drugs are designed to selectively target COX-2. The binding of inflammatory stimuli (e.g., cytokines, lipopolysaccharide) to their receptors on inflammatory cells triggers a signaling cascade that leads to the upregulation of COX-2 expression. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). PGE2, in turn, binds to its G-protein coupled receptors (EP1-4) on target cells, leading to a variety of downstream effects, including vasodilation, increased vascular permeability, and sensitization of nociceptors.[5][6]
Figure 1: Simplified signaling pathway of COX-2 mediated inflammation and the point of intervention for acetamide-based COX-2 inhibitors.
Dual COX/LOX Inhibition: A Broader Approach
Some acetamide-based agents, such as licofelone, exhibit a dual mechanism of action, inhibiting both COX enzymes and 5-lipoxygenase (5-LOX). 5-LOX is the key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators. Leukotriene B4 (LTB4), for instance, is a powerful chemoattractant for neutrophils and promotes the release of other inflammatory cytokines.[7][8] By simultaneously blocking the production of both prostaglandins and leukotrienes, dual COX/LOX inhibitors may offer a broader anti-inflammatory effect.
Figure 2: Mechanism of action of a dual COX/LOX inhibitor like licofelone.
Comparative Analysis of Key Acetamide-Based Anti-inflammatory Agents
The following table summarizes the in vitro inhibitory potency and selectivity of several key acetamide-based anti-inflammatory agents against COX-1 and COX-2. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Agent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |
| Celecoxib | 82 | 6.8 | 12 | [9] |
| Etoricoxib | >100 | 0.94 | >106 | [9] |
| Paracetamol | 113.7 | 25.8 | 4.4 | [7] |
| Licofelone | 0.21 (COX) | 0.18 (5-LOX) | N/A (Dual Inhibitor) | [2] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory activity of new chemical entities.[10][11] Injection of carrageenan into the rat's paw induces a biphasic inflammatory response, with the later phase being largely dependent on prostaglandin synthesis.[12] The efficacy of anti-inflammatory agents is assessed by their ability to reduce the swelling (edema) of the paw.
The following table presents available in vivo efficacy data (ED50) for some acetamide-based agents in the carrageenan-induced paw edema model. The ED50 is the dose of a drug that produces 50% of its maximum response or effect.
| Agent | ED50 (mg/kg, p.o.) | Animal Model | Reference(s) |
| Celecoxib | 3 | Rat | [13] |
| Licofelone | 11.22 - 27.07 | Rat | [2] |
| Paracetamol | - | Rat | [1][14] |
Data for Paracetamol's ED50 in this specific model is not consistently reported in a directly comparable format, as its anti-inflammatory effects are considered weak and context-dependent.
Experimental Protocols: A Practical Guide
Reproducible and well-controlled experimental protocols are the bedrock of reliable drug discovery research. Here, we provide detailed methodologies for two key assays used to characterize acetamide-based anti-inflammatory agents.
In Vitro COX-1/COX-2 Inhibition Assay
Rationale: This assay is fundamental for determining the potency and selectivity of a compound against the COX isoforms. Understanding the selectivity ratio is crucial for predicting the potential for gastrointestinal side effects.
Figure 4: Experimental workflow for the carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Experimental Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds, vehicle control, and a positive control (e.g., indomethacin) orally (p.o.) or intraperitoneally (i.p.) at a defined time before carrageenan injection (e.g., 30-60 minutes).
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Determine the ED50 value for the test compounds by plotting the percentage inhibition against the log of the dose.
-
Discussion and Future Perspectives
The acetamide-based anti-inflammatory agents, particularly the selective COX-2 inhibitors, have revolutionized the management of inflammatory conditions. Celecoxib and etoricoxib have demonstrated significant clinical efficacy with an improved gastrointestinal safety profile compared to non-selective NSAIDs. Paracetamol, while a widely used analgesic and antipyretic, exhibits weaker and more complex anti-inflammatory properties. [15] The development of dual COX/LOX inhibitors like licofelone represents a promising strategy to achieve broader anti-inflammatory coverage by targeting two key inflammatory pathways. [2]Furthermore, ongoing research into novel acetamide derivatives continues to explore new chemical spaces to identify compounds with enhanced efficacy, improved safety profiles, and potentially novel mechanisms of action. [2][3] The choice of experimental models is critical in the evaluation of these agents. While in vitro assays provide valuable information on potency and selectivity at the molecular level, they cannot fully recapitulate the complex interplay of various cell types and mediators in a living system. [4][16]Therefore, in vivo models like the carrageenan-induced paw edema assay remain indispensable for confirming efficacy and assessing the overall pharmacological profile of a drug candidate. Future research should focus on developing more predictive in vitro models that better mimic the in vivo environment and on the identification of novel biomarkers to assess the efficacy and safety of these agents in preclinical and clinical studies.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Botany, 15(2), 37-52.
- Hinz, B., Cheremina, O., & Brune, K. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. The FASEB Journal, 22(2), 383-390.
- Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). (2018). International Journal of Oncology, 53(3), 947-958.
- Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens. (2010).
- Singh, S., & Singh, S. (2007). Licofelone--a novel analgesic and anti-inflammatory agent. Current Topics in Medicinal Chemistry, 7(3), 253-261.
- Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharmaceutical Sciences & Drug Development, 3, 20-30.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000.
- Serezani, C. H., Ballinger, M. N., Aronoff, D. M., & Peters-Golden, M. (2008). The role of leukotrienes in the whole-blood STAT3-and STAT5-associated response to lipopolysaccharide. The Journal of Immunology, 181(11), 8036-8044.
- Leukotriene B4 receptor 2 - Wikipedia. (n.d.).
- Georgiev, T., & Tsvetkova, D. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. Comptes rendus de l'Academie bulgare des Sciences, 68(10), 1319-1324.
- carrageenan induced paw: Topics by Science.gov. (n.d.).
- Chung, H. Y., & Ferreira, S. H. (2003). Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation. Carcinogenesis, 24(11), 1775-1781.
- Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
- Carrageenan-induced edema: Significance and symbolism. (2025). International Journal of Research in Pharmaceutical Sciences, 16(1).
- Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, toxicity and recent pharmacological findings. Inflammopharmacology, 21(3), 201-232.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology, 45(6), 570-576.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
- Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway. (2009). The Journal of Biological Chemistry, 284(40), 27345-27357.
- Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., & Pinto, A. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). Pharmaceutics, 14(3), 645.
- Evaluating the potential Anti-edema effect of Paracetamol on Sprague-Dawley rats. (2025). International Journal of Pharmaceutical Sciences and Research, 16(1).
- PGE2-EP receptor signaling pathways. Following the synthesis of PGE2,... - ResearchGate. (n.d.).
- Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. (2016).
- The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. (2021). Journal of Immunology Research, 2021, 6679542.
- Assay: ED50 value was evaluated for antiinflammatory activity by carrageenan-induced rat paw edema method (CPE) on peroral administration - EMBL-EBI. (n.d.).
- Leukotriene B4 enhances the activity of nuclear factor- B pathway through BLT1 and BLT2 receptors in atherosclerosis. (2010).
- Cell-Specific Transcriptional Regulation of Human Leukotriene B4 Receptor Gene. (2001). The Journal of Experimental Medicine, 194(5), 627-637.
- An experimental evaluation of anti-inflammatory activities of some combined NSAID preparations in albino rats. (2013). Indian Journal of Pharmacology, 45(3), 250-254.
- Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. (2019).
- Summary of Advantages and Disadvantages of In Vitro and In Vivo Methods - NCBI - NIH. (n.d.).
- Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (2021). Iranian Journal of Basic Medical Sciences, 24(1), 77-85.
- (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Molecules, 15(3), 2028-2038.
- Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (1999). The Journal of Experimental Medicine, 190(12), 1817-1824.
- Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia... - ResearchGate. (n.d.).
- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2022). Molecules, 27(15), 4945.
- Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (2021). Iranian Journal of Basic Medical Sciences, 24(1), 77-85.
- LPS-induced time-and dose-dependent release of IL-1 (A), TNF-(B), and... - ResearchGate. (n.d.).
- Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (2021). Iranian Journal of Basic Medical Sciences, 24(1), 77-85.
- Kawai, S., Nishida, S., Kato, M., Furumura, K., & Mizushima, Y. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
- Carrageenan-induced paw edema in the rat and mouse. (2003). Methods in Molecular Biology, 225, 115-121.
- Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. (2019). Frontiers in Pharmacology, 10, 297.
Sources
- 1. researchgate.net [researchgate.net]
- 2. galaxypub.co [galaxypub.co]
- 3. archivepp.com [archivepp.com]
- 4. journalajrb.com [journalajrb.com]
- 5. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of lycopene on carrageenan-induced paw oedema and hepatic ischaemia-reperfusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan-induced edema: Significance and symbolism [wisdomlib.org]
- 11. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. carrageenan induced paw: Topics by Science.gov [science.gov]
- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-Ethoxyphenyl)acetamide (Phenacetin)
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of the entire chemical lifecycle. N-(2-Ethoxyphenyl)acetamide, also known as Phenacetin, is a compound that requires meticulous handling not only during its application but, critically, through to its final disposal. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure that this compound is managed safely and compliantly, protecting both laboratory personnel and the environment.
Our approach is built on a foundation of self-validating systems—protocols designed to be inherently logical and safe, where each step reinforces the integrity of the overall process.
Hazard Assessment: Understanding the Risks of this compound
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; it is classified with several key hazards that dictate its handling and disposal requirements. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Crucially, it is also suspected of causing cancer.[2][3][4][5] The International Agency for Research on Cancer (IARC) has classified its parent compound, Acetamide, as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[6]
This carcinogenic potential is the primary driver for treating all waste contaminated with this compound as hazardous waste.[7][8][9]
| Property | Identifier | Classification & Guidance |
| Chemical Name | This compound | Also known as Phenacetin |
| CAS Number | 62-44-2 | A unique identifier for the specific chemical substance. |
| GHS Hazard Statements | H302, H315, H319, H335, H350/H351 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, May cause/Suspected of causing cancer.[1][3][5] |
| Primary Disposal Route | Hazardous Waste Incineration | Must be handled by a licensed professional waste disposal service.[3][7][10] Do not dispose of down the drain or in regular trash.[7] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, protective gloves, lab coat. | Use respirators approved under standards like NIOSH (US) or CEN (EU) for higher exposure risks.[3][11][12] |
The Regulatory Landscape: EPA and RCRA Compliance
The disposal of laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] This framework is essential for ensuring that hazardous materials are managed in a way that prevents harm to human health and the environment. Every laboratory that generates hazardous waste must operate within this structure.
Key concepts to understand include:
-
Hazardous Waste Determination: The generator of the waste (i.e., the laboratory) is legally responsible for determining if their waste is hazardous.[8] For this compound, its toxicological profile firmly places it in this category.[8][14]
-
Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.[15][16] It must be under the control of the laboratory personnel generating the waste.[17]
-
Generator Status: The EPA categorizes facilities based on the quantity of hazardous waste they generate per month: Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), and Large Quantity Generators (LQG).[15][18] This status determines the specific storage time limits and administrative requirements for the facility.
Understanding your facility's generator status is critical, as it directly impacts how long you can store waste on-site before it must be transported by a licensed vendor.
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to create a closed-loop, safe-handling system from the moment waste is generated to its final collection.
Step 1: Immediate Waste Segregation at the Point of Generation
The causality here is simple: preventing unintended chemical reactions is a cornerstone of lab safety. All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids, including unused or expired compound, weighing papers, contaminated gloves, bench paper, and disposable labware, in a dedicated, robust, and sealable hazardous waste container.[7]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.
-
Sharps: Contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
Step 2: Proper Labeling—The Foundation of a Self-Validating System
A correctly labeled container is the most critical communication tool in waste management. It informs everyone, from lab personnel to emergency responders, of the contents and their associated dangers.
Per EPA regulations, every hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste" .[15]
-
The full chemical name: "this compound" (or Phenacetin). Avoid using abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Carcinogen").[15] This can be achieved with pictograms or written warnings.
-
The date when the container was first used to collect waste.
Step 3: Secure Storage in a Satellite Accumulation Area (SAA)
The SAA is your designated holding point. It must be managed meticulously.
-
Location: The SAA must be at or near the point of generation and within the line of sight of laboratory personnel.[15]
-
Container Management: Keep waste containers securely sealed at all times, except when adding waste.[19] This prevents the release of vapors and protects against spills. Containers must be made of a material that is compatible with the waste.[16]
-
Incompatibility: Store this compound waste away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][9] Segregate waste types to prevent accidental mixing.[16]
Step 4: Preparing for Final Disposal
Once a waste container is full, or you are approaching your facility's storage time limit, the waste must be prepared for collection by a licensed hazardous waste disposal company.
-
Container Integrity: Inspect the container for any signs of degradation, leaks, or damage. Ensure the lid is securely fastened.
-
Documentation: Your institution's Environmental Health & Safety (EHS) department will have specific procedures for requesting a waste pickup. This typically involves completing a form that details the contents of the container.
-
Professional Disposal: The final disposal method should be handled by a licensed contractor. For this compound, the preferred method is controlled incineration in a permitted hazardous waste incinerator.[3][7][10]
Spill Management Protocol
In the event of a spill, a prepared response is essential to mitigate exposure and contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a respirator, safety goggles, gloves, and a lab coat.[19]
-
Use an absorbent material like sand, earth, or vermiculite to contain the spill.[19] Avoid generating dust.[7]
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[19][20]
-
Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[7]
-
-
Major Spills:
Visualized Workflow: Decision Process for Disposal
The following diagram outlines the logical flow for managing this compound waste from generation to final disposal.
Caption: Decision workflow for this compound waste management.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental stewardship.
References
- Material Safety Data Sheet - Phenacetin MSDS. (2005, October 10). thinkSRS.com.
- Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services.
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
- Phenacetin Safety Data Sheet. Santa Cruz Biotechnology.
- Safety Data Sheet - this compound. (2024, December 19). CymitQuimica.
- Navigating the Safe Handling of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: A Comprehensive Guide. Benchchem.
- Pharmaceuticals Potentially Hazardous Waste when Discarded. Florida Department of Environmental Protection.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- ACETAMIDE FOR SYNTHESIS Safety Data Sheet. Loba Chemie.
- Laboratory Waste Management: The New Regulations. MedicalLab Management.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Acetamide - SAFETY DATA SHEET. (2023, March 30). Penta chemicals.
- Chemical Safety Data Sheet MSDS / SDS - N-(4-ethoxy-2-nitrophenyl)acetamide. (2024, December 21). ChemicalBook.
- Material Safety Data Sheet - N-(4-ethoxyphenyl)acetamide. (2021, September 22). Capot Chemical.
- SAFETY DATA SHEET - Acetamide, N-(2-hydroxyphenyl)-. (2025, December 18). Fisher Scientific.
- Safety Data Sheet: acetamide. Chemos GmbH&Co.KG.
- Safety Data Sheet - Acetamide Crystal, Tech Grade. (2015, June 17). Fisher Scientific.
- SAFETY DATA SHEET - Acetamide. (2025, November 6). Sigma-Aldrich.
- Pharmaceutical waste codes. Washington State Department of Ecology.
- SAFETY DATA SHEET - Acetamide. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Carl ROTH.
- Acetamide Fact Sheet. EPA.
- SAFETY DATA SHEET - N-(p-Acetylphenyl)acetamide. Fisher Scientific.
- SAFETY DATA SHEET - Acetamide, N-(2-hydroxy-4-methylphenyl)-. (2025, December 24). Fisher Scientific.
- SAFETY DATA SHEET - N-(p-Acetylphenyl)acetamide. Fisher Scientific.
- SAFETY DATA SHEET - Acetamide, N-(2-hydroxy-4-methylphenyl)-. (2025, December 24). Fisher Scientific.
- Safety Data Sheet - N-(3-Chloro-4-methoxyphenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide. AK Scientific, Inc.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. lobachemie.com [lobachemie.com]
- 3. capotchem.com [capotchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. floridadep.gov [floridadep.gov]
- 9. nj.gov [nj.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 14. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. epa.gov [epa.gov]
- 18. MedicalLab Management Magazine [medlabmag.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. thinksrs.com [thinksrs.com]
Navigating the Safe Handling of N-(2-Ethoxyphenyl)acetamide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of chemical reagents is a cornerstone of successful and ethical scientific research. This guide provides essential, in-depth safety and logistical information for the handling of N-(2-Ethoxyphenyl)acetamide. As your partner in the laboratory, we are committed to providing value beyond the product itself, ensuring that you are equipped with the knowledge to maintain a safe and efficient research environment. This document is designed to be a dynamic resource, empowering you to work with confidence and precision.
Understanding the Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] It is imperative to treat this substance with a high degree of caution to minimize exposure and ensure personal safety.
Key Hazard Statements:
Given the potential for serious health effects, a comprehensive approach to safety, encompassing engineering controls, personal protective equipment, and strict operational protocols, is not just recommended, but essential.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, robust engineering controls must be in place to minimize exposure at the source. These controls are the most effective way to manage chemical hazards.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area.[7][8][9] A properly functioning chemical fume hood is mandatory for all procedures that may generate dust or aerosols.[7] This is critical to prevent the inhalation of the compound.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[7][10] In the event of accidental exposure, immediate flushing is crucial to minimize injury.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is a critical last line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][11] A face shield is required when there is a risk of splashing, providing a broader barrier of protection for the entire face.[7][12] |
| Hands | Nitrile gloves | Gloves must be inspected for any signs of degradation before each use.[2][7] Nitrile offers good resistance to a range of chemicals.[12] Contaminated gloves must be disposed of properly to prevent secondary contamination.[2][7] |
| Body | Laboratory coat | A standard lab coat is mandatory to protect against incidental contact and spills.[7] For larger scale operations, additional protective clothing may be necessary.[7] |
| Respiratory | NIOSH-approved respirator | Required for operations that may generate dust or aerosols where a fume hood is not sufficient.[7][8] The appropriate cartridge must be selected based on the potential airborne concentration and the specific form of the chemical being handled.[2] |
Operational Protocol: A Step-by-Step Approach to Safety
Adherence to a strict operational protocol is crucial for minimizing risk and ensuring reproducible, safe experimental outcomes.
Preparation
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and that access to the eyewash station and safety shower is unobstructed.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Labeling: Clearly label all containers with the chemical name and appropriate hazard information.[7]
Handling
-
Avoid Direct Contact: Prevent all direct contact with the skin, eyes, and clothing.[7]
-
Minimize Dust and Aerosols: Handle the solid material carefully to avoid generating dust.[7][9]
-
Container Management: Keep containers tightly closed when not in use to prevent the release of dust or vapors.[7][8]
Post-Handling
-
Decontamination: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by washing with soap and water.[7]
-
PPE Removal and Disposal: Properly remove and dispose of contaminated PPE.[7] Contaminated gloves should be removed without touching the outer surface and disposed of in a designated hazardous waste container.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[4][10] Do not eat, drink, or smoke in the laboratory.[5][10]
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, a swift and informed response is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][7][8] |
| Skin | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][9] |
| Inhalation | Remove the person from the exposure area to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][8][9] |
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.[9]
-
Ventilate: Ensure adequate ventilation.[9]
-
Contain: Use an appropriate absorbent material to contain the spill. Avoid generating dust.[7][8][9]
-
Clean-up: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled hazardous waste container.[8]
-
Decontaminate: Wash the spill area thoroughly.[7]
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.[7]
-
Waste Segregation: Collect all contaminated materials, including disposable gloves, weighing paper, and labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[7][9]
-
Disposal Method: Dispose of the collected waste through a licensed hazardous waste disposal company.[2][7] Adhere to all local, state, and federal regulations for chemical waste disposal.[7] Incineration in a permitted hazardous waste incinerator is the preferred method.[2][7]
-
Prohibition: Do not dispose of this chemical down the drain or in regular trash.[7][9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: A Comprehensive Guide.
- CymitQuimica. (2024, December 19). Safety Data Sheet this compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- ChemicalBook. (2024, December 21). Chemical Safety Data Sheet MSDS / SDS - N-(4-ethoxy-2-nitrophenyl)acetamide.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Key Organics. (2017, December 1). Safety Data Sheet.
- Capot Chemical. (2021, September 22). Material Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Fisher Scientific. (2023, October 19). SAFETY DATA SHEET.
- ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- CymitQuimica. (2025, December 30). SAFETY DATA SHEET.
- Occupational Safety and Health Administration (OSHA). (2025, July 15). ACETAMIDE.
- Cole-Parmer. (n.d.). N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC).
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. capotchem.com [capotchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.at [fishersci.at]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. trimaco.com [trimaco.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
